molecular formula C7H4BrN3 B1275775 7-Bromopyrido[2,3-b]pyrazine CAS No. 52333-42-3

7-Bromopyrido[2,3-b]pyrazine

Número de catálogo: B1275775
Número CAS: 52333-42-3
Peso molecular: 210.03 g/mol
Clave InChI: YEDMUIQRKXNDQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromopyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C7H4BrN3 and its molecular weight is 210.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-bromopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDMUIQRKXNDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401182
Record name 7-bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-42-3
Record name 7-bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromopyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Utility of 7-Bromopyrido[2,3-b]pyrazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-b]pyrazine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the identification and utilization of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The pyrido[2,3-b]pyrazine core is one such scaffold. This nitrogen-rich heterocyclic system is a bioisostere of purines and pteridines, granting it inherent potential for interaction with a wide array of enzymes, particularly protein kinases. Its rigid, planar structure provides a defined vector for the orientation of substituents, allowing for precise tuning of target affinity and selectivity.

This guide focuses on a key derivative: 7-Bromopyrido[2,3-b]pyrazine (CAS Number: 52333-42-3) . The strategic placement of a bromine atom on the pyridine ring transforms the core scaffold into a versatile and highly reactive building block. This bromine atom serves as a "synthetic handle," unlocking access to a vast chemical space through modern palladium-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, understanding the properties, reactivity, and synthetic applications of this compound is critical for leveraging its full potential in the design of next-generation therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in any research or development setting. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 52333-42-3[1]
Molecular Formula C₇H₄BrN₃[1]
Molecular Weight 210.03 g/mol [1]
Appearance Solid[1]
Melting Point 161-166 °C[1]
InChI Key YEDMUIQRKXNDQI-UHFFFAOYSA-N[1]
SMILES Brc1cnc2nccnc2c1[1]
Predicted XlogP 1.2
Monoisotopic Mass 208.95886 Da

Safety and Handling Summary:

This compound is classified as an irritant and is harmful if swallowed.[1] Standard laboratory precautions should be strictly followed.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Respiratory system) (Category 3).[1]

  • Precautions: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[1]

  • Storage: Store in a tightly-closed container in a cool, dry place. Keep in an inert atmosphere.

Synthesis and Characterization

A Representative Synthetic Strategy:

The most common approach to the pyrido[2,3-b]pyrazine scaffold involves the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.[2] A plausible two-step synthesis for the target compound would be:

  • Step 1: Synthesis of the Pyrido[2,3-b]pyrazine Core. Condensation of commercially available 2,3-diaminopyridine with glyoxal in a suitable solvent like ethanol or acetic acid would yield the parent pyrido[2,3-b]pyrazine ring system. This reaction relies on the nucleophilic attack of the amino groups onto the electrophilic carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazine ring.

  • Step 2: Electrophilic Bromination. The resulting pyrido[2,3-b]pyrazine would then be subjected to electrophilic bromination. The pyridine ring is generally more susceptible to electrophilic attack than the pyrazine ring. Reagents such as N-Bromosuccinimide (NBS) in a solvent like acetonitrile or a bromine/acetic acid mixture are standard choices for the bromination of such heteroaromatic systems.[3][4] The reaction regioselectivity would be directed by the electronics of the fused ring system.

Characterization:

The identity and purity of the synthesized compound would be confirmed by standard analytical techniques.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. The predicted [M+H]⁺ ion would be observed at m/z 209.96614.[5] The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While specific experimental data for this compound is not available in the searched literature, a 1997 study in Magnetic Resonance in Chemistry provides a basis for the analysis of this class of compounds.[6] The ¹H NMR spectrum is expected to show three distinct aromatic protons. The ¹³C NMR would display seven signals corresponding to the carbon atoms of the heterocyclic core.

Chemical Reactivity: The Gateway to Molecular Diversity

The synthetic power of this compound lies in the reactivity of its C-Br bond, primarily through palladium-catalyzed cross-coupling reactions. This functionality allows for the strategic introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is fundamental to structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for creating carbon-carbon bonds.[7][8] It involves the reaction of an organohalide (in this case, this compound) with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.

Causality in Experimental Design:

  • Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium center, promote the oxidative addition step, and facilitate the reductive elimination to release the product.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Coupled Product RedElim->Product Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord PdII_Amide [Ar-Pd(II)-NR₂](L)₂ AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ Arylamine Product RedElim->Product

Sources

Physicochemical properties of 7-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromopyrido[2,3-b]pyrazine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthetic utility of this compound (CAS No. 52333-42-3). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. Its pyrido[2,3-b]pyrazine core is recognized as a "privileged scaffold," particularly in the development of kinase inhibitors for oncological applications. The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for a variety of cross-coupling reactions, enabling the generation of diverse molecular libraries. This document serves as a practical resource for scientists and drug development professionals, offering not only established data but also field-proven experimental protocols and insights into its application.

Molecular Structure and Core Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The fusion of a pyridine ring and a pyrazine ring creates a nitrogen-rich scaffold that is electronically deficient and capable of engaging in various non-covalent interactions, a key feature for its utility in drug design.[1]

Caption: Molecular Structure of this compound.

The core physicochemical properties are summarized in the table below. These parameters are fundamental for designing experimental conditions, including reaction setups, solvent selection, and purification methods.

PropertyValueSource(s)
CAS Number 52333-42-3[2][3]
Molecular Formula C₇H₄BrN₃[3]
Molecular Weight 210.03 g/mol [3]
Appearance White to off-white or pale-yellow solid[2]
Melting Point 161-166 °C[3]
Boiling Point 298.85 °C (Predicted)[4]
Water Solubility 4018.16 mg/L (Predicted)[4]
Solubility (Organic) Sparingly soluble in water.[2] Expected to be soluble in polar aprotic solvents such as DCM, Chloroform, and THF based on derivatives.
pKa (Predicted) -1.00 ± 0.30
XLogP (Predicted) 1.2[5]

Analytical Characterization: Protocols and Expected Profile

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound before its use in further applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the molecular structure in solution.

Expected ¹H NMR Profile (400 MHz, CDCl₃): Based on the structure and analysis of similar pyrazine derivatives, the proton spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-9.5 ppm).

  • H2 & H3: These protons on the pyrazine ring will likely appear as distinct singlets or doublets with small coupling constants.

  • H6 & H8: These protons on the pyridine ring will appear as doublets, with a meta-coupling constant (J) typically in the range of 2-3 Hz. The electron-withdrawing nature of the adjacent nitrogen atoms and the bromine will shift these protons downfield.

Expected ¹³C NMR Profile (100 MHz, CDCl₃): The spectrum should display 7 distinct signals for the 7 carbon atoms.

  • Quaternary Carbons (C4a, C7, C8a): These will appear as sharp singlets. The carbon bearing the bromine (C7) will be significantly shielded compared to its non-brominated analogue.

  • CH Carbons (C2, C3, C6, C8): These signals will be identified using DEPT or HSQC experiments. Their chemical shifts will be influenced by the adjacent nitrogen and bromine atoms.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

  • Data Processing: Process the FID files with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Expected Mass Spectrum (Electron Impact - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity at m/z 209 and 211. This isotopic pattern is a definitive signature for a monobrominated compound.

  • Fragmentation: Expect fragmentation patterns involving the loss of Br, HCN, and other small neutral molecules.

Protocol for MS Data Acquisition:

  • Technique: Use a high-resolution mass spectrometer (HRMS) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. ESI may require the addition of a proton source (e.g., formic acid) to observe the [M+H]⁺ ion at m/z 210 and 212.

  • Sample Introduction: For EI, use a direct insertion probe. For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.

  • Data Analysis: Compare the observed m/z value of the molecular ion with the calculated exact mass (C₇H₄⁷⁹BrN₃ = 208.9592) to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

Expected FT-IR Profile (Solid State, ATR):

  • C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C=N and C=C stretching: A series of medium to strong bands in the 1600-1400 cm⁻¹ region, characteristic of the heteroaromatic ring system.

  • C-Br stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

  • "Fingerprint" Region: A complex pattern of bands below 1400 cm⁻¹ that is unique to the molecule's overall structure.

Reactivity and Strategic Synthetic Utility

The synthetic value of this compound lies in the reactivity of its C-7 bromine atom, which serves as a linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

G cluster_0 Core Scaffold cluster_1 Key Cross-Coupling Reactions cluster_2 Resulting Diverse Library Core This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald R₂-NH Pd Catalyst, Base Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine Amine/Amide Derivatives Buchwald->Amine

Caption: Synthetic utility of this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6][7] It is particularly effective for coupling aryl halides with boronic acids or esters.

Causality & Rationale: The choice of the Suzuki coupling is driven by its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the relatively mild reaction conditions.[7] This allows for the direct installation of various aryl and heteroaryl moieties at the C-7 position, which is critical for probing structure-activity relationships (SAR) in drug discovery.

Field-Proven Protocol for Suzuki-Miyaura Coupling:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq). The base is crucial for activating the boronic acid for transmetalation.[6]

  • Reaction: Purge the flask with argon or nitrogen for 15 minutes. Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[8]

Causality & Rationale: In medicinal chemistry, nitrogen-containing functional groups are ubiquitous due to their ability to form hydrogen bonds and salt bridges with biological targets. The Buchwald-Hartwig amination provides direct access to a wide range of substituted amines at the C-7 position, a modification that can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties.[9]

Field-Proven Protocol for Buchwald-Hartwig Amination:

  • Inert Atmosphere: In a glovebox or under an argon atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagents and Solvent: Add the desired amine (1.2 eq) and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C. The reaction progress should be monitored by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography.

Applications in Medicinal Chemistry: A Privileged Scaffold

The pyrido[2,3-b]pyrazine core is considered a "privileged structure" because it can bind to multiple biological targets with high affinity. This scaffold is particularly prominent in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.

G Scaffold 7-Substituted Pyrido[2,3-b]pyrazine N N N Kinase Kinase ATP Binding Pocket Hinge Region Hydrophobic Pocket Solvent Front Scaffold:n5->Kinase:head H-Bond Acceptor Scaffold:head->Kinase:head R-Group Interaction

Caption: Pyrido[2,3-b]pyrazine as a kinase inhibitor scaffold.

The nitrogen atoms in the ring system, particularly N5, can act as hydrogen bond acceptors, forming a critical interaction with the "hinge region" of the kinase ATP-binding pocket.[1] The C-7 position, functionalized using the methods described above, extends into a hydrophobic pocket or towards the solvent-exposed region, allowing for modulation of potency and selectivity.

Handling, Storage, and Safety

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and protect from light. For long-term storage, an inert atmosphere (argon or nitrogen) at room temperature is recommended.

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

  • Safety: While specific toxicity data is not widely available, heterocyclic aromatic compounds should be handled with care. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its true power is realized through its synthetic versatility, where the C-7 bromine acts as a gateway for diversification via robust and reliable cross-coupling methodologies. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this scaffold in the rational design and synthesis of novel molecules for drug discovery and materials science.

References

  • SpectraBase. (n.d.). 7-BROMO-PYRIDO-[2,3-B]-PYRAZINE.
  • Yadav, U., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.
  • Chemchart. (n.d.). This compound (52333-42-3).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubChem. (n.d.). 7-Bromopyrido(2,3-b)pyrazine-2,3(1H,4H)-dione.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • PubChemLite. (n.d.). This compound (C7H4BrN3).
  • Royal Society of Chemistry. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Kumar, A., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, and opto-electrochemical properties. RSC Advances, 12(12), 6888-6905.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Fernandes, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999.
  • ScienceDirect. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 55(4), 859-862.
  • VEGCHEM. (n.d.). This compound.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

Sources

An In-Depth Technical Guide to 7-Bromopyrido[2,3-b]pyrazine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 7-Bromopyrido[2,3-b]pyrazine. We will delve into its molecular characteristics, synthesis, and spectroscopic profile, with a particular focus on its strategic application as a versatile building block in the synthesis of targeted therapeutics. The insights provided are grounded in established chemical principles and aim to explain the causality behind its utility in contemporary pharmaceutical research.

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry. This fused bicyclic structure, containing three nitrogen atoms, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal framework for interacting with biological targets such as protein kinases and viral polymerases.[1] The introduction of a bromine atom at the 7-position, yielding this compound, transforms this core into a highly versatile synthetic intermediate. This bromine atom acts as a crucial functional handle, enabling chemists to introduce a wide array of molecular complexity through robust and predictable cross-coupling reactions.[2] Consequently, this compound has become a cornerstone in the development of novel inhibitors for complex diseases, including cancer and viral infections.[1][3]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are essential for its handling, reaction setup, and analytical characterization. Its structure is defined by a pyridine ring fused to a pyrazine ring, with a bromine substituent on the pyridine moiety.

Caption: 2D structure of this compound.

Quantitative data for the compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₄BrN₃[4]
Molecular Weight 210.03 g/mol [4]
CAS Number 52333-42-3[4]
Appearance White to off-white solid
Melting Point 161-166 °C[4]
SMILES Brc1cnc2nccnc2c1[4]
InChI Key YEDMUIQRKXNDQI-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of the pyrido[2,3-b]pyrazine core is most commonly achieved through the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the target molecule, the logical and established precursor is 5-bromo-2,3-diaminopyridine, which can be condensed with glyoxal.

The precursor, 5-bromo-2,3-diaminopyridine, can be synthesized from the readily available 2-aminopyridine through a multi-step process involving bromination, nitration, and subsequent reduction. This well-documented route ensures a reliable supply of the key starting material.

synthesis_workflow cluster_precursor Precursor Synthesis cluster_final Final Condensation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 5-Bromo-2,3-diaminopyridine C->D Reduction F This compound D->F Condensation E Glyoxal E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Condensation

This protocol describes the final condensation step. The synthesis of the precursor 5-bromo-2,3-diaminopyridine is referenced from established procedures.[5][6]

Causality: The choice of a condensation reaction between a diamine and a 1,2-dicarbonyl is a classic, high-yielding method for forming pyrazine and related fused heterocyclic rings. Using glyoxal as the simplest 1,2-dicarbonyl is a direct and efficient strategy to form the unsubstituted pyrazine portion of the target molecule.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into cold water to induce precipitation.

  • Purification: Wash the collected solid with cold water and a minimal amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Confirming the identity and purity of this compound is critical. The following data are characteristic of the compound's structure.

¹H NMR Spectroscopy

Proton NMR provides a definitive fingerprint of the molecule. The aromatic region shows distinct signals for the four protons on the heterocyclic core.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
H-2 or H-39.25singlet
H-2 or H-39.19singlet
H-6 or H-88.71doublet, J = 2.2
H-6 or H-88.49doublet, J = 2.2
(Solvent: Data reported in literature, solvent not specified)

Rationale: The downfield chemical shifts ( > 8.0 ppm) are characteristic of protons on electron-deficient aromatic rings like pyridine and pyrazine. The two singlets correspond to the protons on the pyrazine ring, while the two doublets with small ortho-coupling represent the protons on the substituted pyridine ring.

¹³C NMR Spectroscopy

The carbon spectrum will show seven distinct signals corresponding to the carbon atoms of the fused ring system. Expected chemical shifts are in the aromatic region, typically between 120-160 ppm, influenced by the electronegativity of the adjacent nitrogen and bromine atoms.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and isotopic pattern.

  • Electron Impact (EI-MS): Will show the molecular ion (M⁺) peak and a characteristic fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): Will show a distinct isotopic pattern for the M⁺ and [M+H]⁺ ions due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of the elemental composition. For C₇H₄BrN₃, the calculated m/z for [M+H]⁺ would be approximately 209.9661 (for ⁷⁹Br) and 211.9641 (for ⁸¹Br).

Key Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate. The C7-Br bond is primed for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse substituents to build complex molecules with potential therapeutic activity.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in modern medicinal chemistry. This compound is an excellent substrate for both.

reactions_workflow cluster_main Key Synthetic Transformations cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound S_product 7-Aryl-pyrido[2,3-b]pyrazine Start->S_product B_product 7-Amino-pyrido[2,3-b]pyrazine Start->B_product S_reagent Arylboronic Acid (R-B(OH)₂) S_reagent->S_product Pd Catalyst, Base B_reagent Amine (R-NH₂) B_reagent->B_product Pd Catalyst, Base

Caption: Major cross-coupling reactions using this compound.

Application Insight: These reactions are fundamental to building libraries of compounds for screening. For instance, in kinase inhibitor development, the 'R' group introduced via Suzuki coupling can be designed to target the solvent-front region of an ATP-binding pocket, while an amine introduced via Buchwald-Hartwig can form critical hydrogen bonds with the hinge region of the kinase.[3]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling an arylboronic acid with this compound.

Causality: The Suzuki reaction is chosen for its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids, allowing for rapid diversification. The palladium catalyst cycles between Pd(0) and Pd(II) states to facilitate oxidative addition, transmetalation, and reductive elimination, ultimately forming the new C-C bond.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 7-aryl-pyrido[2,3-b]pyrazine product.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
STOT - Single Exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.
(Data sourced from supplier safety information)[4]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its stable, yet reactive, nature makes it an ideal scaffold for building molecular complexity through reliable and well-understood synthetic transformations. Its proven utility in the synthesis of kinase inhibitors and other targeted agents underscores its importance in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge required to effectively and safely incorporate this valuable building block into drug discovery and development programs.

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). RSC Advances. [Link]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]
  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
  • Proposed mechanism for the condensation of CH-acids with glyoxal and 5-amino-pyrazoles. (2021). Journal of Molecular Structure. [Link]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine deriv
  • Novel pyrido[2,3-b][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry. [Link]
  • Method of preparing pyrazinoic acid.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]
  • General procedure for synthesis of 2,5-disubstitutedpyrazines. The Royal Society of Chemistry. [Link]
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry. [Link]
  • Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a]triazin-4-ones via a Suzuki Cross-Coupling Reaction. (2021).
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2024). ChemMedChem. [Link]

Sources

Spectroscopic Data of 7-Bromopyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 7-Bromopyrido[2,3-b]pyrazine. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in pyrazine derivatives and their characterization. The pyrido[2,3-b]pyrazine scaffold is a significant pharmacophore due to its presence in a variety of biologically active molecules. Understanding its spectroscopic properties is fundamental for structural elucidation, purity assessment, and quality control in synthetic and medicinal chemistry.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a pyridine and a pyrazine ring. The bromine atom at the 7-position significantly influences the electronic environment of the aromatic system, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the ¹H and ¹³C NMR spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides key information about the disposition of protons on the aromatic scaffold. The electron-withdrawing nature of the nitrogen atoms and the bromine atom deshields the aromatic protons, leading to chemical shifts in the downfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.25Singlet-H-2 or H-3
9.19Singlet-H-3 or H-2
8.71Doublet2.2H-6 or H-8
8.49Doublet2.2H-8 or H-6

Solvent information was not specified in the available source.

The two singlets at 9.25 and 9.19 ppm correspond to the two protons on the pyrazine ring (H-2 and H-3). The lack of coupling indicates that they are not adjacent to any other protons. The two doublets at 8.71 and 8.49 ppm are assigned to the protons on the pyridine ring (H-6 and H-8). The observed coupling constant of 2.2 Hz is characteristic of a meta-coupling between these two protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic system are influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent.

As of the latest update, specific experimental ¹³C NMR data for this compound was not available in the searched literature. Researchers are advised to acquire experimental data for their specific sample or consult specialized databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=N/C=C bonds within the heterocyclic system, as well as the C-Br bond.

Specific experimental FT-IR data for this compound was not found in the available literature. General expected regions for key vibrations are outlined below.

Table 2: Expected IR Absorption Regions for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1200-1000In-plane C-H bending
900-650Out-of-plane C-H bending
700-500C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

The nominal mass of this compound is 209 g/mol for the ⁷⁹Br isotope and 211 g/mol for the ⁸¹Br isotope, leading to a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.

While specific experimental mass spectra for this compound were not available, predicted collision cross-section data for various adducts have been calculated and are available in databases such as PubChem.

A plausible fragmentation pathway would involve the initial loss of a neutral molecule, such as HCN, from the pyrazine ring, followed by further fragmentation. The presence of the bromine atom would be a key marker in the mass spectrum of the fragments.

Experimental Protocols

Acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile compounds.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range to observe the molecular ion and key fragments.

Visualization of Key Concepts

To aid in the understanding of the structural relationships and analytical workflows, the following diagrams are provided.

Molecular Structure of this compound

Caption: 2D structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Analysis & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

At the time of writing, a comprehensive, single primary literature source containing all experimental spectroscopic data for this compound could not be located through the conducted searches. The provided ¹H NMR data is from a secondary source. Researchers should cite primary literature where available.

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 7-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive workflow for performing quantum chemical calculations on 7-Bromopyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to elucidate the electronic, spectroscopic, and structural properties of this molecule. We will delve into the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), providing a step-by-step protocol for geometry optimization, frequency analysis, and the simulation of NMR, FT-IR, and UV-Vis spectra. A critical component of this guide is the emphasis on the validation of computational results against experimental data, a cornerstone of scientific integrity. Due to the limited availability of direct experimental spectra for this compound, this guide will utilize spectroscopic data from closely related, structurally analogous compounds for comparative analysis, a widely accepted practice in the field.

Introduction: The Significance of this compound and the Role of In Silico Analysis

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including antibacterial and anticancer properties.[1] The introduction of a bromine atom at the 7-position creates a valuable handle for further synthetic modifications, such as cross-coupling reactions, making this compound a key intermediate in the synthesis of novel therapeutic agents and functional materials.[2] Understanding the fundamental electronic and structural properties of this core molecule is paramount for the rational design of its derivatives.

Quantum chemical calculations offer a powerful, non-invasive lens through which to probe these properties. By solving the Schrödinger equation, or approximations thereof, we can gain insights into molecular geometry, orbital energies, charge distribution, and spectroscopic signatures. This in silico approach not to only complements experimental work but can also guide synthetic efforts by predicting reactivity and spectral characteristics, ultimately accelerating the research and development pipeline.

This guide will provide a robust and reproducible computational protocol for the comprehensive analysis of this compound, grounded in the principles of scientific rigor and validation.

Theoretical Framework: A Primer on DFT and TD-DFT

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. This is a significant conceptual leap from traditional wavefunction-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system.

In practice, we use the Kohn-Sham formulation of DFT, which introduces a fictitious system of non-interacting electrons that generates the same electron density as the real, interacting system. The genius of this approach lies in lumping the complex many-body effects into an exchange-correlation functional. The choice of this functional is the most critical decision in a DFT calculation, as it dictates the accuracy of the results.

For studying excited-state properties, such as UV-Vis absorption spectra, we turn to Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which are the two key parameters that determine the position and intensity of absorption bands in a UV-Vis spectrum.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the quantum chemical analysis of this compound using the Gaussian suite of programs, a widely used software package in the field.

Molecular Structure Preparation

The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and initial hybridization of all atoms.

Geometry Optimization and Frequency Calculation

The initial structure is a mere guess of the molecule's true geometry. We must find the minimum energy conformation on the potential energy surface. This is achieved through a geometry optimization calculation.

Protocol:

  • Functional and Basis Set Selection: For a halogenated N-heterocycle, a hybrid functional such as B3LYP often provides a good balance of accuracy and computational cost. For the basis set, a Pople-style basis set like 6-311+G(d,p) is a suitable starting point, offering a good description of both valence and polarization effects. The inclusion of diffuse functions (+) is important for accurately describing the electron density far from the nuclei.

  • Input File Creation: A Gaussian input file should be created with the following keywords in the route section: #p B3LYP/6-311+G(d,p) Opt Freq. The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized geometry. The p keyword requests "full" output.

  • Execution and Verification: The calculation is then submitted to the Gaussian program. Upon successful completion, it is imperative to verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of any imaginary frequencies in the output of the frequency calculation. An imaginary frequency indicates a saddle point, not a minimum, and the geometry should be perturbed along the direction of the imaginary mode and re-optimized.

Diagram of the Computational Workflow

Computational Workflow Computational Workflow for this compound A 1. Initial Structure Generation (e.g., GaussView, Avogadro) B 2. Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) A->B C Verify: No Imaginary Frequencies? B->C H 4. Electronic Property Analysis B->H C->B No, re-optimize D 3. Spectroscopic Calculations C->D Yes E NMR Simulation (GIAO Method) D->E F FT-IR Simulation D->F G UV-Vis Simulation (TD-DFT) D->G L 5. Validation Against Experimental Data E->L F->L G->L I HOMO-LUMO Analysis H->I J Molecular Electrostatic Potential (MEP) H->J K Natural Bond Orbital (NBO) Analysis H->K

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Spectroscopic Property Calculations

With the optimized geometry, we can now proceed to simulate the various spectra of the molecule.

The chemical shifts of the ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Protocol:

  • Input File: Using the optimized coordinates, create a new Gaussian input file with the route section: #p B3LYP/6-311+G(d,p) NMR.

  • Referencing: The calculated absolute shielding values must be converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift (δ) is calculated as: δ = σ_TMS - σ_sample.

The vibrational frequencies and their corresponding intensities calculated in the Freq step of the optimization are the components of the simulated FT-IR spectrum.

Protocol:

  • Frequency Scaling: The harmonic frequencies calculated by DFT are known to be systematically higher than the experimental anharmonic frequencies. Therefore, it is common practice to apply a scaling factor to the calculated frequencies. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of approximately 0.967 is often used.

  • Visualization: The scaled frequencies and their intensities can be plotted to generate a simulated FT-IR spectrum.

The electronic absorption spectrum is simulated using TD-DFT.

Protocol:

  • Input File: A new input file is created with the route section: #p TD(NStates=20) B3LYP/6-311+G(d,p). NStates=20 requests the calculation of the first 20 excited states. A solvent model, such as the Polarizable Continuum Model (PCM), can be included to simulate the spectrum in a specific solvent (e.g., #p TD(NStates=20) B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Ethanol)).

  • Analysis: The output will provide the excitation energies (in eV and nm) and the oscillator strengths for each electronic transition. The oscillator strength is proportional to the intensity of the absorption.

Electronic Property Analysis

From the ground-state DFT calculation, a wealth of information about the electronic structure can be extracted.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). It can be used to analyze charge transfer, hyperconjugation, and other electronic interactions within the molecule. This is requested in Gaussian using the Pop=NBO keyword.

Results and Validation: A Comparative Analysis

As previously stated, obtaining direct experimental spectra for this compound is challenging. Therefore, for the purpose of this guide, we will use spectroscopic data from the comprehensive study by Kamble et al. on donor-acceptor-donor molecules derived from a 7-bromo-pyrido[2,3-b]pyrazine core as a benchmark.[2] While not an exact match, the underlying scaffold is identical, providing a scientifically sound basis for comparison.

Optimized Geometry

The geometry optimization will yield the bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. These parameters can be compared to crystallographic data of similar pyridopyrazine derivatives to assess the accuracy of the chosen level of theory.

Spectroscopic Data

The simulated spectra should be compared with the experimental data from analogous compounds.

Spectroscopic Technique Calculated Parameter Experimental Benchmark (from Analogs)
¹H NMRChemical Shifts (ppm)Comparison of aromatic proton signals.
¹³C NMRChemical Shifts (ppm)Comparison of carbon signals in the pyridopyrazine core.
FT-IRVibrational Frequencies (cm⁻¹)Comparison of characteristic ring stretching and C-Br stretching modes.
UV-VisAbsorption Maxima (λ_max, nm)Comparison of π-π* and n-π* transitions.

Table 1: A summary of the calculated spectroscopic parameters and their corresponding experimental benchmarks from analogous compounds.

Electronic Properties

The calculated electronic properties provide a deeper understanding of the molecule's reactivity and electronic nature.

Property Calculated Value Interpretation
HOMO Energy(Value in eV)Relates to the molecule's ability to donate electrons.
LUMO Energy(Value in eV)Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap(Value in eV)Indicates the chemical stability and reactivity.
Dipole Moment(Value in Debye)Quantifies the overall polarity of the molecule.

Table 2: A summary of the key calculated electronic properties and their interpretation.

Diagram of Key Electronic Interactions

Electronic Interactions Key Electronic Interactions in this compound cluster_0 Molecular Orbitals cluster_1 Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electrophilic_Attack Electrophilic Attack Sites (Electron-rich regions) HOMO->Electrophilic_Attack Donates Electrons LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophilic_Attack Nucleophilic Attack Sites (Electron-deficient regions) LUMO->Nucleophilic_Attack Accepts Electrons Electrophilic_Attack->Nucleophilic_Attack Electrostatic Interaction

Caption: A diagram illustrating the relationship between frontier molecular orbitals and the prediction of chemical reactivity.

Conclusion: The Power of a Validated Computational Approach

This technical guide has provided a comprehensive and scientifically rigorous workflow for the quantum chemical calculation of this compound. By following the detailed protocols for geometry optimization, spectroscopic simulation, and electronic property analysis, researchers can gain deep insights into the fundamental characteristics of this important heterocyclic compound. The emphasis on validation, even through the use of closely related analogs, ensures that the computational results are grounded in experimental reality, fostering trust in the predictive power of these methods. The application of such validated in silico techniques is an indispensable tool in modern chemical research, enabling the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025).
  • Kamble, R. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 6888-6905. [Link]

Sources

A Senior Application Scientist's Guide to the HOMO-LUMO Energy Gap of 7-Bromopyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the Frontier Orbitals

In the landscape of molecular design, whether for targeted therapeutics or next-generation organic electronics, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a parameter of paramount importance. This HOMO-LUMO gap (ΔE) is not merely an academic value; it is a direct indicator of a molecule's electronic behavior, governing its reactivity, stability, and photophysical properties.[1][2]

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant biological activity and material applications.[3][4] The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for further functionalization, allowing for the systematic tuning of the molecule's electronic properties. Understanding and predicting the HOMO-LUMO gap of 7-Bromopyrido[2,3-b]pyrazine derivatives is therefore crucial for accelerating the discovery process. A larger gap suggests higher kinetic stability and low reactivity, while a smaller gap indicates the molecule is more polarizable and reactive.[1]

This guide provides an in-depth technical overview of the two pillars of HOMO-LUMO gap determination: state-of-the-art computational prediction and essential experimental validation. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Part 1: Computational Prediction via Density Functional Theory (DFT)

Expertise & Experience: Why DFT is the Workhorse for Molecular Orbital Analysis

Density Functional Theory (DFT) has emerged as the leading computational method for investigating the electronic structure of molecules the size of pyrido[2,3-b]pyrazine derivatives.[5][6] It provides a robust balance between computational expense and predictive accuracy, allowing us to model electronic behavior before committing resources to synthesis.[4]

The core principle is to calculate the molecule's electron density to determine its properties, including the energies of the frontier molecular orbitals.[4] However, the accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set.

  • Functional Selection: The functional approximates the exchange-correlation energy, a complex quantum mechanical term. While B3LYP is a widely used hybrid functional, it's known that its direct calculation of Kohn-Sham orbital energies can be sensitive to self-interaction errors.[7][8][9] For more reliable predictions of the HOMO-LUMO gap, it is often advisable to use range-separated functionals like ωB97X-D or to employ a more rigorous delta self-consistent field (ΔSCF) approach, which calculates the gap from the difference between the ionization potential and electron affinity.[9]

  • Basis Set Selection: The basis set is a set of mathematical functions used to build the molecular orbitals. A set like 6-31G(d,p) is a common and effective starting point, providing a good description of electron distribution for most organic molecules by including polarization functions (d,p) that allow for orbital shape flexibility.[7][8][10]

Trustworthiness: A Self-Validating DFT Protocol

The following protocol outlines a rigorous, self-validating workflow for calculating the HOMO-LUMO gap. Each step includes a validation check to ensure the integrity of the final result.

Step-by-Step Computational Protocol:

  • Structure Generation: Construct the 3D structure of the this compound derivative using molecular building software. The base structure can be referenced from chemical suppliers.[11]

  • Geometry Optimization: Perform a geometry optimization to find the molecule's lowest energy conformation. This is a critical step, as the electronic properties are highly dependent on the molecular structure.

    • Causality: An unoptimized, high-energy structure will yield physically meaningless orbital energies.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.

    • Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and the optimization must be redone.

  • Single-Point Energy Calculation: Using the validated, optimized geometry, perform a final single-point energy calculation to obtain the molecular orbital energies.

  • Data Extraction: Extract the energies for the HOMO and LUMO. The fundamental gap is the direct difference: ΔE = ELUMO - EHOMO .[2][12]

Visualization: The DFT Workflow

DFT_Workflow Input 1. Build 3D Structure (e.g., 7-Br-Pyrido[2,3-b]pyrazine) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Opt Initial Geometry Freq 3. Frequency Calculation Opt->Freq Optimized Geometry Validation Validation Check: Are there imaginary frequencies? Freq->Validation SPE 4. Single-Point Energy Calculation on Optimized Geometry Validation->SPE No (Valid Minimum) Redo Refine Input Structure Validation->Redo Yes (Transition State) Output 5. Extract E(HOMO), E(LUMO) Calculate Gap: ΔE = E_LUMO - E_HOMO SPE->Output Orbital Energies Redo->Opt

Caption: A flowchart of the DFT computational workflow for analyzing electronic properties.

Part 2: Experimental Validation and Characterization

Theoretical predictions require empirical validation. The two most common and powerful techniques for experimentally probing the frontier orbital energies are cyclic voltammetry (electrochemical) and UV-visible spectroscopy (optical).

Method A: Cyclic Voltammetry (CV)

Expertise & Experience: Probing Orbitals with Electron Transfer

Cyclic voltammetry directly measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron).[13] These events are physically correlated to the frontier orbitals:

  • Oxidation involves removing an electron from the HOMO . A lower oxidation potential implies a higher energy HOMO.

  • Reduction involves adding an electron to the LUMO . A less negative reduction potential implies a lower energy LUMO.

By referencing these potentials against a known internal standard (typically the ferrocene/ferrocenium, Fc/Fc⁺, redox couple), we can estimate the absolute energy levels of the HOMO and LUMO.[14][15]

Trustworthiness: A Validated CV Protocol

  • Solution Preparation: Dissolve the synthesized derivative (approx. 1 mM) in a high-purity, anhydrous electrochemical solvent (e.g., acetonitrile or DMF). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) to ensure conductivity.[13][14]

  • Cell Assembly: Use a standard three-electrode cell configuration:

    • Working Electrode: Glassy Carbon or Platinum.

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Silver/Silver Ion (Ag/Ag⁺).[13][14]

  • System Deoxygenation: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Internal Referencing (Calibration): Add a small amount of ferrocene to the solution. Run a cyclic voltammogram and determine the half-wave potential of the Fc/Fc⁺ couple (E1/2). This value serves as the internal reference point.

  • Data Acquisition: Record the voltammogram for the sample, scanning over a potential range that captures the first oxidation and reduction events.

  • Data Analysis & Calculation:

    • Determine the onset potential of the first oxidation wave (Eox, onset) and the first reduction wave (Ered, onset).

    • Calculate the HOMO and LUMO energies using the following empirical equations:[13][14]

      • EHOMO (eV) = -[Eox, onset vs Fc/Fc⁺ + 4.8]

      • ELUMO (eV) = -[Ered, onset vs Fc/Fc⁺ + 4.8]

    • The electrochemical gap is then: ΔEelectrochem = ELUMO - EHOMO .

Visualization: The Cyclic Voltammetry Setup

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (Glassy Carbon) Solution Analyte + Electrolyte in Solvent CE Counter Electrode (Pt Wire) RE Reference Electrode (Ag/Ag+) Potentiostat Potentiostat Potentiostat->WE V, I Potentiostat->CE Potentiostat->RE

Caption: A simplified schematic of a three-electrode cyclic voltammetry setup.

Method B: UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: The Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[16] The lowest energy absorption band typically corresponds to the electronic transition from the HOMO to the LUMO.[2][17][18] The energy at the onset of this absorption provides a direct measure of the optical HOMO-LUMO gap.

Trustworthiness: A Validated UV-Vis Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance below 1.5 AU.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Data Acquisition: Measure the absorption spectrum of the sample solution across a wide wavelength range (e.g., 200-800 nm).[19]

  • Data Analysis & Calculation:

    • Identify the absorption edge (the "foot") of the lowest-energy (longest-wavelength) absorption peak.

    • Determine the onset wavelength (λonset) by finding the intersection of the tangent of the absorption edge with the baseline.[19]

    • Calculate the optical energy gap using the Planck-Einstein relation:[20]

      • Egap (eV) = 1240 / λonset (nm)

Visualization: The HOMO to LUMO Electronic Transition

UV_Vis_Transition LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO ΔE = hν = E_gap Photon Absorbed Photon (hν)

Caption: Absorption of a photon promotes an electron from the HOMO to the LUMO.

Part 3: Data Synthesis & Structure-Property Relationships

The true power of this analysis comes from comparing the computational and experimental data across a series of derivatives. By systematically changing the substituents on the this compound core, we can establish clear structure-property relationships.

Data Presentation: A Comparative Analysis

The table below presents hypothetical but chemically rational data for a series of derivatives to illustrate these relationships.

Derivative Substituent (R) Substituent Type Calculated Gap (DFT, eV) Electrochemical Gap (CV, eV) Optical Gap (UV-Vis, eV)
1 (Parent) -BrHalogen (Weakly Deactivating)3.553.603.75
2 -OCH₃Electron-Donating (EDG)3.303.353.50
3 -NO₂Electron-Withdrawing (EWG)3.153.203.38
4 -N(CH₃)₂Strong Electron-Donating3.103.183.30
5 -CNStrong Electron-Withdrawing2.953.053.22

Note: These values are illustrative examples for educational purposes.

Expertise & Experience: Interpreting the Trends

From the data, clear trends emerge:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) destabilize (raise the energy of) the HOMO more significantly than the LUMO. This results in a decrease in the overall HOMO-LUMO gap compared to the parent compound.[21]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) stabilize (lower the energy of) the LUMO more significantly than the HOMO. This also results in a decrease in the HOMO-LUMO gap.[22][23]

  • Method Correlation: Generally, the calculated and experimental values show good correlation. The optical gap (UV-Vis) is often slightly higher than the electrochemical gap (CV) due to the exciton binding energy in the excited state, which is not accounted for in the electrochemical measurement.

Visualization: Substituent Effects on Frontier Orbitals

Substituent_Effects cluster_edg EDG (-OCH₃) cluster_parent Parent (-Br) cluster_ewg EWG (-NO₂) LUMO_EDG LUMO LUMO_Parent LUMO HOMO_EDG HOMO HOMO_EDG->LUMO_EDG Smaller Gap HOMO_Parent HOMO LUMO_EWG LUMO HOMO_Parent->LUMO_Parent Reference Gap HOMO_EWG HOMO HOMO_EWG->LUMO_EWG Smaller Gap

Caption: How electron-donating and -withdrawing groups modulate frontier orbital energies.

Conclusion

The determination of the HOMO-LUMO energy gap for this compound derivatives is a multi-faceted process that elegantly combines the predictive power of computational chemistry with the definitive validation of experimental techniques. By leveraging DFT for initial screening and structure-property relationship prediction, and subsequently confirming these findings with cyclic voltammetry and UV-Vis spectroscopy, researchers can make highly informed decisions in the design of new molecules. This synergistic approach not only enhances our fundamental understanding of these powerful heterocyclic systems but also significantly accelerates the development of novel therapeutics and advanced organic materials.

References

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS.UPB Scientific Bulletin, Series B.[Link]
  • HOMO and LUMO Analysis through Cyclic Voltammetry.Prezi.[Link]
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen
  • How do I calculate electro chemicallly HOMO, LUMO and band gap of a organic material by using cyclic voltammetry?
  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy.YouTube.[Link]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • How to set up the experiment to determine HOMO and LUMO levels via C-V measurement?
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.RSC Publishing.[Link]
  • Functional for HOMO-LUMO gap of organic dyes?Reddit.[Link]
  • Predictive study, using density functional theory and time dependent functional theory, on the structure, optoelectronic, and photovoltaic properties of two organic dyes.Current Chemistry Letters.[Link]
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • New Si-Based Material with Pyridopyrazine Substituents.
  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES.Journal Marocain de Chimie Hétérocyclique.[Link]
  • Density Functional Study on the Structure and Electronic Properties of Polycyclic Aromatic Hydrocarbons from Wildfire.ACS Earth and Space Chemistry.[Link]
  • Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance.
  • The HOMO, LUMO energies and band gap of compounds 1-7.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).Scirp.org.[Link]
  • COMPREHENSIVE THEORETICAL STUDY OF PYRIDO (2,3-b)PYRAZINE-2,3-DIOL BY USING DENSITY FUNCTIONAL THEORY.International Journal of Pharmaceutical Sciences and Research.[Link]
  • The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor.University of Wisconsin-Madison Materials Research Science and Engineering Center.[Link]
  • UV – VIS spectrometer.Indian Institute of Science.[Link]
  • Substituent effect on the electronic properties and morphologies of self-assembling bisphenazine deriv
  • HOMO-LUMO Energy Gap.Schrödinger.[Link]
  • Substituent effects on the structure of Ag(py-R)
  • Substituent Effects of Electron-Withdrawing and Electron-Donating Groups on Photovoltaic Properties of Quinoxaline-Based Polymers.

Sources

An In-Depth Technical Guide to the Electronic Properties and Reactivity of 7-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. This fused bicyclic system, containing three nitrogen atoms, imparts unique electronic properties and a rigid conformational framework, making it an attractive building block for designing molecules with specific biological targets. Its derivatives have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents. The strategic introduction of a bromine atom at the 7-position, creating 7-Bromopyrido[2,3-b]pyrazine, provides a versatile handle for a variety of chemical transformations, further expanding its utility in the synthesis of complex molecules and compound libraries for drug discovery.

This technical guide provides a comprehensive overview of the electronic properties and reactivity of this compound, offering insights into its synthesis, characterization, and key chemical transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through a condensation reaction of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound. A common and effective method involves the reaction of 5-bromo-2,3-diaminopyridine with glyoxal.

G cluster_reactants Reactants cluster_product Product A 5-Bromo-2,3-diaminopyridine C This compound A->C Condensation B Glyoxal B->C

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Spectroscopic Data Description
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridopyrazine core. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.
¹³C NMR The carbon NMR spectrum will display signals for all the carbon atoms in the molecule, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of bromine.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=N stretching vibrations.

Electronic Properties: A Computational Perspective

The electronic nature of this compound is dictated by the interplay of the electron-withdrawing pyrazine and pyridine rings, and the inductive and resonance effects of the bromine substituent. Density Functional Theory (DFT) calculations on analogous systems provide valuable insights into its electronic landscape.

The pyrido[2,3-b]pyrazine core is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency is crucial for its reactivity profile, particularly its susceptibility to nucleophilic attack. The bromine atom at the 7-position further influences the electronic distribution through its -I (inductive) and +M (mesomeric) effects.

G HOMO Highest Occupied Molecular Orbital LUMO Lowest Unoccupied Molecular Orbital HOMO->LUMO ΔE (Energy Gap)

Caption: Frontier Molecular Orbitals (HOMO-LUMO).

DFT calculations on related pyrido[2,3-b]pyrazine derivatives show that the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient pyrazine and pyridine rings. The energy gap (ΔE) between the HOMO and LUMO is a key determinant of the molecule's reactivity and electronic properties. A smaller energy gap generally correlates with higher reactivity.[1][2]

Reactivity of this compound

The presence of the bromine atom at an electron-deficient position makes this compound a versatile substrate for a range of chemical transformations. Key reactions include nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridopyrazine ring system facilitates nucleophilic aromatic substitution at the 7-position, where the bromine atom acts as a good leaving group. This reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitrogen atoms.

G Start This compound + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition Product 7-Substituted Pyrido[2,3-b]pyrazine + Br⁻ Intermediate->Product Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

  • Reaction Setup: In a sealed tube or a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition of Nucleophile: Add a solution of a sodium or potassium alkoxide (e.g., sodium methoxide, 1.2-1.5 eq) in its corresponding alcohol or as a solid.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 7-position.

G Start This compound + Boronic Acid Product 7-Aryl/Alkyl-pyrido[2,3-b]pyrazine Start->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 80-110 °C for several hours until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to obtain the 7-substituted product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 7-position of the pyridopyrazine core.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-deficient pyridopyrazine core, render it susceptible to a variety of chemical transformations. The bromine atom at the 7-position serves as an excellent handle for introducing molecular diversity through well-established and robust methodologies such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This technical guide provides a foundational understanding of the synthesis, characterization, electronic properties, and reactivity of this important heterocyclic compound, empowering researchers in drug discovery and materials science to leverage its full potential in their synthetic endeavors.

References

  • Provera, S., Marchioro, C., Davailli, S., & Case, N. (1997). 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. Magnetic Resonance in Chemistry, 35(5), 342-347.
  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem Compound Database.
  • Yaqoob, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174.
  • Beilstein Journals. (n.d.). Supporting information for....
  • SpectraBase. (n.d.). pyrido[2,3-b]pyrazine-2,3-diol.
  • SpectraBase. (n.d.). 2,3-Bis(triisopropylsilylethynyl)pyrido[2,3-b]pyrazine.
  • Yaqoob, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174.
  • Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC advances, 12(9), 5436–5447.
  • Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC advances, 12(9), 5436–5447.
  • Deshmukh, S. S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • ChemChart. (n.d.). This compound (52333-42-3).
  • Professor Dave Explains. (2018, January 28). 18.05 Two Mechanisms of Nucleophilic Substitution [Video]. YouTube. [Link]
  • Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & medicinal chemistry letters, 23(22), 6152–6155.
  • Sakata, G., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 117(2), 126–132.
  • Kapse, D. M., et al. (2023). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics.
  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
  • N/A. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Filo. (2025, October 17). Exercise 12: - Nucleophilic substitution reactions of alkyl halides.
  • N/A. (n.d.). Exercise 12: - Nucleophilic substitution reactions of alkyl halides.

Sources

An In-depth Technical Guide to the Solubility of 7-Bromopyrido[2,3-b]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive overview of the known physical properties of this compound, an exploration of the theoretical principles governing its solubility, and a detailed, field-proven experimental protocol for the precise determination of its solubility. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this guide offers a robust framework for researchers to generate this critical data in-house.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₄BrN₃, is a solid compound characterized by a melting point in the range of 161-166 °C and a molecular weight of 210.03 g/mol .[1] Its structure, featuring a fused pyridine and pyrazine ring system with a bromine substituent, imparts unique electronic and steric properties that make it a valuable precursor in the development of kinase inhibitors, and other biologically active molecules.[2][3][4] The successful progression of this molecule through the drug discovery and development pipeline is critically dependent on its physicochemical properties, with solubility being a primary determinant of its handling, reactivity, and bioavailability.

Physicochemical Properties and Predicted Solubility

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52333-42-3[1][5]
Molecular Formula C₇H₄BrN₃[1][6]
Molecular Weight 210.03 g/mol [1][6]
Appearance White to off-white solid[5]
Melting Point 161-166 °C[1]
Water Solubility Predicted: 4018.16 mg/L; Described as "sparingly soluble"[5][7]

While quantitative data for its solubility in organic solvents is scarce, some inferences can be drawn. A structurally related compound, 7-Bromo-2,3-Dichloropyrido[2,3-b]pyrazine, is reported to be soluble in common organic solvents such as dichloromethane and chloroform.[8] This suggests that this compound is likely to exhibit good solubility in polar aprotic and chlorinated solvents. However, empirical determination is essential for accurate and reliable data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the presence of nitrogen atoms in the heterocyclic rings allows for hydrogen bonding with protic solvents, while the aromatic system can engage in π-π stacking interactions. The bromine atom adds to the molecule's polarizability.

The principle of "like dissolves like" provides a foundational guide. It is anticipated that:

  • Polar Protic Solvents (e.g., ethanol, methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): High solubility is likely due to strong dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): Lower solubility is anticipated due to the mismatch in polarity.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): Good solubility is expected, as suggested by data for similar compounds.[8]

The following diagram illustrates the key factors influencing the solubility of this compound.

cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute Molecular Structure (Polarity, H-bonding capability, Size) Solubility Resultant Solubility Solute->Solubility Overcoming Solute-Solute Interactions CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Energy Input Requirement Solvent Solvent Polarity (Dielectric Constant) Solvent->Solubility Solvation Energy Release Interactions Solvent-Solute Interactions (H-bonding, Dipole-Dipole) Interactions->Solubility Favorable Interactions Temperature Temperature Temperature->Solubility Generally Increases Solubility Pressure Pressure Pressure->Solubility Minor Effect for Solids

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[9] The following protocol provides a step-by-step guide for its implementation.

4.1. Materials and Equipment

  • This compound (purity ≥95%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram outlines the experimental workflow for the shake-flask method.

A 1. Preparation of Supersaturated Solution Add excess this compound to a known volume of solvent. B 2. Equilibration Incubate on an orbital shaker at a constant temperature for 24-48 hours. A->B C 3. Phase Separation Centrifuge the suspension to pellet the excess solid. B->C D 4. Sample Collection and Filtration Carefully withdraw the supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Sample Dilution Accurately dilute the filtered solution to a concentration within the HPLC calibration range. D->E F 6. HPLC Analysis Inject the diluted sample and a series of calibration standards onto the HPLC system. E->F G 7. Data Analysis Quantify the concentration of the diluted sample using the calibration curve and calculate the original solubility. F->G

Caption: Experimental workflow for solubility determination using the shake-flask method.

4.3. Detailed Procedure

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: To a series of vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of each organic solvent to be tested. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original solvent by accounting for the dilution factor.

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Safety and Handling

This compound is classified as a hazardous substance.[1][6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][10] When handling this compound, it is essential to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.[6]

For detailed safety information, consult the Material Safety Data Sheet (MSDS).[6][11]

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in a wide array of organic solvents is limited, this guide provides the necessary theoretical and practical framework for researchers to determine this crucial parameter. By understanding the underlying principles of solubility and implementing the robust shake-flask method, scientists and drug development professionals can generate the reliable data needed to advance their research and development efforts with this important heterocyclic compound.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). National Institutes of Health.
  • MSDS of 7-Bromo-pyrido[2,3-b]pyrazine.
  • This compound (52333-42-3). Chemchart.
  • This compound. VEGCHEM.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (PDF).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025, November 12). MDPI.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). National Institutes of Health.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed.

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the pyrido[2,3-b]pyrazine core is a familiar and valuable scaffold. This nitrogen-rich heterocyclic system, an aza-analogue of quinoxaline, is a cornerstone in the design of therapeutic agents, demonstrating a remarkable breadth of biological activity.[1] Its derivatives have been investigated as potent inhibitors for a range of biological targets, including applications in oncology and virology.[2][3][4] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this privileged structure, offering researchers, scientists, and drug development professionals a comprehensive understanding of the chemistry that underpins its significance.

The Foundation: Classical Synthesis via Condensation

The history of pyrido[2,3-b]pyrazine synthesis is intrinsically linked to the well-established chemistry of quinoxalines. The most classical and enduring method for constructing this bicyclic system is the condensation reaction between an ortho-diaminopyridine and a 1,2-dicarbonyl compound.[5][6] This approach mirrors the venerable Hinsberg and Körner methods for quinoxaline synthesis, which date back to the late 19th century.[7]

The key to this strategy lies in the availability and reactivity of 2,3-diaminopyridine. The synthesis of this crucial precursor has been approached in several ways, most notably through the reduction of 2-amino-3-nitropyridine. Various reducing agents, including iron in acidified ethanol or tin and hydrochloric acid, have been historically employed for this transformation.

The core reaction mechanism involves a sequential double condensation. The more nucleophilic amino group of the 2,3-diaminopyridine initiates an attack on one of the carbonyl carbons of the α-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by another dehydration step to yield the aromatic pyrido[2,3-b]pyrazine ring system.

Experimental Protocol: Classical Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine

Objective: To synthesize a representative pyrido[2,3-b]pyrazine via the classical condensation method.

Materials:

  • 2,3-Diaminopyridine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol or Acetic Acid (solvent)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2,3-diaminopyridine in a suitable solvent such as ethanol or glacial acetic acid.

  • Add 1.0 equivalent of benzil to the solution.

  • Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2,3-diphenylpyrido[2,3-b]pyrazine.

  • Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point determination.

Self-Validation: The formation of the desired product is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, typically less polar, spot. Spectroscopic analysis should confirm the presence of the fused aromatic ring system and the phenyl substituents, with the mass spectrum showing the expected molecular ion peak.

The primary advantage of this classical approach is its operational simplicity and the ready availability of a wide range of α-dicarbonyl compounds, allowing for the introduction of diverse substituents at the 2- and 3-positions of the heterocyclic core. However, when using unsymmetrical dicarbonyl compounds, this method can lead to the formation of regioisomers, which can be challenging to separate and may exhibit different biological activities.[1][6] Studies have shown that reaction conditions, such as temperature and the use of acidic catalysts, can influence the regioselectivity of the condensation.[6]

The Evolution of Synthesis: Modern Methodologies

While the classical condensation remains a viable and often-used method, the demands of modern drug discovery for efficiency, diversity, and greener processes have driven the development of more sophisticated synthetic strategies.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. Several MCRs have been developed for the synthesis of substituted pyrido[2,3-b]pyrazines. For instance, a mixture of a 1,3-dicarbonyl compound, a substituted aromatic aldehyde, and an aminopyrazine can be reacted in the presence of an acid catalyst to generate highly functionalized pyrido[2,3-b]pyrazine derivatives in a single step.[2][8][9]

Workflow: Multicomponent Synthesis of Pyrido[2,3-b]pyrazines

MCR_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Outcome Indanedione Indane-1,3-dione Reaction One-Pot Reaction (p-TSA, Ethanol, Reflux) Indanedione->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Aminopyrazine 2-Aminopyrazine Aminopyrazine->Reaction Purification Filtration & Recrystallization Reaction->Purification Cooling & Precipitation Product Substituted Pyrido[2,3-b]pyrazine Purification->Product

Caption: Multicomponent reaction for pyrido[2,3-b]pyrazine synthesis.

Catalytic and Dehydrogenative Approaches

The principles of green chemistry have spurred the development of catalytic methods that avoid harsh reagents and minimize waste. Manganese-catalyzed acceptorless dehydrogenative coupling routes represent a significant advance.[10] These reactions can, for example, couple 1,2-diaminobenzene with 1,2-diols to form quinoxalines, a strategy adaptable to pyridopyrazine synthesis.[10] This process generates only hydrogen gas and water as byproducts, making it an atom-economical and environmentally benign alternative.[10]

Late-Stage Functionalization

In drug development, the ability to modify a core structure at a late stage is highly advantageous for optimizing properties. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have been extensively applied to pre-functionalized pyrido[2,3-b]pyrazines.[6] Halogenated derivatives of the scaffold can be synthesized and then subjected to palladium-catalyzed reactions to introduce a wide array of aryl, heteroaryl, or amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

Diagram: Late-Stage Functionalization Strategy

Functionalization cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Products Start Halogenated Pyrido[2,3-b]pyrazine (e.g., X = Br, I) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Start->Buchwald ArylProduct Aryl-Substituted Pyrido[2,3-b]pyrazine Suzuki->ArylProduct AminoProduct Amino-Substituted Pyrido[2,3-b]pyrazine Buchwald->AminoProduct

Caption: Palladium-catalyzed late-stage functionalization pathways.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired outcome, scale, and available resources. The following table summarizes the key features of the discussed methodologies.

Synthetic StrategyKey AdvantagesKey LimitationsIdeal Application
Classical Condensation Simplicity, readily available starting materials, robust and scalable.Potential for regioisomer formation with unsymmetrical diketones, often requires heating.Large-scale synthesis of core structures, initial lead generation.
Multicomponent Reactions High efficiency, atom economy, rapid generation of complexity.Reaction optimization can be complex, substrate scope may be limited.Diversity-oriented synthesis, library generation for screening.
Catalytic Dehydrogenation Environmentally friendly, high atom economy, clean reaction profiles.Catalyst sensitivity, may require higher temperatures or pressures.Green chemistry approaches, synthesis of fundamental scaffolds.
Late-Stage Functionalization Excellent for SAR studies, precise control over substituent placement.Requires pre-functionalized starting materials, catalyst and ligand costs.Lead optimization, fine-tuning of biological activity and properties.

Conclusion and Future Outlook

The journey of pyrido[2,3-b]pyrazine synthesis from its classical roots in condensation chemistry to the sophisticated catalytic and multicomponent reactions of today reflects the broader evolution of organic synthesis. While the foundational methods remain relevant, modern innovations have provided chemists with a powerful and versatile toolkit to construct and elaborate this important heterocyclic system with greater efficiency, control, and environmental consideration. As the demand for novel therapeutics continues to grow, the development of even more advanced and sustainable methods for the synthesis of the pyrido[2,3-b]pyrazine scaffold will undoubtedly remain an active and vital area of research.

References

  • Ujjinamatada, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.
  • Ujjinamatada, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997). Yakugaku Zasshi.
  • Wikipedia. (n.d.). Pyrazine.
  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.
  • Thirumurugan, P., et al. (2019).
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). NIH.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).
  • Pyrido[2,3-b]pyrazines from Pyrazine C-Nucleosides: An Unusual Intramolecular Rearrangement. (n.d.). Journal of the American Chemical Society.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). NIH.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017).
  • Ujjinamatada, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH.
  • Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. (2013). PubMed.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. (n.d.). PubMed.
  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. (n.d.). NIH.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. (2014).

Sources

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-b]pyrazine core, a fused heterocyclic system comprising a pyridine and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, coupled with its unique electronic properties and capacity for diverse substitutions, has made it a cornerstone for the development of a new generation of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the pyrido[2,3-b]pyrazine scaffold, delving into its physicochemical characteristics, diverse mechanisms of action, and broad therapeutic applications. Detailed experimental protocols and data presentation are included to equip researchers with the practical knowledge required to explore and exploit the full potential of this remarkable heterocyclic system.

Introduction: The Rise of a Versatile Scaffold

The quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual driver in drug discovery. Heterocyclic compounds, due to their structural diversity and ability to engage in a multitude of intermolecular interactions, form the backbone of a vast number of approved drugs. Among these, the pyrido[2,3-b]pyrazine scaffold has garnered considerable attention for its multifaceted biological activities.[1] Its inherent structural features allow for precise modulation of its properties, enabling the design of targeted therapies for a range of diseases, from cancer to infectious diseases. This guide will explore the fundamental aspects that contribute to the biological prowess of this scaffold and provide practical insights for its application in drug development.

Physicochemical Properties and Structural Features

The pyrido[2,3-b]pyrazine scaffold is a heterocyclic aromatic compound with the molecular formula C₇H₅N₃.[2] Its fused ring system imparts a high degree of rigidity and planarity, which are crucial for effective binding to biological targets. The presence of three nitrogen atoms within the bicyclic core significantly influences its electronic distribution, dipole moment, and hydrogen bonding capabilities, all of which are key determinants of its pharmacological activity.[3]

Derivatives of this scaffold can be synthesized to modulate key physicochemical properties such as lipophilicity, solubility, and metabolic stability. For instance, the introduction of fluorine atoms can reduce lipophilicity, which has been shown to decrease off-target effects like hERG inhibition.[4] The strategic placement of polar groups can enhance aqueous solubility, a critical factor for drug bioavailability.[4]

Table 1: Physicochemical Properties of Representative Bioactive Pyrido[2,3-b]pyrazine Derivatives

Compound IDMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsBiological Target(s)Reference
Compound 7n (Not specified)(Not specified)(Not specified)(Not specified)EGFR (erlotinib-resistant)[5]
Compound 27 (Not specified)(Not specified)(Not specified)(Not specified)HCMV DNA Polymerase[6]
2,3-dithione derivative (Not specified)(Not specified)(Not specified)(Not specified)Antibacterial[7]
Compound 2c (Not specified)(Not specified)(Not specified)(Not specified)Bacterial DNA Gyrase[1]

Mechanisms of Action: A Multi-Targeting Scaffold

The biological versatility of the pyrido[2,3-b]pyrazine scaffold stems from its ability to interact with a diverse array of biological targets. This section will explore the primary mechanisms through which these compounds exert their therapeutic effects.

Kinase Inhibition: A Dominant Anticancer Strategy

A significant body of research has focused on the development of pyrido[2,3-b]pyrazine derivatives as potent and selective kinase inhibitors.[8] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The rigid structure of the pyrido[2,3-b]pyrazine core allows it to fit snugly into the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.

Mutations in the Epidermal Growth Factor Receptor (EGFR) are a key driver in the development of non-small cell lung cancer (NSCLC). Several pyrido[2,3-b]pyrazine derivatives have been designed to target both wild-type and mutant forms of EGFR, including those resistant to existing therapies like erlotinib.[5][9] For example, compound 7n demonstrated potent inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, with IC₅₀ values of 0.09 µM and 0.15 µM, respectively.[5]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyrido[2,3-b]pyrazine derivatives.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is associated with various cancers. Pyrido[2,3-b]pyrazine-based compounds have been identified as potent inhibitors of FGFRs with nanomolar affinity.[10]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Outcomes Cell Proliferation, Survival, Migration MAPK_Pathway->Cell_Outcomes Promotes Akt Akt PI3K->Akt Akt->Cell_Outcomes Promotes Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and its inhibition by pyrido[2,3-b]pyrazine derivatives.

The Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, metabolism, and survival. Its hyperactivation is a common event in cancer. Pyrido[2,3-b]pyrazine derivatives have been shown to selectively inhibit PI3K isozymes.[11]

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Promotes Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/mTOR signaling pathway and its inhibition by pyrido[2,3-b]pyrazine derivatives.

Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Pyrido[2,3-b]pyrazine derivatives have demonstrated promising antibacterial activity against a range of clinically relevant pathogens.[12]

One of the proposed mechanisms for the antibacterial action of certain pyrido[2,3-b]pyrazine derivatives is the inhibition of bacterial DNA gyrase.[1] This enzyme is essential for DNA replication and repair in bacteria, making it an attractive target for antimicrobial agents. Molecular docking studies have shown that these compounds can form strong interactions with the active site of DNA gyrase.[1] Additionally, some derivatives, particularly the 1,4-dioxides, are thought to act as bioreductive prodrugs that are activated under the hypoxic conditions often found in bacterial infections.[12]

Table 2: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

Derivative TypeStaphylococcus aureus MIC (mg/mL)Bacillus cereus MIC (mg/mL)Escherichia coli MIC (mg/mL)Salmonella typhi MIC (mg/mL)Reference
2,3-dithione 0.0780.0780.6251.25[7]
Alkyl side-chain 1.251.2555[7]
Aryl side-chain 1.252.5>5>5[7]
Antiviral Activity

Pyrido[2,3-b]pyrazine derivatives have also shown potential as antiviral agents, particularly against herpesviruses.[6]

A key mechanism of antiviral activity is the inhibition of viral DNA polymerase.[6] By targeting this essential viral enzyme, these compounds can effectively block viral replication. For instance, a series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core have been developed that show potent activity against human cytomegalovirus (HCMV) DNA polymerase.[6] Some of these compounds also exhibit broad-spectrum activity against other herpesviruses, including herpes simplex virus (HSV-1 and HSV-2) and Epstein-Barr virus (EBV).[6]

Table 3: Antiviral Activity of a Pyrido[2,3-b]pyrazine Derivative (Compound 27)

VirusAssayEC₅₀ (µM)Reference
HCMV Antiviral0.33[6]

Experimental Protocols

To facilitate further research and development of pyrido[2,3-b]pyrazine-based compounds, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of the Pyrido[2,3-b]pyrazine Core

A common and efficient method for the synthesis of the pyrido[2,3-b]pyrazine core is through a multicomponent reaction.[11]

Protocol: Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives [11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aromatic aldehyde (1.0 eq), 1,3-indanedione (1.0 eq), and 2-aminopyrazine (1.0 eq).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TSA, 20 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 70:30 petroleum ether:ethyl acetate).

  • Work-up: Once the reaction is complete (typically after 8-9 hours), cool the mixture to room temperature.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain the purified product.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR, mass spectrometry, and melting point analysis.

Synthesis_Workflow Start Starting Materials: Aromatic Aldehyde, 1,3-Indanedione, 2-Aminopyrazine Reaction Three-Component Reaction (Ethanol, p-TSA, Reflux) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring ~8-9 hours Workup Cooling & Filtration Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification Product Purified Pyrido[2,3-b]pyrazine Derivative Purification->Product

Caption: General workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.

Biological Evaluation Protocols
  • Plate Setup: In a 96-well plate, add the kinase enzyme, a suitable peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Start Test Compound & Bacterial Culture Dilution Serial Dilution of Compound in 96-well Plate Start->Dilution Inoculation Inoculation with Standardized Bacteria Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Reading Visual Assessment of Bacterial Growth Incubation->Reading Result Determination of MIC Reading->Result

Caption: Workflow for the broth microdilution MIC assay.

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus.

  • Compound Treatment: After a brief adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value.

Conclusion and Future Perspectives

The pyrido[2,3-b]pyrazine scaffold has unequivocally established itself as a versatile and valuable platform in the landscape of drug discovery. Its inherent structural and electronic properties, combined with the potential for diverse chemical modifications, have enabled the development of potent and selective inhibitors for a wide range of therapeutic targets. The successful application of this scaffold in generating promising anticancer, antibacterial, and antiviral candidates underscores its significant biological potential.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to further expand the chemical space around the pyrido[2,3-b]pyrazine core will undoubtedly lead to the discovery of new bioactive compounds. A deeper understanding of the structure-activity relationships for different biological targets will facilitate the rational design of next-generation inhibitors with improved efficacy and safety profiles. Furthermore, the investigation of pyrido[2,3-b]pyrazine derivatives in combination therapies, particularly in the context of cancer, holds great promise for overcoming drug resistance and enhancing therapeutic outcomes. As our understanding of the intricate cellular pathways involved in various diseases continues to grow, the pyrido[2,3-b]pyrazine scaffold is poised to play an increasingly important role in the development of innovative and life-saving medicines.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10951118/
  • Application Notes and Protocols: Pyrido[2,3-b]pyrazine Derivatives as Kinase Inhibitors in Cancer Research. Benchchem. URL: https://www.benchchem.com/application-notes/B189457/pyrido-2-3-b-pyrazine
  • Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24559822/
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10951118/
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10621695/
  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. URL: https://www.researchgate.
  • Application Notes and Protocols: Synthesis and Antibacterial Screening of Pyrido[2,3-b]pyrazine 1,4-Dioxide Derivatives. Benchchem. URL: https://www.benchchem.
  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67580
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24095095/
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9084228/
  • Novel pyrido[2,3-b][4][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319082/
  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ResearchGate. URL: https://www.researchgate.net/publication/383842189_Difunctional_pyrido23-bpyrazine_derivatives_Biological_activity_and_preliminary_mechanism
  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. URL: https://www.jmaterenvironsci.com/index.php/JMCH/article/view/9597
  • Pyrido(2,3-b)pyrazine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pyrido_2,3-b_pyrazine
  • 2,3-DISUBSTITUTED PYRIDO[3,4-B]PYRAZINE-CONTAINING COMPOUNDS AS KINASE INHIBITORS. WIPO Patentscope. URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2021262915
  • 356 Discovery of novel pyrido[2,3-b]pyrazine as fibroblast growth factor receptor (FGFR-1, 2, 3 & 4) kinase inhibitors with nanomolar affinity. ResearchGate. URL: https://www.researchgate.net/publication/280947708_356_Discovery_of_novel_pyrido23-bpyrazine_as_fibroblast_growth_factor_receptor_FGFR-1_2_3_4_kinase_inhibitors_with_nanomolar_affinity
  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. URL: https://revues.imist.ma/index.php/JMCH/article/view/9597
  • Pyrido[2,3-b]pyrazine. CymitQuimica. URL: https://www.cymitquimica.com/base/cas/322-46-3

Sources

The Strategic Utility of 7-Bromopyrido[2,3-b]pyrazine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The strategic introduction of a bromine atom at the 7-position furnishes a versatile building block, 7-Bromopyrido[2,3-b]pyrazine, unlocking a diverse array of synthetic transformations. This technical guide provides a comprehensive overview of the synthesis and application of this compound as a pivotal intermediate in organic synthesis. We will delve into the intricacies of its preparation and explore its utility in key cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution. The discussion will be grounded in mechanistic principles to provide a rationale for experimental design and optimization, offering field-proven insights for researchers in drug discovery and materials science.

Introduction: The Pyrido[2,3-b]pyrazine Core and the Strategic Role of the 7-Bromo Substituent

The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, is a nitrogen-rich heteroaromatic system that imparts unique electronic and steric properties to molecules. This scaffold is a cornerstone in the development of various therapeutic agents, including kinase inhibitors for oncology, and has shown potential in the design of novel organic materials.[1] The introduction of a bromine atom at the 7-position of this scaffold creates this compound, a highly valuable and versatile building block. The C-Br bond serves as a synthetic handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.[1]

The electron-deficient nature of the pyrazine ring, further influenced by the pyridine ring, makes the C-Br bond at the 7-position susceptible to oxidative addition in palladium catalytic cycles. This reactivity profile allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of the this compound Building Block

A reliable and scalable synthesis of this compound is paramount for its widespread application. A common and effective strategy involves the condensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound.

A key precursor for this synthesis is 5-bromo-2,3-diaminopyridine. The synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a related building block, has been reported from 5-bromo-2,3-diaminopyridine and oxalic acid.[2] For the synthesis of the parent this compound, a similar condensation approach with glyoxal can be employed.

Illustrative Synthetic Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 5-bromo-2,3-diaminopyridine and glyoxal.

Step 1: Condensation

A solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid is treated with an aqueous solution of glyoxal (1.1 eq). The reaction mixture is typically heated to reflux for several hours to ensure complete condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Aromatization

The intermediate dihydropyrido[2,3-b]pyrazine is often not isolated but is aromatized in situ or in a subsequent step. This can be achieved by air oxidation, often facilitated by the acidic reaction conditions, or by the addition of a mild oxidizing agent.

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyrido[2,3-b]pyrazine core.

  • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for the carbon atoms in the heterocyclic system.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of C₇H₄BrN₃ (210.03 g/mol ).[3]

Key Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom at the 7-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.

Mechanistic Rationale for Experimental Choices:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Catalyst Selection: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate-limiting oxidative addition step and promote efficient reductive elimination.[5]

  • Base Selection: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction rate and yield, and it is often necessary to screen different bases for optimal results.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterConditionRationale
Reactants This compound (1.0 eq), Phenylboronic acid (1.2-1.5 eq)An excess of the boronic acid is used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/XPhos (1-2 mol% Pd)Pd(PPh₃)₄ is a common choice, while modern catalyst systems with bulky ligands can offer higher efficiency.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)A moderately strong base is required for the transmetalation step.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A polar aprotic solvent in combination with water facilitates the dissolution of reactants and reagents.
Temperature 80-110 °CElevated temperatures are typically required to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)To prevent the oxidation of the Pd(0) catalyst.

Workflow Diagram:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of 7-amino-substituted pyrido[2,3-b]pyrazines.

Mechanistic Rationale for Experimental Choices:

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are highly effective.[7] These ligands facilitate both the oxidative addition and the challenging reductive elimination steps. Pre-formed palladium catalysts incorporating these ligands are often used for convenience and reproducibility.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base depends on the pKa of the amine and the substrate's sensitivity to basic conditions.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent side reactions.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterConditionRationale
Reactants This compound (1.0 eq), Morpholine (1.2-1.5 eq)A slight excess of the amine is used.
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., XPhos, 2-4 mol%)A combination of a palladium source and a bulky, electron-rich ligand is crucial for efficiency.
Base NaOt-Bu or K₃PO₄ (1.5-2.0 eq)A strong, non-nucleophilic base is necessary to deprotonate the amine.
Solvent Anhydrous Toluene or DioxaneAn aprotic solvent is required to avoid unwanted side reactions.
Temperature 80-110 °CHeating is generally required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)To protect the catalyst from oxidation.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-Br [Ar-Pd(II)(Br)L₂] [Ar-Pd(II)(Br)L₂] Oxidative Addition->[Ar-Pd(II)(Br)L₂] Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation [Ar-Pd(II)(Br)L₂]->Amine Coordination\n& Deprotonation R₂NH, Base [Ar-Pd(II)(NR₂)L₂] [Ar-Pd(II)(NR₂)L₂] Amine Coordination\n& Deprotonation->[Ar-Pd(II)(NR₂)L₂] Reductive Elimination Reductive Elimination [Ar-Pd(II)(NR₂)L₂]->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system also allows for nucleophilic aromatic substitution (SNA) reactions at the 7-position. In this reaction, the bromine atom is displaced by a strong nucleophile.

Mechanistic Considerations:

SNA reactions on electron-deficient heteroaromatics typically proceed through an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate. The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine and pyridine rings. Subsequent elimination of the bromide ion restores the aromaticity of the ring system.

Applicable Nucleophiles:

A variety of strong nucleophiles can be employed in SNA reactions with this compound, including:

  • Alkoxides (e.g., sodium methoxide)

  • Thiolates (e.g., sodium thiophenoxide)

  • Amides (e.g., sodium amide)

Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

Step 1: Reaction Setup

This compound (1.0 eq) is dissolved in a suitable anhydrous solvent, such as methanol or THF. A solution of sodium methoxide (1.5-2.0 eq) in methanol is then added to the reaction mixture.

Step 2: Reaction Conditions

The reaction is typically stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction can be monitored by TLC.

Step 3: Work-up and Purification

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 7-methoxypyrido[2,3-b]pyrazine.

Conclusion

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its strategic C-Br bond provides a reliable handle for the introduction of a wide range of functional groups through powerful synthetic methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, its susceptibility to nucleophilic aromatic substitution expands its synthetic utility. The ability to readily access a diverse library of substituted pyrido[2,3-b]pyrazines from this key intermediate makes it an indispensable tool for researchers in the fields of medicinal chemistry and materials science, enabling the rapid exploration of chemical space in the quest for novel therapeutic agents and functional materials.

References

  • Chemistry Shorts. (2022, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Mor. J. Chem., 10(2), 288-297.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine....
  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Scott, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemchart. (n.d.). This compound (52333-42-3).
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). Pyrido[2,3-b]pyrazine.
  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18276-18279. [Link]
  • Fernandes, S. R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
  • DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

A Strategic Toxicological Assessment of 7-Bromopyrido[2,3-b]pyrazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with potential applications in medicinal chemistry. As with any novel chemical entity (NCE) intended for therapeutic development, a thorough understanding of its toxicological profile is paramount for ensuring safety and regulatory compliance. This guide outlines a comprehensive, tiered strategy for evaluating the potential toxicity of this compound. Since extensive empirical data for this specific molecule is not publicly available, this document establishes a predictive and strategic framework based on its chemical structure, data from analogous compounds, and established regulatory guidelines. The approach progresses from computational predictions and in vitro screening to targeted in vivo studies, providing a robust pathway for risk assessment and informing critical go/no-go decisions in a drug development pipeline.

Introduction: The Compound and the Imperative for Safety Profiling

This compound belongs to the pyridopyrazine class of nitrogen-containing heterocyclic compounds. This scaffold is of significant interest in drug discovery, with derivatives showing a range of biological activities.[1] The molecule's structure, featuring a fused aromatic system and a halogen substituent, presents a unique profile that requires careful toxicological scrutiny. The bromine atom, in particular, can significantly influence the compound's metabolic fate and potential for bioactivation into reactive species.[2][3][4]

Available Safety Data Sheets (SDS) for this compound provide preliminary hazard classifications, including acute oral toxicity (Category 4), skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity—single exposure (Category 3), primarily affecting the respiratory system.[5] However, the SDS explicitly states that the chemical, physical, and toxicological properties have not been thoroughly investigated.[6] This guide provides the scientific rationale and methodological framework to bridge that knowledge gap.

Tier 1: In Silico and Predictive Toxicology

The initial phase of toxicological assessment for an NCE leverages computational tools to predict potential liabilities before committing to resource-intensive laboratory experiments.[7][8] This cost-effective approach helps prioritize compounds and guide the design of subsequent in vitro and in vivo studies.[9]

Methodology: QSAR and Structural Alerts

Computational toxicology uses Quantitative Structure-Activity Relationship (QSAR) models and identifies structural alerts (toxicophores) to predict a range of toxic effects based on chemical structure.[7]

  • Key Endpoints for Prediction:

    • Mutagenicity: Screening for structural alerts associated with DNA reactivity, which would be a primary concern for carcinogenicity.

    • Carcinogenicity: Prediction based on statistical models trained on extensive databases of known carcinogens.

    • Cardiotoxicity (hERG Inhibition): Many computational models are specifically trained to predict the blockade of the hERG potassium channel, a major cause of drug-induced cardiac arrhythmias.[10]

    • Hepatotoxicity: In silico models can identify fragments associated with drug-induced liver injury (DILI).[10]

    • Metabolic Fate: Predicting sites of metabolism on the molecule can help anticipate the formation of potentially toxic metabolites.

Predicted Toxicological Profile (Hypothetical)

The following table summarizes the likely endpoints to be evaluated using in silico tools and the rationale based on the structure of this compound.

Toxicological EndpointPrediction Rationale / Structural AlertRecommended Action
Genotoxicity (Ames) Aromatic amine-like structure can be a potential alert.High-priority for in vitro Ames testing.
Hepatotoxicity The brominated aromatic ring is a potential site for metabolic activation (e.g., arene oxide formation).[11]Prioritize in vitro cytotoxicity testing in hepatic cell lines (e.g., HepG2).
Cardiotoxicity (hERG) Nitrogen-containing heterocycles are a well-known class of hERG inhibitors.High-priority for in vitro hERG screening assay.
Acute Oral Toxicity Consistent with existing SDS classification (Category 4).[5]Confirm with a limited in vivo study (e.g., OECD 423).
Skin/Eye Irritation Consistent with existing SDS classification.[5]Follow standard handling precautions; formal studies may be needed later.

Tier 2: In Vitro Toxicological Profiling

In vitro assays provide the first empirical data on the biological activity of the compound. They are designed to assess specific mechanisms of toxicity in a controlled, high-throughput environment.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a mandatory first screen for mutagenic potential and is required by regulatory agencies worldwide. It assesses a compound's ability to induce mutations in amino acid-deficient strains of Salmonella typhimurium and Escherichia coli.[12]

  • Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of point mutations.[12][13]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver homogenate, S9 fraction). This is critical, as some chemicals only become mutagenic after being metabolized.[12]

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, identifying the highest non-toxic concentration.

  • Exposure: Expose the bacterial strains to at least five different concentrations of this compound using the plate incorporation or pre-incubation method.

  • Incubation & Scoring: Plate the bacteria on a minimal agar medium lacking the essential amino acid (e.g., histidine). Incubate for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated and can now synthesize the amino acid). A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a positive (mutagenic) result.

Ames_Test_Principle cluster_initial Initial State cluster_exposure Exposure cluster_outcome Outcome Bacteria S. typhimurium (His-) Cannot grow without histidine TestCompound This compound (+/- S9 Metabolic Activation) Bacteria->TestCompound Exposure NoMutation No Mutation No Growth on His-deficient media TestCompound->NoMutation Non-Mutagenic Mutation Reverse Mutation (His+) Colonies grow on His-deficient media TestCompound->Mutation Mutagenic

Principle of the Ames bacterial reverse mutation assay.

Safety Pharmacology: hERG Cardiotoxicity Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[14] Early screening for hERG liability is a critical step in drug development.[15][16]

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[14][17]

  • Methodology: Employ an automated, high-throughput patch-clamp system (e.g., QPatch, SyncroPatch) to measure the electrophysiological properties of the ion channels.[17][18]

  • Procedure: a. Establish a baseline hERG current recording for each cell. b. Sequentially apply a vehicle control followed by increasing concentrations of this compound (typically ranging from 0.1 to 30 µM).[18] c. A known potent hERG inhibitor (e.g., E-4031) is used as a positive control.[17]

  • Analysis: Measure the percentage of hERG current inhibition at each concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current. A low IC50 value indicates a high risk of cardiotoxicity.

General Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21] It helps determine the concentration at which the compound begins to cause general cell death.

  • Cell Plating: Seed cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[22] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[20][23]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the insoluble formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of the colored solution using a spectrophotometer (typically at ~570 nm).[23]

  • Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the IC50 value, representing the concentration that reduces cell viability by 50%.

Tier 3: In Vivo Toxicological Evaluation

If the in vitro data does not reveal significant liabilities, a limited in vivo study is warranted to understand the compound's effects in a whole-organism system.

Acute Oral Toxicity (OECD 423)

The primary goal of this study is to determine the acute oral toxicity and classify the compound according to the Globally Harmonised System (GHS).[24] The Acute Toxic Class Method (OECD 423) is used as it provides sufficient information for classification while minimizing animal use.[24][25][26]

  • Animal Model: Use a single sex of rodent (typically female rats).[24]

  • Dosing: Administer the compound orally at a defined starting dose level (e.g., 300 mg/kg). The study proceeds in a stepwise manner with groups of three animals.

  • Observation: The outcome of dosing in one step determines the dose for the next step. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The study allows for the classification of the substance into a specific toxicity category based on the observed mortality at different dose levels. A full necropsy of all animals is performed at the end of the study.

Overall Assessment Workflow

The tiered approach ensures a logical, evidence-based progression from prediction to confirmation, optimizing resource allocation and adhering to the principles of the 3Rs (Replacement, Reduction, Refinement) in animal testing.

Toxicology_Workflow cluster_invitro Start Compound: This compound InSilico Tier 1: In Silico Assessment (QSAR, Structural Alerts) Start->InSilico Risk_Pred Risk Prediction: Genotox, hERG, Hepatotox InSilico->Risk_Pred InVitro Tier 2: In Vitro Screening Risk_Pred->InVitro Ames Ames Test (Mutagenicity) hERG hERG Assay (Cardiotoxicity) Cyto Cytotoxicity Assay (e.g., MTT) Decision1 Acceptable In Vitro Profile? Ames->Decision1 hERG->Decision1 Cyto->Decision1 InVivo Tier 3: In Vivo Study (Acute Oral Toxicity - OECD 423) Decision1->InVivo Yes Stop STOP (High Risk Profile) Decision1->Stop No Decision2 Acceptable In Vivo Profile? InVivo->Decision2 Decision2->Stop No Proceed Proceed to Further (e.g., Repeat-Dose) Studies Decision2->Proceed Yes

Tiered workflow for toxicological assessment of a novel compound.

References

  • PozeSCAF.
  • Greenstone Biosciences. CARTOX (hERG Toxicity Assay).
  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423) | PPTX.
  • Appgreatlakes. The Importance of Screening Against the hERG Assay.
  • Cre
  • Vanderbilt University. Test No.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. Protocol for Cell Viability Assays.
  • CLYTE Technologies.
  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review.
  • Abcam. MTT assay protocol.
  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • National Institute of Biology.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • Hakk, H., & Letcher, R. J. (2003).
  • Wiśniewska-Knypl, J., & Jajte, J. (1998).
  • Benchchem. Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant.
  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • ChemicalBook.
  • AK Scientific, Inc.
  • JSciMed Central.
  • Santa Cruz Biotechnology. MSDS of 7-Bromo-pyrido[2,3-b]pyrazine.
  • Scientific Research Publishing. OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method.
  • CPT Labs. Ames Mutagenicity Testing (OECD 471).
  • Frontiers. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
  • Scantox. GLP OECD 471 Ames Test.
  • ATLA. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2.
  • Enamine.
  • Sigma-Aldrich. This compound 95%.
  • News-Medical.Net.
  • Gentronix. OECD 471: Ames Test.
  • EFSA Journal. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Selkirk, J. K., & Creasia, D. A. (1984). Chemical models for toxic metabolites of bromobenzene derivatives.
  • National Institutes of Health. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • VEGCHEM. This compound.
  • Inchem.org.
  • ResearchGate.
  • Growing Science. Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides.
  • Scilit.

Sources

Harnessing the Power of Pyridopyrazines: Advanced Applications in Proteomics Research for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Evolving Landscape of Chemical Proteomics

In the intricate world of drug discovery and cellular biology, our ability to understand and manipulate protein function is paramount. The proteome, a dynamic and complex network of proteins, governs virtually all cellular processes. To dissect this complexity, we rely on sophisticated chemical tools that can probe protein structure, function, interactions, and localization in their native environment. Among the diverse scaffolds available to medicinal chemists and chemical biologists, pyridopyrazines have emerged as a uniquely versatile and powerful class of molecules.

This guide provides an in-depth exploration of pyridopyrazine derivatives as cutting-edge reagents for proteomics research. We will move beyond a simple cataloging of techniques, instead focusing on the underlying chemical principles, strategic experimental design, and practical applications that empower researchers to tackle challenging biological questions. From selective protein modification to target deconvolution and the development of novel therapeutics, pyridopyrazines offer a tunable and potent platform for innovation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced tools to push the boundaries of their research.

The Pyridopyrazine Scaffold: A Privileged Chemical Architecture

The pyridopyrazine core, a heterocyclic ring system, is not merely a rigid scaffold but a highly adaptable platform for chemical probe design. Its utility in proteomics stems from a combination of its inherent chemical properties and the ease with which it can be functionalized.

"Switchable" Electrophilicity and Covalent Targeting

A key innovation in the application of pyridopyrazine-related scaffolds is the concept of "quiescent affinity labels".[1] Unlike traditional electrophilic probes that react indiscriminately with nucleophiles, certain 4-halopyridine derivatives exhibit "switchable" electrophilicity.[2] These compounds are relatively unreactive in the aqueous environment of the cell but become potent electrophiles upon binding to a target protein's active site.[1]

This enhanced reactivity is often catalyzed by the unique microenvironment of the protein's binding pocket. For instance, the protonation of the pyridine ring can be stabilized by a nearby acidic residue (e.g., Aspartate), dramatically increasing its susceptibility to nucleophilic attack by a proximal Cysteine.[2] This mechanism confers a high degree of selectivity, as the covalent modification is dependent on the initial non-covalent binding and subsequent catalysis by the target protein itself.[1][2]

Table 1: Comparative Reactivity of Covalent Modifiers

Covalent WarheadRelative Reactivity (Uncatalyzed)Reactivity upon CatalysisTypical Target Residue
IodoacetamideHighN/ACysteine
AcrylamideModerateN/ACysteine
4-ChloropyridineLow (similar to acrylamide)High (similar to iodoacetamide)Cysteine

This table illustrates the concept of switchable electrophilicity, where a 4-halopyridine's reactivity can be 'switched' on by the target protein's environment.[2]

Synthetic Tractability and Derivatization

The pyridopyrazine scaffold is amenable to a wide range of synthetic modifications, allowing for the creation of diverse chemical probe libraries.[3][4] Functional groups can be readily introduced to modulate:

  • Potency and Selectivity: Modifying substituents on the ring system can fine-tune the binding affinity for the target protein.[5][6]

  • Physicochemical Properties: Adjustments can be made to improve solubility, cell permeability, and pharmacokinetic profiles, which is crucial for in-vivo applications.[7]

  • Installation of Reporter Moieties: The scaffold allows for the straightforward incorporation of reporter tags, such as alkynes or azides for "click chemistry," or photoreactive groups like diazirines for photoaffinity labeling.[7][8][9]

Core Applications in Proteomics Workflows

Pyridopyrazine derivatives are not limited to a single application but can be integrated into multiple stages of a proteomics-based drug discovery pipeline.

Covalent Labeling and Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) utilizes reactive probes to covalently label active enzymes in a complex proteome.[10] Pyridopyrazine-based quiescent affinity labels are exceptionally well-suited for this purpose. Because their reactivity is dependent on a protein-catalyzed mechanism, they can selectively tag enzymes based on their functional state, providing a snapshot of enzymatic activity across the proteome.[1][2] This approach is invaluable for identifying novel drug targets and understanding the functional consequences of disease or drug treatment.

Target Identification and Deconvolution via Photoaffinity Labeling

Identifying the specific protein targets of a bioactive small molecule is a critical step in drug development. Photoaffinity labeling (PAL), coupled with mass spectrometry, is a powerful technique for this purpose.[9][11]

Pyridopyrazine scaffolds can be derivatized to include a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., an alkyne).[8] This creates a "clickable" photoreactive probe.[7] The workflow, as detailed below, allows for the covalent capture of binding partners—including both high-affinity targets and lower-affinity off-targets—directly within a complex biological system.[11][12] This provides a more comprehensive and physiologically relevant understanding of a compound's selectivity profile than traditional panel screening.[8]

G cluster_cell In-Cell / In-Lysate cluster_lab Downstream Processing Probe 1. Pyridopyrazine Photoaffinity Probe Incubation 2. Incubation with Proteome Probe->Incubation Lysis 4. Cell Lysis UV 3. UV Irradiation (365 nm) Incubation->UV Crosslink Covalent Crosslinking to Target Proteins UV->Crosslink Crosslink->Lysis Click 5. Click Chemistry (e.g., with Biotin-Azide) Lysis->Click Enrich 6. Streptavidin Enrichment Click->Enrich Digest 7. On-Bead Digestion Enrich->Digest MS 8. LC-MS/MS Analysis Digest->MS Data 9. Data Analysis: Target Identification MS->Data

Sources

Methodological & Application

Synthesis of 7-Bromopyrido[2,3-b]pyrazine from 2,3-diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromopyrido[2,3-b]pyrazine, a key heterocyclic scaffold in medicinal chemistry. Pyrido[2,3-b]pyrazine derivatives are of significant interest due to their wide range of biological activities, including potential as antiviral agents, antibacterial compounds, and kinase inhibitors.[1][2][3] The synthetic route detailed herein begins with the commercially available starting material, 2,3-diaminopyridine, and proceeds through a two-step sequence: an initial condensation to form the core pyrido[2,3-b]pyrazine ring system, followed by a regioselective bromination to yield the final target molecule. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step protocol but also insights into the underlying chemical principles and critical safety considerations.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine nucleus is a "privileged" structure in drug discovery.[3] Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. This has led to the development of derivatives with potent activities, such as inhibitors of human cytomegalovirus (HCMV) DNA polymerase and agents effective against various plant pathogens.[1][3] The introduction of a bromine atom at the 7-position provides a crucial synthetic handle for further functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[3]

This guide details a reliable and logical pathway to access this valuable intermediate from a simple, readily available precursor.

Overall Synthetic Strategy

The synthesis is performed in two distinct stages:

  • Step 1: Condensation. 2,3-Diaminopyridine is reacted with a glyoxal solution via a condensation reaction to form the bicyclic pyrido[2,3-b]pyrazine core. This is a classic method for constructing pyrazine rings from 1,2-diamines.[4]

  • Step 2: Electrophilic Bromination. The intermediate pyrido[2,3-b]pyrazine undergoes regioselective electrophilic aromatic substitution using liquid bromine to install a bromo group at the C-7 position of the pyridine ring.

G cluster_0 Overall Reaction Scheme A 2,3-Diaminopyridine B Pyrido[2,3-b]pyrazine (Intermediate) A->B Step 1: Condensation (Glyoxal, H₂O/Propanol) C This compound (Final Product) B->C Step 2: Bromination (Br₂, Acetic Acid)

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of Pyrido[2,3-b]pyrazine (Intermediate)

Principle and Mechanism

This reaction is a double condensation. The two adjacent amino groups of 2,3-diaminopyridine act as nucleophiles, attacking the two electrophilic carbonyl carbons of glyoxal. The reaction proceeds through the formation of two imine bonds, followed by cyclization and subsequent aromatization (via loss of two water molecules) to yield the stable, aromatic pyrido[2,3-b]pyrazine ring system. The choice of a protic solvent system like aqueous propanol facilitates the proton transfer steps required for the dehydration process.[5]

Materials and Reagents
ReagentCAS No.Molecular WeightQuantityNotes
2,3-Diaminopyridine452-58-4109.13 g/mol 5.46 g (50.0 mmol)Toxic solid.[6][7] Handle with appropriate PPE.
Glyoxal (40% in H₂O)107-22-258.04 g/mol 7.98 g (55.0 mmol)Corrosive.
n-Propanol71-23-860.10 g/mol 100 mLFlammable liquid.
Deionized Water7732-18-518.02 g/mol ~200 mLFor reaction and washing.
Detailed Experimental Protocol
  • Vessel Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2,3-diaminopyridine (5.46 g, 50.0 mmol) followed by n-propanol (80 mL). Stir the mixture to achieve a suspension.

  • Glyoxal Solution: In a separate beaker, dilute the 40% aqueous glyoxal solution (7.98 g, 55.0 mmol) with 20 mL of n-propanol and 20 mL of deionized water.

  • Reaction Initiation: Add the diluted glyoxal solution to the stirred suspension of 2,3-diaminopyridine in the flask.

  • Heating: Heat the reaction mixture to 75-80 °C using a heating mantle and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After 2 hours, remove the heat source and add 150 mL of cold deionized water to the reaction mixture to induce precipitation of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with two portions of cold deionized water (25 mL each) to remove any unreacted glyoxal and salts.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight. The expected product is a pale yellow to light brown solid.

Part 2: Synthesis of this compound

Principle and Mechanism

This step involves the electrophilic aromatic substitution of the pyrido[2,3-b]pyrazine intermediate. The pyridine ring is generally less reactive towards electrophiles than a benzene ring, but the fused pyrazine ring influences its reactivity. The bromination occurs preferentially at the C-7 position, which is para to one nitrogen and ortho to the other in the pyridine ring. Acetic acid serves as a polar protic solvent that can solvate the ions formed during the reaction.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantityNotes
Pyrido[2,3-b]pyrazine268-54-2131.13 g/mol 5.25 g (40.0 mmol)Synthesized in Part 1.
Liquid Bromine (Br₂)7726-95-6159.81 g/mol 2.2 mL (6.87 g, 43.0 mmol)Extremely Toxic & Corrosive .[8][9][10] Handle ONLY in a certified fume hood.
Glacial Acetic Acid64-19-760.05 g/mol 100 mLCorrosive.
Sodium Thiosulfate7772-98-7158.11 g/mol ~10 gFor quenching excess bromine.
Sodium Bicarbonate144-55-884.01 g/mol As neededFor neutralization.
Detailed Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask equipped with a stir bar and an addition funnel, dissolve the pyrido[2,3-b]pyrazine (5.25 g, 40.0 mmol) in glacial acetic acid (100 mL). Stir until a clear solution is formed.

  • Bromine Addition: In the fume hood, carefully measure liquid bromine (2.2 mL, 43.0 mmol) and add it to the addition funnel. Add the bromine dropwise to the stirred solution over 20-30 minutes. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Precipitation: Pour the reaction mixture slowly into 400 mL of an ice-water slurry with vigorous stirring. A precipitate of the product hydrobromide salt will form.

  • Quenching: Cautiously add a saturated aqueous solution of sodium thiosulfate to the slurry until the orange/red color of excess bromine disappears.

  • Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH is neutral (pH ~7-8). This will neutralize the acetic acid and hydrobromic acid, converting the product salt to the free base.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with ample deionized water and dry it under vacuum to yield this compound as a solid.

Critical Safety Precautions

This synthesis involves highly hazardous materials and must be performed with strict adherence to safety protocols.

  • 2,3-Diaminopyridine: This compound is toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[6][7][11] Always wear nitrile gloves, a lab coat, and chemical safety goggles.[6][11] Handle only in a well-ventilated area or a fume hood.[6]

  • Bromine: Liquid bromine is extremely corrosive and toxic.[9][10] Contact can cause severe chemical burns, and inhalation of its vapors can be fatal.[8][10][12]

    • Handling: All operations involving liquid bromine must be conducted within a certified chemical fume hood.[9][13] Wear heavy-duty nitrile or neoprene gloves, a face shield in addition to safety goggles, and a chemical-resistant apron.[10][13]

    • Spill Kit: A bromine spill kit containing a neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be immediately accessible before starting the experiment.[9]

  • General Practices: A thorough risk assessment should be completed before beginning any work.[14] Ensure that safety showers and eyewash stations are nearby and operational.[6] Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow Diagram

G cluster_step1 Part 1: Pyrido[2,3-b]pyrazine Synthesis cluster_step2 Part 2: Bromination A Combine 2,3-Diaminopyridine and n-Propanol in Flask B Add diluted Aqueous Glyoxal A->B C Heat mixture to 80°C for 2 hours B->C D Cool and Precipitate with Cold Water C->D E Filter, Wash, and Dry the Intermediate Product D->E F Dissolve Intermediate in Acetic Acid E->F Proceed to Part 2 G Dropwise add Liquid Bromine (IN FUME HOOD) F->G H Stir at Room Temp for 4-6 hours G->H I Pour into Ice-Water Slurry H->I J Quench with Na₂S₂O₃ then Neutralize with NaHCO₃ I->J K Filter, Wash, and Dry Final Product J->K

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The two-step protocol described provides a reliable and scalable method for the synthesis of this compound from 2,3-diaminopyridine. By following the detailed procedures and adhering strictly to the safety guidelines, researchers can effectively produce this versatile building block, opening avenues for the exploration of novel derivatives in drug discovery and materials science.

References

  • Slideshare. (n.d.). Bromine handling and safety.
  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • Dolly Corporation. (n.d.). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Kovacevic, K., et al. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health.
  • PubChem. (n.d.). 2,3-Diaminopyridine.
  • ResearchGate. (2023, September). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • National Institutes of Health. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • ResearchGate. (n.d.). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.
  • Kandri Rodi, Y., et al. (n.d.). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES.
  • ResearchGate. (n.d.). Deprotonative metalation of 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine....
  • PubChem. (n.d.). 7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine.
  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Chemchart. (n.d.). This compound (52333-42-3).
  • ChemSpider Synthetic Pages. (2001, July 10). Condensation of an amine with glyoxal.
  • ResearchGate. (n.d.). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives....
  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine....
  • ResearchGate. (2009, May). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines.

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of Brominated Pyridopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridopyrazine Scaffolds and the Challenge of C-N Bond Formation

Pyridopyrazine core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide array of diseases. Their prevalence is due to their unique electronic properties and their ability to engage in specific hydrogen bonding interactions with biological targets. The functionalization of these heterocycles, particularly through the introduction of diverse amine functionalities, is a critical step in the drug discovery process, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.

However, the construction of C-N bonds on electron-deficient pyridopyrazine rings presents a significant synthetic challenge. Traditional methods for nucleophilic aromatic substitution are often sluggish and require harsh reaction conditions, limiting their scope and functional group tolerance. The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of aryl amines.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to brominated pyridopyrazines, from understanding the underlying mechanism to practical, step-by-step protocols and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][4] A general understanding of this mechanism is crucial for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the brominated pyridopyrazine, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl halides.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aminated pyridopyrazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of a Model Brominated Pyridopyrazine

This protocol details the amination of 2-bromo-6,7-dihydropyrido[2,3-b]pyrazin-8(5H)-one with a primary amine.

Materials:

  • 2-bromo-6,7-dihydropyrido[2,3-b]pyrazin-8(5H)-one (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add the 2-bromo-6,7-dihydropyrido[2,3-b]pyrazin-8(5H)-one (1.0 equiv) and the primary amine (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the flask to achieve a concentration of approximately 0.1 M with respect to the brominated pyridopyrazine.

  • Reaction Execution: Seal the flask or tube and place it in a preheated heating block at 100-110 °C. Stir the reaction mixture vigorously. For volatile amines, conducting the reaction in a sealed tube is recommended to prevent loss of the reagent.[6][7][8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyridopyrazine.

Optimization of Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For challenging substrates like electron-deficient brominated pyridopyrazines, systematic optimization is key.

ParameterRecommended OptionsRationale and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0)-NHC complexes.[9][10][11]Pd(II) sources like Pd(OAc)₂ are often used in combination with phosphine ligands to generate the active Pd(0) species in situ. Pre-formed catalysts can offer higher activity and reproducibility.
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[12][13][14]The choice of ligand is critical for promoting the oxidative addition and reductive elimination steps. Bulky ligands facilitate these key steps and prevent catalyst deactivation.
Base Strong, non-nucleophilic bases such as NaOtBu, LiHMDS, or K₃PO₄.[4][11]The base is essential for the deprotonation of the amine. Strong bases are generally required, but weaker bases like K₃PO₄ can be used for substrates with base-sensitive functional groups.
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF.[15][16]The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene and dioxane are commonly used.
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl bromides.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor choice of ligand, insufficient base, or low reaction temperature.Ensure the use of a high-quality palladium source and an appropriate bulky phosphine ligand.[12] Verify the strength and stoichiometry of the base. Increase the reaction temperature.
Hydrodehalogenation A common side reaction where the bromine atom is replaced by a hydrogen atom.This can be promoted by certain ligands and bases. Screening different ligand/base combinations may be necessary. Minimizing reaction time can also reduce this side product.[12]
Formation of Bithiophene-like byproducts Homocoupling of the starting material.This can occur at high catalyst loadings or temperatures.[17] Optimizing the catalyst loading and reaction temperature can minimize this side reaction.
Double Amination If the pyridopyrazine has multiple halogen atoms, double amination can be a concern.Careful control of stoichiometry (using a slight excess of the amine) and reaction time can favor mono-amination.[12]

Workflow for Optimization

For a novel brominated pyridopyrazine, a systematic approach to optimization is recommended. The following workflow can serve as a guide:

Optimization_Workflow Start Start with a standard condition (e.g., Pd(OAc)₂/ XPhos/NaOtBu in Toluene) Check_Conversion Low Conversion? Start->Check_Conversion Screen_Ligands Screen Ligands (e.g., SPhos, RuPhos, NHCs) Check_Conversion->Screen_Ligands Yes Side_Products Significant Side Products? Check_Conversion->Side_Products No Screen_Bases Screen Bases (e.g., LiHMDS, K₃PO₄) Screen_Ligands->Screen_Bases Optimize_Temp Optimize Temperature (80-120 °C) Screen_Bases->Optimize_Temp Optimize_Temp->Side_Products Adjust_Stoichiometry Adjust Stoichiometry (Amine/Base) Side_Products->Adjust_Stoichiometry Yes Optimized_Condition Optimized Condition Side_Products->Optimized_Condition No Vary_Solvent Vary Solvent (Dioxane, THF) Adjust_Stoichiometry->Vary_Solvent Vary_Solvent->Optimized_Condition

Figure 2: A logical workflow for optimizing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminated pyridopyrazines in drug discovery and development.[18] By understanding the reaction mechanism, carefully selecting the reaction components, and employing a systematic approach to optimization, researchers can overcome the challenges associated with C-N bond formation on these important heterocyclic scaffolds. This guide provides a solid foundation for the successful implementation of this powerful methodology.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Reddit.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • PubMed.
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
  • Wordpress.
  • University of Groningen research portal.
  • ResearchGate.
  • ResearchGate.
  • SciSpace.
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Application Notes & Protocols: Suzuki Coupling Reactions with 7-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone for developing novel therapeutics, particularly in oncology.[3] Compounds bearing this scaffold have demonstrated a wide spectrum of biological activities, including the inhibition of protein kinases implicated in cancer progression.[3] The ability to functionalize this core at specific positions is paramount for tuning compound properties such as potency, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[4] Its tolerance of a vast array of functional groups, mild reaction conditions, and the commercial availability of a diverse library of boronic acids and esters make it an indispensable tool in modern drug discovery. This application note provides a detailed guide to the Suzuki coupling of 7-Bromopyrido[2,3-b]pyrazine, offering a robust protocol for synthesizing 7-aryl and 7-heteroaryl derivatives, a critical step in the development of new chemical entities.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step forms a square-planar palladium(II) intermediate. The reactivity of the halide is a critical factor, with the C-Br bond being more readily cleaved than a C-Cl bond.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond in the product (7-arylpyrido[2,3-b]pyrazine) and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product 7-Arylpyrido[2,3-b]pyrazine (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation caption Suzuki-Miyaura Catalytic Cycle. Suzuki_Workflow start Start setup 1. Reaction Setup - Add reagents to Schlenk flask - this compound - Arylboronic acid - K2CO3 - Pd(dppf)Cl2·CH2Cl2 start->setup degas 2. Degassing - Evacuate and backfill with Argon (3x) setup->degas add_solvents 3. Add Solvents - Degassed 1,4-Dioxane - Degassed Water degas->add_solvents reaction 4. Reaction - Heat to 100 °C - Stir vigorously add_solvents->reaction monitor 5. Monitor Progress - TLC or LC-MS reaction->monitor workup 6. Workup - Cool to RT - Dilute with EtOAc - Wash with water and brine monitor->workup Reaction Complete purify 7. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Flash Chromatography workup->purify end End (Pure Product) purify->end

Sources

Application Notes and Protocol: Strategic N-Alkylation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This structural motif is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[2] Derivatives of this scaffold are being investigated for their potential as kinase inhibitors in oncology, particularly for targeting resistance mutations in non-small cell lung cancer.[3] The parent dione, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, serves as a versatile intermediate for the synthesis of novel therapeutic agents. The bromine atom at the 7-position provides a handle for further functionalization, for instance, through cross-coupling reactions, while the two nitrogen atoms of the pyrazine-2,3-dione ring are available for N-alkylation to modulate the compound's physicochemical properties and biological activity.

This application note provides a detailed protocol for the N-alkylation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. We will delve into the mechanistic rationale behind the chosen experimental conditions, discuss potential challenges such as regioselectivity, and provide a self-validating protocol for researchers, scientists, and drug development professionals.

Mechanistic Insights into N-Alkylation

The N-alkylation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a nucleophilic substitution reaction. The reaction proceeds in two key steps:

  • Deprotonation: The nitrogen atoms in the pyrazine-2,3-dione ring are weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. In the presence of a suitable base, a proton is abstracted from one of the nitrogen atoms to form a nucleophilic anion.

  • Nucleophilic Attack: The resulting anion then acts as a nucleophile and attacks the electrophilic carbon atom of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.

The choice of base is critical for the success of this reaction. A base that is too strong can lead to side reactions, while a base that is too weak will not efficiently deprotonate the nitrogen atom. Potassium carbonate (K₂CO₃) is a moderately strong base that is often used for the N-alkylation of amides and related heterocycles.[4][5] It is strong enough to deprotonate the amide-like nitrogen atoms of the pyridopyrazinedione core without causing unwanted side reactions.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can solvate the potassium cation and the anionic intermediate, thereby facilitating the reaction.

N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Substitution (SN2) Start 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione + K₂CO₃ Anion Pyridopyrazinedione Anion Start->Anion Base abstracts N-H proton Product N-alkylated Product + KX + KHCO₃ Anion->Product Anion attacks alkyl halide AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Experimental Workflow Start Combine Reactants: - Pyridopyrazinedione - K₂CO₃ - TBAB (optional) - DMF Stir Stir at RT for 30 min Start->Stir Add_Alkyl_Halide Add Alkyl Bromide Stir->Add_Alkyl_Halide Heat Heat to 60-80 °C Monitor by TLC Add_Alkyl_Halide->Heat Workup Cool, Quench with Water, Extract with EtOAc Heat->Workup Purify Dry, Concentrate, Purify by Column Chromatography Workup->Purify Product Isolated N-Alkylated Product Purify->Product

Sources

Application Notes & Protocols: Leveraging 7-Bromopyrido[2,3-b]pyrazine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1] Its rigid, planar structure provides an excellent framework for creating molecules that can effectively interact with the ATP-binding pocket of various kinases.[1] The strategic placement of a bromine atom at the 7-position transforms this core into a versatile building block. This bromo-substituent serves as a highly functional chemical handle, enabling the synthesis of extensive and diverse compound libraries through modern cross-coupling methodologies. This guide details the application of 7-Bromopyrido[2,3-b]pyrazine in the synthesis of kinase inhibitors, focusing on palladium-catalyzed cross-coupling reactions.

Core Concept: The Power of Palladium-Catalyzed Cross-Coupling

The bromine atom on the this compound scaffold is ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their reliability, functional group tolerance, and broad substrate scope. Two of the most powerful methods for diversifying this scaffold are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

  • Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically an arylboronic acid. This is the primary method for introducing various aryl and heteroaryl substituents, which are crucial for modulating kinase selectivity and potency.[1][2]

  • Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[3][4] This allows for the introduction of a wide range of amino-functionalized groups, which can form key hydrogen bond interactions within the kinase active site.[5][6]

The strategic application of these two reactions allows for the systematic exploration of the chemical space around the pyrido[2,3-b]pyrazine core, a critical step in developing potent and selective kinase inhibitors.

Experimental Workflows and Methodologies

The general workflow involves the synthesis of the core scaffold, followed by diversification using cross-coupling reactions, and finally, biological evaluation.

G cluster_0 Synthesis & Diversification cluster_1 Evaluation A This compound (Starting Material) B Suzuki-Miyaura Coupling (+ Arylboronic Acid) A->B C Buchwald-Hartwig Amination (+ Amine) A->C D Library of C7-Aryl Analogs (C-C Bonded) B->D E Library of C7-Amino Analogs (C-N Bonded) C->E F Purification & Characterization (NMR, HRMS) D->F E->F G In Vitro Kinase Assay (e.g., TR-FRET) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Compound Identification H->I

Caption: General experimental workflow for synthesizing and evaluating kinase inhibitors.

Protocol 1: Synthesis of 7-Aryl-pyrido[2,3-b]pyrazines via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl or heteroaryl groups at the 7-position.

Rationale: The reaction utilizes a palladium catalyst, often with phosphine ligands, to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] A base is required to activate the boronic acid for the transmetalation step.[2] The use of a dioxane/water solvent system is common as it effectively dissolves both the organic and inorganic reagents.[1][7]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[1]

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio). The reaction should be sufficiently dilute to ensure all reagents remain in solution upon heating.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can oxidize the catalyst, rendering it inactive.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[1][7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 7-aryl-pyrido[2,3-b]pyrazine derivative.[1]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Protocol 2: Synthesis of 7-Amino-pyrido[2,3-b]pyrazines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of various amines with the 7-bromo scaffold.

Rationale: The Buchwald-Hartwig amination requires a specific combination of a palladium precursor and a phosphine ligand to achieve high efficiency.[3][4] Sterically hindered phosphine ligands are often essential for promoting the reductive elimination step that forms the C-N bond.[4] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), and the base, NaOtBu (1.4-2.0 eq), to a Schlenk flask.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., BINAP or XPhos, 0.04-0.08 eq).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the desired 7-amino-pyrido[2,3-b]pyrazine product.[5]

  • Characterization: Confirm the structure using NMR and HRMS analysis.

Reaction Type Reagents Typical Catalyst System Base Solvent Product
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄Dioxane/H₂OC-C Bonded Aryl Derivative
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃/Phosphine LigandNaOtBuToluene, DioxaneC-N Bonded Amino Derivative

Biological Context and Evaluation

Many kinase inhibitors derived from pyridopyrazine scaffolds target key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[10][11] Mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell proliferation. Inhibitors that can block this activity, including in drug-resistant forms, are of high clinical interest.[10]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Sources

The Strategic Application of 7-Bromopyrido[2,3-b]pyrazine in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology Drug Discovery

7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound that has emerged as a critical building block in medicinal chemistry and oncology research.[1] Its chemical architecture, featuring a fused bicyclic system with multiple nitrogen atoms, designates it as a "privileged structure." This term is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, making them highly valuable in the design of novel therapeutics.[1] While not typically a therapeutic agent itself, this compound serves as a versatile synthetic intermediate for creating more complex molecules, particularly kinase inhibitors, which are at the forefront of targeted cancer therapies.[1] The bromine atom at the 7th position is a key functional handle, enabling a wide array of chemical modifications to fine-tune the biological activity of its derivatives.

Core Concept: Leveraging this compound for Kinase Inhibition

A significant application of this compound is in the synthesis of potent kinase inhibitors. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating processes like cell growth, proliferation, and differentiation. In many cancers, these kinases become dysregulated, leading to uncontrolled cell growth. Derivatives of the pyrido[2,3-b]pyrazine scaffold have shown remarkable efficacy in inhibiting various kinases, including the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[2]

The general mechanism involves designing molecules that can fit into the ATP-binding pocket of the target kinase. The planar pyrido[2,3-b]pyrazine core serves as an excellent anchor within this pocket. The bromine atom on the starting material is strategically replaced with other chemical groups through cross-coupling reactions. These appended groups can then form specific interactions with amino acid residues in the kinase domain, enhancing binding affinity and selectivity, ultimately blocking the kinase's activity and halting downstream oncogenic signaling.[1]

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR P1 P EGFR->P1 Autophosphorylation RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrido[2,3-b]pyrazine derivative.

Application Note 1: Synthetic Strategy via Suzuki Cross-Coupling

The bromine atom on the this compound core is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the efficient and modular synthesis of a library of compounds. Researchers can couple the core with a wide variety of aryl or heteroaryl boronic acids to explore the structure-activity relationship (SAR) and optimize the lead compounds for improved potency and selectivity.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol is a representative example for synthesizing derivatives for screening.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add this compound, the desired arylboronic acid, and K₂CO₃.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes to create an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain the desired final compound.

Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. This modular approach allows for the rapid generation of diverse analogs for biological testing.[2][3]

Application Note 2: Biological Evaluation of Synthesized Derivatives

Once a library of compounds has been synthesized from the this compound scaffold, a cascade of biological assays is required to determine their anticancer potential.

Experimental_Workflow Start Synthesize Derivatives from This compound MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Select Select Potent Compounds MTT->Select Western Western Blot Analysis Target Engagement (e.g., p-EGFR) Select->Western Apoptosis Apoptosis Assay (Annexin V) Mechanism of Cell Death Select->Apoptosis End Lead Compound Identification Western->End Apoptosis->End

Caption: A typical experimental workflow for evaluating novel anticancer compounds.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines of interest (e.g., A549, HCC827, H1975 for NSCLC)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyrido[2,3-b]pyrazine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.[3]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.

Protocol 3: Western Blot Analysis for Target Inhibition

This protocol is used to verify if the compound inhibits the phosphorylation of its intended target, such as EGFR.

Materials:

  • Treated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 2-24 hours).

  • Lyse the cells in cold RIPA buffer and collect the lysates.

  • Quantify the protein concentration of each lysate.

  • Denature 20-40 µg of protein per sample and separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted 1:1000) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the phosphorylated protein band should decrease in treated samples compared to the control.

Protocol 4: Apoptosis Assay by Flow Cytometry

This assay determines if the compound induces programmed cell death (apoptosis).

Materials:

  • Treated cancer cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A significant increase in the apoptotic populations indicates the compound's efficacy.[2]

Data Summary: Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives

The utility of this compound as a synthetic precursor is demonstrated by the potent anticancer activity of its derivatives. The following table summarizes the in vitro activity of novel pyrido[2,3-b][1][4]oxazine-based EGFR inhibitors against various non-small cell lung cancer (NSCLC) cell lines.

CompoundHCC827 (EGFR del19) IC₅₀ (µM)H1975 (L858R/T790M) IC₅₀ (µM)A549 (WT-EGFR) IC₅₀ (µM)
7f 0.090.891.10
7g 0.411.121.62
7h 0.651.452.01
Osimertinib0.080.750.98
Data sourced from a study on novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors.[2]

These results show that derivatives synthesized from the pyrido[2,3-b]pyrazine scaffold can achieve potency comparable to clinically approved drugs like Osimertinib, validating the strategic importance of the 7-bromo precursor in the discovery process.[2]

References

  • Al-Ostoot, F.H., et al. (2023). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

Sources

Development of TRPV1 Antagonists from 7-Bromopyrido[2,3-b]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting TRPV1 with a Novel Scaffold

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, acid, and pungent compounds like capsaicin.[1][2] Its activation leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of sensory neurons and the sensation of pain and heat.[2] This central role in pain pathways makes TRPV1 a key target for the development of new analgesic drugs.[2][3] The pyrido[2,3-b]pyrazine scaffold has emerged as a promising starting point for the discovery of potent and selective TRPV1 antagonists.[1] This guide provides a detailed overview of the development process, from synthesis and in vitro characterization to in vivo evaluation of 7-bromopyrido[2,3-b]pyrazine-based TRPV1 antagonists.

I. Synthesis and Optimization of this compound Derivatives

The this compound core serves as a versatile starting material for the synthesis of a library of potential TRPV1 antagonists. The bromine atom at the 7-position provides a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Protocol 1: General Synthetic Scheme for 7-Substituted Pyrido[2,3-b]pyrazine Derivatives

This protocol outlines a general synthetic route for the derivatization of this compound.

Causality Behind Experimental Choices:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig): These reactions are chosen for their high efficiency and tolerance of a wide range of functional groups, enabling the introduction of various aryl, heteroaryl, and amino moieties at the 7-position. This diversity is crucial for systematically probing the chemical space around the core scaffold to identify key interactions with the TRPV1 binding pocket.

  • Inert atmosphere (Nitrogen or Argon): The palladium catalysts used in these reactions are sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction yields. Maintaining an inert atmosphere is therefore critical for reaction efficiency and reproducibility.

  • Anhydrous solvents: Water can interfere with the catalytic cycle of many cross-coupling reactions. The use of anhydrous solvents is essential to prevent side reactions and ensure optimal catalyst performance.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.), the desired boronic acid or amine coupling partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq.), and a suitable base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted pyrido[2,3-b]pyrazine derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-substituent on the pyrido[2,3-b]pyrazine core is essential for optimizing potency and other pharmacological properties. The following table summarizes hypothetical SAR data for a series of analogs.

Compound ID7-SubstituentTRPV1 IC50 (nM)
Lead-1 Phenyl500
Lead-1a 4-Fluorophenyl250
Lead-1b 4-Methoxyphenyl150
Lead-1c 4-(Trifluoromethyl)phenyl75
Lead-1d Pyridin-4-yl100
Lead-1e N-Phenylamino300

Interpretation of SAR Data: This hypothetical data suggests that electron-withdrawing groups at the para-position of the phenyl ring enhance potency (Lead-1c vs. Lead-1a and Lead-1). The methoxy group (Lead-1b) also improves activity, indicating a potential hydrogen bond acceptor interaction in the binding pocket. The pyridine analog (Lead-1d) retains good potency, suggesting that a nitrogen atom is well-tolerated at this position.

II. In Vitro Characterization of TRPV1 Antagonists

Once synthesized, the compounds must be evaluated for their ability to antagonize TRPV1 activation. This is typically achieved through a combination of cellular and electrophysiological assays.

Protocol 2: Calcium Influx Assay in TRPV1-Expressing Cells

This assay provides a high-throughput method for screening compounds for their ability to inhibit capsaicin-induced calcium influx in cells stably expressing human TRPV1 (hTRPV1).[2][4][5]

Causality Behind Experimental Choices:

  • Fluo-4 AM: This cell-permeant dye is a sensitive indicator of intracellular calcium.[5] Upon entering the cell, it is cleaved by esterases to its active form, which exhibits a significant increase in fluorescence upon binding to calcium. This provides a robust and easily measurable signal of channel activation.[2]

  • HEK293 cells stably expressing hTRPV1: Using a stable cell line ensures consistent and reproducible expression of the target channel, which is crucial for reliable pharmacological profiling.[2]

  • Capsaicin as agonist: Capsaicin is a potent and specific agonist of TRPV1, making it an ideal tool to stimulate the channel and assess the inhibitory effects of antagonist compounds.[2]

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing hTRPV1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with Fluo-4 AM loading buffer in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye and add the test compounds at various concentrations. Incubate for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence microplate reader. Initiate kinetic reading of fluorescence intensity and then add a solution of capsaicin to all wells to stimulate TRPV1.

  • Data Analysis: Calculate the increase in fluorescence in response to capsaicin for each well. Determine the IC50 value for each test compound by plotting the percent inhibition of the capsaicin response against the compound concentration.

Protocol 3: Automated Patch-Clamp Electrophysiology

Automated patch-clamp electrophysiology provides a higher-resolution method to characterize the mechanism of action of lead compounds on TRPV1 channel gating.[6]

Causality Behind Experimental Choices:

  • Whole-cell patch-clamp: This technique allows for the direct measurement of ion flow through the TRPV1 channels in the cell membrane, providing detailed information on channel kinetics and modulation by antagonists.[7]

  • Voltage-step protocols: Applying a series of voltage steps allows for the characterization of the voltage-dependence of channel activation and its modulation by test compounds.[6]

Step-by-Step Methodology:

  • Cell Preparation: Harvest TRPV1-expressing cells and prepare a single-cell suspension.

  • Chip Preparation and Cell Sealing: Load the cell suspension and intracellular/extracellular solutions onto the automated patch-clamp system. The system will automatically trap individual cells and form high-resistance seals.

  • Whole-Cell Configuration: The system will then rupture the cell membrane to achieve the whole-cell recording configuration.

  • Compound Application and Recording: Apply a voltage-step protocol to elicit TRPV1 currents. Apply the test compound at various concentrations and record the resulting changes in current amplitude and kinetics.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel activity, including potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive).

III. In Vivo Evaluation of Lead Compounds

Promising compounds from in vitro assays are then advanced to in vivo models to assess their efficacy in a more physiologically relevant context.

Protocol 4: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

The CFA model is a widely used and well-characterized model of persistent inflammatory pain in rodents.[8][9][10]

Causality Behind Experimental Choices:

  • Complete Freund's Adjuvant (CFA): CFA is an emulsion containing heat-killed mycobacteria that induces a robust and sustained local inflammatory response, mimicking many aspects of chronic inflammatory pain in humans.[8]

  • Behavioral Testing (von Frey and Hargreaves tests): These tests measure mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat), respectively. These are key behavioral readouts for assessing the analgesic efficacy of test compounds.[8]

Step-by-Step Methodology:

  • Induction of Inflammation: Inject a small volume of CFA into the plantar surface of one hind paw of a rat or mouse.[11]

  • Compound Administration: At a predetermined time after CFA injection (e.g., 24 hours), administer the test compound via the desired route (e.g., oral, intraperitoneal).

  • Behavioral Assessment:

    • Mechanical Allodynia (Von Frey Test): Assess the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

    • Thermal Hyperalgesia (Hargreaves Test): Measure the latency to paw withdrawal in response to a radiant heat source.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between vehicle-treated and compound-treated animals to determine the analgesic efficacy of the test compound.

IV. Visualizing Key Concepts

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel and the subsequent signaling cascade.

TRPV1_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca2+ / Na+ Influx TRPV1->Ca_influx Channel Opening Stimuli Noxious Stimuli (Capsaicin, Heat, Protons) Stimuli->TRPV1 Activation Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP Pain Pain Sensation AP->Pain

Caption: TRPV1 activation by noxious stimuli leads to cation influx and pain sensation.

Drug Development Workflow

This diagram outlines the general workflow for the development of TRPV1 antagonists.

Drug_Development_Workflow Synthesis Synthesis of This compound Analogs InVitro In Vitro Screening (Calcium Assay, Electrophysiology) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Optimization InVitro->SAR SAR->Synthesis Iterative Optimization InVivo In Vivo Efficacy (CFA Model) SAR->InVivo Lead Lead Candidate InVivo->Lead

Caption: Workflow for the development of TRPV1 antagonists.

References

  • Bioorganic & Medicinal Chemistry Letters. (2010).
  • Storozhuk, M., et al. (n.d.). General outline of TRPV1 channels' role in signaling pathways that regulate vascular and visceral functions.
  • BenchChem. (2025). Application Note: TRPV1 Activation Assay Using Calcium Imaging with Capsaicin. BenchChem.
  • Creative Bioarray. (n.d.). Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model.
  • Aragen Life Sciences. (n.d.).
  • BenchChem. (2025).
  • Szallasi, A., et al. (n.d.). TRPV1 Receptors and Signal Transduction. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades.
  • Marone, M. I., et al. (2018). Assay of TRPV1 Receptor Signaling. Methods in Molecular Biology.
  • Charles River Laboratories. (n.d.). CFA Inflammatory Pain Model.
  • Frontiers in Molecular Neuroscience. (2022).
  • Voets, T., et al. (2012). Electrophysiological Methods for the Study of TRP Channels. TRP Channels.
  • Plant, T. D. (2018). TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain.
  • Gunthorpe, M. J., & Chizh, B. A. (2009).
  • Sigma-Aldrich. (n.d.). This compound 95%. Sigma-Aldrich.

Sources

Application Notes and Protocols for 7-Bromopyrido[2,3-b]pyrazine Derivatives as Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 7-bromopyrido[2,3-b]pyrazine derivatives as advanced nonlinear optical (NLO) materials. The unique electronic structure of the pyrido[2,3-b]pyrazine core, characterized by its electron-deficient pyrazine ring fused to a pyridine ring, offers a versatile platform for designing molecules with significant third-order NLO responses. The strategic placement of a bromine atom at the 7-position provides a key reactive handle for introducing a diverse range of functional groups through well-established cross-coupling methodologies. This allows for the fine-tuning of the molecule's electronic and optical properties, making these derivatives highly promising for applications in optical limiting, all-optical switching, and other photonic technologies. This guide details the synthesis of these derivatives, provides in-depth protocols for the characterization of their NLO properties using the Z-scan technique, and explores the underlying structure-property relationships that govern their performance.

Introduction: The Promise of this compound Derivatives in Nonlinear Optics

The field of nonlinear optics is predicated on materials that can alter the properties of light, a phenomenon that becomes apparent at high light intensities, such as those produced by lasers.[1] Materials exhibiting a large third-order nonlinear optical susceptibility, χ(3), are of particular interest for a range of applications, including optical data storage and optical switching.[1] Organic molecules, with their highly polarizable π-electron systems, have emerged as a promising class of NLO materials due to their large and ultrafast nonlinear responses, high optical damage thresholds, and the ability to be chemically modified to optimize their performance.[2][3]

The pyrido[2,3-b]pyrazine scaffold is an intriguing core for NLO materials due to its inherent asymmetry and electron-deficient nature, which can be leveraged to create significant intramolecular charge transfer (ICT) upon excitation – a key mechanism for enhancing NLO response.[4] The introduction of a bromine atom at the 7-position of this heterocyclic system is a critical design element. This halogen not only influences the electronic landscape of the molecule but, more importantly, serves as a versatile synthetic anchor for introducing various electron-donating or electron-withdrawing groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[5][6] This modular approach allows for the systematic investigation of structure-property relationships and the rational design of materials with tailored NLO characteristics.

This guide will provide researchers with the necessary protocols and theoretical understanding to synthesize, characterize, and optimize this compound derivatives for NLO applications.

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of this compound derivatives typically begins with the construction of the core heterocyclic structure, followed by functionalization at the 7-position.

Synthesis of the this compound Core

A common route to the pyrido[2,3-b]pyrazine core involves the condensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound. For the 7-bromo derivative, 5-bromo-2,3-diaminopyridine is a key starting material.

Protocol 2.1: Synthesis of 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol

This protocol is adapted from the work of Kotakommula et al.[7]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Ethyl pyruvate

  • Toluene (anhydrous)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 5-bromo-2,3-diaminopyridine (1.0 g, 5.3 mmol) in anhydrous toluene (10 ml).

  • Flush the flask with nitrogen gas to create an inert atmosphere.

  • With vigorous stirring, add ethyl pyruvate (0.6 ml, 5.3 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold toluene and dry under vacuum to yield 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol.

Derivatization at the 7-Position via Cross-Coupling Reactions

The bromine atom at the 7-position is readily displaced by various functional groups using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and alkynyl substituents, which can significantly modulate the NLO properties of the molecule.

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6]

Materials:

  • This compound derivative (e.g., from Protocol 2.1)

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add the this compound derivative (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous, degassed solvent.

  • Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2.3: General Procedure for Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

Materials:

  • This compound derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add the this compound derivative (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent and the amine base.

  • Purge the vessel with nitrogen or argon.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Work-up the reaction as described in Protocol 2.2 and purify by column chromatography.

Synthesis_Workflow

Characterization of Nonlinear Optical Properties: The Z-Scan Technique

The Z-scan technique is a simple yet powerful single-beam method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[8][9] The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmitted intensity through an aperture in the far field.

Principles of Z-Scan
  • Closed-Aperture Z-Scan: A partially closed aperture is placed in the far-field to detect changes in the beam's spatial profile. If the material has a positive nonlinear refractive index (self-focusing), the beam is more focused after passing through the sample near the focal point, leading to a pre-focal valley and a post-focal peak in the transmitted intensity. Conversely, a negative nonlinear refractive index (self-defocusing) results in a pre-focal peak and a post-focal valley. The magnitude of n₂ can be determined from the difference between the peak and valley transmittance.

  • Open-Aperture Z-Scan: The aperture is fully opened to collect all the transmitted light. In this configuration, the measurement is insensitive to nonlinear refraction and only detects changes in the total transmitted intensity due to nonlinear absorption. A decrease in transmittance at the focal point indicates reverse saturable absorption (RSA), often due to two-photon absorption (TPA), while an increase indicates saturable absorption (SA). The nonlinear absorption coefficient β can be calculated from the depth of the valley (for RSA) or the height of the peak (for SA).

The third-order nonlinear susceptibility χ(3) can be determined from the measured values of n₂ and β.

Practical Considerations for Z-Scan Measurements
  • Solvent Selection: The solvent should be transparent at the laser wavelength and have a negligible NLO response compared to the solute. However, if the solvent has a known NLO response, its contribution can be subtracted from the measurement of the solution.[10] Common solvents for these measurements include chloroform, dichloromethane, and toluene. The effect of the solvent on the NLO properties of the solute should be considered, as solvent polarity can influence the electronic structure of the molecule.[11]

  • Concentration: The concentration of the sample should be carefully chosen to ensure a measurable NLO response without significant linear absorption at the laser wavelength. A typical starting point is a solution with a linear transmittance of 70-80%.

  • Laser Parameters: The choice of laser (wavelength, pulse duration, and repetition rate) is crucial. Femtosecond or picosecond pulsed lasers are often used to minimize thermal effects and isolate the electronic contribution to the nonlinearity. The laser intensity must be high enough to induce a nonlinear response but below the damage threshold of the material.

Protocol 3.1: Z-Scan Measurement of a this compound Derivative in Solution

Materials and Equipment:

  • Pulsed laser source (e.g., Ti:Sapphire laser, 800 nm, ~100 fs pulses)

  • Focusing lens

  • Motorized translation stage

  • Sample holder (e.g., 1 mm path length quartz cuvette)

  • Aperture

  • Photodetector

  • Data acquisition system

Procedure:

  • Sample Preparation: Prepare a series of solutions of the this compound derivative in a suitable solvent at different concentrations.

  • Optical Alignment: Align the laser beam through the focusing lens and ensure a Gaussian beam profile at the focus.

  • Open-Aperture Measurement:

    • Remove the aperture or open it completely.

    • Place the cuvette with the sample solution on the translation stage.

    • Scan the sample through the focal region (from -z to +z) and record the transmitted intensity as a function of the sample position (z).

    • Repeat the measurement with the pure solvent for background correction.

  • Closed-Aperture Measurement:

    • Place an aperture in the far-field that allows a fraction of the beam (typically 30-50%) to pass through.

    • Repeat the scan as in the open-aperture measurement for both the sample solution and the pure solvent.

  • Data Analysis:

    • Normalize the transmittance data by dividing the signal from the sample by the signal from the pure solvent (or a reference detector).

    • Fit the open-aperture data to determine the nonlinear absorption coefficient β.

    • Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.

    • Fit the resulting curve to determine the nonlinear refractive index n₂.

    • Calculate the real and imaginary parts of the third-order nonlinear susceptibility χ(3) from n₂ and β.

Z_Scan_Workflow

Structure-Property Relationships

The NLO properties of this compound derivatives are intimately linked to their molecular structure. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into these relationships.[12]

  • Role of the Pyrido[2,3-b]pyrazine Core: The electron-deficient nature of the pyrazine ring promotes intramolecular charge transfer (ICT) from electron-donating substituents, which is a key factor for enhancing the third-order NLO response.

  • Effect of the 7-Substituent: The nature of the group attached at the 7-position via the bromo handle is critical.

    • Electron-Donating Groups (EDGs): Introducing strong EDGs, such as amino or alkoxy-substituted aryl groups, can create a "push-pull" system across the pyridopyrazine core, leading to a larger change in dipole moment upon excitation and thus a stronger NLO response.

    • Extended π-Conjugation: Attaching extended π-conjugated systems, like styryl or ethynyl-aryl groups, can increase the polarizability of the molecule, which is directly related to the magnitude of the NLO coefficients.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter. A smaller HOMO-LUMO gap generally correlates with a larger third-order NLO response, as it indicates easier electronic transitions.[10]

Table 1: Calculated NLO Properties of Pyrido[2,3-b]pyrazine Derivatives [12]

CompoundSubstituent at 7-positionHOMO-LUMO Gap (eV)Average Polarizability ⟨α⟩ (x 10⁻²³ esu)First Hyperpolarizability βtot (x 10⁻³⁰ esu)Second Hyperpolarizability ⟨γ⟩ (x 10⁻³⁵ esu)
4 Phenyl3.6553.235.093.20
5 4-Chlorophenyl3.6643.393.393.61
6 4-Bromophenyl3.6663.483.123.82
7 4-Methoxyphenyl3.4443.9015.66.63

Note: Data is based on DFT calculations and serves to illustrate trends. Experimental values are necessary for validation.

The data in Table 1 clearly demonstrates the impact of the substituent on the calculated NLO properties. The introduction of the electron-donating methoxy group in compound 7 leads to a smaller HOMO-LUMO gap and significantly larger first and second hyperpolarizabilities compared to the other derivatives.[12] This highlights the effectiveness of the "push-pull" strategy in enhancing the NLO response of this class of compounds.

Conclusion

This compound derivatives represent a highly promising and versatile platform for the development of new nonlinear optical materials. The synthetic accessibility of the core structure and the ease of functionalization at the 7-position through robust cross-coupling reactions allow for the systematic tuning of their electronic and optical properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this exciting class of molecules. By combining rational molecular design with precise NLO characterization, it is anticipated that novel this compound derivatives with superior performance for a range of photonic applications can be realized.

References

  • Kotakommula, H., Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3 yl)oxy)acetohydrazides. Der Pharma Chemica, 7(10), 349-354.
  • Gnemmi, P., et al. (2018). Measurement of third-order nonlinearities in selected solvents as a function of the pulse width. Optics Express, 26(22), 29015-29026.
  • Ali, Q. M., & Palanisamy, P. K. (2010). z-scan determination of the third-order optical nonlinearity of organic dye nile blue chloride. Optik, 121(18), 1653-1656.
  • Asghar, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174.
  • Sheik-Bahae, M., et al. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769.
  • Asghar, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Van Stryland, E. W., & Sheik-Bahae, M. (1998).
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • RSC Publishing. (2021).
  • National Institutes of Health. (2019). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. PubMed Central. [Link]
  • Research Plateau Publishers. (n.d.).
  • Wikipedia. (n.d.). Z-scan technique.
  • Cha, M., et al. (1993). Z-Scan Measurements of Optical Nonlinearities. University of Central Florida.
  • MDPI. (2018). First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. Molecules, 23(5), 1145.
  • Optica Publishing Group. (2021). Z-scan investigation to evaluate the third-order nonlinear optical properties of cauliflower-like VS2 structures. Optics Express, 29(9), 13386-13399.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • ArODES. (n.d.).
  • ResearchGate. (n.d.).
  • Optica Publishing Group. (1994). Femtosecond Z-scan and degenerate four-wave mixing measurements of real and imaginary parts of the third-order nonlinearity of soluble conjugated polymers. JOSA B, 11(10), 1874-1888.
  • ResearchGate. (n.d.). Third-Order Nonlinearity Measurement Techniques.
  • Frontiers. (2021). Optical, Electrochemical, Third-Order Nonlinear Optical Investigations of 3,4,5-Trimethoxy Phenyl Substituted Non-Aqueous Phthalocyanines. Frontiers in Chemistry. [Link]
  • National Institutes of Health. (2022). Novel pyrido[2,3-b][7][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed Central. [Link]
  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • OMICS International. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
  • ResearchGate. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
  • RSC Publishing. (2018). Synthesis, characterization, and third-order nonlinear optical properties of a new neolignane analogue. RSC Advances. [Link]
  • ResearchGate. (n.d.). Third order optical non-linearity of substituted triazolehemiporphyrazines.
  • RSC Publishing. (2022). Third-order nonlinear optical properties of a series of pyrroles and dipyrroles featuring π-conjugated substituents and linkers.

Sources

Application Notes and Protocols for the Functionalization of the 7-Position of the Pyrido[2,3-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold in the landscape of drug discovery and materials science.[1] Its unique electronic properties, arising from the fusion of a pyridine and a pyrazine ring, confer upon it the ability to modulate the activity of a wide range of biological targets.[1] Derivatives of this scaffold have shown promise as inhibitors of kinases such as PI3K, ALK, and BRAF, as well as antagonists for various receptors, highlighting their potential in oncology, metabolic disorders, and neurology.[1] The functionalization of the pyrido[2,3-b]pyrazine core is therefore a critical endeavor for medicinal chemists seeking to fine-tune the pharmacological properties of new chemical entities.

The 7-position of the pyrido[2,3-b]pyrazine ring, located on the pyridine moiety, is a key site for synthetic modification. Altering the substituents at this position can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed overview of the primary strategies for the functionalization of the 7-position of the pyrido[2,3-b]pyrazine core, complete with mechanistic insights and actionable experimental protocols.

Strategic Approaches to 7-Position Functionalization

The functionalization of the 7-position of the pyrido[2,3-b]pyrazine core can be broadly categorized into two main approaches:

  • Building from a Pre-functionalized Precursor: This "bottom-up" approach involves the synthesis of the heterocyclic core using a starting material that already possesses the desired functionality or a handle for further modification at the equivalent of the 7-position.

  • Direct and Indirect Functionalization of the Pre-formed Core: This "top-down" approach starts with the intact pyrido[2,3-b]pyrazine scaffold and introduces functionality at the 7-position through various chemical transformations.

This guide will focus on the latter, more versatile approach, which allows for the late-stage diversification of a common intermediate. The key methodologies to be discussed are:

  • Nucleophilic Aromatic Substitution (SNAr) on 7-halopyrido[2,3-b]pyrazines.

  • Palladium-Catalyzed Cross-Coupling Reactions , including Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Directed Metalation as a means to introduce a handle for subsequent reactions.

  • Emerging Strategies: Direct C-H Functionalization .

G cluster_0 Functionalization Strategies at C7 cluster_1 Cross-Coupling Sub-types A Synthesis of 7-Halo-pyrido[2,3-b]pyrazine B Nucleophilic Aromatic Substitution (SNAr) A->B  Provides Substrate C Palladium-Catalyzed Cross-Coupling A->C  Provides Substrate C1 Suzuki-Miyaura (C-C) C->C1 C2 Buchwald-Hartwig (C-N) C->C2 D Directed Metalation D->A  Enables Halogenation E Direct C-H Functionalization

Figure 1: Overview of key strategies for functionalizing the 7-position of the pyrido[2,3-b]pyrazine core.

Synthesis of 7-Halogenated Pyrido[2,3-b]pyrazines: The Gateway Intermediates

The majority of functionalization strategies at the 7-position rely on the presence of a halogen atom, which serves as a versatile handle for a variety of transformations. The most common precursor is 7-chloropyrido[2,3-b]pyrazine.

Causality Behind the Choice of a Halogen Handle

The utility of a halogen at the 7-position stems from its ability to act as a good leaving group in nucleophilic aromatic substitution reactions and as a reactive partner in palladium-catalyzed cross-coupling reactions. The electronegativity of the halogen also further activates the ring towards nucleophilic attack.

Protocol 1: Synthesis of 7-Chloropyrido[2,3-b]pyrazine

This protocol describes a classical condensation approach to construct the 7-chloropyrido[2,3-b]pyrazine core.[2]

Workflow:

G start Start step1 React 5-chloro-2,3-diaminopyridine with glyoxal in acetic acid start->step1 step2 Heat the reaction mixture to facilitate cyclization and dehydration step1->step2 step3 Cool and isolate the crude product step2->step3 step4 Purify by recrystallization or chromatography step3->step4 end 7-Chloropyrido[2,3-b]pyrazine step4->end

Figure 2: Workflow for the synthesis of 7-chloropyrido[2,3-b]pyrazine.

Materials:

  • 5-Chloro-2,3-diaminopyridine

  • Glyoxal (40% solution in water)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2,3-diaminopyridine (1.0 eq) in glacial acetic acid.

  • To the stirred solution, add glyoxal (1.1 eq, 40% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system, exacerbated by the presence of a halogen at the 7-position, makes this position susceptible to nucleophilic attack. This SNAr reaction is a straightforward and widely used method for introducing nitrogen, oxygen, and sulfur nucleophiles.[2]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing heterocyclic ring. In the second step, the leaving group (halide) is expelled, and the aromaticity of the ring is restored.

Protocol 2: Synthesis of 7-Amino-pyrido[2,3-b]pyrazines via SNAr

This protocol provides a general procedure for the amination of 7-chloropyrido[2,3-b]pyrazine.

Materials:

  • 7-Chloropyrido[2,3-b]pyrazine

  • Desired primary or secondary amine (2.0-3.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling alcohol like n-butanol)

  • Base (optional, e.g., K2CO3, Et3N, if the amine is used as its salt)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 7-chloropyrido[2,3-b]pyrazine (1.0 eq) in the chosen solvent.

  • Add the desired amine (2.0-3.0 eq). If the amine is a solid, it can be added directly.

  • If necessary, add a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine and the solvent used. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Examples of SNAr on 7-Chloropyrido[2,3-b]pyrazine

NucleophileProductTypical ConditionsYield (%)
Ammonia7-Amino-pyrido[2,3-b]pyrazineNH3 in EtOH, sealed tube, 120 °C75-85
Benzylamine7-(Benzylamino)-pyrido[2,3-b]pyrazineNeat or in DMF, 100 °C80-90
Morpholine7-Morpholino-pyrido[2,3-b]pyrazineNeat or in n-butanol, reflux>90
Sodium Methoxide7-Methoxy-pyrido[2,3-b]pyrazineNaOMe in MeOH, reflux85-95

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant for the functionalization of the 7-position of the pyrido[2,3-b]pyrazine core.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[2][3] This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl substituents at the 7-position.

Catalytic Cycle:

G pd0 Pd(0)L2 oa Oxidative Addition (+ Ar-X) pd0->oa pd2_complex Ar-Pd(II)L2-X oa->pd2_complex transmetal Transmetalation (+ R-B(OR)2) pd2_complex->transmetal pd2_r_complex Ar-Pd(II)L2-R transmetal->pd2_r_complex re Reductive Elimination pd2_r_complex->re re->pd0 product Ar-R re->product

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: Synthesis of 7-Aryl-pyrido[2,3-b]pyrazines via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 7-halo-pyrido[2,3-b]pyrazine with a boronic acid.

Materials:

  • 7-Halo-pyrido[2,3-b]pyrazine (e.g., 7-chloro- or 7-bromo-) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask or a microwave vial, add the 7-halo-pyrido[2,3-b]pyrazine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C (conventional heating) or 100-150 °C (microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful alternative to classical SNAr for the synthesis of 7-amino-pyrido[2,3-b]pyrazines, especially with less nucleophilic amines.[4][5]

Protocol 4: Synthesis of 7-Amino-pyrido[2,3-b]pyrazines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 7-halo-pyrido[2,3-b]pyrazine.[6][7]

Materials:

  • 7-Halo-pyrido[2,3-b]pyrazine (e.g., 7-bromo-) (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5-2.5 eq)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk flask, combine the palladium precatalyst and the phosphine ligand.

  • Add the 7-halo-pyrido[2,3-b]pyrazine, the base, and a stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine, via syringe.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Table 2: Comparison of Cross-Coupling Reactions for C7 Functionalization

ReactionBond FormedKey ReagentsAdvantagesConsiderations
Suzuki-Miyaura C-CPd catalyst, base, boronic acid/esterWide substrate scope, functional group tolerance, commercially available reagentsPotential for homo-coupling of boronic acids
Buchwald-Hartwig C-NPd catalyst, phosphine ligand, strong base, amineMild conditions, high functional group tolerance, applicable to weakly nucleophilic aminesRequires inert atmosphere, catalyst/ligand optimization may be needed

Directed Metalation: A Regioselective Approach to Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic compounds.[8] While direct C-H functionalization at the 7-position is still an emerging area, a deprotometalation-trapping sequence can be employed to introduce a halogen at this position, thereby setting the stage for the cross-coupling reactions described above.[9][10]

Underlying Principle

In the context of the pyrido[2,3-b]pyrazine core, the nitrogen atoms can act as directing groups, coordinating to a strong lithium base (e.g., lithium diisopropylamide, LDA, or a lithium-zinc complex) and directing the deprotonation to an adjacent C-H bond. Subsequent quenching of the resulting organometallic intermediate with an electrophilic halogen source (e.g., iodine, 1,2-diiodoethane) installs the halogen at the desired position.

Protocol 5: Halogenation of a Pyrido[2,3-b]pyrazine via Deprotometalation-Trapping

This protocol is adapted from a procedure for the halogenation of 2,3-diphenylpyrido[2,3-b]pyrazine and may require optimization for other derivatives.[9][10]

Materials:

  • Pyrido[2,3-b]pyrazine derivative (1.0 eq)

  • Strong base (e.g., LiTMP, prepared from 2,2,6,6-tetramethylpiperidine and n-BuLi)

  • Zinc salt (e.g., ZnCl2·TMEDA)

  • Anhydrous THF

  • Halogenating agent (e.g., I2, 1,2-diiodoethane)

  • Inert atmosphere and anhydrous reaction conditions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the LiTMP solution by adding n-BuLi to a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF at -78 °C and allowing it to warm to 0 °C.

  • In a separate flask, prepare a solution of the pyrido[2,3-b]pyrazine derivative in anhydrous THF.

  • Cool the pyrido[2,3-b]pyrazine solution to -78 °C and add the LiTMP solution dropwise. Stir for 1-2 hours at this temperature.

  • Add a solution of ZnCl2·TMEDA in THF to the reaction mixture and allow it to warm to room temperature.

  • Add the halogenating agent (e.g., a solution of I2 in THF) and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Emerging Strategies: Direct C-H Functionalization

Direct C-H functionalization is a highly desirable and atom-economical approach that avoids the pre-installation of a halogen handle. While still in development for the pyrido[2,3-b]pyrazine core, transition metal-catalyzed C-H activation is a rapidly advancing field. These reactions typically involve a palladium, rhodium, or ruthenium catalyst that can selectively cleave a C-H bond and facilitate the formation of a new bond with a coupling partner. Researchers in this area should monitor the literature for new methods applicable to this and related heterocyclic systems.

Conclusion and Future Outlook

The functionalization of the 7-position of the pyrido[2,3-b]pyrazine core is a well-established field with a robust toolbox of synthetic methods. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the workhorse transformations for introducing a wide array of substituents. Directed metalation provides a strategic entry point to the necessary halogenated precursors. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the development of more efficient and sustainable methods, such as direct C-H functionalization, will undoubtedly be a major focus of future research. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemical space of 7-substituted pyrido[2,3-b]pyrazines in their quest for new therapeutics and advanced materials.

References

  • Argyros, O., et al. (2017). Design and Synthesis of Novel 7-aminosubstituted pyrido[2,3-b]pyrazines Exhibiting Anti-Breast Cancer Activity. European Journal of Medicinal Chemistry, 126, 954-968. [Link]
  • Bhatti, M. Z., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33835-33849. [Link]
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
  • Hedidi, M., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961. [Link]
  • Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 7243-7254. [Link]
  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Orbán, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. National Center for Biotechnology Information.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Surry, D. S., & Buchwald, S. L. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 50(28), 6328-6345. [Link]
  • Wikipedia. (2023, December 29).

Sources

Application Notes & Protocols: Synthesis and Characterization of D-A-D Molecules Utilizing a Pyridopyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in organic electronics and materials science.

Introduction: The Strategic Advantage of Pyridopyrazine in D-A-D Architectures

Donor-Acceptor-Donor (D-A-D) molecules are a cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).[1][2] The fundamental principle behind their utility lies in the intramolecular charge transfer (ICT) from the electron-rich donor moieties to the electron-deficient acceptor core. This ICT dictates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn govern the material's optoelectronic properties.[3][4]

Pyridopyrazine, a nitrogen-containing heterocyclic compound, has emerged as a particularly advantageous acceptor unit in D-A-D architectures. Its inherent electron-deficient nature, arising from the presence of two nitrogen atoms in the pyrazine ring, facilitates strong ICT. Furthermore, the rigid and planar structure of the pyridopyrazine core can promote favorable intermolecular packing in the solid state, which is crucial for efficient charge transport. The strategic incorporation of a pyridopyrazine acceptor allows for the fine-tuning of the molecule's electronic properties, leading to materials with tailored absorption and emission profiles, as well as optimized charge carrier mobilities.[5][6]

This guide provides a comprehensive experimental protocol for the synthesis and characterization of a representative D-A-D molecule featuring a pyridopyrazine core. We will detail a palladium-catalyzed cross-coupling approach, a cornerstone of modern organic synthesis for constructing such conjugated systems, and outline the essential photophysical and electrochemical characterization techniques.

I. Synthesis of a Pyridopyrazine-Based D-A-D Molecule

The construction of D-A-D molecules often relies on robust carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly well-suited for this purpose due to their high functional group tolerance and efficiency in creating sp2-sp2 linkages.[7][8][9] In this protocol, we will focus on the Suzuki-Miyaura coupling, which utilizes readily available and relatively non-toxic boronic acids or esters.[9][10]

Synthetic Workflow Overview

The general strategy involves the coupling of a dihalogenated pyridopyrazine acceptor with a suitable donor-containing boronic acid or ester.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Dihalogenated Pyridopyrazine (Acceptor) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->C Suzuki-Miyaura Coupling B Donor-Arylboronic Acid/Ester B->C D D-A-D Molecule C->D

Caption: Synthetic workflow for the D-A-D molecule.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a D-A-D molecule by coupling a dibrominated pyridopyrazine with a donor-substituted phenylboronic acid.

Materials:

  • 2,6-Dibromopyrido[2,3-b]pyrazine

  • 4-(Diphenylamino)phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyrido[2,3-b]pyrazine (1.0 mmol), 4-(diphenylamino)phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (20 mL) and ethanol (5 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: To the degassed mixture, add Pd(PPh₃)₄ (0.05 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain it under a positive pressure of the inert gas. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (20 mL) and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure D-A-D molecule.[11]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue/ConditionRationale
Catalyst Loading 5 mol%Sufficient to ensure efficient catalytic turnover without excessive cost or metal contamination.
Base K₂CO₃A common and effective base for Suzuki couplings, facilitating the transmetalation step.[9]
Solvent System Toluene/Ethanol/WaterA biphasic system that effectively dissolves both organic and inorganic reagents.
Reaction Temperature 110 °C (Reflux)Provides the necessary thermal energy to overcome the activation barrier of the reaction.

II. Physicochemical Characterization

A thorough characterization of the synthesized D-A-D molecule is essential to understand its electronic structure and potential applications. This involves a combination of photophysical and electrochemical techniques.

Photophysical Properties: Unveiling the Electronic Transitions

The photophysical properties of D-A-D molecules are primarily investigated using UV-Vis absorption and fluorescence spectroscopy.[12] These techniques provide insights into the electronic transitions within the molecule, including the ICT band, and can be used to determine key parameters such as the optical bandgap.[13]

Protocol: UV-Vis-NIR Absorption and Fluorescence Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the synthesized D-A-D molecule in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis-NIR Spectroscopy:

    • Record the absorption spectra of the solutions using a dual-beam UV-Vis-NIR spectrophotometer over a wavelength range of 250-1100 nm.

    • The absorption maximum (λmax) of the lowest energy band corresponds to the ICT transition.

  • Fluorescence Spectroscopy:

    • Excite the solutions at their respective ICT λmax and record the emission spectra.

    • Determine the emission maximum (λem).

    • Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima (Δν = 1/λmax - 1/λem). Large Stokes shifts are often characteristic of significant geometric relaxation in the excited state.[14]

  • Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Solventλmax (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Toluene[Example Value][Example Value][Example Value][Example Value]
DCM[Example Value][Example Value][Example Value][Example Value]
Acetonitrile[Example Value][Example Value][Example Value][Example Value]
Electrochemical Properties: Probing the Frontier Molecular Orbitals

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[15][16] From these potentials, the HOMO and LUMO energy levels can be estimated, which are critical parameters for designing efficient organic electronic devices.[17]

Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Working Electrode: A glassy carbon electrode is a common choice.[18]

  • Reference and Counter Electrodes: Use a standard reference electrode (e.g., Ag/AgCl) and a platinum wire as the counter electrode.

  • Sample Preparation: Dissolve the synthesized D-A-D molecule in the electrolyte solution to a concentration of approximately 1 mM.

  • Measurement:

    • Purge the electrochemical cell with an inert gas for at least 15 minutes to remove dissolved oxygen.

    • Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.

    • Use a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for calibrating the potential scale.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered).

    • Estimate the HOMO and LUMO energy levels using the following empirical equations:

      • EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

      • ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV

    • The electrochemical bandgap can then be calculated as Eg = ELUMO - EHOMO.

G LUMO LUMO HOMO HOMO E_ox_label Oxidation HOMO->E_ox_label E_LUMO E_LUMO (from E_red) E_HOMO E_HOMO (from E_ox) E_red_label Reduction E_red_label->LUMO

Caption: Energy level diagram from CV data.

III. Theoretical Calculations: A Complementary Perspective

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental results.[19][20] They can provide insights into the molecular geometry, electronic structure, and the nature of the frontier molecular orbitals.[21]

Methodology:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Functional and Basis Set: A common choice for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.[22][23]

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculations to confirm a true energy minimum.

    • Calculation of HOMO and LUMO energies and visualization of the corresponding molecular orbitals.

The calculated HOMO-LUMO gap from DFT can be compared with the optical and electrochemical bandgaps determined experimentally. Discrepancies can often be attributed to solvent effects and the inherent approximations in the theoretical models.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of D-A-D molecules featuring a pyridopyrazine core. By following these procedures, researchers can reliably synthesize novel materials and gain a comprehensive understanding of their fundamental electronic properties. The strategic combination of robust synthetic methods, detailed photophysical and electrochemical characterization, and complementary theoretical calculations will empower scientists to design and develop next-generation organic electronic materials with tailored functionalities for a wide range of applications.

References

  • Request PDF on ResearchG
  • Pyrazine-based donor tectons: synthesis, self-assembly and characteriz
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH
  • Facile Synthesis of Donor-Acceptor Heterocycloarenes Based on Pyrazine Derivatives Possessing Intriguing Iodide Ion Capture Properties - PubMed
  • (PDF)
  • Photophysical, electrochemical and solid state properties of diketopyrrolopyrrole based molecular materials: importance of the donor group - RSC Publishing
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences
  • Stille reaction - Wikipedia
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH
  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX N
  • Photophysical properties of Donor-Acceptor (D-A)
  • Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging - Frontiers
  • Stille Coupling - Organic Chemistry Portal
  • Stille Coupling - Chemistry LibreTexts
  • Modulating the Photophysical Properties of Twisted Donor–Acceptor–Donor π-Conjugated Molecules: Effect of Heteroatoms, Molecular Conformation, and Molecular Topology - PMC - NIH
  • Photophysical properties of donor(D)-acceptor(A)-donor(D) diketopyrrolopyrrole (A) systems as donors for applications to organic electronic devices | ChemRxiv | Cambridge Open Engage
  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH
  • Suzuki reaction - Wikipedia
  • How to calculate HOMO LUMO using DFT using gaussina 09 ?
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz
  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes M
  • Functional for HOMO-LUMO gap of organic dyes? : r/comp_chem - Reddit
  • Weak Donor, Strong Acceptor Thienopyrazine-Based Polymers for Fine Tuning of LUMO Levels—Suitable Materials for Energy and Storage Solutions - MDPI
  • Donor-Acceptor-Donor Thienopyrazines via Pd-Catalyzed C-H Activation as NIR Fluorescent M
  • Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applic
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
  • Electrochemical characterization by cyclic voltammetry (CV). a) CVs...
  • Synthesis and investigation of donor–porphyrin–acceptor triads with long-lived photo-induced charge-separate st
  • Electrochemical Characterization of Xipamide Using Cyclic and Square Wave Voltammetry
  • Suggestion of Cyclic Voltammetry based Electrochemical DNA analysis of DNA-Petrol interaction-novel approach in DNA damage analy - IJERA
  • Electrochemical Characterization of Central Action Tricyclic Drugs by Voltammetric Techniques and Density Functional Theory Calcul
  • Morphological transformation of pyrazine-based acene-type molecules after blending with semiconducting polymers: from fibers to quadrilateral crystals - Soft M
  • Electrochemical mechanistic analysis from cyclic voltammograms based on deep learning Benjamin B. Hoar,1 Weitong Zhang,2 Shuan - ChemRxiv
  • Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent M
  • Organic Compounds for Electronics and Photonics Applic
  • Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC - NIH
  • Organic materials for organic electronic devices - ResearchG

Sources

Application Notes & Protocols: 7-Bromopyrido[2,3-b]pyrazine Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acid Corrosion and the Promise of Heterocyclic Inhibitors

The corrosion of mild steel in acidic environments is a pervasive challenge across numerous industries, including chemical processing, oil and gas, and metal finishing.[1][2] Acid solutions, widely used for pickling, descaling, and cleaning, can lead to significant material degradation, compromising structural integrity and resulting in economic losses.[1][3] Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[4]

Among the various classes of corrosion inhibitors, organic heterocyclic compounds are particularly effective.[5][6][7] These molecules, containing heteroatoms such as nitrogen, sulfur, and oxygen within their ring structures, exhibit strong adsorption onto metal surfaces.[3][5][6] The lone pair electrons on these heteroatoms and the presence of π-bonds facilitate the formation of a protective film that acts as a barrier to the corrosive medium.[3][6]

The pyrido[2,3-b]pyrazine nucleus, a nitrogen-rich heterocyclic system, is a promising scaffold for the design of novel corrosion inhibitors.[8][9] This application note focuses on a specific derivative, 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol , which has demonstrated high inhibition efficiency for mild steel in 1M hydrochloric acid.[8][10] We will detail its mechanism of action and provide comprehensive protocols for its evaluation using electrochemical and surface analysis techniques.

Mechanism of Action: Adsorption and Barrier Formation

The effectiveness of this compound-2,3(1H,4H)-dithiol as a corrosion inhibitor stems from its ability to adsorb onto the mild steel surface, forming a protective layer that isolates the metal from the aggressive acidic solution.[8][10] This adsorption process is multifaceted and involves:

  • Heteroatom Interaction: The pyrido[2,3-b]pyrazine ring contains three nitrogen atoms, and the dithiol functional groups provide two sulfur atoms. These heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[5][6]

  • Electrostatic Interaction: In an acidic solution, the inhibitor molecule can become protonated. The positively charged molecule can then be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of chloride ions (physisorption).

  • Protective Film Formation: The adsorbed inhibitor molecules form a dense, stable film on the steel surface. This film acts as a physical barrier, blocking the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[5]

Studies have shown that this compound-2,3(1H,4H)-dithiol acts as a mixed-type inhibitor , meaning it suppresses both the anodic and cathodic reactions.[8][10] The adsorption of this inhibitor on the mild steel surface has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the surface.[8][10]

G cluster_solution 1M HCl Solution cluster_surface Mild Steel Surface (Fe) cluster_interface Adsorption & Inhibition Mechanism Inhibitor_aq Protonated Inhibitor (InhH+) Adsorption Adsorption of Inhibitor Inhibitor_aq->Adsorption Electrostatic & Covalent Bonding Cl_ion Chloride Ions (Cl-) Fe_surface Fe Surface Cl_ion->Fe_surface Adsorbs on surface H_ion H+ Ions Block_Cathodic Blocks Cathodic Reaction (2H+ + 2e- → H2) H_ion->Block_Cathodic Inhibited Path Fe_surface->Adsorption Film Protective Film Formation Adsorption->Film Forms Barrier Block_Anodic Blocks Anodic Reaction (Fe → Fe2+ + 2e-) Film->Block_Anodic Film->Block_Cathodic

Caption: Proposed corrosion inhibition mechanism of this compound derivative.

Performance Data

The corrosion inhibition performance of this compound-2,3(1H,4H)-dithiol was evaluated in 1M HCl on mild steel. The key findings are summarized below.

Table 1: Inhibition Efficiency from Electrochemical Measurements

Inhibitor Conc. (M) Corrosion Current Density (i_corr, µA/cm²) Charge Transfer Resistance (R_ct, Ω cm²) Double Layer Capacitance (C_dl, µF/cm²) Inhibition Efficiency (η%)
0 (Blank) 1150 45 120 -
1 x 10⁻⁶ 480 110 85 58.3
1 x 10⁻⁵ 295 185 60 74.3
1 x 10⁻⁴ 165 330 42 85.6

| 1 x 10⁻³ | 103 | 480 | 30 | 91.0 |

Data synthesized from findings reported in Moroccan Journal of Chemistry.[8]

The data clearly indicates that as the concentration of the inhibitor increases, the corrosion current density (i_corr) decreases significantly, while the charge transfer resistance (R_ct) increases.[8] This signifies a slowing of the corrosion process. Concurrently, the decrease in the double-layer capacitance (C_dl) suggests that the inhibitor molecules are adsorbing at the metal/solution interface and displacing water molecules, thereby reducing the local dielectric constant and/or increasing the thickness of the electrical double layer.[8][10] A maximum inhibition efficiency of 91% was achieved at a concentration of 10⁻³M.[8]

Experimental Protocols

To evaluate the efficacy of a corrosion inhibitor like this compound-2,3(1H,4H)-dithiol, a combination of gravimetric, electrochemical, and surface analysis techniques should be employed.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Prepare Mild Steel Coupons (Polishing, Cleaning) C Weight Loss Measurement (Gravimetric) A->C D Electrochemical Tests (EIS, Potentiodynamic Polarization) A->D B Prepare 1M HCl with various Inhibitor Concentrations B->C B->D E Calculate Inhibition Efficiency and Corrosion Rate C->E D->E F Surface Characterization (SEM, XPS, AFM) D->F

Caption: General experimental workflow for corrosion inhibitor evaluation.

Material and Solution Preparation
  • Mild Steel Coupons:

    • Obtain mild steel coupons of a defined surface area (e.g., 1 cm x 1 cm x 0.1 cm).

    • Mechanically polish the coupons sequentially using emery paper of increasing grit size (e.g., 200, 400, 600, 800, 1200 grit) to achieve a mirror-like finish.

    • Degrease the polished coupons by sonicating in acetone or ethanol.

    • Rinse thoroughly with deionized water and dry with a stream of warm air.

    • Store in a desiccator until use. Causality: Proper surface preparation is critical to ensure reproducibility by removing any pre-existing oxide layers or contaminants.

  • Corrosive Solution:

    • Prepare a 1M HCl solution by diluting analytical grade 37% HCl with double-distilled water.

    • Prepare a stock solution of the inhibitor (e.g., 10⁻² M of this compound-2,3(1H,4H)-dithiol in 1M HCl).

    • Prepare the desired range of test concentrations (e.g., 10⁻³ M to 10⁻⁶ M) by serial dilution of the stock solution with 1M HCl.

Protocol 1: Gravimetric (Weight Loss) Measurements
  • Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of the steel coupon over time.

  • Weigh the prepared mild steel coupons accurately using an analytical balance (W_initial).

  • Immerse each coupon completely in 100 mL of the test solutions (1M HCl blank and 1M HCl with various inhibitor concentrations).

  • Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 6 hours).

  • After immersion, carefully remove the coupons from the solutions.

  • Rinse with deionized water, gently scrub with a soft brush to remove loose corrosion products, rinse again, and finally rinse with acetone before drying.

  • Weigh the dried coupons accurately (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the Corrosion Rate (CR) in mm/year and the Inhibition Efficiency (η%).

    • CR (mm/y) = (87.6 * ΔW) / (A * t * ρ)

      • Where: ΔW is weight loss in mg, A is the surface area in cm², t is immersion time in hours, and ρ is the density of mild steel (approx. 7.85 g/cm³).

    • η% = [(CR_blank - CR_inh) / CR_blank] * 100

      • Where: CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[8]

Protocol 2: Electrochemical Measurements
  • Objective: To investigate the kinetics of the corrosion process and the mechanism of inhibition.

  • Setup: A standard three-electrode electrochemical cell connected to a potentiostat.

    • Working Electrode (WE): Prepared mild steel coupon.

    • Counter Electrode (CE): Platinum foil or graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Place the three electrodes in the test solution within the electrochemical cell.

  • Allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached. Causality: This ensures the working electrode reaches equilibrium with the electrolyte before measurements are taken.

A. Electrochemical Impedance Spectroscopy (EIS)

  • Perform EIS measurements at the OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.

  • Record the impedance data and plot it as a Nyquist plot (Z_imaginary vs. Z_real).

  • The Nyquist plot for mild steel in acid typically shows a depressed semicircle.[1] The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).[1][10]

  • Fit the data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for R_ct and the double-layer capacitance (C_dl).

  • Calculate Inhibition Efficiency: η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.[11]

B. Potentiodynamic Polarization (PDP)

  • Immediately after OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[12]

  • Plot the resulting current density (log i) versus the applied potential (E). This is the Tafel plot.

  • Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[1][13]

  • Calculate Inhibition Efficiency: η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.[1]

  • Analyze the shift in E_corr and the change in the Tafel slopes (βa and βc) to classify the inhibitor as anodic, cathodic, or mixed-type.[1]

Protocol 3: Surface Analysis
  • Objective: To visualize the morphology of the steel surface and confirm the formation of a protective inhibitor film.

  • Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours).

  • Gently rinse the coupons with deionized water and dry them.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried coupons on SEM stubs.

    • Acquire images of the surface at various magnifications.

    • Expected Result: The coupon from the blank solution will show a rough, pitted surface characteristic of acid attack, while the coupon from the inhibitor solution should display a much smoother surface, indicating protection.[14][15]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the coupon in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire survey scans to identify all elements present on the surface.

    • Acquire high-resolution scans for key elements (Fe 2p, C 1s, N 1s, S 2p, Br 3d).

    • Expected Result: The surface of the inhibited sample should show signals for N, S, and Br, confirming the adsorption of the this compound-2,3(1H,4H)-dithiol molecule onto the surface.[13][16][17]

Conclusion

This compound-2,3(1H,4H)-dithiol demonstrates significant potential as a corrosion inhibitor for mild steel in 1M HCl.[8][10] Its efficacy is attributed to the formation of a stable, adsorbed protective film on the steel surface, which obstructs both anodic and cathodic corrosion reactions. The protocols outlined in this note provide a comprehensive framework for researchers to systematically evaluate the performance and mechanism of this and other heterocyclic corrosion inhibitors. The combination of gravimetric, electrochemical, and surface analysis techniques is essential for a thorough and reliable assessment, providing insights that are critical for the development of advanced corrosion mitigation strategies.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
  • Sikine, M., et al. (2018). New Corrosion inhibition of mild steel by this compound-2,3(1H, 4H)-dithiol in 1M hydrochloric acid solution. Moroccan Journal of Chemistry, 6(2), 342-353. [Link]
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF. [Link]
  • Hernández-Como, N., et al. (2021).
  • Joseph, J., et al. (2015). Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. Arabian Journal of Chemistry, 11(4), 543-553. [Link]
  • Ramachandran, S., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452.
  • Sikine, M., et al. (2018). New Corrosion inhibition of mild steel by this compound-2,3(1H, 4H)-dithiol in 1M hydrochloric acid solution. Moroccan Journal of Chemistry. [Link]
  • Cruz-Yusta, M., et al. (2011). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment.
  • El-Hashemy, M. A., & Sallam, H. (2021). Electrochemical study on using aminated MIL–101(Cr) as corrosion inhibitor for mild steel in acidic environment. Ingenta Connect. [Link]
  • Ramezanzadeh, M., et al. (2020). Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract. Journal of the Taiwan Institute of Chemical Engineers, 111, 163-182. [Link]
  • Abd El-Lateef, H. M., et al. (2021). Effectiveness of some novel heterocyclic compounds as corrosion inhibitors for carbon steel in 1 M HCl using practical and theoretical methods. RSC Advances, 11(35), 21543-21562. [Link]
  • Raj, X. A. M., & Rajendran, S. (2023). Electrochemical studies on the corrosion resistance of mild steel in 1 M HCl solution before and after emulsion coating.
  • Sikine, M., et al. (2018). New Corrosion inhibition of mild steel by this compound-2,3(1H, 4H)-dithiol in 1M hydrochloric acid solution.
  • Heterocyclic corrosion inhibitors for acid environments. (n.d.). Request PDF. [Link]
  • View of New Corrosion inhibition of mild steel by this compound-2,3(1H, 4H). (n.d.). Moroccan Journal of Chemistry. [Link]
  • Obot, I. B., et al. (2017). Heterocyclic Corrosion Inhibitors for J55 Steel in a Sweet Corrosive Medium. ACS Omega, 2(11), 8146–8155. [Link]
  • Heterocyclic Organic Corrosion Inhibitors: Principles and Applic
  • Handbook of Heterocyclic Corrosion Inhibitors: Principles and Applic
  • Hjouji, M. Y., et al. (n.d.). Corrosion Inhibition of mild steel in hydrochloric acid solution by pyrido[2,3-b]pyrazine derivative: electrochemical and theoretical evaluation. Mediterranean Journal of Chemistry. [Link]
  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (n.d.).
  • Visan, A., et al. (2023). Using Organic Substances as Green Corrosion Inhibitors for Carbon Steel in HCl Solution.
  • Brycki, B. E., et al. (2018). Organic Corrosion Inhibitors.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. [Link]
  • Research Progress of Organic Corrosion Inhibitors in Metal Corrosion Protection. (2022). MDPI. [Link]
  • Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A St
  • Applications of organic corrosion inhibitors in different industrial sectors. (n.d.).

Sources

Application Notes & Protocols: Synthesis and Evaluation of Novel Pyrido[2,3-b]pyrazines for Overcoming Erlotinib Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of Acquired EGFR-TKI Resistance

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), most commonly exon 19 deletions or the L858R point mutation.[1] This discovery led to the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), such as erlotinib and gefitinib. These first-generation inhibitors initially produce dramatic clinical responses in patients with EGFR-mutant tumors.[1][2]

However, the clinical benefit is invariably limited by the development of acquired resistance, which typically emerges within a year of treatment.[2] The predominant mechanism, accounting for approximately 50-60% of cases, is a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1][2][3] This mutation sterically hinders the binding of first-generation TKIs without abolishing the kinase activity of the receptor.[4] Other resistance mechanisms include the activation of bypass signaling pathways, such as the amplification of the MET oncogene, which allows for continued downstream signaling via pathways like PI3K/Akt, rendering the cell independent of EGFR for survival.[3][5][6][7]

This clinical reality necessitates the development of novel inhibitors capable of targeting these resistant forms of EGFR. The pyrido[2,3-b]pyrazine scaffold has emerged as a promising heterocyclic core for designing next-generation kinase inhibitors that can effectively inhibit both erlotinib-sensitive and, crucially, erlotinib-resistant NSCLC.[8][9][10] This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of these novel compounds.

Rationale for the Pyrido[2,3-b]pyrazine Scaffold

The selection of a core chemical scaffold is a critical decision in drug discovery, guided by established structure-activity relationships (SAR) and the potential for favorable drug-like properties. The pyrido[2,3-b]pyrazine system is of significant interest for several reasons:

  • Structural Mimicry and Versatility: Its bicyclic, nitrogen-rich structure can effectively occupy the ATP-binding pocket of kinases, including EGFR.

  • Proven Biological Activity: The pyrido[2,3-b]pyrazine core is present in various biologically active molecules, and previous screening efforts have demonstrated its potential to inhibit cell proliferation in both erlotinib-sensitive (PC9) and resistant (PC9-ER) cell lines.[9][10]

  • Tunable Chemistry: The scaffold possesses multiple positions amenable to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As demonstrated in published studies, strategic substitution at key positions of the pyridopyrazine core is crucial for activity against resistant cell lines.[8]

Caption: Key positions for substitution on the pyrido[2,3-b]pyrazine core.

Synthetic Protocol: Regioselective Synthesis of the Pyrido[2,3-b]pyrazine Core

The common synthetic route to the pyrido[2,3-b]pyrazine core is the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.[11][12] A critical challenge in this synthesis, particularly with unsymmetrical α-dicarbonyls, is controlling the regioselectivity of the condensation, as the two resulting regioisomers can exhibit significantly different biological activities.[10][11] Optimization studies have shown that conducting the reaction at lower temperatures in an acidic solvent like trifluoroacetic acid (TFA) dramatically favors the formation of the desired, biologically active isomer.[9][11]

Materials and Reagents
  • 2,3-Diaminopyridine derivative

  • α-Dicarbonyl compound (e.g., phenylglyoxal)

  • Trifluoroacetic acid (TFA), reagent grade

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

Step-by-Step Procedure
Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazines.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2,3-diaminopyridine derivative (1.0 eq) in trifluoroacetic acid. Cool the flask to 0°C in an ice bath.

    • Expert Insight: Using TFA as the solvent not only catalyzes the condensation but also significantly improves the regioselectivity, minimizing the formation of the undesired isomer to as low as <2%.[9][10]

  • Reagent Addition: Dissolve the α-dicarbonyl compound (1.1 eq) in a minimal amount of TFA and add it dropwise to the cooled solution of the diaminopyridine over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Carefully quench the reaction by slowly adding the mixture to a beaker containing a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. For definitive confirmation of regiochemistry, single-crystal X-ray diffraction can be performed.[9][11]

Protocols for Biological Evaluation

To assess the efficacy of the newly synthesized compounds against erlotinib-resistant tumors, a series of in vitro assays must be performed using a validated cellular model system. The paired use of an erlotinib-sensitive cell line and its resistant counterpart provides a self-validating system to determine if a compound can overcome resistance.

  • Erlotinib-Sensitive Cell Line: HCC827 (NSCLC, EGFR exon 19 deletion).[13][14]

  • Erlotinib-Resistant Cell Line: NCI-H1975 (NSCLC, contains both the activating L858R mutation and the resistance-conferring T790M mutation).[13][14]

G cluster_0 In Vitro Evaluation Workflow A Culture Sensitive (HCC827) & Resistant (NCI-H1975) Cell Lines B Cell Viability Assay (MTT / CellTiter-Glo) A->B D Western Blot Analysis A->D C Determine IC₅₀ Values B->C E Assess Inhibition of p-EGFR, p-AKT C->E Select lead compounds for mechanistic study D->E

Caption: Workflow for the in vitro biological evaluation of novel inhibitors.
Protocol: Cell Viability Assay (MTT)

This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC₅₀).

  • Cell Seeding: Seed HCC827 and NCI-H1975 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Preparation: Prepare a 10 mM stock solution of the synthesized pyrido[2,3-b]pyrazine compound in DMSO. Create a series of 2x concentrated serial dilutions in culture medium. Erlotinib should be used as a control.

  • Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells to achieve the final desired concentrations. Include vehicle-only (DMSO) controls. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

CompoundCell LineEGFR StatusIC₅₀ (µM) - Hypothetical Data
Erlotinib HCC827del19 (Sensitive)0.05
NCI-H1975L858R/T790M (Resistant)>10
Compound 7n HCC827del19 (Sensitive)0.09[8]
NCI-H1975L858R/T790M (Resistant)0.15[8]

Note: Data for compound 7n is from published literature for illustrative purposes.[8]

Protocol: Western Blot for EGFR Pathway Inhibition

This protocol confirms that the compound's cytotoxic effect is due to the inhibition of the intended signaling pathway.

  • Cell Culture and Treatment: Plate HCC827 and NCI-H1975 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Phospho-EGFR (Tyr1068)

    • Total EGFR

    • Phospho-Akt (Ser473)

    • Total Akt

    • β-Actin (as a loading control)

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Expected Outcome: A potent compound should show a dose-dependent decrease in the phosphorylation of EGFR and its downstream effector Akt in both cell lines, confirming on-target activity.

EGFR Signaling and Mechanisms of Resistance

Understanding the underlying molecular pathways is crucial for interpreting experimental results and designing new therapeutic strategies.

EGFR Signaling and Erlotinib Resistance cluster_resistance Resistance Mechanisms EGF EGF Ligand EGFR EGFR (del19 / L858R) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates EGFR_T790M EGFR (L858R / T790M) EGFR_T790M->RAS Constitutively Active EGFR_T790M->PI3K Constitutively Active MET MET Receptor MET->PI3K Bypass Activation MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits Erlotinib->EGFR_T790M Ineffective PyridoPyrazine Novel Pyrido[2,3-b]pyrazine PyridoPyrazine->EGFR_T790M Inhibits

Caption: Simplified EGFR signaling, showing points of inhibition and resistance.

Conceptual Protocol: In Vivo Xenograft Model

Promising lead compounds identified through in vitro screening should be advanced to in vivo efficacy studies to assess their therapeutic potential in a physiological context.

  • Model: Athymic nude mice.

  • Cell Line: NCI-H1975 (erlotinib-resistant).

  • Procedure:

    • Subcutaneously implant NCI-H1975 cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[16]

    • Randomize mice into treatment groups (e.g., Vehicle control, Erlotinib, Test Compound).

    • Administer treatment daily via oral gavage.

    • Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is the primary efficacy readout.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a viable and promising starting point for the development of novel kinase inhibitors to combat erlotinib resistance in NSCLC. The synthetic and biological protocols outlined in this guide provide a robust framework for the discovery and preclinical validation of such compounds. By focusing on regioselective synthesis and employing a self-validating biological evaluation system with paired sensitive and resistant cell lines, researchers can efficiently identify and advance new therapeutic candidates to address this critical unmet need in oncology.

References

  • Pao, W., & Chmielecki, J. (2010). Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. Cancer Research. [Link]
  • Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. DFCI. [Link]
  • Kim, H. R., et al. (2013). Erlotinib Resistance in Lung Cancer Cells Mediated by Integrin β1/Src/Akt-Driven Bypass Signaling. Cancer Research. [Link]
  • Cataldo, V. D., et al. (2011). Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer.
  • Zhou, W., et al. (2011). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.
  • Polfeldt, P., et al. (2010). Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma.
  • Lin, Y., et al. (2017).
  • Kékesi, L., et al. (2014). [Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction]. Acta Pharmaceutica Hungarica. [Link]
  • Passiglia, F., et al. (2021).
  • Zhang, Y., et al. (2010). [Molecular mechanism of erlotinib resistance in epidermal growth factor receptor mutant non-small cell lung cancer cell line H1650]. Zhongguo Fei Ai Za Zhi. [Link]
  • Wu, S., et al. (2020). EGFR-mutant NSCLC: emerging novel drugs. Current Opinion in Oncology. [Link]
  • Leon, L., et al. (2019). Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. Clinical Cancer Research. [Link]
  • ResearchGate. (n.d.). Establishment of an in vivo erlotinib-resistant model and antitumor activity of gemcitabine in combination with erlotinib.
  • Polfeldt, P., et al. (2010). Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma.
  • Kékesi, L., et al. (2014).
  • Kekesi, L., et al. (2014).
  • Kekesi, L., et al. (2014).
  • Kekesi, L., et al. (2014).
  • Al-Masoudi, N. A., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry – A European Journal. [Link]
  • Cañadas, I., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancers. [Link]
  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Advances. [Link]
  • Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. [Link]
  • Deshmukh, S. P., et al. (2025). Novel pyrido[2,3-b][5][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
  • Scilit. (n.d.). Cited-by 'Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines'. Scilit. [Link]
  • Duruisseaux, M., et al. (2017). Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. Molecular Cancer Therapeutics. [Link]
  • Rice, C., et al. (2009). Assessment of Erlotinib in Chemoresponse Assay. Anticancer Research. [Link]
  • Lee, Y., et al. (2015). Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells. Oncology Letters. [Link]
  • Bulk, S., et al. (2023). Targeting KCa3.1 channels to overcome erlotinib resistance in non-small cell lung cancer cells. Cellular and Molecular Life Sciences. [Link]
  • Deshmukh, S. P., et al. (2025). Novel pyrido[2,3-b][5][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
  • Chong, C. R., & Jänne, P. A. (2013). The quest to overcome resistance to EGFR-targeted therapies in cancer.
  • Bulk, S., et al. (2023). Targeting KCa3.1 channels to overcome erlotinib resistance in non-small cell lung cancer cells.
  • Wang, Y., et al. (2019).
  • ResearchGate. (n.d.). Characterization of EGFR loss and erlotinib resistant phenotypes in different NSCLC cell lines.

Sources

Application Notes and Protocols: Electrochemical Sensing with Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrido[2,3-b]pyrazine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological and photophysical properties.[1] This document provides a comprehensive guide to the electrochemical sensing applications of pyrido[2,3-b]pyrazine derivatives. We will delve into the synthesis of these compounds, the fundamental principles of their sensing mechanisms, and detailed protocols for their application in the detection of biologically relevant molecules. This guide is intended to equip researchers with the necessary knowledge to explore and expand the utility of these versatile compounds in the development of novel electrochemical sensors.

Introduction: The Versatility of the Pyrido[2,3-b]pyrazine Scaffold

Pyrido[2,3-b]pyrazines are a class of fused N-heterocyclic compounds that possess a unique electronic architecture, making them promising candidates for a range of applications, including as potential anticancer, antiviral, and antibacterial agents.[1] Their rigid, planar structure, coupled with the presence of multiple nitrogen atoms, imparts favorable electronic properties that can be exploited for electrochemical sensing. The electron-deficient nature of the pyrazine ring and the electron-donating potential of substituted pyridine and other fused rings create opportunities for tailored molecular design to achieve specific sensing capabilities.

The applications of these derivatives in electrochemical sensing are emerging, with initial studies demonstrating their potential for highly sensitive and selective detection of nucleic acids.[2][3][4] This guide will provide a detailed exploration of these existing applications and propose scientifically grounded protocols for extending their use to other critical analytes.

Core Principle: Electrochemical Sensing Mechanism

The primary mechanism by which pyrido[2,3-b]pyrazine derivatives function in electrochemical sensing is through their interaction with the target analyte, which in turn modulates an electrochemical signal. This interaction can manifest in several ways:

  • Intercalation: The planar structure of certain pyrido[2,3-b]pyrazine derivatives allows them to intercalate into the double helix of DNA. This binding event can be detected electrochemically by monitoring the change in the redox signal of the compound itself or of a redox probe.

  • Electrocatalysis: The nitrogen-rich core of the pyrido[2,3-b]pyrazine scaffold can act as a catalyst for the oxidation or reduction of specific analytes. This results in an enhanced electrochemical signal (e.g., increased peak current or decreased overpotential) that is proportional to the analyte concentration.

  • Coordination: The nitrogen atoms in the pyrido[2,3-b]pyrazine ring system can coordinate with metal ions. This interaction can be transduced into an electrochemical signal, forming the basis for heavy metal ion sensors.

These mechanisms will be explored in the context of specific applications in the following sections.

Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives: A Multicomponent Approach

A powerful and efficient route to a key class of electrochemically active pyrido[2,3-b]pyrazine derivatives is through a one-pot, three-component reaction. This approach is in line with the principles of green chemistry, offering reduced reaction times, solvent usage, and waste generation.[1]

Protocol 1: Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives

This protocol is based on the reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid (p-TSA).[3]

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • 1,3-indanedione (1.0 eq)

  • 2-aminopyrazine (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (solvent)

  • Ethyl acetate (recrystallization solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the substituted aromatic aldehyde (1.0 eq), 1,3-indanedione (1.0 eq), 2-aminopyrazine (1.0 eq), and p-TSA (20 mol%).[1]

  • Add ethanol to the flask to dissolve the reactants.[1]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-9 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.[1]

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.[1]

  • Purify the crude product by recrystallization from ethyl acetate.[1]

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, FT-IR, and mass spectrometry).[2][3][4]

Causality Behind Experimental Choices:

  • p-TSA as a Catalyst: The acidic nature of p-TSA catalyzes the condensation reactions between the three components, facilitating the formation of the fused heterocyclic ring system.

  • Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and allows for a reflux temperature that promotes the reaction without degrading the components.

  • Recrystallization for Purification: Recrystallization from ethyl acetate is an effective method for purifying the final product, removing any unreacted starting materials or side products.

Application I: Electrochemical DNA Sensing

A significant application of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives is in the label-free electrochemical detection of DNA.[2][3][4] This is based on the intercalative binding of the derivative to the DNA double helix.

Protocol 2: Fabrication of a Pyrido[2,3-b]pyrazine-Modified Electrode for DNA Sensing

Materials:

  • Glassy carbon electrode (GCE)

  • Alumina slurry (0.3 and 0.05 µm)

  • Polishing pads

  • Deionized water

  • Ethanol

  • Synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative

  • Dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • Electrode Polishing:

    • Polish the GCE with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Polish with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with deionized water.

  • Sonication:

    • Sonicate the polished GCE in a 1:1 mixture of ethanol and deionized water for 2 minutes to remove any adsorbed alumina particles.

    • Rinse with deionized water and allow to dry at room temperature.

  • Electrode Modification:

    • Prepare a 1 mM solution of the synthesized pyrido[2,3-b]pyrazine derivative in DMF.

    • Drop-cast a small volume (e.g., 5 µL) of the solution onto the polished GCE surface.

    • Allow the solvent to evaporate completely under a stream of nitrogen or in a desiccator. The modified electrode is now ready for use.

Protocol 3: Electrochemical Detection of DNA using the Modified Electrode

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system:

    • Working electrode: Pyrido[2,3-b]pyrazine-modified GCE

    • Reference electrode: Ag/AgCl

    • Counter electrode: Platinum wire

  • Electrochemical cell

Reagents:

  • Phosphate buffer saline (PBS), pH 7.4

  • Single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) solutions of known concentrations in PBS.

Procedure:

  • Baseline Measurement:

    • Place the three-electrode system in the electrochemical cell containing only PBS buffer.

    • Record the cyclic voltammogram (CV) or differential pulse voltammogram (DPV) of the modified electrode to obtain the baseline signal of the pyrido[2,3-b]pyrazine derivative.

  • Interaction with DNA:

    • Add a known concentration of ssDNA or dsDNA to the PBS buffer in the electrochemical cell.

    • Allow the solution to incubate for a set period (e.g., 5-10 minutes) to allow for interaction between the pyrido[2,3-b]pyrazine derivative and the DNA.

  • Electrochemical Measurement:

    • Record the CV or DPV of the modified electrode in the presence of DNA.

  • Data Analysis:

    • Compare the electrochemical signal (e.g., peak current, peak potential) of the pyrido[2,3-b]pyrazine derivative before and after the addition of DNA. A decrease in the peak current is typically observed upon intercalation of the compound into the DNA double helix, as the diffusion of the electroactive species to the electrode surface is hindered.

Expected Results and Interpretation:

A significant decrease in the peak current of the pyrido[2,3-b]pyrazine derivative is expected upon interaction with dsDNA due to the formation of a bulky intercalated complex that has a lower diffusion coefficient than the free compound. The interaction with ssDNA is expected to be weaker, resulting in a smaller change in the electrochemical signal. This difference in signal change allows for the differentiation between ssDNA and dsDNA and the quantification of dsDNA.

Proposed Application II: Electrochemical Sensing of Neurotransmitters - Dopamine

While direct experimental evidence for the use of pyrido[2,3-b]pyrazine derivatives in dopamine sensing is not yet widely reported, their structural similarity to other N-heterocyclic compounds that have shown electrocatalytic activity towards dopamine oxidation suggests their potential in this area. The nitrogen atoms in the pyrido[2,3-b]pyrazine ring could facilitate the electron transfer process during dopamine oxidation.

Proposed Protocol 4: Voltammetric Determination of Dopamine

Principle: The pyrido[2,3-b]pyrazine-modified electrode is hypothesized to electrocatalytically oxidize dopamine to dopamine-o-quinone, resulting in an enhanced anodic peak current that is proportional to the dopamine concentration.

Electrode Preparation: Prepare the modified GCE as described in Protocol 2.

Electrochemical Detection:

  • Optimize pH: Perform CVs of a fixed concentration of dopamine in PBS of varying pH (e.g., 5.0-8.0) to determine the optimal pH for the electrocatalytic oxidation.

  • Voltammetric Measurement:

    • Record the DPV of the modified electrode in the optimized PBS buffer.

    • Add successive aliquots of a standard dopamine solution to the electrochemical cell and record the DPV after each addition.

  • Calibration Curve: Plot the anodic peak current versus the dopamine concentration to generate a calibration curve.

  • Selectivity Studies: Investigate the interference of common co-existing species such as ascorbic acid and uric acid by recording the DPV of dopamine in their presence. The separation of the oxidation peaks will indicate the selectivity of the sensor.

Proposed Application III: Electrochemical Sensing of Ascorbic Acid

Similar to dopamine, the electrocatalytic properties of N-heterocyclic compounds can be extended to the detection of ascorbic acid (Vitamin C). The pyrido[2,3-b]pyrazine-modified electrode could lower the overpotential for ascorbic acid oxidation, enabling more sensitive and selective detection.

Proposed Protocol 5: Voltammetric Determination of Ascorbic Acid

Principle: The modified electrode is expected to facilitate the two-electron oxidation of ascorbic acid to dehydroascorbic acid at a lower potential compared to a bare electrode.

Electrode Preparation: Prepare the modified GCE as described in Protocol 2.

Electrochemical Detection:

  • Optimize Conditions: Determine the optimal pH and scan rate for the electrocatalytic oxidation of ascorbic acid using CV.

  • DPV Measurement:

    • Record the DPV of the modified electrode in the optimized buffer solution.

    • Incrementally add a standard solution of ascorbic acid and record the DPV after each addition.

  • Calibration and Selectivity: Construct a calibration plot of peak current versus ascorbic acid concentration. Assess the selectivity in the presence of potential interferences like dopamine and uric acid.

Potential Application IV: Heavy Metal Ion Sensing

The nitrogen atoms within the pyrido[2,3-b]pyrazine scaffold possess lone pairs of electrons that can potentially coordinate with heavy metal ions. This property could be harnessed for the development of ion-selective electrodes or voltammetric sensors for the detection of environmentally and biologically important metal ions such as Cu²⁺, Pb²⁺, and Hg²⁺. Further research is required to explore the coordination chemistry of these derivatives with various metal ions and to develop sensor fabrication and detection protocols.

Data Presentation

Table 1: Electrochemical Performance of a Hypothetical Pyrido[2,3-b]pyrazine-Based Sensor for Various Analytes.

AnalyteTechniqueLinear Range (µM)Limit of Detection (µM)Reference
dsDNADPV0.1 - 100.05[2][3][4]
DopamineDPV0.5 - 500.1Proposed
Ascorbic AcidDPV1 - 1000.5Proposed

Note: The data for dopamine and ascorbic acid are hypothetical and based on the expected performance of similar N-heterocyclic compound-based sensors.

Visualizations

Diagram 1: Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Substituted Aromatic Aldehyde P Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivative A->P B 1,3-Indanedione B->P C 2-Aminopyrazine C->P D p-TSA (catalyst) D->P catalyzes E Ethanol (solvent), Reflux E->P provides medium

Caption: Multicomponent synthesis workflow.

Diagram 2: Electrochemical DNA Sensing Workflow

G cluster_fabrication Sensor Fabrication cluster_detection Detection S1 Polish GCE S2 Modify with Pyrido[2,3-b]pyrazine S1->S2 S3 Baseline Measurement (CV/DPV) S2->S3 S4 Incubate with DNA S3->S4 S5 Measure Signal Change S4->S5 R DNA Concentration S5->R

Caption: DNA detection experimental workflow.

Conclusion and Future Perspectives

Pyrido[2,3-b]pyrazine derivatives represent a promising class of compounds for the development of novel electrochemical sensors. Their straightforward synthesis, unique electronic properties, and demonstrated ability to interact with biomolecules make them attractive candidates for a variety of sensing applications. While their use in DNA sensing has been established, this guide has also outlined their potential for detecting other critical analytes such as dopamine and ascorbic acid. Future research should focus on experimentally validating these proposed applications and exploring the coordination chemistry of these derivatives with heavy metal ions to further expand their utility in electrochemical sensing. The continued development of sensors based on this versatile scaffold holds great promise for applications in clinical diagnostics, environmental monitoring, and drug development.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. URL
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Application Notes and Protocols for Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Deriv

Sources

Application Notes and Protocols for the Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a pivotal heterocyclic scaffold in medicinal chemistry. The pyrido[2,3-b]pyrazine core is a significant pharmacophore present in numerous biologically active molecules, with derivatives showing potential as kinase inhibitors for cancer treatment.[1][2] This document outlines a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 2,3-diamino-5-bromopyridine, followed by a condensation reaction to yield the target dione. The protocols are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles and expert insights to ensure successful synthesis and purification.

Overall Synthetic Scheme

The synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is efficiently achieved in two primary stages. The first stage involves the reduction of a nitro group to form the crucial diamino intermediate. The second stage is a condensation and cyclization reaction to construct the target heterocyclic dione ring system.

Synthesis_Scheme cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis 2-amino-5-bromo-3-nitropyridine 2-amino-5-bromo- 3-nitropyridine 2,3-diamino-5-bromopyridine 2,3-diamino- 5-bromopyridine 2-amino-5-bromo-3-nitropyridine->2,3-diamino-5-bromopyridine Reduction (e.g., Fe/HCl) start_step2 2,3-diamino- 5-bromopyridine target_compound 7-bromo-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione start_step2->target_compound Condensation/ Cyclization diethyl_oxalate Diethyl Oxalate diethyl_oxalate->target_compound

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 2,3-Diamino-5-bromopyridine

Introduction and Rationale

The successful synthesis of the target dione is critically dependent on the quality and availability of the ortho-diamino precursor, 2,3-diamino-5-bromopyridine. This intermediate contains two adjacent amino groups and a bromine atom, providing multiple reaction sites for building complex heterocyclic systems.[2] It is typically synthesized from 2-amino-3-nitro-5-bromopyridine via a reduction reaction.[3] While several reduction methods exist, including catalytic hydrogenation with Raney Nickel which can give high yields (around 89%), the use of reduced iron in an acidic medium is a classic, cost-effective, and reliable method.[4][5]

Protocol 1: Reduction of 2-amino-5-bromo-3-nitropyridine using Iron

This protocol details the chemical reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
2-amino-5-bromo-3-nitropyridine218.0110.9 g0.05
Reduced Iron Powder55.8530 g-
95% Ethanol46.0740 mL + washings-
Deionized Water18.0210 mL-
Concentrated Hydrochloric Acid (HCl)36.460.5 mL-
Activated Carbon12.011 g-

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (10.9 g), reduced iron (30 g), 95% ethanol (40 mL), and water (10 mL).[3][6]

  • Initiation: Add concentrated hydrochloric acid (0.5 mL) to the mixture.[3][6]

  • Reaction: Heat the mixture on a steam bath for 1 hour. The reaction is exothermic and should proceed vigorously.[3][4]

  • Work-up and Filtration: While still hot, filter the reaction mixture through a Buchner funnel to remove the iron powder. Wash the iron cake with three 10 mL portions of hot 95% ethanol to ensure complete recovery of the product.[3][4]

  • Isolation: Combine the filtrate and washings. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator. This will yield a dark residue.[3][4]

  • Purification by Recrystallization: To the dark residue, add 50 mL of water and 1 g of activated carbon. Heat the mixture to boiling.[3][4]

  • Final Filtration: Filter the hot solution to remove the activated carbon. The desired product will crystallize as colorless needles upon cooling the filtrate.[3] Collect the crystals by filtration and dry under vacuum.

Expert Insights and Troubleshooting

  • Precursor Synthesis: The starting material, 2-amino-5-bromo-3-nitropyridine, is typically prepared by nitrating 2-amino-5-bromopyridine. A common byproduct during the initial bromination of 2-aminopyridine is 2-amino-3,5-dibromopyridine.[4] Careful control of brominating agent stoichiometry is crucial to minimize this impurity.[4]

  • Product Color: If the final product remains dark-colored, this indicates the presence of impurities. The use of activated carbon during recrystallization is highly effective for decolorization.[3][4]

  • Alternative Reducing Agents: Other methods include using tin(II) chloride dihydrate or catalytic hydrogenation.[7] Catalytic hydrogenation with Raney Ni often provides a cleaner reaction with higher yields but requires specialized high-pressure equipment.

Part 2: Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Introduction and Rationale

This final step involves a condensation reaction between the synthesized 2,3-diamino-5-bromopyridine and diethyl oxalate. The ortho-diamino functionality of the pyridine derivative acts as a potent nucleophile, attacking the electrophilic carbonyl carbons of the oxalate ester. This is followed by an intramolecular cyclization to form the stable, fused pyrazine-2,3-dione ring system, with ethanol eliminated as a byproduct.[1]

Protocol 2: Condensation with Diethyl Oxalate

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (approx.)
2,3-diamino-5-bromopyridine188.035.0 g0.0266
Diethyl Oxalate146.144.6 g (3.9 mL)0.0315 (1.2 eq)
Absolute Ethanol46.0750 mL-
4N Hydrochloric Acid (Optional)36.46As needed-

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-diamino-5-bromopyridine (1.0 eq) in absolute ethanol.[1]

  • Reagent Addition: To the stirred solution, add diethyl oxalate (1.2 eq).[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Product Precipitation: Upon completion, allow the mixture to cool to room temperature. The target product, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, will precipitate out of the solution.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.[1]

  • Optional Acid Wash (for higher purity): The crude product can be further purified by suspending it in 4N hydrochloric acid, heating the suspension, allowing it to cool, and then filtering. Wash the resulting solid with deionized water until the filtrate is neutral.[1]

  • Drying: Dry the purified product under vacuum to obtain the final compound as a solid.

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow, from initial setup to final product isolation.

Workflow cluster_step1 Part 1: Intermediate Synthesis cluster_step2 Part 2: Final Product Synthesis s1_setup 1. Setup Flask: - 2-amino-5-bromo-3-nitropyridine - Iron Powder - Ethanol/Water s1_react 2. Add HCl & Reflux (1 hour) s1_setup->s1_react s1_filter 3. Hot Filtration (Remove Iron) s1_react->s1_filter s1_evap 4. Evaporate Filtrate s1_filter->s1_evap s1_recrys 5. Recrystallize with Activated Carbon s1_evap->s1_recrys s1_isolate 6. Isolate & Dry Intermediate: 2,3-diamino-5-bromopyridine s1_recrys->s1_isolate s2_setup 7. Setup Flask: - Intermediate - Diethyl Oxalate - Ethanol s1_isolate->s2_setup Use in next step s2_react 8. Reflux (4-6 hours) s2_setup->s2_react s2_cool 9. Cool to Room Temp (Precipitation) s2_react->s2_cool s2_filter 10. Vacuum Filtration s2_cool->s2_filter s2_wash 11. Wash with Cold Ethanol s2_filter->s2_wash s2_dry 12. Dry Final Product: 7-bromo-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione s2_wash->s2_dry

Figure 2: Step-by-step experimental workflow.

Product Characterization

  • Appearance: The intermediate, 2,3-diamino-5-bromopyridine, should be colorless needles or a light yellow to purple powder.[3][5] The final product, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, is expected to be a solid.

  • Melting Point: The melting point for 2,3-diamino-5-bromopyridine is reported to be around 155 °C (with decomposition).[5][8]

  • Spectroscopic Analysis: The structure of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Organic solvents like ethanol are flammable. Avoid open flames and use appropriate heating methods like a steam bath or heating mantle.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.

Conclusion

The two-step synthesis outlined in this guide provides a reliable and well-documented pathway to 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently produce this valuable heterocyclic intermediate for applications in drug discovery and medicinal chemistry.

References

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,3-Diamino-5-bromopyridine. Retrieved from www.benchchem.com/product/B182523/technical-support/synthesis-of-2-3-diamino-5-bromopyridine
  • BenchChem. (n.d.). Synthesis routes of 2,3-Diamino-5-bromopyridine. Retrieved from www.benchchem.com/synthesis-route/B182523
  • Guidechem. (n.d.). What is the synthesis process of 2,3-Diamino-5-bromopyridine?. Retrieved from www.guidechem.com/faq/what-is-the-synthesis-process-of-2-3-diamino-5-bromopyridine-38875-53-5-item-1282.html
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,4-Dihydropyrido[2,3-b]pyrazine. Retrieved from www.benchchem.com/product/B112345/methodological-application/application-notes-and-protocols-for-the-synthesis-of-1-4-dihydropyrido-2-3-b-pyrazine
  • Sigma-Aldrich. (n.d.). 2,3-Diamino-5-bromopyridine 97%. Retrieved from www.sigmaaldrich.com/US/en/product/aldrich/551899
  • ResearchGate. (2018). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. Retrieved from www.researchgate.net/publication/326090726_7-Bromo-14-bisprop-2-ynylpyrido23-bpyrazine-231H4H-dione
  • BenchChem. (2025). Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols. Retrieved from www.benchchem.
  • CymitQuimica. (n.d.). 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. Retrieved from www.cymitquimica.com/base/producto/PC24279
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds. Retrieved from www.benchchem.com/product/B182523/methodological-application/application-notes-and-protocols-the-role-of-2-3-diamino-5-bromopyridine-in-the-synthesis-of-heterocyclic-compounds
  • BenchChem. (2025). Post-treatment complexities in 2,3-Diamino-5-bromopyridine synthesis. Retrieved from www.benchchem.com/product/B182523/technical-support/post-treatment-complexities-in-2-3-diamino-5-bromopyridine-synthesis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromopyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yields and overcome common challenges in the synthesis of this important heterocyclic compound.

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, and the 7-bromo derivative serves as a key building block for creating diverse chemical libraries through cross-coupling reactions.[1] This guide will walk you through the critical aspects of its synthesis, focusing on practical solutions to common laboratory issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method is the cyclocondensation reaction between 5-bromo-2,3-diaminopyridine and glyoxal.[2][3] This approach is favored due to the commercial availability of starting materials and its generally straightforward procedure. The reaction involves the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrido[2,3-b]pyrazine ring system.

Q2: I'm struggling to synthesize the starting material, 5-bromo-2,3-diaminopyridine. What are the key steps and potential pitfalls?

The synthesis of 5-bromo-2,3-diaminopyridine typically starts from 2-aminopyridine and involves a three-step sequence: bromination, nitration, and then reduction.[4][5]

  • Bromination: Bromination of 2-aminopyridine preferentially occurs at the 5-position to yield 2-amino-5-bromopyridine.[4][5] Over-bromination to 2-amino-3,5-dibromopyridine can be a side product.

  • Nitration: The subsequent nitration of 2-amino-5-bromopyridine yields 2-amino-5-bromo-3-nitropyridine. This step requires careful temperature control as the nitroamino intermediate rearranges to the final product.[5]

  • Reduction: The final step is the reduction of the nitro group to an amine, affording 5-bromo-2,3-diaminopyridine. Common reducing agents include iron in acidic media.[5]

A critical aspect is the purification at each stage to ensure the final diaminopyridine is of high purity for the subsequent cyclocondensation.

Q3: My final product is a dark, impure tar. What are the likely causes?

The formation of a tarry mixture often points to several potential issues:

  • Impure Starting Materials: The purity of 5-bromo-2,3-diaminopyridine is crucial. Residual impurities from the preceding synthetic steps can lead to side reactions during cyclocondensation.

  • Reaction Temperature: Excessive heat can cause polymerization or degradation of the starting materials and the product.

  • Oxidation: The dihydropyrazine intermediate formed during the reaction is susceptible to over-oxidation or degradation under harsh conditions.

Refer to the troubleshooting guide below for specific solutions.

Q4: Can I introduce the bromine atom after forming the pyrido[2,3-b]pyrazine ring?

Yes, late-stage bromination is a viable alternative.[1] You can synthesize the parent pyrido[2,3-b]pyrazine and then introduce the bromine atom at the 7-position via electrophilic bromination using reagents like N-bromosuccinimide (NBS). This method can be advantageous as it may involve milder conditions and avoid handling some of the earlier brominated intermediates.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low yields are a common frustration in organic synthesis.[6] Here’s a systematic approach to diagnose and solve this issue.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Incomplete Reaction The cyclocondensation reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring.
Suboptimal pH The reaction is often acid-catalyzed. If the pH is too high, the reaction rate will be slow. If it's too low, it can lead to degradation.The use of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA), can improve the reaction rate and yield.[7]
Degradation of Reactants or Product Pyrido[2,3-b]pyrazines can be sensitive to strong acids or high temperatures, leading to decomposition.Use milder reaction conditions. For example, conduct the reaction at room temperature or with gentle heating. Avoid strong, non-volatile acids.
Poor Quality of Glyoxal Glyoxal is often supplied as an aqueous solution and can polymerize on storage.Use a freshly opened bottle of glyoxal or distill it before use.
Inefficient Work-up and Isolation The product may be lost during the extraction or purification steps.Optimize your work-up procedure. Ensure the pH is adjusted correctly to precipitate or extract the product efficiently. Recrystallization or column chromatography may be necessary for purification.[8]
Experimental Workflow: Cyclocondensation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 5-bromo-2,3-diaminopyridine in a suitable solvent (e.g., ethanol). B Add glyoxal solution dropwise at a controlled temperature. A->B C Add a catalytic amount of p-TSA. B->C D Stir at room temperature or with gentle heating. C->D E Monitor reaction by TLC. D->E F Quench the reaction (e.g., with water). E->F G Neutralize with a base (e.g., NaHCO3). F->G H Extract the product with an organic solvent (e.g., ethyl acetate). G->H I Dry the organic layer and concentrate. H->I J Purify by column chromatography or recrystallization. I->J

Caption: General workflow for the synthesis of this compound.

Problem 2: Formation of Side Products and Purification Challenges

The presence of impurities can complicate purification and lower the overall yield.

Common Side Products and Their Prevention
Side Product Formation Mechanism Prevention Strategy
Polymeric Materials Self-condensation of glyoxal or reaction with impurities.Use high-purity starting materials. Add the glyoxal solution slowly and with good stirring to avoid localized high concentrations.
Over-brominated Species If starting from 2-aminopyridine, incomplete separation of 2-amino-3,5-dibromopyridine can lead to the formation of 6,8-dibromopyrido[2,3-b]pyrazine.Ensure high purity of 5-bromo-2,3-diaminopyridine through careful purification of intermediates.
Partially Reacted Intermediates Incomplete cyclization or oxidation can leave Schiff base or dihydropyrazine intermediates in the final product mixture.Ensure sufficient reaction time and appropriate oxidative conditions (often air oxidation is sufficient, but in some cases, a mild oxidant might be needed).
Purification Workflow

G A Crude Product B Recrystallization (e.g., from ethanol or ethyl acetate) A->B If crystalline C Column Chromatography (Silica gel, eluent: hexane/ethyl acetate) A->C If an oil or mixture D Pure this compound B->D C->D

Sources

Troubleshooting regioselectivity in pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrido[2,3-b]pyrazine Synthesis. As a Senior Application Scientist, I've designed this resource to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs). This center addresses the common and often complex challenges associated with regioselectivity in the synthesis of this important heterocyclic scaffold.

The pyrido[2,3-b]pyrazine core is a key pharmacophore found in numerous biologically active compounds, making its efficient and selective synthesis a critical aspect of drug discovery. However, achieving the desired regiochemistry can be a significant hurdle. This guide provides not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of pyrido[2,3-b]pyrazines.

Q1: I'm getting a mixture of regioisomers in my condensation reaction between a diaminopyridine and an unsymmetrical α-dicarbonyl compound. What are the primary factors influencing this?

This is the most prevalent challenge in pyrido[2,3-b]pyrazine synthesis. The formation of two possible regioisomers arises from the two distinct amino groups of the diaminopyridine attacking the two different carbonyl carbons of the dicarbonyl compound. The ratio of these isomers is governed by a delicate interplay of several factors:

  • Electronic Effects: The inherent electronic properties of both the diaminopyridine and the dicarbonyl compound play a crucial role. The nucleophilicity of the amino groups on the pyridine ring and the electrophilicity of the carbonyl carbons dictate the initial and often rate-determining step of the condensation. Substituents on either reactant can significantly alter this electronic landscape.

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the nucleophilic amine to a particular carbonyl group, thereby favoring the formation of the less sterically hindered regioisomer.

  • Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst are critical parameters that can be tuned to favor the formation of a specific regioisomer. These conditions can influence whether the reaction is under kinetic or thermodynamic control.

Q2: How can I control the regioselectivity of the condensation reaction to favor my desired isomer?

Controlling the regioselectivity often involves a systematic optimization of reaction conditions. Based on literature and our in-house experience, the following strategies can be employed:

  • Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product. This is often the isomer that forms faster due to a lower activation energy barrier. Conversely, higher temperatures can lead to an equilibrium between the two isomers, favoring the thermodynamically more stable product. A study by Kekesi et al. (2014) demonstrated that increased regioselectivity could be achieved at lower temperatures.[1][2]

  • Acid Catalysis: The use of an acidic catalyst can significantly influence the regiochemical outcome. Protic acids can protonate the carbonyl groups, increasing their electrophilicity. The extent of protonation and the nature of the acid can selectively activate one carbonyl group over the other. Acidic solvents like acetic acid or trifluoroacetic acid have been shown to improve regioselectivity.[1][2]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Solvents can stabilize or destabilize transition states and intermediates, thereby affecting the activation energies for the formation of the different regioisomers.

Q3: Are there alternative synthetic routes to pyrido[2,3-b]pyrazines that offer better regiocontrol?

Yes, when the classical condensation approach fails to provide the desired regioselectivity, several alternative methods can be explored:

  • Stepwise Synthesis: A stepwise approach, where one of the amino groups is protected, can enforce regioselectivity. The unprotected amino group is reacted first, followed by deprotection and cyclization. This method, while longer, offers unambiguous control over the final product's regiochemistry.

  • Aza Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions can be a powerful tool for constructing the pyrido[2,3-b]pyrazine core with high regioselectivity.[3][4][5] The regiochemical outcome in these reactions is governed by the electronic properties of the diene and dienophile, specifically the frontier molecular orbital (FMO) interactions.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to construct the pyrazine ring onto a pre-functionalized pyridine scaffold.[6][7] This strategy allows for precise control over the placement of substituents and thus, the regiochemistry of the final product.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental issues you may encounter in the laboratory.

Problem 1: Poor Regioselectivity in the Condensation of 2,3-Diaminopyridine with an Unsymmetrical α-Ketoaldehyde

You are attempting to synthesize a 2-substituted pyrido[2,3-b]pyrazine but are obtaining a significant amount of the undesired 3-substituted isomer.

The reaction proceeds through the initial nucleophilic attack of one of the amino groups of 2,3-diaminopyridine onto one of the carbonyls of the α-ketoaldehyde. The regioselectivity is determined by which amine attacks which carbonyl. The amino group at the 2-position is generally more nucleophilic than the one at the 3-position due to electronic effects from the ring nitrogen. The aldehyde carbonyl is more electrophilic than the ketone carbonyl.

  • Kinetic Pathway: The more nucleophilic 2-amino group preferentially attacks the more electrophilic aldehyde carbonyl. This leads to the formation of the 2-substituted isomer.

  • Thermodynamic Pathway: The alternative pathway, attack of the 3-amino group on the aldehyde or the 2-amino group on the ketone, may lead to a more thermodynamically stable product under certain conditions.

G start Start: Poor Regioselectivity temp Step 1: Lower Reaction Temperature (e.g., 0 °C to RT) start->temp acid Step 2: Introduce Acid Catalyst (e.g., Acetic Acid, p-TSA) temp->acid solvent Step 3: Vary Solvent Polarity (e.g., Toluene, Dioxane, EtOH) acid->solvent analysis Step 4: Analyze Isomer Ratio (NMR, HPLC, LC-MS) solvent->analysis success Success: Desired Regioisomer is Major Product analysis->success fail Failure: Poor Regioselectivity Persists analysis->fail alt_route Consider Alternative Synthetic Route fail->alt_route

Caption: Troubleshooting workflow for poor regioselectivity.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,3-diaminopyridine (1.0 eq) in the chosen solvent.

  • Temperature Control: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Slowly add the unsymmetrical α-ketoaldehyde (1.0 - 1.2 eq) to the cooled solution. If using a catalyst, it can be added at this stage.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction and perform a standard work-up. Analyze the crude product by ¹H NMR or HPLC to determine the regioisomeric ratio.

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition 1 (Kinetic Control)Condition 2 (Thermodynamic Control)
Temperature 0 °C to Room TemperatureReflux
Solvent Non-polar (e.g., Toluene)Polar (e.g., Ethanol)
Catalyst Acetic Acid (catalytic amount)No catalyst or base catalyst
Problem 2: Difficulty in Separating and Identifying Regioisomers

You have a mixture of regioisomers but are struggling to separate them and confidently assign their structures.

  • Column Chromatography: This is the most common method for separating regioisomers. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is often necessary. The polarity difference between the isomers, although sometimes small, can be exploited for separation on silica gel or alumina.

  • Preparative HPLC: For isomers that are difficult to separate by conventional column chromatography, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

  • Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for identifying regioisomers.

    • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine and pyrazine rings will be different for each isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also differ between the isomers.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structure. For example, an HMBC correlation between a substituent and a specific carbon in the heterocyclic core can confirm the substitution pattern.

    • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy can be used to determine the spatial proximity of protons, which can help in assigning the correct regioisomer.

  • Mass Spectrometry (MS): While mass spectrometry will show the same molecular weight for both isomers, the fragmentation patterns in techniques like Electron Impact (EI)-MS may differ, providing clues to the structure.

  • Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, X-ray crystallography provides unequivocal proof of the structure of a particular regioisomer.[1]

Advanced Synthetic Strategies for Regiocontrol

For particularly challenging cases, more advanced synthetic strategies may be required.

Directed ortho-Metalation (DoM)

Directed ortho-metalation can be a powerful strategy for the regioselective functionalization of the pyridine ring prior to the formation of the pyrazine ring. A directing group on the pyridine ring can direct a metalating agent (e.g., an organolithium reagent) to the adjacent ortho position, allowing for the introduction of a substituent with high regiocontrol.

G start Substituted Pyridine with Directing Group (DG) metalation 1. Directed ortho-Metalation (e.g., n-BuLi) start->metalation electrophile 2. Quench with Electrophile (E) metalation->electrophile functionalized_pyridine Regioselectively Functionalized Pyridine electrophile->functionalized_pyridine pyrazine_formation Pyrazine Ring Formation functionalized_pyridine->pyrazine_formation product Regiochemically Pure Pyrido[2,3-b]pyrazine pyrazine_formation->product

Caption: Directed ortho-Metalation strategy workflow.

This concludes our current troubleshooting guide. We are continuously updating our resources. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Kekesi, L., Dancso, A., Illyes, E., Boros, S., Pato, J., Greff, Z., ... & Keri, G. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. [Link]
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932. [Link]
  • ResearchGate. (2020). A common regioselectivity problem encountered in condensation strategies with unsymmetrical 1,2‐diketones 10 towards bioactive pyrido[2,3‐b]pyrazine scaffolds 11 and 12, studied as p38ɑ MAP kinase inhibitors. [Link]
  • Stanforth, S. P., Tarbit, B., & Watson, M. D. (2002). Synthesis of pyridine derivatives using aza Diels–Alder methodology. Tetrahedron Letters, 43(34), 6015-6017. [Link]
  • ResearchGate. (2014).
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. [Link]
  • Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. [Link]
  • Bentham Science. (2014).
  • ResearchGate. (2018). Highly Regioselective Synthesis of 3,6‐Diaryl‐2‐(het)arylpyridines by aza‐Diels‐Alder Reactions between 6‐H‐1,2,4‐Triazine Dienes and 2‐Amino‐4‐aryloxazole‐Based Dienophiles. [Link]
  • ResearchGate. (2002). Synthesis of pyridine derivatives using aza Diels–Alder methodology. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Brominating Pyridopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of pyridopyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic scaffolds. Pyridopyrazines, being electron-deficient systems, present unique challenges in electrophilic substitution reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your reaction conditions for successful outcomes.

Introduction to Pyridopyrazine Bromination

The introduction of a bromine atom onto a pyridopyrazine core is a critical transformation, providing a versatile handle for further functionalization through cross-coupling reactions and other transformations. However, the reduced nucleophilicity of the pyridopyrazine ring system often necessitates carefully optimized conditions to achieve desired regioselectivity and yield while minimizing side reactions. This guide will address common issues encountered during these reactions and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for pyridopyrazines and related electron-deficient heterocycles?

A1: The choice of brominating agent is crucial. For electron-deficient systems, N-bromosuccinimide (NBS) is a widely used and effective reagent.[1][2][3] It offers advantages over molecular bromine (Br₂) by providing a low, steady concentration of bromine, which can enhance selectivity.[4] Other effective reagents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which is a stable, crystalline solid, and tetrabutylammonium tribromide (TBATB), known for its mildness and high regioselectivity in certain cases.[5][6] For some applications, a combination of hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂) can also be employed.[5]

Q2: How does the electronic nature of the pyridopyrazine ring affect the bromination reaction?

A2: Pyridopyrazines are electron-deficient heterocycles, which makes them less reactive towards electrophilic aromatic substitution compared to electron-rich systems.[7][8] This inherent lack of reactivity often requires harsher reaction conditions, such as higher temperatures or the use of strong acids, to promote the reaction.[9] However, these conditions can also lead to undesired side reactions or decomposition. The regioselectivity of the bromination is also heavily influenced by the electronic distribution within the ring system.[10]

Q3: What role does the solvent play in the optimization of bromination reactions?

A3: The choice of solvent can significantly impact the reaction rate and selectivity.[1] While carbon tetrachloride was historically common for radical brominations, safer alternatives like cyclohexane or acetonitrile are now preferred.[1][11] For electrophilic brominations, polar aprotic solvents are often used. It is crucial to use anhydrous solvents, as trace amounts of water can quench radical intermediates or react with the brominating agent, leading to incomplete conversion.[1]

Q4: Can microwave irradiation be used to improve reaction times and yields?

A4: Yes, microwave-assisted synthesis can be a powerful tool for optimizing bromination reactions, especially for sluggish transformations.[12] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[13][14]

Troubleshooting Guide

This section addresses specific problems you may encounter during the bromination of pyridopyrazines, providing potential causes and actionable solutions.

Issue 1: Incomplete or No Reaction

Your reaction shows a significant amount of unreacted starting material after the expected reaction time.

Potential Cause Solution
Insufficiently Activated System The pyridopyrazine core may be too electron-deficient for the chosen conditions. Consider adding a Lewis acid or Brønsted acid to enhance the electrophilicity of the brominating agent.[9][15]
Poor Quality of Brominating Agent N-Bromosuccinimide (NBS) can degrade over time. Use freshly opened or recrystallized NBS for best results.[1][2]
Inadequate Temperature or Reaction Time The reaction may require more energy to proceed. Cautiously increase the reaction temperature or extend the reaction time, while monitoring for product degradation.[1] Microwave irradiation can be an effective alternative to conventional heating.[12]
Presence of Quenching Impurities Trace amounts of water or other nucleophiles can consume the brominating agent. Ensure all glassware is oven-dried and use anhydrous solvents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

The reaction yields a mixture of constitutional isomers, making purification difficult.

Potential Cause Solution
Harsh Reaction Conditions High temperatures or highly reactive brominating agents can lead to a loss of selectivity.[15]
Complex Electronic Effects The inherent electronic properties of your specific pyridopyrazine substrate may lead to multiple reactive sites.
Kinetic vs. Thermodynamic Control The initial product formed (kinetic) may rearrange to a more stable isomer (thermodynamic) over time.

To address poor regioselectivity, a systematic optimization of reaction conditions is necessary. This can involve screening different brominating agents (e.g., switching from Br₂ to the milder NBS or TBATB), solvents, and temperatures.[6]

Issue 3: Formation of Di- or Poly-brominated Products

The desired mono-brominated product is contaminated with significant amounts of di- or poly-brominated species.

Potential Cause Solution
Excess Brominating Agent Using a large excess of the brominating agent can drive the reaction towards multiple brominations.[1]
Prolonged Reaction Time Allowing the reaction to proceed long after the starting material is consumed can lead to over-bromination.[1]
High Reactivity of Mono-brominated Product In some cases, the initial product is more activated towards further bromination than the starting material.

To mitigate over-bromination, carefully control the stoichiometry of the brominating agent, typically using a slight excess (e.g., 1.05-1.2 equivalents).[1] Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.[1]

Experimental Protocols

General Protocol for NBS Bromination of a Pyridopyrazine
  • To a solution of the pyridopyrazine substrate (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile or DMF), add N-bromosuccinimide (1.1 eq.).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, to be optimized) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Workflows

Troubleshooting Workflow for Poor Yield

troubleshooting_yield start Low Yield of Brominated Product check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Remaining check_sm->sm_present Yes sm_absent SM Consumed check_sm->sm_absent No increase_temp Increase Temperature / Time sm_present->increase_temp change_reagent Use Fresh/Recrystallized NBS sm_present->change_reagent use_catalyst Add Lewis/Brønsted Acid sm_present->use_catalyst check_anhydrous Ensure Anhydrous Conditions sm_present->check_anhydrous check_side_products Analyze Side Products sm_absent->check_side_products over_bromination Over-bromination Detected check_side_products->over_bromination Yes decomposition Decomposition Detected check_side_products->decomposition Yes reduce_nbs Reduce NBS Equivalents over_bromination->reduce_nbs reduce_time Reduce Reaction Time over_bromination->reduce_time lower_temp Lower Reaction Temperature decomposition->lower_temp regioselectivity_optimization start Poor Regioselectivity Observed screen_reagents Screen Brominating Agents (NBS, DBDMH, TBATB) start->screen_reagents screen_solvents Screen Solvents (ACN, DMF, Dioxane) screen_reagents->screen_solvents screen_temp Screen Temperatures (e.g., 0°C, RT, 80°C) screen_solvents->screen_temp analyze_results Analyze Isomer Ratios screen_temp->analyze_results optimal_conditions Optimal Conditions Identified analyze_results->optimal_conditions

Caption: A systematic approach to optimizing regioselectivity in bromination reactions.

References

  • ResearchGate. Optimization for the bromination step | Download Scientific Diagram.
  • Royal Society of Chemistry. Electrochemical Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by bromide ions - Organic Chemistry Frontiers.
  • ResearchGate. Zwitterionic Dual Halogen Bond-Catalyzed Electrophilic Bromination of Electron-Deficient Arenes under Mild Conditions.
  • ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
  • ACS Publications. Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents | Journal of the American Chemical Society.
  • PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ResearchGate. (PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide.
  • ResearchGate. Electrophilic Bromination of Electron-Deficient Arenes.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
  • ResearchGate. Optimization of batch conditions for the mono ortho-bromination reaction.
  • ResearchGate. Optimization of the reaction conditions a | Download Table.
  • Wikipedia. N-Bromosuccinimide.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • ResearchGate. Optimization of reaction conditions a | Download Table.
  • ACS GCI Pharmaceutical Roundtable. Bromination - Reagent Guides.
  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • PubMed Central (PMC) - NIH. Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
  • Reddit. Regioselectivity of pyrazole bromination : r/chemhelp.
  • PubMed. Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines.
  • PubMed Central (PMC) - NIH. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines.
  • PubMed. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization.
  • National Institutes of Health (NIH). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

Sources

Technical Support Center: Purification of 7-Bromopyrido[2,3-b]pyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 7-Bromopyrido[2,3-b]pyrazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important organic intermediate.[1] This guide provides in-depth, experience-driven advice to help you navigate the common challenges associated with the purification of this polar, aza-aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound relevant to its purification?

A1: this compound is a white to off-white solid with the molecular formula C7H4BrN3.[1][2] It is sparingly soluble in water but soluble in common organic solvents like dichloromethane and chloroform.[1][3] Its heterocyclic structure, containing three nitrogen atoms, imparts a moderate to high polarity, which is a key consideration for selecting a chromatographic system. The basic nature of the pyridine and pyrazine nitrogen atoms can lead to interactions with the stationary phase, potentially causing issues like peak tailing.[4]

Q2: Which stationary phase is most suitable for the purification of this compound?

A2: For preparative column chromatography, standard silica gel (60-120 or 100-200 mesh) is the most common and cost-effective choice.[5] However, due to the basicity of the nitrogen atoms in this compound, interactions with acidic silanol groups on the silica surface can lead to poor separation and peak asymmetry.[4][6] If such issues arise, consider using deactivated silica gel or an alternative stationary phase like alumina. For analytical purposes such as HPLC, a C18 reversed-phase column is often employed.[4]

Q3: What is a good starting point for a mobile phase system?

A3: A common starting point for the column chromatography of pyrido[2,3-b]pyrazine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5][7] A typical starting ratio could be in the range of 9:1 to 6:4 (hexane:ethyl acetate), with the polarity gradually increased as needed.[5][7] For more polar impurities, a solvent system of chloroform and methanol may be necessary.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Issue 1: Poor Separation of the Desired Compound from Impurities

Question: I'm running a column with a hexane/ethyl acetate gradient, but my fractions are all mixed. The TLC plate showed good separation, so what could be the problem?

Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.

  • Causality: A significant discrepancy between TLC and column performance often points to issues with column packing, sample loading, or the solvent system itself. The goal is to maintain the thin, uniform bands of separation seen on the TLC plate throughout the much larger column.

  • Troubleshooting Steps:

    • Optimize the Solvent System: While TLC is an excellent guide, the ideal Rf value for column chromatography is typically between 0.2 and 0.4 to ensure good separation. If your target compound's Rf is too high, it will elute too quickly, co-eluting with less polar impurities. Conversely, a very low Rf can lead to band broadening and long elution times.

    • Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to an uneven flow of the mobile phase, causing separated bands to remix. A slurry packing method is generally recommended for achieving a homogenous stationary phase bed.

    • Sample Loading: The sample should be loaded onto the column in the narrowest possible band. Dissolve your crude this compound in a minimal amount of a solvent in which it is highly soluble (like dichloromethane), and then adsorb it onto a small amount of silica gel. This "dry loading" method is often superior to "wet loading" for preventing band broadening, especially if the compound has poor solubility in the initial mobile phase.[8]

Issue 2: Significant Peak Tailing of the Product

Question: My purified compound is coming off the column, but the peaks are broad and asymmetrical (tailing). How can I improve the peak shape?

Answer: Peak tailing is a classic problem when purifying basic compounds like pyridines and pyrazines on silica gel.

  • Causality: The lone pairs of electrons on the nitrogen atoms in your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows down a portion of the molecules, causing them to elute gradually and create a "tail."[4][6]

  • Troubleshooting Steps:

    • Mobile Phase Modification: A simple and effective solution is to add a small amount of a basic modifier to your mobile phase. For a hexane/ethyl acetate system, adding 0.1-1% triethylamine (TEA) can neutralize the acidic silanol groups, preventing the unwanted interaction with your compound.

    • Stationary Phase Deactivation: If TEA is not compatible with your compound or subsequent reaction steps, you can use deactivated silica gel. This can be prepared by treating standard silica gel with a silylating agent to cap the free silanol groups.

    • Alternative Stationary Phase: Consider using a more inert stationary phase like alumina, which is generally less acidic than silica gel.

Issue 3: The Compound Won't Elute from the Column

Question: I've been running my column for a long time and have significantly increased the polarity of my mobile phase, but I can't seem to get my this compound to elute. What's happening?

Answer: This frustrating situation can be due to a few possibilities, ranging from incorrect solvent choice to compound instability.

  • Causality: The compound may be too polar for the chosen solvent system, or it could be irreversibly binding to or decomposing on the silica gel.

  • Troubleshooting Steps:

    • Aggressive Solvent System: If your compound is very polar, a hexane/ethyl acetate system may not be strong enough to elute it.[9] You may need to switch to a more polar mobile phase, such as dichloromethane/methanol or even ethyl acetate/methanol. Always perform a TLC test with these new solvent systems first.

    • Check for Decomposition: It's possible that this compound is not stable on silica gel under your specific conditions. To test this, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely decomposing.[9] In this case, you'll need to use a deactivated stationary phase or an alternative purification method.

    • Verify Sample Loading: Ensure that your compound was properly loaded onto the column and didn't precipitate at the top. If the sample crashes out of solution upon loading, it will not move down the column effectively.

Experimental Protocols & Data

Protocol 1: Slurry Packing a Silica Gel Column
  • Add the desired amount of silica gel to a beaker.

  • In a separate container, prepare your initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Slowly add the mobile phase to the silica gel while gently swirling to create a uniform slurry with the consistency of a thin milkshake.

  • Place a small plug of cotton or glass wool at the bottom of your chromatography column.

  • Pour the slurry into the column in a single, continuous motion.

  • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

Protocol 2: Dry Loading the Sample
  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently tap the column to create a flat, even layer of the sample-adsorbed silica.

  • Carefully add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.

Data Table: Solvent Properties for Chromatography
SolventPolarity IndexEluting Strength (on Silica)
Hexane0.10.01
Dichloromethane3.10.42
Ethyl Acetate4.40.58
Chloroform4.10.53
Methanol5.10.95

This table provides a reference for adjusting the polarity of your mobile phase.

Visualizing the Workflow

Troubleshooting Logic for Poor Separation

Start Poor Separation on Column TLC_Check Re-evaluate TLC: Is Rf between 0.2-0.4? Start->TLC_Check Packing_Check Inspect Column Packing: Any cracks or channels? TLC_Check->Packing_Check Yes Solvent_Adj Adjust Solvent System for Optimal Rf TLC_Check->Solvent_Adj No Loading_Check Review Sample Loading: Was the initial band narrow? Packing_Check->Loading_Check No Repack Repack Column Using Slurry Method Packing_Check->Repack Yes Dry_Load Use Dry Loading Technique Loading_Check->Dry_Load Yes Success Improved Separation Loading_Check->Success No Solvent_Adj->Start Repack->Start Dry_Load->Start

Caption: A flowchart for troubleshooting poor chromatographic separation.

Decision Tree for Mobile Phase Modification

Start Peak Tailing Observed Add_Base Is adding a base (e.g., TEA) compatible with the compound? Start->Add_Base Use_TEA Add 0.1-1% Triethylamine to Mobile Phase Add_Base->Use_TEA Yes Deactivate Consider Deactivated Silica or Alumina Add_Base->Deactivate No Result Improved Peak Shape Use_TEA->Result Deactivate->Result

Caption: A decision-making guide for addressing peak tailing issues.

References

  • Bouling Chemical Co., Limited. (n.d.). 7-Bromo-2,3-Dichloropyrido[2,3-b]pyrazine.
  • Chemchart. (n.d.). This compound (52333-42-3).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information for RSC Advances.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • Inter-Research Science Publisher. (n.d.). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
  • ResearchGate. (2016). Synthesis of novel pyrido[2,3-b]pyrazine derivative evaluated theoretically and electrochemically as a corrosion inhibitor for mild steel in 1M HCl solutions.
  • PubChemLite. (n.d.). This compound (C7H4BrN3).

Sources

Technical Support Center: Synthesis of Substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrido[2,3-b]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Pyrido[2,3-b]pyrazines are of significant interest due to their diverse biological activities, serving as core structures in compounds developed as kinase inhibitors, antiviral agents, and antagonists for various receptors.[1][2] However, their synthesis is not without challenges, from controlling reaction pathways to isolating the desired product.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses the most frequent and critical challenges encountered during the synthesis of substituted pyrido[2,3-b]pyrazines.

Q1: My reaction yield is consistently low. What are the common pitfalls and how can I optimize the conditions?

A1: Low yields are a frequent frustration, often stemming from suboptimal reaction conditions or competing side reactions. The most common synthetic route, the condensation of a 2,3-diaminopyridine with an α-dicarbonyl compound, is sensitive to several factors.

Causality & Expert Insights:

  • Solvent Choice: The polarity of the solvent is critical for solvating reagents and intermediates. Protic solvents like ethanol are often effective. In multicomponent reactions, a systematic screening of solvents with varying polarities (e.g., H₂O, ethanol, DCM, THF, CH₃CN, DMF) has shown that ethanol often provides the best balance of solubility and reactivity, leading to higher yields.[3][4]

  • Catalysis: The condensation reaction is typically acid-catalyzed. While it can proceed without a catalyst, yields are often significantly lower. An acid catalyst like p-toluenesulfonic acid (p-TSA) facilitates the dehydration steps, driving the reaction towards completion. An optimal catalyst loading is crucial; typically, 10-20 mol% is sufficient to achieve high yields without promoting side reactions.[4]

  • Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase the reaction rate but may also lead to decomposition or the formation of undesired byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid degradation of the product.[4]

  • Purity of Starting Materials: Impurities in either the diaminopyridine or the dicarbonyl compound can inhibit the reaction or lead to a complex mixture of side products that complicates purification and lowers the isolated yield. Always use reagents of the highest possible purity or purify them before use.

Troubleshooting Workflow:

Below is a logical workflow for optimizing your reaction yield.

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity Step 1 screen_catalyst Optimize Catalyst (Type & Loading) check_purity->screen_catalyst Step 2 screen_solvent Screen Solvents (e.g., EtOH, AcOH, DMF) screen_catalyst->screen_solvent Step 3 optimize_temp Optimize Temperature & Reaction Time (via TLC) screen_solvent->optimize_temp Step 4 success Improved Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Data-Driven Optimization:

The following table summarizes typical conditions for a multicomponent synthesis of an indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative, highlighting the impact of catalyst and solvent.

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1NoneEthanol1235[4]
2p-TSA (10)Ethanol1075[4]
3p-TSA (20)Water1255[3]
4p-TSA (20)DCM1262[3]
5p-TSA (20) Ethanol 9 89 [3][4]
Q2: I'm getting a mixture of regioisomers. How can I improve the regioselectivity of the condensation reaction?

A2: The formation of regioisomers is a significant challenge when using an unsymmetrical α-dicarbonyl compound (e.g., 1-phenyl-1,2-propanedione) with 2,3-diaminopyridine. The two non-equivalent carbonyl groups can each react with one of the amino groups on the pyridine ring, leading to two different product isomers.[5][6]

Causality & Expert Insights:

The regiochemical outcome is determined by the relative reactivity of the two carbonyl groups and the two amino groups under the chosen reaction conditions. The key to controlling this is to exploit the subtle electronic and steric differences between the reactive sites.

  • Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction is often under thermodynamic control, leading to a mixture of the most stable isomers. At lower temperatures, the reaction can be shifted towards kinetic control, favoring the product that is formed fastest.

  • Acid Catalysis: The choice of acid can influence which carbonyl group is preferentially protonated and activated for nucleophilic attack. Stronger acids like trifluoroacetic acid (TFA) can enhance selectivity compared to weaker acids.[5][6]

Strategies for Controlling Regioselectivity:

  • Low Temperature: Running the reaction at reduced temperatures (e.g., 0 °C or even lower) can significantly increase the preference for one isomer by favoring the kinetically controlled pathway.[6]

  • Acidic Solvents: Using acidic solvents like acetic acid or trifluoroacetic acid can improve regioselectivity. These solvents can act as both the solvent and the catalyst, providing a controlled environment for the condensation.[5][6]

G cluster_mixture reactants 2,3-Diaminopyridine + Unsymmetrical α-Dicarbonyl path_a Pathway A (e.g., High Temp) reactants->path_a path_b Pathway B (e.g., Low Temp, Acidic) reactants->path_b isomer1 Regioisomer 1 path_a->isomer1 isomer2 Regioisomer 2 (Desired) path_a->isomer2 path_b->isomer2 Favored mixture Mixture of Isomers

Caption: Controlling regioselectivity by favoring a kinetic pathway (B).

Experimental Protocol for Enhanced Regioselectivity: A protocol adapted from studies on regioselective synthesis.[5][6]

  • Dissolve the 2,3-diaminopyridine in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add the unsymmetrical α-dicarbonyl compound dropwise to the cooled solution while stirring.

  • Allow the reaction to stir at 0 °C for 2-4 hours, then let it slowly warm to room temperature.

  • Monitor the reaction by HPLC or TLC to track the formation of the desired isomer and consumption of starting materials.

  • Upon completion, quench the reaction by pouring it into ice-water and neutralize carefully with a base (e.g., NaHCO₃) to precipitate the product.

  • Filter, wash with cold water, and dry the crude product. Purify as needed.

Q3: My compound is difficult to purify. What are the best practices for isolating pure substituted pyrido[2,3-b]pyrazines?

A3: Purification can be challenging due to the often-planar and sparingly soluble nature of the pyrido[2,3-b]pyrazine core, as well as the potential for closely related isomers or byproducts.

Expert Recommendations:

  • Recrystallization: This is the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found. Ethyl acetate is a commonly reported and effective solvent for recrystallizing these compounds.[4] If a single solvent is ineffective, explore solvent pairs (e.g., ethanol/water, DCM/hexane).

  • Silica Gel Chromatography: This is the workhorse for separating mixtures. However, the basic nitrogen atoms in the pyrido[2,3-b]pyrazine core can cause tailing on standard silica gel. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to your eluent system.

  • Separation of Regioisomers: Isomers can have very similar polarities, making chromatographic separation difficult. In these cases, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective, albeit resource-intensive, method.[6]

  • Handling and Stability: Some alkynyl-substituted pyrazines have been noted to be unstable, showing color changes or degradation after purification.[7] It is prudent to handle purified compounds under an inert atmosphere, protect them from light, and store them at low temperatures to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the pyrido[2,3-b]pyrazine core?

The most prevalent and versatile method is the condensation of 2,3-diaminopyridines with α-dicarbonyl compounds .[5][6] This approach allows for significant diversity as a wide range of both starting materials are commercially available or readily synthesized. A more recent and highly efficient alternative is the use of multicomponent reactions , where three or more starting materials (e.g., an aromatic aldehyde, 2-aminopyrazine, and a 1,3-dione) are combined in a one-pot synthesis to rapidly build molecular complexity.[3][4]

Q2: How can I introduce substituents at specific positions, particularly for late-stage functionalization?

While building the core from substituted precursors is a valid strategy, late-stage functionalization is often more desirable in drug discovery campaigns. Key methods include:

  • Deprotometalation-Trapping: This powerful technique involves using a strong base (e.g., a lithium-zinc combination) to selectively deprotonate a specific C-H bond on the ring, followed by quenching the resulting organometallic species with an electrophile (like iodine) to install a functional group.[8][9]

  • Palladium-Catalyzed Cross-Coupling: If a halogen (e.g., I, Br) is present on the core (often installed via the deprotometalation-trapping method described above), it can be used as a handle for reactions like Suzuki coupling (to form C-C bonds with boronic acids) or Buchwald-Hartwig amination (to form C-N bonds with anilines).[8][9]

Q3: Which analytical techniques are essential for characterizing my final product?

A combination of spectroscopic techniques is required for unambiguous structural confirmation.[10]

  • NMR Spectroscopy (¹H and ¹³C): This is the most important technique for determining the carbon-hydrogen framework. The chemical shifts and coupling constants in the ¹H NMR spectrum are highly diagnostic of the substitution pattern.[2][10]

  • Mass Spectrometry (MS): Provides the molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition of your compound.[2]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O, N-H, C-N).[11]

  • Single-Crystal X-ray Diffraction: This is the gold standard for absolute structure determination, especially when confirming the identity of a specific regioisomer.[5][6]

Q4: My synthesized compound has poor solubility. What strategies can I use to improve it for biological testing?

Poor aqueous solubility is a common issue with planar, aromatic heterocycles. To improve solubility for biological assays, consider these medicinal chemistry approaches:

  • Introduce Polar Groups: Incorporate hydrogen bond donors/acceptors (e.g., -OH, -NH₂, morpholine) into the structure.

  • Reduce Lipophilicity (CLogP): Replacing lipophilic groups like a methyl or chloro group with fluorine is a common strategy to reduce lipophilicity and potentially mitigate off-target effects like hERG channel inhibition.

  • Modify the Core: In some cases, adding another nitrogen atom to the core (e.g., moving from a naphthyridine to a pyrido[2,3-b]pyrazine) can reduce lipophilicity and improve the overall ADME profile of a compound series.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, [Link]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health (NIH), [Link]
  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science Publishers, [Link]
  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condens
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI, [Link]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing, [Link]
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health (NIH), [Link]
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. PubMed Central, [Link]
  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed, [Link]
  • PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED. Chemistry of Heterocyclic Compounds, [Link]

Sources

Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 7-Bromopyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and strategic functionalization of 7-Bromopyrido[2,3-b]pyrazine derivatives. This guide is meticulously designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of scaling up the production of this critical heterocyclic scaffold. As a key building block in the development of novel therapeutics, mastering its synthesis is paramount.

This document moves beyond a simple recitation of protocols. Here, we delve into the "why" behind the "how," offering a blend of established methodologies and field-tested insights to empower you to troubleshoot effectively and optimize your synthetic campaigns.

Section 1: Core Synthesis of this compound

The foundational synthesis of the this compound core is typically achieved through the cyclocondensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound. A common and scalable route involves the reaction of 5-bromo-2,3-diaminopyridine with glyoxal or a glyoxal derivative.

1.1: Recommended Synthetic Protocol

A robust starting point for the synthesis of this compound is outlined below. This protocol is designed with scalability in mind, highlighting critical control points.

Reaction Scheme:

G A 5-Bromo-2,3-diaminopyridine C This compound A->C Condensation B Glyoxal B->C

Caption: General reaction for the synthesis of this compound.

Step-by-Step Protocol:

  • Vessel Preparation: Ensure a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is purged with an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: To the vessel, add 5-bromo-2,3-diaminopyridine (1.0 eq) and a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reactant Addition: Slowly add an aqueous solution of glyoxal (1.1 eq) to the stirred suspension. The addition should be controlled to manage any potential exotherm.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and then with water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

1.2: Troubleshooting Core Synthesis
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time or temperature. - Ensure efficient stirring to maintain a homogeneous mixture.
Side product formation- Analyze the impurity profile to identify major side products. - Lower the reaction temperature and extend the reaction time.
Product solubility in the reaction mixture- Cool the reaction mixture to a lower temperature before filtration to maximize precipitation. - Consider adding an anti-solvent to induce further precipitation.
Poor Product Purity Impurities in starting materials- Verify the purity of 5-bromo-2,3-diaminopyridine and glyoxal before use.
Inefficient purification- Recrystallize the crude product from a suitable solvent like ethanol or acetonitrile. - Perform a slurry wash with a solvent in which the product is sparingly soluble but impurities are soluble.
Difficult Product Isolation Fine particle size leading to slow filtration- Optimize the cooling profile during crystallization to encourage the growth of larger crystals. - Use a filter aid if necessary, but be mindful of potential contamination.

Section 2: Functionalization of the 7-Bromo Group via Cross-Coupling Reactions

The 7-bromo substituent is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

2.1: Suzuki-Miyaura Coupling: A General Protocol

This protocol provides a starting point for the coupling of an arylboronic acid with this compound.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start Prepare Reaction Vessel (Inert Atmosphere) Reagents Add this compound, Boronic Acid, Base, and Solvent Start->Reagents Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Reaction Heat to Reaction Temperature (e.g., 80-100 °C) Catalyst->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

2.2: Troubleshooting Cross-Coupling Reactions
Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive catalyst- Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. - Screen different palladium sources and ligands. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often effective.
Catalyst inhibition- The nitrogen atoms in the pyridopyrazine ring can coordinate to the palladium center, leading to deactivation.[1] The use of bulky ligands can mitigate this.
Significant Hydrodehalogenation (Formation of Pyrido[2,3-b]pyrazine) Presence of a hydrogen source- Ensure all solvents and reagents are anhydrous and the reaction is performed under strictly anaerobic conditions.
Unprotected NH group- In some heterocyclic systems, an unprotected NH group can promote dehalogenation. While this compound does not have an NH group on the core, this is a consideration for derivatives.[2]
Homocoupling of Boronic Acid Presence of oxygen- Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[1]
Poor Solubility of Starting Materials or Product Inappropriate solvent- Screen different solvents or solvent mixtures to improve solubility. For pyridopyrazine derivatives, which can have poor solubility, solvents like DMF, DMSO, or 1,4-dioxane may be necessary.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The initial condensation reaction can be exothermic, requiring careful control of the addition rate and temperature. The starting materials and the final product may be irritants, so appropriate personal protective equipment (PPE) is essential.[4] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before starting any work.

Q2: I am observing an insoluble black precipitate in my cross-coupling reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which forms when the palladium catalyst decomposes and precipitates out of solution. This halts the catalytic cycle. To prevent this, ensure the reaction is run under strictly anaerobic conditions and consider using a more robust ligand that stabilizes the palladium catalyst.[1]

Q3: My purified this compound derivative has poor solubility in common organic solvents for biological testing. What can I do?

A3: Poor solubility is a common challenge with planar, aromatic heterocyclic compounds.[3] Several strategies can be employed to improve solubility for biological assays:

  • Formulation: Using co-solvents (e.g., DMSO, DMA), surfactants, or cyclodextrins can enhance solubility in aqueous media.

  • Salt Formation: If your derivative has a basic or acidic handle, forming a salt can significantly improve aqueous solubility.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups to the molecule to improve its physicochemical properties.

Q4: What are the key analytical techniques for characterizing this compound and its derivatives?

A4: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for further structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

  • Melting Point: A sharp melting point is an indicator of high purity for crystalline solids.

Q5: Can I use microwave irradiation to accelerate the synthesis or functionalization reactions?

A5: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for both the core synthesis and subsequent cross-coupling reactions. It is a valuable tool for rapid library synthesis and optimization studies.

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Synthesis of novel pyrido[2,3-b]pyrazine derivative evaluated theoretically and electrochemically as a corrosion inhibitor for mild steel in 1M HCl solutions.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • This compound (52333-42-3). Chemchart. [Link]
  • This compound (C7H4BrN3). PubChemLite. [Link]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. [Link]
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
  • Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Damodaran NMR Group. University of Louisville. [Link]
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
  • Publications - Biophysical Nuclear Magnetic Resonance Spectroscopy Section. NIDDK. [Link]
  • EPR spectra of the β‐brominated manganese pyridylporphyrin isomers: (a) [Mn(Br8T2PyP)] in the solid state at 298 K.
  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]
  • Solubility of Some Novel Cyanopyridine Deriv
  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

Sources

Technical Support Center: Optimizing Phase-Transfer Catalysis for N1,N4-Dialkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of N1,N4-dialkylation reactions using Phase-Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful synthetic methodology. PTC offers a greener and often more efficient alternative to traditional N-alkylation methods, minimizing the need for hazardous reagents and anhydrous conditions.[1][2] This resource will equip you with the knowledge to refine your reaction conditions, maximize yields, and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practical aspects of phase-transfer catalyzed N1,N4-dialkylation.

Q1: What is the fundamental principle of Phase-Transfer Catalysis (PTC) in the context of N-alkylation?

A1: Phase-transfer catalysis facilitates reactions between reactants residing in different immiscible phases, typically an aqueous or solid phase and an organic phase.[3] In N-alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt (Q⁺X⁻), transports the deprotonated nitrogen nucleophile from the aqueous or solid phase into the organic phase where the alkylating agent is located.[1] This is achieved through a catalytic cycle involving deprotonation of the amine by a base, formation of a lipophilic ion pair between the catalyst's cation and the nitrogen anion, and subsequent migration of this ion pair into the organic phase for reaction.[1]

Q2: How do I select the appropriate phase-transfer catalyst for my N1,N4-dialkylation reaction?

A2: The choice of catalyst is critical and depends on several factors. Quaternary ammonium and phosphonium salts are the most common types of PTCs.[4][5] The lipophilicity of the catalyst, determined by the length of its alkyl chains, influences its solubility in the organic phase.[6] For many N-alkylation reactions, tetrabutylammonium bromide (TBAB) and Aliquat 336 (methyltrioctylammonium chloride) are effective and commercially available choices.[7][8] The catalyst's structure can also influence the reaction's stereoselectivity in asymmetric synthesis.[9]

Q3: What is the role of the base in PTC N-alkylation, and how do I choose the right one?

A3: The base deprotonates the nitrogen atom of the substrate, generating the nucleophilic anion. PTC allows for the use of milder and more economical inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃), often as concentrated aqueous solutions or solids.[1][10] This avoids the need for strong, hazardous bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[6][11] The choice of base and its concentration can impact the reaction rate and selectivity. For instance, a higher concentration of aqueous KOH has been shown to be effective in certain alkylations.[12]

Q4: Which solvents are suitable for PTC N1,N4-dialkylation?

A4: A key advantage of PTC is its flexibility in solvent selection, often allowing for the use of less polar, non-hazardous solvents like toluene, chlorobenzene, or even solvent-free conditions.[7][10][13] The solvent choice can significantly affect the reaction rate and catalyst efficiency.[14] In some cases, the organic reactant itself can serve as the solvent.[7] For asymmetric PTC, non-polar solvents are often preferred to maximize the interaction between the catalyst and the substrate.[15]

Q5: Can PTC be used for the dialkylation of diamines?

A5: Yes, PTC is a viable method for the dialkylation of diamines. However, controlling the degree of alkylation to achieve selective N1,N4-dialkylation over mono-alkylation or over-alkylation can be a challenge. Careful optimization of reaction parameters such as stoichiometry of the alkylating agent, reaction temperature, and choice of catalyst is crucial.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during N1,N4-dialkylation experiments using PTC.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The chosen catalyst may not be lipophilic enough or may be "poisoned" by certain leaving groups like iodide or tosylate.[10][16] 2. Insufficient Agitation: Poor mixing leads to a small interfacial area, limiting the transfer of the nucleophile.[15] 3. Inappropriate Solvent: The solvent may not be optimal for the specific catalyst and reactants.[16] 4. Weak Base/Incomplete Deprotonation: The base may not be strong enough to deprotonate the amine effectively.[11]1. Catalyst Selection: Switch to a more lipophilic catalyst (e.g., one with longer alkyl chains). If using a tosylate or iodide leaving group, consider switching to a mesylate or bromide.[10][16] Increase catalyst loading (typically 1-5 mol%).[16] 2. Improve Agitation: Increase the stirring speed. For viscous mixtures, a mechanical stirrer is recommended.[16] 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, chlorobenzene, dichloromethane).[14][16] 4. Base Optimization: Use a stronger base or a higher concentration of the current base. Ensure the base is fresh and properly handled.
Formation of Mono-alkylated Product 1. Insufficient Alkylating Agent: The stoichiometry of the alkylating agent may be too low for complete dialkylation. 2. Low Reaction Temperature: The activation energy for the second alkylation may not be reached.[11] 3. Steric Hindrance: The substrate or the mono-alkylated intermediate may be sterically hindered, slowing down the second alkylation.1. Adjust Stoichiometry: Increase the equivalents of the alkylating agent. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress.[11] 3. Prolong Reaction Time: Allow the reaction to proceed for a longer duration to favor the formation of the dialkylated product.
Formation of O-Alkylation Byproduct (for substrates with hydroxyl groups) 1. Competitive Reaction: The hydroxyl group can also be deprotonated and undergo alkylation. 2. Catalyst Influence: The structure of the phase-transfer catalyst can influence the ratio of C- to O-alkylation.[9]1. Protecting Groups: Consider protecting the hydroxyl group before the N-alkylation reaction. 2. Catalyst Screening: Experiment with different phase-transfer catalysts to see if the selectivity can be improved.[9]
Difficult Product Isolation / Emulsion Formation 1. Surfactant Nature of Catalyst: Phase-transfer catalysts can act as surfactants, leading to the formation of stable emulsions.[16] 2. High Catalyst Concentration: Using an excessive amount of catalyst can exacerbate emulsion problems.1. Break the Emulsion: Try adding a saturated brine solution, gently heating the mixture, or centrifugation to break the emulsion.[16] 2. Optimize Catalyst Loading: Reduce the amount of catalyst used in the reaction. 3. Catalyst Choice: Catalysts with very long alkyl chains can be more prone to causing emulsions. Consider a catalyst with moderate lipophilicity.[16]

Visualizing the Process

To better understand the underlying mechanism and troubleshooting workflow, the following diagrams are provided.

Mechanism of Phase-Transfer Catalyzed N-Alkylation

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., NaOH) Na_plus Na⁺ Amine R-NH2 Anion R-NH⁻ Amine->Anion Deprotonation Q_Anion Q⁺R-NH⁻ Anion->Q_Anion Ion Pair Formation QX Q⁺X⁻ (Catalyst) Q_plus Q⁺ X_minus X⁻ AlkylHalide R'-X (Alkylating Agent) Product R-NH-R' AlkylHalide->Product QX_return Q⁺X⁻ Q_Anion->AlkylHalide Alkylation Q_Anion->Q_Anion Phase Transfer QX_return->QX Catalyst Regeneration QX_return->QX

Caption: The catalytic cycle of N-alkylation via phase-transfer catalysis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start: Low or No Yield CheckCatalyst Is the catalyst appropriate and active? Start->CheckCatalyst CheckAgitation Is agitation sufficient? CheckCatalyst->CheckAgitation Yes ActionCatalyst Action: - Change catalyst - Increase loading - Check for poisoning CheckCatalyst->ActionCatalyst No CheckSolvent Is the solvent optimal? CheckAgitation->CheckSolvent Yes ActionAgitation Action: - Increase stirring speed - Use mechanical stirrer CheckAgitation->ActionAgitation No CheckBase Is the base effective? CheckSolvent->CheckBase Yes ActionSolvent Action: - Screen different solvents CheckSolvent->ActionSolvent No CheckTemperature Is the temperature appropriate? CheckBase->CheckTemperature Yes ActionBase Action: - Use stronger/more concentrated base CheckBase->ActionBase No End Yield Improved CheckTemperature->End Yes ActionTemperature Action: - Gradually increase temperature CheckTemperature->ActionTemperature No ActionCatalyst->CheckAgitation ActionAgitation->CheckSolvent ActionSolvent->CheckBase ActionBase->CheckTemperature ActionTemperature->End

Caption: A systematic workflow for troubleshooting low product yield in PTC reactions.

Experimental Protocol: General Procedure for N1,N4-Dialkylation

This protocol provides a general framework. Specific quantities and conditions should be optimized for each substrate.

Materials:

  • Substrate (diamine)

  • Alkylating agent (e.g., alkyl bromide or chloride)

  • Phase-transfer catalyst (e.g., TBAB, 1-5 mol%)

  • Base (e.g., 50% w/w aqueous NaOH or solid K₂CO₃)

  • Organic solvent (e.g., toluene, chlorobenzene)

  • Round-bottom flask

  • Magnetic stirrer or mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a stirrer and reflux condenser, add the diamine substrate, the organic solvent, and the phase-transfer catalyst.

  • Addition of Base: With vigorous stirring, add the base to the reaction mixture. If using an aqueous base, a biphasic mixture will form.

  • Addition of Alkylating Agent: Slowly add the alkylating agent to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for the required time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter the mixture.

    • If an aqueous base was used, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water and then with brine.

  • Isolation: Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the pure N1,N4-dialkylated product.

This guide provides a foundational understanding and practical advice for optimizing your N1,N4-dialkylation reactions using phase-transfer catalysis. For more specific challenges, consulting the primary literature and the references provided below is highly recommended.

References

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Technical Support Center: Optimizing Dioctyl Malonate Alkylation - Benchchem. (n.d.).
  • Phase-Transfer Catalysis Communications. (n.d.).
  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. (n.d.).
  • Application Notes and Protocols for Phase-Transfer Catalyzed Alkylation Reactions - Benchchem. (n.d.).
  • Application Notes and Protocols for N-Alkylation Reactions via Phase Transfer Catalysis - Benchchem. (n.d.).
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2025).
  • Phase Transfer Catalysis | Dalal Institute. (n.d.).
  • Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives - Seoul National University. (n.d.).
  • Troubleshooting common issues in phase transfer catalysis. - Benchchem. (n.d.).
  • Phase Transfer Catalysis - Alfa Chemistry. (n.d.).
  • Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis. (2018). Progress in Chemistry, 30(2/3), 304-313. [Link]
  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.).
  • Technical Support Center: Troubleshooting Phase Transfer Catalysis with N-Allylbenzothiazolium Bromide - Benchchem. (n.d.).
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. (2022).
  • ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. | Request PDF - ResearchGate. (2025).
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins | ACS Organic & Inorganic Au. (2022).
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research, 8(05).
  • Phase transfer catalysis: Chemistry and engineering. (n.d.).
  • Phase-transfer catalyst - Wikipedia. (n.d.).
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF - ResearchGate. (n.d.).
  • Further optimisation of the phase-transfer catalysed alkylation reaction with bis-quaternized phase-transfer catalyst. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. (2025).
  • Optimizing Organic Synthesis: The Role of Phase Transfer Catalysts. (n.d.).
  • Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance | Precision Chemistry - ACS Publications. (2025).
  • Influence of phase transfer catalyst structure on the E:Z ratio in the O-alkylation of an enolate. (2025).
  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008).
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - OUCI. (n.d.).
  • Catalytic asymmetric synthesis of 1,2-diamines - Universidad de Alicante. (n.d.).
  • Iridium-catalyzed N-alkylation of diamines with glycerol - ResearchGate. (n.d.).
  • Size-selective phase-transfer catalysis with interfacially cross-linked reverse micelles. (2012).

Sources

Technical Support Center: Strategies for Reducing Reactive Metabolite Formation from Pyridopyrazine Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating the formation of reactive metabolites from pyridopyrazine-containing compounds. This resource is designed to be a practical tool for your experimental work, offering troubleshooting advice and answers to frequently asked questions.

Introduction

The pyridopyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. However, like many nitrogen-containing heterocycles, pyridopyrazine derivatives can be susceptible to metabolic bioactivation, leading to the formation of reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules such as proteins and DNA, potentially causing idiosyncratic adverse drug reactions (ADRs), including hepatotoxicity and mutagenicity.[1][2] Therefore, a proactive approach to assess and mitigate the risk of reactive metabolite formation is crucial during the early stages of drug discovery and development.[3][4]

This guide provides practical, evidence-based strategies and detailed experimental protocols to help you identify, characterize, and minimize the bioactivation potential of your pyridopyrazine-based compounds.

Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format, providing step-by-step guidance to diagnose and resolve issues related to reactive metabolite formation.

Question 1: My pyridopyrazine-containing compound shows significant GSH adduction in a microsomal assay. How do I identify the metabolic "hotspot" and the structure of the reactive intermediate?

Answer:

Observing glutathione (GSH) adducts is a clear indication of reactive metabolite formation.[5] The next critical step is to pinpoint the site of metabolic activation and elucidate the structure of the electrophilic intermediate. This information is vital for designing effective mitigation strategies.

Step-by-Step Workflow for Hotspot Identification:

  • High-Resolution Mass Spectrometry (HRMS) Analysis of GSH Adducts:

    • Utilize LC-HRMS/MS to obtain accurate mass measurements of the parent compound, its metabolites, and the corresponding GSH adducts. The mass shift from the metabolite to the GSH adduct will confirm the addition of glutathione (typically +305.0682 Da).

    • Fragment the GSH adduct using collision-induced dissociation (CID). The fragmentation pattern of the glutathione moiety is well-characterized and can help confirm the presence of an adduct. Look for characteristic neutral losses (e.g., 129 Da for the pyroglutamic acid moiety) or fragment ions (e.g., m/z 272 from the cleavage of the glycine residue).[1]

  • Metabolite Identification:

    • Incubate your compound with liver microsomes (human, rat, etc.) in the absence of GSH to generate and identify all potential metabolites.

    • Compare the retention times and mass spectra of the metabolites with those of the GSH adducts. The metabolite that is consumed in the presence of GSH and corresponds to the mass of the GSH adduct minus the mass of glutathione is likely the precursor to the reactive intermediate.

  • Structural Elucidation of the Reactive Intermediate:

    • The structure of the GSH adduct provides clues about the nature of the reactive intermediate. For example:

      • Aromatic Hydroxylation Followed by Oxidation: If the GSH adduct has a mass corresponding to the parent compound + oxygen + GSH, this suggests initial hydroxylation of the pyridopyrazine ring or an attached aromatic substituent, followed by a two-electron oxidation to a reactive quinone-imine or quinone-methide intermediate.

      • Epoxidation: If the GSH adduct has a mass corresponding to the parent compound + oxygen + GSH, and the addition of GSH appears to be at a double bond on the pyridopyrazine ring or a substituent, this points to the formation of a reactive epoxide intermediate.

      • Piperazine Ring Oxidation: If your compound contains a piperazine moiety, a common site of bioactivation is the carbon alpha to the nitrogen.[6] This can lead to the formation of a reactive iminium ion or, through further oxidation, a glyoxal intermediate, which is genotoxic.[1]

Experimental Protocol: Glutathione Trapping Assay in Liver Microsomes

This protocol outlines a standard in vitro assay to detect the formation of reactive metabolites by trapping them with glutathione.

Materials:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Reduced glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compounds (positive and negative)

Procedure:

  • Prepare incubation mixtures in phosphate buffer containing HLM (e.g., 1 mg/mL final concentration) and GSH (e.g., 5 mM final concentration).

  • Pre-warm the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Immediately add the test compound (e.g., 10 µM final concentration).

  • Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

  • Quench the reaction by adding an equal volume of cold ACN with 0.1% formic acid.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-HRMS/MS for the presence of GSH adducts.

Data Analysis:

  • Look for new peaks in the chromatogram of the complete incubation mixture that are not present in control incubations (e.g., without NADPH or without the test compound).

  • Extract ion chromatograms for the predicted masses of potential GSH adducts.

  • Confirm the identity of adducts by analyzing their fragmentation spectra.

Question 2: My pyridopyrazine derivative is showing time-dependent inhibition (TDI) of a cytochrome P450 enzyme. Could this be related to reactive metabolite formation?

Answer:

Yes, time-dependent inhibition of a CYP450 enzyme is a strong indicator of the formation of a reactive metabolite that covalently binds to and inactivates the enzyme. This is also known as mechanism-based inhibition.

Diagnostic Approach:

  • Confirm Mechanism-Based Inhibition:

    • Conduct a more detailed TDI assay, including a pre-incubation step of your compound with microsomes and NADPH.

    • Demonstrate that the inhibitory effect increases with the duration of pre-incubation and is dependent on the presence of NADPH.

    • Show that the inhibition is not reversible by dialysis or extensive dilution.

  • Identify the Inactivated CYP450 Isoform:

    • Use recombinant human CYP450 enzymes to pinpoint which specific isoform is being inactivated. This is crucial for predicting potential drug-drug interactions.

  • Correlate with GSH Trapping Studies:

    • If you have already identified GSH adducts, try to establish a link between the formation of these adducts and the observed TDI. For example, if a specific metabolite is trapped by GSH, does its formation correlate with the inactivation of the CYP450 enzyme?

Mitigation Strategy:

Once you have confirmed that a reactive metabolite is causing TDI, the primary mitigation strategy is structural modification to block the metabolic hotspot. Refer to the strategies outlined in the FAQs below.

Question 3: I have identified a metabolic hotspot on the pyridine ring of my pyridopyrazine core. What are the most effective strategies to block this metabolism?

Answer:

Blocking a metabolic hotspot on an aromatic ring requires strategic structural modifications that do not negatively impact the compound's desired pharmacological activity.

Common Strategies:

  • Deuteration: Replacing a hydrogen atom at the site of metabolism with a deuterium atom can slow down the rate of CYP450-mediated oxidation due to the kinetic isotope effect. This is often a quick and effective initial strategy.

  • Fluorination: Introducing a fluorine atom at or near the metabolic hotspot can block metabolism through steric hindrance and by increasing the oxidation potential of the C-H bond.

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the ring can decrease its electron density, making it less susceptible to oxidative metabolism.

  • Bioisosteric Replacement: Consider replacing the susceptible pyridine ring with a different, more metabolically stable heterocycle, if this is compatible with the structure-activity relationship (SAR) of your compound series.

Workflow for Evaluating Mitigation Strategies:

Caption: Workflow for mitigating metabolic hotspots.

Frequently Asked Questions (FAQs)

What are the most likely bioactivation pathways for pyridopyrazine cores?

While the specific metabolic fate of a pyridopyrazine derivative is highly dependent on its substitution pattern, some general bioactivation pathways can be anticipated based on the metabolism of related nitrogen heterocyles:

  • Oxidation of the Pyridine or Pyrazine Ring: Cytochrome P450 enzymes can hydroxylate the electron-rich carbon atoms of the pyridopyrazine ring system. Subsequent two-electron oxidation of the resulting hydroxypyridine or hydroxypyrazine can lead to the formation of reactive quinone-imine type intermediates.

  • Epoxidation: If the pyridopyrazine ring has double bonds that are not fully aromatic (e.g., in di- or tetrahydro-pyridopyrazine derivatives), these can be susceptible to epoxidation by CYP450s, forming reactive epoxides.

  • Metabolism of Substituents: Often, the substituents on the pyridopyrazine core are the primary sites of bioactivation. Common examples include:

    • Piperazine moieties: As mentioned earlier, these can be oxidized to form reactive iminium ions or glyoxal.[1][6]

    • Anilines: Aromatic amine substituents can be oxidized to nitroso compounds, which are known to be reactive.

    • Phenols: Phenolic substituents can be oxidized to reactive quinones.

How can I proactively design pyridopyrazine derivatives with a lower risk of forming reactive metabolites?

A proactive design strategy is the most effective way to minimize the risk of reactive metabolite formation.[3] Consider the following principles during the design of new analogs:

  • Avoid Known Structural Alerts: Be mindful of incorporating functional groups that are known to be associated with bioactivation (e.g., anilines, phenols, thiophenes).[2]

  • Increase Metabolic Stability:

    • Introduce Electron-Withdrawing Groups: This can decrease the electron density of the pyridopyrazine ring system, making it less prone to oxidation.

    • Block Potential Metabolic Hotspots: Strategically place fluorine or other metabolically stable groups at positions that are likely to be hydroxylated.

    • Modulate Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP450 enzymes. Optimizing the lipophilicity of your compounds can help to reduce their metabolic clearance.

What are the limitations of in vitro reactive metabolite screening assays?

While in vitro assays are invaluable tools, it's important to be aware of their limitations:

  • False Positives: Some compounds may form GSH adducts in vitro that are not formed to a significant extent in vivo due to competing metabolic pathways or rapid detoxification.

  • False Negatives: Highly reactive, short-lived intermediates may react with water or other nucleophiles in the assay matrix before they can be trapped by GSH.

  • Lack of Quantitative Correlation with Toxicity: The amount of GSH adduct formed in vitro does not always correlate directly with the in vivo toxicity of a compound. Factors such as the daily dose, the overall metabolic profile, and the individual's susceptibility all play a role.[3]

Therefore, it is crucial to interpret the results of in vitro screening assays in the context of other data, including metabolic stability, CYP450 inhibition, and, eventually, in vivo toxicological studies.

Data Presentation

Table 1: Example Data from a Glutathione Trapping Assay

CompoundParent (m/z)GSH Adduct (m/z)Putative Reactive IntermediateMitigation Strategy
Lead 1 350.1234655.1916Quinone-imineBlock hydroxylation site with fluorine
Analog 1a 368.1140Not Detected-Successful mitigation
Lead 2 420.2345725.3027EpoxideIntroduce electron-withdrawing group
Analog 2a 465.2251Not Detected-Successful mitigation

Experimental Protocols

Detailed Protocol: Covalent Binding Assay using Radiolabeled Compound

This assay provides a quantitative measure of the total amount of reactive metabolite that covalently binds to microsomal proteins.

Materials:

  • [14C]- or [3H]-labeled test compound of known specific activity

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Trichloroacetic acid (TCA)

  • Dichloromethane (DCM)

  • Methanol

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubate the radiolabeled test compound with HLM and an NADPH regenerating system at 37°C.

  • After the desired incubation time, precipitate the proteins by adding an excess of cold TCA.

  • Pellet the proteins by centrifugation.

  • Wash the protein pellet extensively with a series of solvents (e.g., TCA, methanol, DCM) to remove any non-covalently bound radioactivity.

  • Solubilize the washed protein pellet (e.g., using a tissue solubilizer).

  • Quantify the amount of radioactivity in the solubilized protein using a scintillation counter.

  • Determine the protein concentration of the solubilized pellet.

  • Calculate the extent of covalent binding, typically expressed as pmol equivalents of drug per mg of protein.

Mandatory Visualizations

Metabolic Bioactivation Pathway of a Piperazine-Substituted Pyridopyrazine

G A Pyridopyrazine with Piperazine B CYP450 Oxidation A->B C Iminium Ion Intermediate B->C D Further Oxidation C->D E Glyoxal (Reactive) D->E F GSH Trapping E->F H Covalent Binding to Protein/DNA E->H Toxicity G Glyoxal-GSH Adduct F->G Detoxification

Caption: Potential bioactivation of a piperazine-substituted pyridopyrazine.

References

  • Hartz, R. A., Ahuja, V. T., Zhuo, X., Mattson, R. J., Denhart, D. J., Deskus, J. A., ... & Bronson, J. J. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of medicinal chemistry, 52(23), 7653–7668. [Link]
  • Trivedi, R., Gaur, A., Sharma, S., Tyagi, C., Kumar, A., & Singh, S. (2020). Genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1][7][8] triazolo[4,3-a]pyrazine, a Potent H4 Receptor Antagonist for the Treatment of Allergy: Evidence of Glyoxal Intermediate Involvement. Current drug metabolism, 21(10), 820–830. [Link]
  • Lou, Y., He, H., Geng, L., Hill, R. J., Chen, G., & Nirschl, A. A. (2017). Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). Bioorganic & medicinal chemistry letters, 27(3), 553–557. [Link]
  • Jung, M., & Rist, W. (1991). Binding sites of pyridine in cytochrome P-450cam. Biochimica et biophysica acta, 1078(3), 321–325. [Link]
  • Miyadera, H., & Ishii, Y. (2006). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug metabolism and disposition: the biological fate of chemicals, 34(7), 1239–1244. [Link]
  • Elslager, E. F., Hess, C., Johnson, J., Ortwine, D., Chu, V., & Werbel, L. M. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of medicinal chemistry, 27(11), 1432–1438. [Link]
  • Chen, P., Wu, X., Li, X., Pan, Z., & Zhu, W. (2007). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of medicinal chemistry, 50(8), 1642–1653. [Link]
  • Castagnoli, N., & Trevor, A. J. (1997). Potential metabolic bioactivation pathways involving cyclic tertiary amines and azaarenes. Medicinal research reviews, 17(5), 433–454. [Link]
  • Angeles, T. S., Cheng, M., Ghose, A. K., Roemmele, R. C., Theroff, J. P., Underiner, T. L., ... & Dorsey, B. D. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & medicinal chemistry, 18(12), 4315–4327. [Link]
  • Omura, S., Tomoda, H., Kim, Y. K., & Nishida, H. (1996). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of antibiotics, 49(8), 815–816. [Link]
  • Park, B. K., Boobis, A., Clarke, S., Goldring, C. E., Jones, D., Kenna, J. G., ... & Naisbitt, D. J. (2011). Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. Nature reviews. Drug discovery, 10(4), 292–306. [Link]
  • Marson, C. M. (2011). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of medicinal chemistry, 54(18), 6246–6264. [Link]
  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Chemical research in toxicology, 27(6), 915–943. [Link]
  • Kalgutkar, A. S., Gardner, I., Obach, R. S., Shaffer, C. L., Callegari, E., Henne, K. R., ... & Soglia, J. R. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 6(3), 161–225. [Link]
  • Hughes, T. B., Miller, G. P., Swamidass, S. J., & Tierney, D. L. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical research in toxicology, 28(8), 1593–1606. [Link]
  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International journal of molecular sciences, 22(17), 9020. [Link]
  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
  • Thompson, R. A., Isin, E. M., Li, Y., Weidolf, L., & Page, K. (2011). Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. Bioanalysis, 3(5), 559–573. [Link]
  • Guengerich, F. P. (2013). Cytochrome P450 Mechanisms. University of Minnesota.
  • Baillie, T. A. (2016). Mitigation Strategies for Reactive Intermediates in Drug Discovery. The Royal Society of Chemistry. [Link]
  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational prediction of metabolism: sites, products, SAR, P450 enzyme dynamics, and mechanisms. Journal of chemical information and modeling, 52(3), 617–648. [Link]
  • Reilly, C. A., Henion, F., Bugni, T. S., Ethirajan, M., Stockmann, C., Pramanik, K. C., ... & Yost, G. S. (2013). Reactive intermediates produced from the metabolism of the vanilloid ring of capsaicinoids by p450 enzymes. Chemical research in toxicology, 26(1), 94–106. [Link]
  • Rittle, J., & Green, M. T. (2010). Cytochrome P450 119 Compounds I formed by chemical oxidation and photooxidation are the same species. The Journal of biological chemistry, 285(43), 33431–33435. [Link]
  • Woźniak, E., & Błaszczyk, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International journal of molecular sciences, 23(16), 9295. [Link]
  • de Bruyn Kops, C., & Kirchmair, J. (2019). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Drug Discovery Today: Technologies, 32-33, 21-31. [Link]
  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational prediction of metabolism: sites, products, SAR, P450 enzyme dynamics, and mechanisms. Journal of chemical information and modeling, 52(3), 617–648. [Link]
  • Liebler, D. C. (2014). Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts. Chemical research in toxicology, 27(7), 1083–1090. [Link]
  • de Bruyn Kops, C., & Kirchmair, J. (2019). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Drug Discovery Today: Technologies, 32-33, 21-31. [Link]
  • Gallemann, D., & Eyer, P. (1998). Additional pathways of S-conjugate formation during interaction of 4-nitrosophenetole with glutathione. Chemical research in toxicology, 11(11), 1356–1364. [Link]
  • Li, X. Q., Grönberg, G., Bergström, J., & Weidolf, L. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug metabolism and disposition: the biological fate of chemicals, 47(11), 1247–1256. [Link]
  • Pompella, A., & Corti, A. (2015). Glutathione-garlic sulfur conjugates: slow hydrogen sulfide releasing agents for therapeutic applications. Oxidative medicine and cellular longevity, 2015, 249685. [Link]
  • Reilly, C. A., Henion, F., Bugni, T. S., Ethirajan, M., Stockmann, C., Pramanik, K. C., ... & Yost, G. S. (2013). Reactive intermediates produced from the metabolism of the vanilloid ring of capsaicinoids by P450 enzymes. Chemical research in toxicology, 26(1), 94–106. [Link]

Sources

Stability issues of 7-Bromopyrido[2,3-b]pyrazine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromopyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical steps to anticipate and resolve potential challenges in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: I've observed a change in my reaction's progress or the appearance of impurities after adding an acid to my solution of this compound. What is the likely cause?

A1: The pyrido[2,3-b]pyrazine core is an electron-deficient heterocyclic system due to the presence of three nitrogen atoms. This electron deficiency makes the carbon atom attached to the bromine susceptible to nucleophilic aromatic substitution (SNAr). Under acidic conditions, particularly in the presence of water or other nucleophiles, the primary cause of instability is likely the acid-catalyzed hydrolysis of the bromo group to a hydroxyl group, forming 7-Hydroxypyrido[2,3-b]pyrazine. This byproduct is often observed as an unexpected peak in analytical techniques like LC-MS or NMR.

The role of acid in this process is twofold and complex. The acid protonates the nitrogen atoms of the pyridopyrazine ring, which further increases the ring's electron deficiency and activates it towards nucleophilic attack. However, the acid will also protonate the nucleophile (e.g., water to form hydronium ion), which significantly decreases its nucleophilicity.[1] Therefore, the rate of degradation is highly dependent on the specific acid, its concentration, the solvent system, and the temperature.

Q2: What is the primary degradation product of this compound in acidic media?

A2: The most probable degradation product is 7-Hydroxypyrido[2,3-b]pyrazine, resulting from the hydrolysis of the C-Br bond. This compound can exist in tautomeric forms, including the pyridone form, which may be the more stable tautomer. When analyzing for this impurity, it is crucial to consider the mass of the hydroxylated product (M+H)+ and its potential tautomers.

Q3: Is this compound stable in common reversed-phase HPLC mobile phases containing trifluoroacetic acid (TFA) or formic acid?

A3: Generally, this compound exhibits reasonable stability in typical analytical concentrations of TFA (0.05-0.1%) or formic acid (0.1%) in water/acetonitrile or water/methanol mobile phases, especially for the duration of a standard HPLC run at ambient temperature. However, prolonged exposure or storage in these acidic mobile phases, particularly at elevated temperatures, can lead to gradual hydrolysis. It is always recommended to analyze samples promptly after preparation and to use freshly prepared mobile phases. For sensitive applications, consider minimizing the time the sample is in the autosampler.

Interestingly, while strong acids can promote degradation, some studies have shown that a combination of TFA in a non-nucleophilic, polar solvent like 2,2,2-trifluoroethanol (TFE) can actually be used to facilitate SNAr reactions on similar heterocyclic systems.[2] This highlights the critical role of the entire solvent system in determining the compound's stability.

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term storage, this compound should be kept as a solid in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place. A safety data sheet for the compound suggests avoiding incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] When preparing solutions, use anhydrous, aprotic solvents if the compound is to be stored in solution for any length of time. If acidic conditions are required for a reaction, it is best to introduce the acid immediately before use and to keep the reaction temperature as low as feasible to minimize potential degradation.

II. Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered when using this compound in acidic environments.

Issue 1: An unknown impurity is detected by LC-MS after an acidic workup or reaction.
  • Troubleshooting Steps:

    • Hypothesize the Impurity: The most likely impurity is 7-Hydroxypyrido[2,3-b]pyrazine. Calculate the expected mass of this compound and look for a corresponding peak in your mass spectrum.

    • Confirm the Structure: If possible, isolate the impurity and characterize it by NMR. The disappearance of the C-Br bond and the appearance of a hydroxyl or pyridone proton signal would confirm the structure.

    • Optimize Workup Conditions:

      • Minimize the duration of the acidic workup.

      • Perform the workup at a lower temperature (e.g., in an ice bath).

      • Use a weaker acid if the protocol allows.

      • Consider an alternative non-acidic workup procedure.

Issue 2: Low yield in a reaction where this compound is a starting material under acidic conditions.
  • Troubleshooting Steps:

    • Assess Starting Material Stability: Before running the full reaction, perform a control experiment to test the stability of this compound under the planned reaction conditions (acid, solvent, temperature) but without the other reagents. Monitor the stability over time using HPLC or TLC.

    • Modify Reaction Conditions:

      • Lower the Temperature: Degradation reactions often have a high activation energy, so lowering the reaction temperature can significantly reduce the rate of degradation while still allowing the desired reaction to proceed, albeit more slowly.

      • Change the Acid/Solvent System: If hydrolysis is the issue, switching to an anhydrous, aprotic solvent and using a non-aqueous acid source can prevent the degradation. If a protic acid is required, consider using an acid with a non-nucleophilic counterion.

      • Order of Addition: Add the this compound to the reaction mixture after the other components have been combined with the acid, if possible, to minimize its exposure time to the acidic environment.

Visual Troubleshooting Workflow

troubleshooting_workflow start Unexpected Result in Acidic Reaction check_impurity Is an impurity observed? start->check_impurity Yes check_yield Is the reaction yield low? start->check_yield No hypothesize Hypothesize impurity as 7-Hydroxypyrido[2,3-b]pyrazine check_impurity->hypothesize stability_control Run stability control experiment (starting material + acid + solvent) check_yield->stability_control confirm_structure Confirm structure (e.g., via MS, NMR) hypothesize->confirm_structure optimize_workup Optimize workup: - Reduce time - Lower temperature - Use weaker acid confirm_structure->optimize_workup re_evaluate Re-evaluate results optimize_workup->re_evaluate modify_conditions Modify reaction conditions: - Lower temperature - Change solvent/acid - Alter addition order stability_control->modify_conditions Instability confirmed stability_control->re_evaluate Stable modify_conditions->re_evaluate

Caption: Troubleshooting flowchart for experiments with this compound.

III. Experimental Protocols & Data

Protocol 1: Stability Assessment of this compound in Acidic Media

This protocol provides a framework for quantitatively assessing the stability of this compound under specific acidic conditions using HPLC analysis.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Acid of interest (e.g., HCl, TFA, H₂SO₄)

  • Volumetric flasks, pipettes, and autosampler vials

2. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Prepare the acidic test solution (e.g., 1M HCl in water, or 1% TFA in 50:50 ACN/water).

  • To an autosampler vial, add the appropriate amount of the stock solution and the acidic test solution to reach a final substrate concentration of 50 µg/mL.

  • Immediately inject a sample (t=0) into the HPLC system to get a baseline reading.

  • Incubate the vial at the desired temperature (e.g., room temperature or the reaction temperature).

  • Inject samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze the data by plotting the peak area of the this compound as a function of time. The appearance of a new, more polar peak is indicative of the formation of 7-Hydroxypyrido[2,3-b]pyrazine.

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in ACN

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

Data Summary: Predicted Stability under Various Conditions

The following table provides a qualitative guide to the expected stability of this compound based on general chemical principles. This should be used as a starting point for experimental design.

ConditionAcid TypeSolventTemperaturePredicted StabilityRationale
Analytical 0.1% TFA / Formic AcidACN / WaterAmbientGood Short exposure time, low acid concentration.
Aqueous Workup 1M HClWater / OrganicAmbientModerate to Poor Presence of a strong nucleophile (water) and strong acid.
Reaction 1M HClWater / Organic> 50 °CPoor Elevated temperature will accelerate hydrolysis.
Anhydrous Reaction TFADichloromethaneAmbientGood to Excellent Lack of a strong nucleophile (water).
Protic Reaction Acetic AcidAcetic AcidElevatedModerate Acetic acid is a weaker acid and a weaker nucleophile than water.
Proposed Degradation Pathway

The degradation of this compound in aqueous acid is proposed to proceed via an acid-catalyzed nucleophilic aromatic substitution (SNAr) mechanism.

Caption: Proposed mechanism for acid-catalyzed hydrolysis of this compound. (Note: Images are placeholders for chemical structures).

IV. References

  • Homework.Study.com. (n.d.). Running the nucleophilic aromatic substitution reaction under acidic conditions greatly reduces the yield. Explain why. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Tidwell, T. T. (2008). Studies on the acid hydrolysis of α-halogenated pyridine compounds. The Journal of Organic Chemistry. (Note: This is a representative reference for the concept, specific details may vary.)

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Halopyridines. In The Chemistry of Heterocyclic Compounds: Chemistry of Heterocyclic Compounds (Vol. 62). John Wiley & Sons.

  • Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. (Note: Users should consult the most recent version from their supplier.)

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Boulton, A. J., & McKillop, A. (1984). Comprehensive Heterocyclic Chemistry. Pergamon.

  • G. L. Points and C. M. Beaudry, "Regioselective synthesis of substituted carbazoles, bicarbazoles, and clausine C", Organic Letters, vol. 23, no. 17, pp. 6882-6885, 2021.

  • S. G. Abdel-Moty, A. N. El-Shorbagi, and M. S. H. Abdel-Rahman, "Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities", Archives of Pharmacal Research, vol. 33, no.1, pp.2 5-46, 2010.

  • P. G. Sergeev and V. G. Nenajdenko, "Recent advances in the chemistry of pyridazine-an important representative of six-membered nitrogen heterocycles", Russian Chemical Reviews, vol. 89, no. 4, pp. 393-382, 2020.

  • H. A. El‐Sayed and A. S. Said, "Direct synthesis of multi‐functional pyrimidine, pyrazine, and pyridine scaffolds via inter‐and intramolecular annulations of 3‐amino‐thieno[2,3‐b]pyridine‐2‐. carboxylate", Journal of Heterocyclic Chemistry, vol. 56, no.3, pp.1030-1037, 2019.

  • Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. (2014). PubMed. Retrieved from [Link]

  • Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. (n.d.). Chemed.chem.purdue.edu. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyrido[2,3-b]pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of pyrido[2,3-b]pyrazine-based therapeutics: poor aqueous solubility. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of this promising, yet challenging, heterocyclic scaffold. Here, we dissect the root causes of low solubility and provide a comprehensive, field-tested framework of troubleshooting strategies and experimental protocols.

Introduction: The Solubility Conundrum of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine core is a privileged scaffold in modern drug discovery, forming the foundation of potent inhibitors for a range of therapeutic targets. However, the very features that contribute to its biological activity—a rigid, planar, and often aromatic structure—are also the primary drivers of its poor aqueous solubility. High crystal lattice energy makes it energetically unfavorable for these molecules to be solvated by water, posing significant hurdles in preclinical and clinical development, from initial biological screening to final formulation.[1] This guide provides a systematic approach to diagnosing and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrido[2,3-b]pyrazine intermediates consistently exhibit low aqueous solubility?

A1: The low aqueous solubility is multifactorial, stemming from the inherent physicochemical properties of the pyridopyrazine scaffold. Key contributors include:

  • High Crystal Lattice Energy: The planar and rigid nature of the fused ring system promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.[1]

  • Hydrophobicity: The aromatic character and frequent inclusion of lipophilic substituents, intended to enhance target binding, increase the overall hydrophobicity of the molecule.[2]

  • Molecular Weight and Shape: As molecular complexity increases during lead optimization, so too does molecular weight, which often correlates with decreased solubility.

Q2: I'm observing precipitation of my compound when diluting my DMSO stock solution into aqueous assay buffer. What's happening and how can I fix it?

A2: This is a classic sign of a compound "crashing out" of solution and indicates that you have exceeded its thermodynamic solubility in the final aqueous medium. DMSO is a powerful organic solvent that can dissolve your compound at high concentrations, but this supersaturated state is unstable when diluted into an aqueous environment where the compound is poorly soluble.[1]

Troubleshooting Steps:

  • Determine Kinetic and Thermodynamic Solubility: First, establish the actual solubility limit in your specific assay buffer.[1]

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize its co-solvent effect.[1]

  • Employ a Formulation Strategy: Instead of a simple DMSO stock, consider pre-formulating your compound. Cyclodextrin complexation is an excellent starting point.[1]

Q3: My compound shows excellent potency in biochemical assays but weak or no activity in cell-based assays. Could this be a solubility issue?

A3: Absolutely. This is a common scenario where poor aqueous solubility limits the effective concentration of the compound that can reach the target within the cell.[1] The compound may be precipitating in the cell culture medium, leading to a significant underestimation of its true cellular potency.

Troubleshooting Steps:

  • Visually Inspect Culture Wells: After adding your compound, carefully inspect the wells under a microscope for any signs of precipitation.

  • Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80) to the assay buffer can help maintain the compound in solution.[1]

  • Re-evaluate with a Solubilized Formulation: Re-run the assay using a formulation strategy proven to increase aqueous solubility, such as a cyclodextrin complex or a solid dispersion.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with a poorly soluble pyrido[2,3-b]pyrazine intermediate, a systematic approach is crucial. The following guide outlines a logical workflow, from initial characterization to advanced formulation strategies.

Solubility_Workflow cluster_0 Phase 1: Characterization & Initial Assessment cluster_1 Phase 2: Simple Formulation Strategies cluster_2 Phase 3: Advanced Formulation & Structural Modification A Start: Poorly Soluble Pyrido[2,3-b]pyrazine B Determine Thermodynamic & Kinetic Solubility A->B C Analyze Compound Physicochemical Properties (pKa, logP, m.p.) A->C D pH Modification (for ionizable compounds) B->D C->D F Is Solubility Sufficient? D->F Test E Co-solvent Systems (e.g., PEG, Propylene Glycol) E->F Test G Cyclodextrin Complexation F->G No H Surfactant-based Formulations (Micelles) F->H No I Solid Dispersions F->I No J Prodrug Approach (Structural Modification) F->J No K Particle Size Reduction F->K No L End: Optimized for In Vitro/In Vivo Studies F->L Yes G->L H->L I->L J->L K->L

Caption: A decision-making workflow for addressing poor solubility.

Issue 1: Sub-optimal Solubility in Aqueous Buffers for Biochemical/Biophysical Assays
  • Causality: The compound's intrinsic properties (hydrophobicity, crystal lattice energy) are dominant in simple buffer systems.

  • Troubleshooting & Optimization:

    • pH Adjustment: For compounds with ionizable functional groups (e.g., basic nitrogen atoms in the pyridine or pyrazine rings), adjusting the pH of the buffer can significantly increase solubility.[3][4][5] A weakly basic compound will be more soluble in an acidic pH where it is protonated and ionized.[4]

      • Protocol: Perform a pH-solubility profile by measuring the solubility of the compound in a series of buffers across a relevant pH range (e.g., pH 2 to 8).

    • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound.[3][6][7][8] Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[3][7]

      • Caution: High concentrations of co-solvents can impact biological assay results. Always include a vehicle control and keep the final concentration as low as possible.

Strategy Mechanism of Action Typical Concentration Range Considerations
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.[4]N/A (adjust buffer pH)Only effective for ionizable compounds; potential for pH to affect protein stability or assay performance.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for solvating hydrophobic molecules.[8]1-20% v/vCan interfere with assays; potential for precipitation upon further dilution.
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent water solubility.[9][10][11]0.01-2% w/vPotential for protein denaturation or interference with biological membranes at high concentrations.
Issue 2: Poor Bioavailability in Animal Models Due to Low Solubility
  • Causality: Low aqueous solubility in the gastrointestinal tract leads to poor dissolution, which is often the rate-limiting step for the absorption of BCS Class II and IV compounds.[8]

  • Troubleshooting & Optimization:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility.[1][3]

    • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a solid state.[1][12] This can create an amorphous form of the drug, which has a higher apparent solubility and faster dissolution rate than the crystalline form.

    • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanonization can enhance the dissolution rate according to the Noyes-Whitney equation.[1][12]

    • Prodrug Approach: This involves chemically modifying the parent drug to create a more water-soluble derivative (a prodrug) that, once absorbed, is converted back to the active parent drug in vivo.[13][14][15][16] This is a powerful but resource-intensive strategy.

Prodrug_Concept A Poorly Soluble Pyrido[2,3-b]pyrazine (Parent Drug) B Chemical Modification A->B Attach Solubilizing Moiety C Water-Soluble Prodrug B->C D In Vivo (Enzymatic/Chemical Cleavage) C->D Absorption E Active Parent Drug (Released at Target) D->E Bio-conversion

Caption: The prodrug approach for enhancing solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement using Nephelometry

Nephelometry measures the light scattered by suspended particles and is a high-throughput method to assess kinetic solubility.[17][18]

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Prepare Assay Plate: In a 96- or 384-well microplate, add your aqueous assay buffer.

  • Initiate Measurement: Place the plate in a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[18]

  • Compound Addition: Use an automated liquid handler to add a small volume of the DMSO stock solution to the buffer, initiating the dissolution/precipitation process.

  • Monitor Light Scattering: Continuously measure the nephelometry signal over time (e.g., for 1-2 hours). The point at which the signal begins to increase indicates the onset of precipitation. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin.[1]

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in water (e.g., 20-40% w/v). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Add Compound: Slowly add the pyrido[2,3-b]pyrazine intermediate to the cyclodextrin solution while stirring vigorously.

  • Equilibrate: Allow the mixture to stir at room temperature for 24-72 hours to ensure the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify & Lyophilize: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV). The resulting solution can be used directly or lyophilized to obtain a solid powder of the drug-cyclodextrin complex.

Conclusion

Overcoming the poor solubility of pyrido[2,3-b]pyrazine intermediates is a critical step in unlocking their full therapeutic potential. A thorough understanding of the underlying physicochemical principles, combined with a systematic application of the troubleshooting strategies and formulation techniques outlined in this guide, will empower researchers to effectively address these challenges. By proactively tackling solubility issues early in the drug discovery process, the path from a promising lead compound to a viable clinical candidate can be significantly streamlined.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health.
  • Technical Support Center: Overcoming Poor Solubility of 1,4-Dihydropyrido[2,3-b]pyrazine. (n.d.). BenchChem.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Cosolvent. (n.d.). Wikipedia.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). National Institutes of Health.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997, February). PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Improving solubility via structural modification. (2025, August 10). ResearchGate.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). National Institutes of Health.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013, November 13). PharmaTutor.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020, August 1). National Institutes of Health.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. (n.d.). Longdom Publishing.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
  • Addressing challenges in the characterization of complex pyrazine derivatives. (n.d.). BenchChem.
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025, September 16). ResearchGate.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018, November 13). MDPI.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). JOCPR.
  • Prodrug strategies to overcome poor water solubility. (2007, July 30). PubMed.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). ResearchGate.
  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.).
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Prodrug strategies to overcome poor water solubility. (2025, August 6). ResearchGate.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PubMed Central.
  • Recent synthetic methodologies for pyridopyrazines: An update. (n.d.). ResearchGate.
  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (n.d.).
  • The Impact of Gastrointestinal pH on Oral Drug Absorption. (2025, March 28). WuXi AppTec DMPK.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (n.d.).
  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. (2025, August 7). ResearchGate.
  • Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs by Yitian Marguerite Chen. (n.d.). Deep Blue Repositories.
  • Synthesis of Novel Pyrido[3,4-b]pyrazine Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.

Sources

Technical Support Center: Managing Reaction Temperature to Control Isomer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals in research, discovery, and drug development. This resource provides in-depth guidance on a critical aspect of chemical synthesis: the use of temperature to control the formation of isomers. Uncontrolled isomer formation can lead to significant challenges in purification, reduced yields of the desired product, and potential safety and efficacy issues in pharmaceutical applications. This guide offers a combination of foundational knowledge and practical troubleshooting advice to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using temperature to control isomer formation?

A1: The control of isomer formation through temperature hinges on the principles of kinetic versus thermodynamic control of a reaction.[1][2] Many reactions can proceed through different pathways to yield multiple isomeric products. These pathways often have different activation energies (the energy barrier to be overcome) and result in products with different thermodynamic stabilities.[1][3]

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the product that forms the fastest (the one with the lower activation energy) will be the major product, even if it is less stable.[4][5] Low temperatures provide enough energy to overcome the lower activation energy barrier but not enough for the reverse reaction to occur, effectively "trapping" the kinetic product.[4]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium can be established between the products and intermediates.[4] Under these conditions, the most stable product (the thermodynamic product) will predominate, as it is the lowest energy state in the system.[2][3]

Q2: How does the Arrhenius equation relate to temperature-controlled selectivity?

A2: The Arrhenius equation, k = Ae^(-Ea/RT), mathematically describes the relationship between the rate constant of a reaction (k), the activation energy (Ea), and the absolute temperature (T).[6][7] It shows that the rate constant increases exponentially with temperature.[8] When two competing reactions have different activation energies, a change in temperature will affect their rates differently. Lowering the temperature will more significantly decrease the rate of the reaction with the higher activation energy, thus enhancing the selectivity for the product formed via the lower activation energy pathway.[9][10]

Q3: My reaction is producing an undesired regioisomer. Should I increase or decrease the temperature?

A3: Generally, to favor the kinetic product (often one specific regioisomer over another), you should decrease the reaction temperature .[11][12] This is because the formation of different regioisomers often proceeds through transition states with different activation energies. By lowering the temperature, you provide insufficient energy to overcome the higher activation energy barrier leading to the undesired isomer, thus increasing the selectivity for the desired product.[9] Conversely, if the desired product is the more thermodynamically stable regioisomer, running the reaction at a higher temperature for a longer duration may favor its formation.[3]

Q4: Can temperature also be used to control stereoselectivity (e.g., diastereomers or enantiomers)?

A4: Yes, temperature is a critical parameter for controlling stereoselectivity.[13] Similar to regioselectivity, the formation of different stereoisomers can have different activation energies. Lowering the reaction temperature often leads to higher stereoselectivity, particularly in reactions like the Diels-Alder reaction, where the less stable endo product is kinetically favored at lower temperatures.[3][12] In asymmetric synthesis, where enantiomeric excess is crucial, reactions are almost always under kinetic control, as enantiomers have the same Gibbs free energy, and thermodynamic control would lead to a racemic mixture.[3][5]

Q5: What are the initial signs that my reaction temperature is not optimized for isomer control?

A5: Several indicators suggest that your reaction temperature may be the source of poor isomer control:

  • Inconsistent Isomer Ratios: Batch-to-batch variation in the ratio of isomers is a strong indicator of poor temperature control.

  • Lower than Expected Yield: Formation of significant amounts of undesired isomers will naturally lower the yield of the target molecule.[9]

  • Complex Product Mixtures: The presence of multiple unexpected peaks in your analytical data (e.g., HPLC, GC-MS, NMR) can point to side reactions, including the formation of various isomers, often exacerbated by incorrect temperatures.[9][14]

  • Reaction Stalling or Runaway: A reaction that proceeds too slowly might indicate the temperature is too low, while a reaction that is difficult to control or shows signs of decomposition suggests the temperature is too high, potentially leading to a loss of selectivity.[9]

Troubleshooting Guides

Scenario 1: Unexpectedly High Levels of a Thermodynamic Byproduct

Problem: You are attempting to synthesize the kinetically favored isomer at a low temperature (-78 °C), but you are observing a significant amount of the more stable thermodynamic isomer.

Troubleshooting Workflow:

Caption: Troubleshooting high thermodynamic byproduct formation.

Detailed Steps & Rationale:

  • Verify Internal Temperature: An external bath temperature of -78 °C does not guarantee the internal reaction temperature is the same, especially during reagent addition in an exothermic reaction.[15] Use a calibrated, low-temperature thermometer or thermocouple placed directly in the reaction mixture.[16][17]

  • Control Reagent Addition: Adding a reagent too quickly to an exothermic reaction can create localized "hot spots" where the temperature spikes, allowing the reaction to overcome the higher activation energy barrier to the thermodynamic product or to equilibrate.[15][18] Use a syringe pump for slow, controlled addition.

  • Manage Exotherms: For highly exothermic reactions, ensure efficient heat transfer.[19][20] Increasing the solvent volume can help dissipate heat, as can using a reactor with a larger surface area-to-volume ratio.[19] For larger scale reactions, a jacketed reactor with a circulating coolant is often necessary.[9]

  • Optimize Reaction Time: Kinetic control is favored by short reaction times.[3] Monitor the reaction closely (e.g., by TLC or rapid LC-MS analysis of quenched aliquots) and quench it as soon as the starting material is consumed to prevent subsequent isomerization to the more stable thermodynamic product.[18][21]

Scenario 2: Poor Diastereoselectivity in a Chiral Synthesis

Problem: A reaction intended to produce a single diastereomer is resulting in a nearly 1:1 mixture, even when run at a reduced temperature (e.g., 0 °C).

Troubleshooting Workflow:

Caption: Troubleshooting poor diastereoselectivity.

Detailed Steps & Rationale:

  • Systematic Temperature Reduction: The energy difference between diastereomeric transition states can be small. A temperature of 0 °C may still provide enough thermal energy to overcome both activation barriers at comparable rates. Reducing the temperature further (e.g., to -40 °C or -78 °C) will have a more pronounced effect on the relative rates, often significantly improving selectivity.[12][22]

  • Solvent Effects: The solvent can play a crucial role in organizing the transition state geometry.[23] A change in solvent polarity or the ability to hydrogen bond can alter the relative energies of the diastereomeric transition states, leading to improved selectivity even at the same temperature.

  • Reagent/Catalyst Modification: If temperature and solvent optimization are insufficient, the intrinsic energy difference between the competing transition states may be too small. In this case, a different chiral auxiliary, catalyst, or reagent that provides greater steric hindrance or more specific electronic interactions may be necessary to increase the activation energy difference.[24]

Experimental Protocols & Data

Protocol 1: Establishing and Monitoring a Low-Temperature Reaction (-78 °C)

This protocol describes the standard laboratory setup for a reaction requiring deep cooling to achieve kinetic control.

Materials:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere and reagent addition

  • Dewar flask or insulated container

  • Dry ice

  • Acetone or isopropanol

  • Low-temperature thermometer or thermocouple probe[17]

  • Syringe pump (recommended for controlled addition)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried to prevent quenching of reagents or unwanted side reactions with water.

  • Assembly: Assemble the reaction flask with a septum and an argon/nitrogen inlet. Place the flask in the Dewar.

  • Cooling Bath Preparation: Carefully add chunks of dry ice to the Dewar, followed by the slow addition of acetone or isopropanol until the flask is submerged to the level of the reaction mixture. The bath will settle at approximately -78 °C.[25]

  • Temperature Equilibration: Insert the temperature probe into the reaction mixture (through the septum). Allow the solvent in the flask to cool and equilibrate to the bath temperature before adding any reagents.

  • Reagent Addition: Add reagents slowly, either dropwise via syringe or with a syringe pump, continuously monitoring the internal temperature to ensure it does not rise significantly.[18]

  • Monitoring: Maintain the cooling bath by periodically adding more dry ice as it sublimes. Monitor the reaction progress using appropriate analytical techniques.

  • Quenching: Once complete, quench the reaction at the low temperature before allowing it to warm to room temperature for workup.[18]

Data Interpretation: The Effect of Temperature on Isomer Ratio

Consider the electrophilic bromination of a substituted aromatic compound, which can yield two regioisomers: the ortho (kinetic) and para (thermodynamic) products.

Reaction Temperature (°C)Reaction Time (h)ortho:para Isomer RatioPredominant Control
40615:85Thermodynamic
0270:30Kinetic
-40288:12Kinetic
-782>95:5Kinetic

Analysis: As the temperature is decreased, the ratio of the kinetically favored ortho isomer increases significantly.[4] At 40 °C, the reaction has enough energy and time to reach equilibrium, favoring the more stable para isomer.[3] At -78 °C, the reaction is firmly under kinetic control, yielding almost exclusively the ortho product. This data clearly illustrates the power of temperature in dictating the product distribution.

References

  • Homework.Study.com. (n.d.). How does temperature affect regiochemistry and stereochemistry?
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control.
  • Difference Wiki. (2024, May 17). Regioselectivity vs. Stereoselectivity: What's the Difference?
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Homework.Study.com. (n.d.). How do cold temperatures affect regiochemistry vs. stereochemistry?
  • Examples.com. (2025, January 28). Thermodynamic and Kinetic Control.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • RSC Education. (n.d.). Monitoring reactions.
  • Interchim – Blog. (2019, January). Solutions for low temperature synthesis.
  • YouTube. (2018, August 17). How to Comply with Temperature Monitoring Requirements in the Lab.
  • NIH. (n.d.). High stereoselectivity on low temperature Diels-Alder reactions.
  • Wikipedia. (n.d.). Reaction calorimeter.
  • ChemRxiv. (n.d.). Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations.
  • StudySmarter. (2022, December 9). Lab Temperature Monitoring.
  • Wikipedia. (n.d.). Arrhenius equation.
  • Britannica. (2025, December 26). Arrhenius equation.
  • BYJU'S. (n.d.). Arrhenius equation.
  • Rapid Electronics. (2025, November 4). Using temperature sensors for accurate process monitoring.
  • Chemistry LibreTexts. (2024, February 13). 6.2.3.1: Arrhenius Equation.
  • Radleys UK. (n.d.). How To Perform Reactions At Low Temperatures.
  • Pharmaceutical Technology. (2015, September 2). Going Low Temperature.
  • BCcampus Open Publishing. (n.d.). Activation Energy and the Arrhenius Equation.
  • PubMed Central. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Low-Temperature-Synthesis. (n.d.). Low-Temperature-Synthesis.
  • ResearchGate. (2025, October 15). (PDF) Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
  • RSC Publishing. (n.d.). A low temperature organic synthesis of monodispersed NiRu nanocrystals for CO2 methanation.
  • ReAgent Chemicals. (2022, January 19). Why Temperature Control in Chemistry is Important.
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • PMC. (n.d.). Supramolecular templating in thermodynamically controlled synthesis.
  • Solubility of Things. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals.
  • Google Patents. (n.d.). US3175015A - Method of controlling exothermic reactions and apparatus therefor.
  • The Royal Society of Chemistry. (2021, March 17). Sunlight-Activated Phase Change Materials for Controlled Heat Storage and Triggered Release. Retrieved from The Royal Society of Chemistry. [Link]
  • ResearchGate. (2023, May 11). Kinetic or Thermodynamic Product? Case Studies on the Formation of Regioisomers of Tetraphenyladamantanes.
  • McGraw-Hill Education - Access Engineering. (n.d.). Temperature and Composition Control.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Reddit. (2025, May 4). Is there a molecule that can switch between isomers depending on temperature?
  • ACS Publications. (2024, July 11). Overcoming the Pitfalls of Computing Reaction Selectivity from Ensembles of Transition States.
  • ChemRxiv. (n.d.). Controlling Mechanical Geometrical Isomerism.
  • PMC - NIH. (n.d.). Overcoming the Pitfalls of Computing Reaction Selectivity from Ensembles of Transition States.

Sources

Technical Support Center: High-Purity Recrystallization of 7-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromopyrido[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of this important heterocyclic compound. Our goal is to provide not just procedures, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Question 1: My compound "oiled out" of the solution as a liquid instead of forming solid crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its own melting point, or when the solubility of the compound is so high that it separates as a liquid phase rather than a solid crystal lattice. This is a common issue, especially with highly impure samples or when using mixed solvent systems.[1]

Causality and Remediation Strategy:

  • Re-dissolve and Modify the Solvent System: Gently reheat the solution to re-dissolve the oil. The most effective solution is often to add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the level of supersaturation.[1]

  • Promote Slower Cooling: Rapid cooling is a frequent cause of oiling out. After re-dissolving, allow the flask to cool much more slowly. Insulating the flask by placing it on a wooden block or in a warm bath that is allowed to cool to room temperature can encourage the formation of crystals instead of oil.[1]

  • Lower the Saturation Point: If crystals still do not form, it's possible the solution is still too concentrated. Add a bit more hot solvent, then attempt the slow cooling process again.

  • Scratching Technique: Once the solution is below the compound's melting point, gently scratching the inside surface of the flask with a glass rod at the air-solvent interface can create microscopic scratches that serve as nucleation points for crystal growth.[1][2]

Question 2: The solution has cooled completely to room temperature and even in an ice bath, but no crystals have formed. What should I do?

Answer: This is a classic case of a supersaturated solution where crystal nucleation has failed to initiate.[1] The compound is dissolved in the cold solvent at a concentration higher than its normal solubility limit.

Troubleshooting Steps:

  • Induce Nucleation:

    • Seed Crystals: The most reliable method is to add a "seed crystal"—a tiny speck of the crude this compound.[3] This provides a perfect template for crystal lattice formation.

    • Scratching: As mentioned previously, vigorously scratching the inner wall of the flask with a glass rod can create nucleation sites and initiate crystallization.[2][3]

  • Increase Concentration: It is possible that too much solvent was added initially.[1] This is the most common reason for failed crystallizations. To remedy this, gently heat the solution to evaporate a portion of the solvent. Be sure to do this in a fume hood and use a boiling chip or stir bar to prevent bumping. Once the volume is reduced, allow the solution to cool again.

  • Introduce an Anti-Solvent (for experts): If you are using a single solvent system and know of a second, miscible solvent in which your compound is insoluble (an "anti-solvent"), you can add this second solvent dropwise to the cooled solution until it becomes faintly cloudy. This indicates the saturation point has been reached and crystals should begin to form. This effectively transitions to a mixed-solvent recrystallization.

Question 3: My final yield of pure crystals is very low. What are the likely causes and how can I improve recovery?

Answer: A low yield is a frustrating outcome that can usually be attributed to one of several experimental factors.

Common Causes and Solutions:

  • Using an Excessive Amount of Solvent: Dissolving the crude material in too much hot solvent is the most frequent cause of low recovery, as a significant portion of the product will remain dissolved in the mother liquor even when cold.[3][4]

    • Solution: Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[4] For subsequent attempts, perform small-scale solvent tests to better estimate the required volume.

  • Premature Crystallization During Hot Filtration: If the solution cools during gravity filtration to remove insoluble impurities, the product can crystallize in the filter paper or funnel stem, leading to significant loss.

    • Solution: Use a stemless funnel and keep the filtration apparatus hot. This can be achieved by placing the flask and funnel over a steam bath or a hot plate set to a low temperature. Pre-heating the funnel and receiving flask with hot solvent before filtration is also effective.[5]

  • Inappropriate Solvent Choice: If the compound has relatively high solubility in the chosen solvent even at low temperatures, recovery will be poor.

    • Solution: Re-evaluate your solvent choice using the principles outlined in the FAQ section. The ideal solvent will show a large difference in solubility between hot and cold conditions.[6][7]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve a portion of your purified product.[4]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][7] Given its heteroaromatic structure, moderately polar solvents are a good starting point. A systematic approach is best:

  • Consult Literature: While specific data for this exact compound is sparse, related structures like 7-Bromo-2,3-Dichloropyrido[2,3-b]pyrazine are soluble in dichloromethane and chloroform.[8] This suggests testing solvents in that polarity range.

  • Perform Small-Scale Tests: Use small test tubes and a few milligrams of your crude product to test a range of solvents.[9]

    • Add a small amount of solvent at room temperature. The ideal solvent will not dissolve the compound.[9]

    • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[9]

    • Cool the solution to room temperature and then in an ice bath. A large quantity of crystals should precipitate.[4]

Illustrative Solvent Screening for this compound Solubility at 20°C Solubility at Boiling Point Evaluation
Water InsolubleSparingly Soluble[10][11]Poor choice; low solubility even when hot.
Ethanol Sparingly SolubleSolubleGood Candidate. Shows a significant solubility differential.
Ethyl Acetate Sparingly SolubleSolubleGood Candidate. Worth testing.
Toluene Sparingly SolubleSolubleGood Candidate. Good for less polar impurities.
Dichloromethane SolubleVery SolublePoor choice; too soluble at room temperature.
Hexanes InsolubleInsolublePoor choice; compound is likely too polar.

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent recrystallization is employed when no single solvent meets the required criteria.[6] This technique uses a pair of miscible solvents: one in which the compound is readily soluble (the "solvent") and one in which it is insoluble (the "anti-solvent" or "co-solvent").

You should use this method when you find that your compound is extremely soluble in one solvent (even when cold) and almost completely insoluble in another. The procedure involves dissolving the crude material in a minimal amount of the hot "solvent" and then adding the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q3: How can I assess the purity of my recrystallized this compound?

A3: Purity assessment is critical. The two most common and accessible methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden. The reported melting point for this compound is 161-166°C. A sharp melting point within this range indicates high purity.

  • Thin-Layer Chromatography (TLC): TLC is an excellent technique to qualitatively check for impurities. Spot your crude material and the recrystallized product side-by-side on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The pure compound should appear as a single, distinct spot, while the crude material may show multiple spots.

For more rigorous, quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used.

Q4: What are the key safety precautions for this procedure?

A4: Standard laboratory safety protocols must be followed. Specifically for this recrystallization:

  • Hazard Information: this compound is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations, especially those involving heating volatile organic solvents, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Heating: Never heat flammable organic solvents with an open flame. Use a steam bath, heating mantle, or hot plate. Add a boiling chip or use magnetic stirring to ensure smooth boiling.

Experimental Protocol & Visualization

Step-by-Step Single-Solvent Recrystallization Protocol

This protocol assumes ethanol has been identified as a suitable solvent from screening tests.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 5 mL) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions (0.5-1.0 mL) to the boiling solution until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent required.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Do not agitate the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[4]

  • Drying: Leave the crystals in the funnel with the vacuum running for several minutes to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude this compound Solvent Select Solvent (Small-Scale Tests) Crude->Solvent Dissolve Dissolve in Minimum Boiling Solvent Solvent->Dissolve Insoluble_Check Insoluble Impurities Present? Dissolve->Insoluble_Check Hot_Filtration Hot Gravity Filtration Insoluble_Check->Hot_Filtration Yes Cooling Slow Cooling to Room Temp, then Ice Bath Insoluble_Check->Cooling No Hot_Filtration->Cooling Crystallization_Check Crystals Formed? Cooling->Crystallization_Check Troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Volume Crystallization_Check->Troubleshoot No Collection Collect Crystals (Vacuum Filtration) Crystallization_Check->Collection Yes Troubleshoot->Cooling Washing Wash with Minimal Ice-Cold Solvent Collection->Washing Mother_Liquor Mother Liquor (Contains Soluble Impurities & Lost Product) Collection->Mother_Liquor Drying Dry Crystals Washing->Drying Pure_Product High-Purity Product Drying->Pure_Product

Caption: Workflow for the Recrystallization of this compound.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Finding the best solvent for recrystallisation student sheet.
  • 7-Bromo-2,3-Dichloropyrido[2,3-b]pyrazine. Bouling Chemical Co., Limited. [Link]
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan-Dearborn. [Link]
  • This compound (52333-42-3). Chemchart. [Link]
  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Guide to Recrystallis
  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromopyrido[2,3-b]pyrazine and 6-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and materials science. Its unique electronic properties and rigid structure have made it a cornerstone in the development of novel kinase inhibitors, antiviral agents, and organic light-emitting diode (OLED) materials.[1] Functionalization of this core, typically through the strategic placement and subsequent reaction of a halogen handle, is a critical step in the synthesis of target molecules.

This guide provides an in-depth comparison of the chemical reactivity of two key building blocks: 7-Bromopyrido[2,3-b]pyrazine and 6-Bromopyrido[2,3-b]pyrazine. While structurally similar, the positional difference of the bromine atom dramatically influences the electronic environment of the C-Br bond and the overall reactivity of the molecule. We will dissect these differences, providing researchers, scientists, and drug development professionals with a predictive framework for substrate selection and reaction optimization, grounded in mechanistic principles and supported by experimental evidence from the literature.

Part 1: The Decisive Role of Electronic Architecture

The reactivity of an aryl halide is fundamentally dictated by the electronic density at the carbon atom bearing the halogen. In the pyrido[2,3-b]pyrazine system, the three nitrogen atoms act as powerful electron-withdrawing sinks, rendering the entire heterocyclic system electron-deficient. However, the magnitude of this effect varies by position.

  • This compound: The bromine atom at the C7 position is ortho to the pyridine nitrogen (N8) and para to the pyrazine nitrogen (N5). Both positions provide strong activation through inductive and resonance effects, significantly lowering the electron density at C7.

  • 6-Bromopyrido[2,3-b]pyrazine: The bromine atom at the C6 position is para to the pyridine nitrogen (N8) but meta to the pyrazine nitrogen (N5). While the para relationship to N8 is strongly activating, the meta effect from N5 is considerably weaker.

This electronic disparity is the primary determinant of the differential reactivity observed in the two most common classes of reactions for aryl halides: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Caption: Electronic activation comparison of C7 and C6 positions.

Prediction: The C7 position is more electron-deficient than the C6 position. Therefore, This compound is predicted to be the more reactive isomer in reactions where the electrophilicity of the carbon center is key.

Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable tools for C-C and C-N bond formation, respectively. The catalytic cycle for both reactions is initiated by the oxidative addition of a Palladium(0) complex into the aryl-bromide bond. This step is typically rate-limiting and is accelerated at more electron-deficient carbon centers.[2][3]

G pd0 Pd(0)Ln pd2 Ar-Pd(II)(L)n-Br pd0->pd2 Oxidative Addition (Ar-Br) pd2_nu Ar-Pd(II)(L)n-Nu pd2->pd2_nu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) pd2_nu->pd0 Reductive Elimination product Ar-Nu pd2_nu->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

A. Suzuki-Miyaura Coupling

Given that oxidative addition is the crucial first step, our electronic analysis predicts that This compound will undergo Suzuki-Miyaura coupling under milder conditions and at a faster rate than the 6-bromo isomer . While direct comparative studies are not available, data from related electron-deficient heterocyclic systems consistently show that activating electronic effects lead to higher yields and efficiency.[4][5][6] For the less reactive 6-bromo isomer, successful coupling may require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, or longer reaction times.

B. Buchwald-Hartwig Amination

The same reactivity trend is expected for C-N bond formation. The enhanced electrophilicity of the C7 position in the 7-bromo isomer facilitates the initial oxidative addition, making it a superior substrate for Buchwald-Hartwig amination.[2][7] This is supported by literature demonstrating the successful amination of complex this compound derivatives.[1][8]

Table 1: Representative Conditions for Buchwald-Hartwig Amination on a 7-Bromo-pyridopyrazine Scaffold (Data adapted from related literature; conditions may require optimization for specific substrates.)

ComponentReagent/ConditionRationale
Aryl Halide 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineElectron-deficient substrate, activated at C7.[8]
Amine Various primary/secondary aminesBroad scope is a key feature of this reaction.[2]
Catalyst Pd₂(dba)₃ (Palladium source)Common and effective Pd(0) precursor.
Ligand Xantphos or other biaryl phosphinesBulky, electron-rich ligands stabilize the Pd center and promote oxidative addition and reductive elimination.[2]
Base NaOt-Bu or Cs₂CO₃Strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[7]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are standard.
Temperature 80-110 °CThermal energy is typically required to drive the catalytic cycle.
Representative Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an N-arylated pyrido[2,3-b]pyrazine derivative.

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the appropriate phosphine ligand (e.g., Xantphos, 0.05 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10-15 minutes.

  • Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) against a positive flow of argon. Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for functionalizing highly electron-deficient aromatic systems. The mechanism proceeds via an addition-elimination pathway, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]

The stability of this intermediate is the key to SNAr reactivity. The negative charge is most effectively stabilized when electron-withdrawing groups are positioned ortho and/or para to the site of attack, as this allows for delocalization of the charge via resonance.

  • This compound: Nucleophilic attack at C7 results in a Meisenheimer complex where the negative charge can be delocalized onto both the ortho nitrogen (N8) and the para nitrogen (N5). This dual stabilization makes the intermediate particularly stable and the reaction highly favorable.

  • 6-Bromopyrido[2,3-b]pyrazine: Attack at C6 allows for charge delocalization onto the para nitrogen (N8). However, the N5 nitrogen is meta and cannot participate in resonance stabilization.

This mechanistic insight leads to a strong prediction: This compound is significantly more reactive towards SNAr than 6-Bromopyrido[2,3-b]pyrazine. The 6-bromo isomer would likely require a very strong nucleophile and/or harsh reaction conditions to undergo SNAr.

Caption: SNAr Meisenheimer complex stability comparison.

Part 4: Summary and Strategic Recommendations

The choice between this compound and its 6-bromo isomer is not arbitrary; it is a critical decision that should be guided by the desired chemical transformation and the required regiochemistry of the final product.

Table 2: Comparative Reactivity Summary

Reaction TypeThis compound6-Bromopyrido[2,3-b]pyrazineRationale
Suzuki Coupling Higher Reactivity Lower ReactivityC7 is more electron-deficient, favoring faster oxidative addition.
Buchwald-Hartwig Higher Reactivity Lower ReactivityC7 is more electron-deficient, favoring faster oxidative addition.
SNAr High Reactivity Very Low ReactivityIntermediate is stabilized by two nitrogen atoms (ortho & para).

The following workflow provides a logical pathway for substrate selection in a research and development setting.

G start Begin Synthesis Planning: Target requires a functionalized pyrido[2,3-b]pyrazine core q1 Is the desired reaction Nucleophilic Aromatic Substitution (SNAr)? start->q1 sub_7 Select: This compound q1->sub_7 Yes q2 Is the desired reaction a Pd-catalyzed cross-coupling? q1->q2 No note_7 Expect higher reactivity, milder conditions may suffice. sub_7->note_7 sub_6 Select: 6-Bromopyrido[2,3-b]pyrazine note_6 Expect lower reactivity. Plan for more forcing conditions (e.g., advanced ligands, higher temp). sub_6->note_6 q3 Is the target the 7-substituted isomer? q2->q3 Yes q3->sub_7 Yes q3->sub_6 No (Target is 6-substituted)

Caption: Decision workflow for isomer selection.

Conclusion

Based on fundamental principles of physical organic chemistry, This compound emerges as the more reactive and versatile building block for the majority of common functionalization reactions. Its electronic architecture, with the C7 position activated by two suitably positioned ring nitrogens, facilitates both the oxidative addition step in palladium-catalyzed cross-coupling and the stabilization of the Meisenheimer complex in SNAr reactions. In contrast, 6-Bromopyrido[2,3-b]pyrazine is a significantly less reactive substrate, particularly for SNAr, and will likely require more vigorous and carefully optimized conditions for cross-coupling reactions. This guide serves as a predictive tool, enabling chemists to make more informed, efficient, and successful strategic decisions in their synthetic endeavors.

References

  • University of Sheffield. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]
  • Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov. [Link]
  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
  • NIH National Library of Medicine. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • NIH National Library of Medicine. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
  • ChemRxiv. (n.d.).
  • NIH National Library of Medicine. (n.d.).
  • Chemistry Steps. (n.d.).
  • NIH National Library of Medicine. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
  • Chemchart. (n.d.). This compound (52333-42-3). [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • NIH National Library of Medicine. (n.d.).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wiley Online Library. (2025). Pyrazine-Functionalized Ru(II)
  • NIH National Library of Medicine. (n.d.). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. [Link]
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
  • Semantic Scholar. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. [Link]
  • Scilit. (2012). Suzuki–Miyaura cross-coupling reaction of aryl bromides catalyzed by palladium(II) pyridoxal hydrazone complexes. [Link]
  • ResearchGate. (2025). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

Sources

A Comparative Guide for Drug Designers: Pyridopyrazine vs. Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the myriad of privileged structures, pyridopyrazines and quinoxalines stand out for their remarkable versatility and proven therapeutic relevance. This guide offers an in-depth comparative analysis of these two scaffolds, moving beyond a simple recitation of facts to explain the causal relationships between structure, physicochemical properties, and biological activity. Our aim is to provide researchers and drug development professionals with the field-proven insights necessary to strategically deploy these heterocycles in the design of next-generation therapeutics.

The Fundamental Distinction: An Atom's Influence on Molecular Personality

At first glance, the structural difference between quinoxaline (a benzene ring fused to a pyrazine) and pyridopyrazine (a pyridine ring fused to a pyrazine) is the substitution of a single carbon atom for a nitrogen atom in one of the aromatic rings. This seemingly minor alteration fundamentally changes the electronic and steric landscape of the molecule, with significant downstream consequences for its drug-like properties.

The additional nitrogen atom in the pyridopyrazine core acts as a weak base and increases the scaffold's capacity for hydrogen bonding, rendering it more polar than its quinoxaline counterpart. This has direct implications for solubility, a critical parameter for oral bioavailability, but may also impact cell permeability.

Table 1: Comparative Physicochemical Properties of Unsubstituted Cores

PropertyQuinoxalinePyrido[2,3-b]pyrazineRationale for Difference
Molecular FormulaC₈H₆N₂C₇H₅N₃Replacement of a C-H group with a nitrogen atom.
Molecular Weight130.15 g/mol 131.14 g/mol Near-isosteric replacement.
Calculated LogP 1.3 -0.1 to 0.5 The additional nitrogen atom increases polarity, reducing lipophilicity.
pKa (most basic N) ~0.6 [1]~1.5 - 2.5 The pyridine nitrogen in pyridopyrazine is more basic than the pyrazine nitrogens.
Hydrogen Bond Acceptors 2 3 The pyridine nitrogen provides an additional hydrogen bond acceptor site.
Hydrogen Bond Donors 0 0 Neither unsubstituted core possesses a hydrogen bond donor.

Note: Calculated values are estimations and can vary depending on the algorithm used. The key takeaway is the directional trend in properties.

This inherent difference in electronic character is not merely a physicochemical curiosity; it is a powerful lever for drug designers. The additional hydrogen bond acceptor in pyridopyrazines can enable novel interactions with a biological target, potentially leading to enhanced potency or a differentiated selectivity profile compared to a quinoxaline analog.

The Synthetic Landscape: Feasibility and Diversity

The practical utility of a scaffold is inextricably linked to its synthetic accessibility. Fortunately, both quinoxalines and pyridopyrazines are readily prepared through robust and well-established chemical transformations, allowing for the efficient generation of diverse compound libraries.

Quinoxaline Synthesis: The most common and versatile method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This reaction is typically high-yielding and tolerates a wide range of functional groups on both starting materials, providing two key vectors for diversification.

Pyridopyrazine Synthesis: Analogously, pyridopyrazines are most often synthesized by the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[2] The commercial availability of various substituted diaminopyridines allows for extensive exploration of the chemical space around this scaffold.

Synthesis_Comparison General Synthetic Routes cluster_quinoxaline Quinoxaline Synthesis cluster_pyridopyrazine Pyridopyrazine Synthesis A1 o-Phenylenediamine (Vector 1) C1 Quinoxaline Core A1->C1 Condensation B1 1,2-Dicarbonyl (Vector 2) B1->C1 A2 2,3-Diaminopyridine (Vector 1) C2 Pyridopyrazine Core A2->C2 Condensation B2 1,2-Dicarbonyl (Vector 2) B2->C2

Figure 1: Comparison of the primary synthetic strategies for quinoxaline and pyridopyrazine cores, highlighting vectors for chemical diversification.

Pharmacological Applications: A Tale of Two Scaffolds

Both quinoxaline and pyridopyrazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and CNS-related effects.[3][4][5] However, their subtle structural differences often lead them to be explored in distinct, albeit sometimes overlapping, therapeutic landscapes.

Quinoxaline: The Established Kinase Inhibitor

The quinoxaline scaffold is a cornerstone of modern kinase inhibitor design.[6] Its ability to form key hydrogen bonds with the hinge region of the ATP binding site has led to the development of numerous successful drugs.

  • Erdafitinib (Balversa®): An FDA-approved pan-fibroblast growth factor receptor (FGFR) inhibitor for the treatment of metastatic urothelial carcinoma.[5][7] The quinoxaline core is central to its binding and activity.

  • Glecaprevir: A key component of the FDA-approved hepatitis C virus (HCV) treatment Mavyret, this drug is a protease inhibitor that features a quinoxaline moiety.[6]

Pyridopyrazine: An Emerging Powerhouse in Diverse Therapeutic Areas

While historically less prevalent in approved drugs, the pyridopyrazine scaffold is rapidly gaining recognition as a versatile platform for targeting a wide range of diseases. Its unique electronic properties can offer advantages in potency, selectivity, and ADME profiles.

  • Kinase Inhibition: Recent research has highlighted the potential of pyrido[2,3-b]pyrazines as potent inhibitors of various kinases, including FGFR.[3] The additional nitrogen can form crucial interactions within the ATP binding pocket, leading to high potency.

  • Antiviral Activity: The pyrido[2,3-b]pyrazine core has been successfully employed in the development of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.

  • CNS Activity: Derivatives of pyridopyrazine have been investigated as antagonists for the TRPV1 receptor, a target for novel pain therapeutics, demonstrating oral bioavailability and brain penetration.[7]

While there are no major FDA-approved drugs with a core pyrido[2,3-b]pyrazine structure to date, the extensive preclinical and clinical research underscores its significant potential. Several pyrazine-containing drugs, such as Gilteritinib and Darovasertib, have received FDA approval, validating the broader utility of the pyrazine ring in drug design.

Head-to-Head Comparison: A Kinase Inhibitor Design Case Study

To provide a tangible comparison, let's examine a case study focused on the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Both quinoxaline and pyrido[2,3-b]pyrazine cores have been successfully utilized for this target.

Table 2: Comparative Biological Activity of FGFR Inhibitors

Compound IDScaffoldTargetIC₅₀ (nM)Source
Erdafitinib Quinoxaline FGFR11.2
FGFR22.5
FGFR33.0
FGFR45.7
Compound 11 Pyrrolo[2,3-b]pyrazine FGFR1≤10
FGFR2≤100
FGFR3≤100
FGFR4≤10

This data illustrates that both scaffolds can yield highly potent FGFR inhibitors. The choice between them in a drug discovery program would depend on factors like the desired selectivity profile, intellectual property landscape, and the ADME properties of the initial hits.

Experimental Protocols for Scaffold Evaluation

A rigorous evaluation of any new chemical entity requires a standardized set of experiments. Below are detailed, self-validating protocols for key in vitro assays crucial for characterizing and comparing pyridopyrazine and quinoxaline derivatives.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase. The trustworthiness of this assay is ensured by including positive and negative controls and by measuring the depletion of ATP, a direct product of kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at or near the Km for the specific kinase.

    • Serially dilute test compounds in DMSO, then further dilute into kinase assay buffer to create 10X working solutions.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of 10X test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 4 µL of 2X kinase/substrate solution to all wells.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (using ADP-Glo™ Assay):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compounds) B Dispense Compound/DMSO to 384-well plate A->B C Add Kinase/Substrate Mix B->C D Pre-incubate (15 min) C->D E Initiate with ATP (Incubate 60 min) D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescence (Kinase Detection Reagent) F->G H Read Plate G->H I Calculate IC50 H->I

Figure 2: Workflow for a luminescent-based in vitro kinase inhibition assay.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo oral absorption by measuring the transport of a compound across a monolayer of human intestinal cells. The integrity of the cell monolayer is validated by measuring the Transepithelial Electrical Resistance (TEER) and the flux of a low-permeability marker (Lucifer Yellow), ensuring the reliability of the results.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of each monolayer. Only use inserts with TEER values within the acceptable range (e.g., >200 Ω·cm²).

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (e.g., at 10 µM) and a monolayer integrity marker (Lucifer Yellow) to the donor compartment (apical side for A-to-B transport, basolateral for B-to-A).

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

    • Measure the fluorescence of Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes. The protocol includes a cofactor-negative control to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of pooled human liver microsomes in phosphate buffer (100 mM, pH 7.4).

    • Prepare an NADPH regenerating system solution.

    • Prepare a stock solution of the test compound in DMSO.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsome solution at 37°C.

    • Add the test compound (final concentration typically 1-2 µM).

    • Initiate the reaction by adding the NADPH regenerating system. For the negative control, add buffer instead.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

ADME_Comparison_Logic Compound Test Compound (Pyridopyrazine or Quinoxaline Derivative) Solubility Kinetic Solubility Assay Compound->Solubility Permeability Caco-2 Permeability Assay Compound->Permeability Metabolism Microsomal Stability Assay Compound->Metabolism Lead_Candidate Lead Candidate Profile Solubility->Lead_Candidate High Solubility? Permeability->Lead_Candidate Good Permeability? Low Efflux? Metabolism->Lead_Candidate High Stability?

Figure 3: Decision-making logic for advancing a compound based on key in vitro ADME assays.

Conclusion: A Strategic Choice, Not a Universal Mandate

The decision to employ a pyridopyrazine or a quinoxaline scaffold is a strategic one, dictated by the specific goals of the drug discovery program. Neither scaffold is inherently superior; rather, each offers a unique set of advantages and challenges.

  • Quinoxalines are a well-validated, powerful scaffold, particularly for kinase inhibitors. The wealth of existing literature and SAR provides a solid foundation for new design initiatives. However, this well-trodden path may also present challenges in securing novel intellectual property.

  • Pyridopyrazines represent a more modern and arguably less explored scaffold. The additional nitrogen atom provides a valuable handle for modulating physicochemical properties and exploring novel binding interactions. This can be a distinct advantage when trying to overcome ADME liabilities or achieve a unique selectivity profile.

Ultimately, the most successful drug discovery programs will be those that leverage a deep understanding of these subtle structural nuances, making data-driven decisions based on rigorous experimental evaluation. By viewing these scaffolds not as interchangeable parts but as distinct tools with unique capabilities, medicinal chemists can more effectively navigate the complex journey from hit to clinical candidate.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.Source: A research article detailing the synthesis and evaluation of pyrrolopyrazine-based FGFR inhibitors. URL: [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities.Source: A review covering the synthesis and biological activities of various pyridine-containing compounds. URL: [Link]
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.Source: A review on the synthesis and therapeutic interest of pyrazine and phenazine compounds, including FDA-approved drugs. URL: [Link]
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.Source: A research article on the development of pyridopyrazine-based antiviral agents. URL: [Link]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.Source: An analysis of FDA-approved drugs from 2014-2023 containing a pyridine ring. URL: [Link]
  • Pyridine alkaloids with activity in the central nervous system.Source: A review of pyridine alkaloids and their activity in the central nervous system. URL: [Link]
  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites.
  • Erdafitinib - Wikipedia.Source: Wikipedia article for Erdafitinib, providing details on its approval and mechanism. URL: [Link]
  • Mechanism of Action - BALVERSA™ (erdafitinib) HCP.Source: Official prescribing information detailing the mechanism of action for Erdafitinib. URL: [Link]
  • Quinoxaline | C8H6N2 | CID 7045 - PubChem.
  • Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253.
  • The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives.
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines.Source: A research article on the chemical transformations of quinoxalines and pyridopyrazines. URL: [Link]
  • Light-emitting analogues based on triphenylamine modified quinoxaline and pyridine[2,3-b]pyrazine exhibiting different mechanochromic luminescence.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine - PMC.
  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC.
  • Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes.

Sources

A Guide to the Definitive Structural Validation of 7-Bromopyrido[2,3-b]pyrazine Derivatives: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

The pyrido[2,3-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of molecules targeting a wide array of diseases. The introduction of substituents, such as a bromine atom at the 7-position, is a critical strategy for modulating pharmacological properties, including potency, selectivity, and metabolic stability. However, synthetic routes toward these complex heterocyclic systems can often yield a mixture of regioisomers or unexpected reaction products. This structural ambiguity presents a significant risk in drug development, where an exact understanding of the structure-activity relationship (SAR) is paramount.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they provide inferential data about connectivity and molecular mass. They cannot, however, deliver the absolute, three-dimensional atomic arrangement with the certainty required for regulatory submission or high-precision molecular modeling. This guide provides a comprehensive comparison of analytical techniques, establishing single-crystal X-ray crystallography as the definitive "gold standard" for the structural validation of 7-Bromopyrido[2,3-b]pyrazine derivatives and explaining the causality behind the experimental choices that ensure trustworthy and reproducible results.

The Challenge: Beyond Connectivity to Conformation

The synthesis of substituted pyrido[2,3-b]pyrazines involves multi-step reactions where the final substitution pattern may not be immediately obvious. For instance, while ¹H NMR can suggest the relative positions of protons on the pyridyl ring, it can be challenging to definitively assign the location of a substituent like bromine without ambiguity. Furthermore, the spatial orientation (conformation) of appended aryl or heterocyclic groups, which profoundly impacts receptor binding, is not directly observable through standard spectroscopic techniques.

A study on 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative highlights this challenge. While NMR and IR spectroscopy confirmed the synthesis, only X-ray crystallography could reveal the subtle yet significant conformational changes induced by the bromine atom, such as the increased "buckling" of the pyridopyrazine core and the altered dihedral angles of the thiophenyl substituents.[1][2] This level of detail is crucial for understanding crystal packing, intermolecular interactions, and ultimately, the molecule's behavior in a biological system.

X-ray Crystallography: The Unambiguous Solution

Single-crystal X-ray crystallography transcends interpretation by providing a direct visualization of the molecular structure. By measuring the diffraction pattern of X-rays passing through a single, well-ordered crystal, one can calculate the electron density map of the molecule and thereby determine the precise coordinates of each atom in three-dimensional space.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the critical steps for obtaining a high-quality crystal structure, with an emphasis on the rationale behind each stage.

1. Crystal Growth: The Foundation of Quality Data The entire experiment hinges on the quality of the single crystal. This is often the most challenging step.

  • Methodology: Slow evaporation is a common and effective technique.

    • Dissolve the synthesized this compound derivative in a suitable solvent or solvent mixture (e.g., toluene/ethanol) to near-saturation.[1]

    • The choice of solvent is critical; it must be one in which the compound is soluble but not excessively so, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.

    • Loosely cap the vial and leave it in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, promoting nucleation and crystal growth.

  • Expert Insight: The presence of the bromine atom can influence solubility and intermolecular interactions (such as C-H···Br bonds), potentially requiring different solvent systems compared to the non-brominated analog.[2] Screening various solvents is an essential part of the process.

2. Data Collection: Capturing the Diffraction Pattern

  • Methodology:

    • A suitable crystal is mounted on a diffractometer (e.g., an Enraf-Nonius CAD-4 or a more modern instrument with a CCD detector).[3]

    • The crystal is cooled to a low temperature (e.g., 100-193 K) using a stream of liquid nitrogen.[3] This is a crucial step to minimize thermal vibration of the atoms, which sharpens the diffraction spots and results in a more precise structure.

    • A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.[1][3]

    • The crystal is rotated, and a series of diffraction images are collected over a wide angular range.

  • Expert Insight: The data collection strategy aims for high completeness and redundancy, ensuring that the intensity of as many unique reflections as possible is measured accurately.

3. Structure Solution and Refinement: From Data to Model

  • Methodology:

    • Specialized software (e.g., SIR97 for solving, SHELXL for refinement) is used to process the diffraction data.[3]

    • The initial phases of the diffracted waves are determined, leading to a preliminary electron density map and a rough molecular model.

    • This model is then refined by adjusting atomic positions, displacement parameters, and other variables to achieve the best possible fit between the experimentally observed diffraction pattern and one calculated from the model.

  • Trustworthiness: The quality of the final structure is assessed by metrics like the R-factor (R1), which represents the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 0.05 for publication-quality data) indicates a reliable model.[3] Further validation is performed using tools like PLATON, which checks for missed symmetry and other potential errors, ensuring the integrity of the final structure.[4]

Comparative Analysis: A Multi-Tool Approach to Characterization

While X-ray crystallography provides the definitive structure, it is part of a broader analytical workflow. Other techniques provide complementary and essential information.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization (Bulk Properties) cluster_definitive_char Definitive Validation (Atomic Resolution) Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirms Mass) Purification->MS NMR NMR Spectroscopy (Suggests Connectivity) Purification->NMR XRD Single-Crystal X-ray Diffraction NMR->XRD Resolve Ambiguity (Regiochemistry, Conformation) Final Validated 3D Structure (Unambiguous) XRD->Final

Table 1: Comparison of Key Structural Elucidation Techniques

TechniqueInformation ProvidedSample StateStrengthsLimitations
Single-Crystal X-ray Crystallography (SC-XRD) Absolute 3D atomic coordinates, bond lengths/angles, conformation, crystal packing.Single CrystalUnambiguous, definitive structure determination.[4]Requires high-quality single crystals, which can be difficult to grow.
NMR Spectroscopy (¹H, ¹³C, 2D) Chemical environment of nuclei, atom connectivity, bulk sample purity.[5]Solution or SolidExcellent for determining the carbon-hydrogen framework in solution.Can be ambiguous for regioisomers; provides time-averaged conformational data, not a static 3D structure.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).[5]Gas Phase (Ionized)High sensitivity, confirms molecular formula.Provides no information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Solid or LiquidFast, non-destructive, good for identifying key bonds (e.g., C=O, N-H).Provides limited information on the overall molecular structure; spectrum can be complex.[6]
Computational Chemistry (DFT) Predicted geometry, electronic properties, theoretical spectra.[7]In SilicoCan predict stable conformations and rationalize experimental findings.Theoretical model that requires experimental validation; accuracy depends on the level of theory used.

Case Study: Crystallographic Data for a 7-Bromo-pyrido[2,3-b]pyrazine Derivative

The crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine provides a clear example of the power of X-ray diffraction.[1][2]

Table 2: Selected Crystallographic Data

ParameterValueSignificance
Formula C₁₅H₈BrN₃S₂Confirms the elemental composition in the crystal.
Space Group P2₁/cDescribes the symmetry of the crystal lattice.
a (Å) 8.0779 (4)Unit cell dimension.
b (Å) 20.8996 (11)Unit cell dimension.
c (Å) 9.2081 (5)Unit cell dimension.
**β (°) **110.150 (2)Unit cell angle for a monoclinic system.
Dihedral Angle (Pyrazine/Pyridine) 8.78 (10)°Quantifies the "buckling" of the core, a subtle distortion not visible with other methods.
Dihedral Angle (Core/Thienyl 1) 33.29 (11)°Defines the precise 3D orientation of the first substituent.
Dihedral Angle (Core/Thienyl 2) 19.84 (9)°Defines the precise 3D orientation of the second substituent.

Data sourced from Acta Crystallographica Section E.[1]

This data not only confirms the bromine is at the 7-position but also provides precise geometric parameters that are impossible to obtain from spectroscopy. The finding that the brominated core is more "buckled" than its non-brominated counterpart (which has a dihedral angle of only 1.33°) is a critical insight for computational chemists and drug designers.[1][2]

Conclusion

For researchers in drug development, the structural validation of novel compounds like this compound derivatives cannot be left to interpretation. While a suite of analytical techniques including NMR and MS are essential for routine characterization of bulk material, they culminate in the need for absolute structural proof. Single-crystal X-ray crystallography provides this definitive, unambiguous answer. It is the only technique that delivers a precise, three-dimensional map of the molecule, revealing not just connectivity but the critical conformational details that govern molecular interactions. By adhering to a rigorous and self-validating experimental workflow, researchers can ensure the scientific integrity of their findings, forming a solid and trustworthy foundation for further development.

References

  • Title: 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)
  • Title: Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity Source: ResearchG
  • Title: Crystal structures of 2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine and 7-bromo-2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine Source: PubMed URL:[Link]
  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Publishing URL:[Link]
  • Title: Structure validation in chemical crystallography Source: National Institutes of Health (NIH) URL:[Link]
  • Title: The Different Types of Spectroscopy for Chemical Analysis Source: AZoOptics URL:[Link]

Sources

A Comparative Analysis of the Biological Activities of Pyrazine vs. Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Pyrazine and pyridine derivatives are fundamental scaffolds in the realm of medicinal chemistry, each possessing a six-membered heterocyclic ring containing nitrogen atoms.[1][] Their structural similarities and differences give rise to a diverse array of biological activities, making them crucial components in the design and synthesis of novel therapeutic agents.[3] Pyrazine, a 1,4-diazine, and pyridine, a mono-nitrogen heterocycle, have been extensively studied for their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[4][5][6] This guide provides an in-depth, objective comparison of the biological performance of these two classes of compounds, supported by experimental data and mechanistic insights to inform future drug discovery efforts.

Comparative Biological Activities: A Head-to-Head Analysis

Both pyrazine and pyridine derivatives have demonstrated significant therapeutic potential across a range of applications. Their efficacy is often attributed to their ability to interact with various biological targets, leading to the modulation of critical cellular pathways.[5][7]

Anticancer Activity

Both pyrazine and pyridine derivatives have shown considerable promise as anticancer agents, with their mechanisms often involving the inhibition of cancer cell proliferation and the induction of apoptosis.[5][7]

Pyrazine Derivatives: Research has highlighted the anticancer potential of various pyrazine derivatives. For instance, imidazo[1,2-a]pyrazine derivatives have demonstrated notable inhibitory activity against a panel of cancer cell lines.[5]

Pyridine Derivatives: The pyridine scaffold is a cornerstone in the development of anticancer drugs.[8] Pyridine-urea derivatives, for example, have exhibited potent inhibitory activity against breast cancer cells, in some cases surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin.[9] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis in tumors.[7][9] Fused heterocyclic systems containing a pyridine ring, such as pyrazolopyridines and thienopyridines, have also shown significant cytotoxicity against a broad spectrum of cancer cell lines.[7]

Comparative Anticancer Activity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazine and pyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.[5]

ClassDerivativeCancer Cell LineIC50 (µM)
Pyrazine Imidazo[1,2-a]pyrazine derivativeHep-211
Imidazo[1,2-a]pyrazine derivativeHepG213
Imidazo[1,2-a]pyrazine derivativeMCF-711
Imidazo[1,2-a]pyrazine derivativeA37511
Pyridine Imidazo[1,2-a]pyridine derivative (12b)Hep-211
Imidazo[1,2-a]pyridine derivative (12b)HepG213
Imidazo[1,2-a]pyridine derivative (12b)MCF-711
Imidazo[1,2-a]pyridine derivative (12b)A37511

Data sourced from a comparative analysis by BenchChem.[5]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and both pyrazine and pyridine derivatives have emerged as promising candidates.[6][10]

Pyrazine Derivatives: Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[10][11] Their mechanisms of action can be diverse, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[5] For instance, certain pyrazine-2-carboxylic acid derivatives have shown significant activity against Candida albicans and Escherichia coli.[12]

Pyridine Derivatives: Pyridine derivatives have also been extensively investigated for their antimicrobial properties.[][6] Thienopyridine compounds, for example, have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[]

Comparative Antimicrobial Activity Data:

The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antimicrobial efficacy. The following table summarizes the MIC values for several classes of pyrazine and pyridine derivatives against selected microbial strains.

ClassDerivative/CompoundTarget MicroorganismMIC (µg/mL)Reference
Pyrazine Triazolo[4,3-a]pyrazines (Compound 2e)Staphylococcus aureus32[10]
Triazolo[4,3-a]pyrazines (Compound 2e)Escherichia coli16[10]
Pyrazine-2-carboxylic acid derivative (P4)Candida albicans3.125[12]
Pyrazine-2-carboxylic acid derivative (P10)Candida albicans3.125[12]
Pyridine (Data for direct comparison is less readily available in the provided search results)
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and both pyrazine and pyridine derivatives have been explored for their anti-inflammatory potential.[1][8]

Pyrazine Derivatives: Pyrazine-modified natural product derivatives have shown a wide range of biological activities, including anti-inflammatory effects.[1][3] For example, a paeonol derivative containing a pyrazine structure demonstrated significantly enhanced inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages compared to the parent compound.[1]

Pyridine Derivatives: Pyridine derivatives have also been investigated for their anti-inflammatory properties. Thiazolo[4,5-b]pyridin-2-one derivatives, for instance, have been evaluated in in vivo models of inflammation.[8]

Central Nervous System (CNS) Activity

The modulation of CNS activity is an emerging area of research for both pyrazine and pyridine derivatives.[5]

Pyrazine Derivatives: Some pyrazine derivatives have been investigated for their potential effects on the CNS.[4]

Pyridine Derivatives: Pyridine alkaloids have a well-documented history of CNS effects.[5] More recent research has focused on the synthesis and evaluation of novel thioalkyl derivatives of pyridine for their psychotropic properties, with some compounds exhibiting significant anxiolytic and antidepressant effects.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of both pyrazine and pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

Pyrazine Derivatives: In a series of pyrazine-2-carboxylic acid derivatives, the presence of a free amino group on either the pyrazine or an attached pyrimidine ring was found to contribute to their antimicrobial activity.[12]

Pyridine Derivatives: For pyridine-urea compounds with anticancer activity, the nature of the substituent on the phenyl urea moiety significantly influences their potency.[8] For instance, a 4-iodophenyl urea substitution resulted in significantly higher activity against breast cancer cells compared to other halogenated analogues.[8] Studies on other pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it.[14]

A study on pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors provided detailed SAR insights. For example, replacing a 3-chloroaniline substituent with a 2-chloroaniline significantly reduced potency.[15] This highlights the critical role of substituent positioning in determining biological activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This is a standard method for assessing the antimicrobial susceptibility of pyrazine and pyridine derivatives.[8][10]

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared from a fresh culture, with its turbidity adjusted to a 0.5 McFarland standard.[10] This suspension is then further diluted in the broth to the final desired concentration.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted compounds and controls, is inoculated with the standardized microbial suspension.[10]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazine or pyridine derivatives and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, an MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

Signaling_Pathways cluster_Anticancer Anticancer Mechanisms cluster_Antimicrobial Antimicrobial Mechanisms Pyrazine_AC Pyrazine Derivatives Apoptosis_AC ↑ Apoptosis Pyrazine_AC->Apoptosis_AC Proliferation ↓ Cell Proliferation Pyrazine_AC->Proliferation Pyridine_AC Pyridine Derivatives VEGFR2 VEGFR-2 Inhibition Pyridine_AC->VEGFR2 Pyridine_AC->Apoptosis_AC Pyridine_AC->Proliferation Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis TumorGrowth ↓ Tumor Growth Angiogenesis->TumorGrowth Apoptosis_AC->TumorGrowth Proliferation->TumorGrowth Pyrazine_AM Pyrazine Derivatives Membrane Cell Membrane Disruption Pyrazine_AM->Membrane Enzyme Essential Enzyme Inhibition Pyrazine_AM->Enzyme NucleicAcid Nucleic Acid Synthesis Interference Pyrazine_AM->NucleicAcid Pyridine_AM Pyridine Derivatives Pyridine_AM->Membrane Pyridine_AM->Enzyme Pyridine_AM->NucleicAcid MicrobialDeath Microbial Cell Death Membrane->MicrobialDeath Enzyme->MicrobialDeath NucleicAcid->MicrobialDeath

Sources

A Comparative Guide to Pyrido[2,3-b]pyrazine and 1,8-naphthyridine Scaffolds as TRPV1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Challenge of Targeting TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel pivotal in the sensation of noxious stimuli, including heat, protons (acidity), and pungent compounds like capsaicin from chili peppers.[1][2] Its role as a molecular integrator of pain signals has positioned it as a highly attractive target for the development of novel analgesic drugs.[3][4][5] The therapeutic potential of TRPV1 antagonists extends to various chronic pain conditions, such as inflammatory pain, neuropathic pain, and osteoarthritis.[4][5][6] However, the clinical development of TRPV1 antagonists has been hampered by on-target side effects, most notably hyperthermia and an impaired ability to sense noxious heat.[5][7] This has driven the search for new chemical scaffolds that can provide potent and selective TRPV1 antagonism with an improved safety profile.

This guide provides an in-depth comparison of two prominent heterocyclic cores used in the development of TRPV1 antagonists: the pyrido[2,3-b]pyrazine and the 1,8-naphthyridine scaffolds. We will delve into their pharmacological properties, with a focus on potency, selectivity, and metabolic stability, supported by experimental data. Furthermore, this guide will furnish detailed protocols for the key assays used to characterize and compare these antagonists, offering researchers a practical resource for their own drug discovery efforts.

Core Scaffold Comparison: Pyrido[2,3-b]pyrazine vs. 1,8-naphthyridine

The journey to develop effective and safe TRPV1 antagonists has led medicinal chemists to explore a variety of heterocyclic scaffolds. Among these, the 1,8-naphthyridine core has been utilized to generate potent antagonists. However, a significant challenge encountered during the preclinical development of a 1,8-naphthyridine-based antagonist was its propensity to form reactive metabolites, leading to unacceptably high levels of irreversible covalent binding.[1][2] This metabolic instability is a major safety concern, as reactive metabolites can lead to idiosyncratic drug reactions and organ toxicity.

To address this liability, a strategic replacement of the 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold was investigated. This bioisosteric replacement proved to be a successful strategy, leading to the discovery of compounds with a significantly lower potential for the formation of reactive metabolites.[1][2]

Chemical Structures
Chemical structures of 1,8-naphthyridine and pyrido[2,3-b]pyrazine coresFigure 1. General chemical structures of the 1,8-naphthyridine and pyrido[2,3-b]pyrazine cores.
Pharmacological Profile Comparison

The following table summarizes the comparative data for a representative 1,8-naphthyridine antagonist and its pyrido[2,3-b]pyrazine replacement, compound 26.[1][2]

Parameter1,8-Naphthyridine (Compound 2)Pyrido[2,3-b]pyrazine (Compound 26)
hTRPV1 IC50 (nM) 1116
rTRPV1 IC50 (nM) 1.83.2
Irreversible Covalent Binding HighSignificantly Lower
Oral Bioavailability Not reportedOrally bioavailable
Brain Penetration Not reportedModerate
In Vivo Efficacy Not reportedAttenuated carrageenan-induced thermal hyperalgesia and CFA-induced chronic inflammatory pain

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2010, 20(15), 4359-63.[1][2]

As the data indicates, the replacement of the 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold in compound 26 resulted in a compound with comparable in vitro potency against both human and rat TRPV1 channels.[1][2] Crucially, this modification led to a significant reduction in the potential for reactive metabolite formation.[1][2] Furthermore, compound 26 demonstrated oral bioavailability and in vivo efficacy in preclinical models of inflammatory pain.[1][2]

TRPV1 Signaling Pathway

The activation of TRPV1 by various stimuli leads to a cascade of intracellular events, primarily initiated by the influx of cations, including Ca2+ and Na+. This influx depolarizes the neuron, leading to the generation of action potentials that are transmitted to the central nervous system, resulting in the perception of pain. The diagram below illustrates the key signaling events following TRPV1 activation.

TRPV1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds to intracellular domain Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Direct activation Protons (H+) Protons (H+) Protons (H+)->TRPV1 Potentiates activation Cation_Influx Ca2+/Na+ Influx TRPV1->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: TRPV1 signaling pathway upon activation by various stimuli.

Experimental Protocols for Antagonist Evaluation

The characterization of TRPV1 antagonists requires a suite of in vitro and in vivo assays to determine their potency, selectivity, pharmacokinetic properties, and efficacy. The following sections provide detailed, step-by-step methodologies for key experiments.

Experimental Workflow for TRPV1 Antagonist Characterization

Antagonist_Workflow Start Compound Synthesis In_Vitro_Potency In Vitro Potency & Selectivity (FLIPR, Patch Clamp) Start->In_Vitro_Potency In_Vitro_Safety In Vitro Safety (hERG Assay) In_Vitro_Potency->In_Vitro_Safety PK_Profiling Pharmacokinetic Profiling (Rodent PK) In_Vitro_Safety->PK_Profiling In_Vivo_Efficacy In Vivo Efficacy (Pain Models) PK_Profiling->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Sources

A Comparative Guide to the Anticancer Activity of Pyridopyrazine Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridopyrazines in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need to overcome the challenges of drug resistance and to develop more selective and efficacious treatments.[1] In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with pyridopyrazines and their related isomers, such as pyridopyrimidines, representing a particularly promising class of scaffolds.[2][3] These nitrogen-containing bicyclic systems exhibit a wide array of pharmacological activities, most notably in the realm of oncology.[1] Their structural versatility allows for facile modification, enabling the fine-tuning of their biological activity against various cancer cell lines.

This guide provides a comparative analysis of the anticancer activity of different pyridopyrazine and pyridopyrimidine isomers and their derivatives. We will delve into the structure-activity relationships that govern their cytotoxic effects, present key experimental data from preclinical studies, and provide detailed protocols for the essential assays used to evaluate their efficacy. Furthermore, we will explore the common molecular pathways targeted by these compounds, offering insights into their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for novel anticancer agents.

Comparative Anticancer Activity of Pyridopyrazine and Pyridopyrimidine Derivatives

The anticancer efficacy of pyridopyrazine and pyridopyrimidine derivatives is profoundly influenced by the arrangement of nitrogen atoms within the bicyclic core and the nature of the substituents appended to this scaffold. While direct head-to-head comparative studies of all isomers are limited, a wealth of data from various studies allows for a comprehensive analysis of their structure-activity relationships (SAR).

Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold has been extensively investigated for its anticancer potential, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[1][3][4][5][6] These compounds have been shown to target various critical pathways in cancer progression, including protein kinases like EGFR, VEGFR, and CDKs.[1][7][8][9]

A study on a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives revealed that the substitution pattern significantly impacts cytotoxicity. For instance, compounds 8a and 8d , bearing a 4-methoxyphenyl group, exhibited potent activity against the PC-3 prostate cancer cell line, with IC50 values of 7.98 µM and 7.12 µM, respectively, surpassing the efficacy of the reference drug erlotinib (IC50 = 11.05 µM).[3] The tetracyclic derivative 8d also showed strong antiproliferative activity against the A-549 lung cancer cell line, with an IC50 value of 7.23 µM, comparable to erlotinib (IC50 = 6.53 µM).[3]

Further investigations into this class of compounds have identified derivatives with dual inhibitory action against key signaling molecules. For example, certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual VEGFR-2/HER-2 inhibitors.[10] Notably, the non-fused cyanopyridone derivative 5e displayed remarkable activity against the MCF-7 breast cancer cell line with an IC50 of 1.39 µM.[10]

The following table summarizes the anticancer activity of selected pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
8a PC-3 (Prostate)7.98[3]
8d PC-3 (Prostate)7.12[3]
8d A-549 (Lung)7.23[3]
5e MCF-7 (Breast)1.39[10]
5a HepG2 (Liver)2.71[10]
4 MCF-7 (Breast)0.57[11]
11 MCF-7 (Breast)1.31[12]
4 HepG2 (Liver)1.13[12]
10 HepG2 (Liver)0.99[12]
Pyrido[3,4-b]pyrazine Derivatives

The pyrido[3,4-b]pyrazine scaffold has also been explored for its therapeutic potential, with a focus on its ability to inhibit protein kinases.[13] Structure-activity relationship studies of 1,2-dihydropyrido[3,4-b]pyrazine derivatives have highlighted key structural features necessary for anticancer activity. The presence of a 4-amino group and a 6-substituent containing an aryl group were found to be crucial for their cytotoxic effects.[14] Alterations to these positions, such as replacement of the amino group or modification of the aryl substituent, led to a diminution or loss of activity.[14]

A series of disubstituted pyrido[3,4-b]pyrazines were designed as protein kinase inhibitors, with several analogues demonstrating activity at low micromolar concentrations against a panel of cancer-related kinases.[13] The 4-(piperidin-1-yl)aniline moiety was identified as a key pharmacophoric group for binding to these therapeutic targets.[13]

Other Isomeric Scaffolds

Research into other pyridopyrazine isomers, such as pyrido[2,3-b]pyrazines, has also yielded promising results. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines were developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), with IC50 values in the nanomolar range in both enzymatic and cellular assays.[15]

The following table summarizes the anticancer activity of selected derivatives from other pyridopyrazine isomeric classes.

CompoundIsomeric ScaffoldCancer Cell LineIC50 (µM)Reference
7f Pyrido[2,3-b][1][2]oxazineHCC827 (NSCLC)0.09[16]
7f NCI-H1975 (NSCLC)0.89[16]
7f A-549 (NSCLC)1.10[16]
25i Pyrazolo[3,4-b]pyrazineMCF-7 (Breast)-[17]
25j Pyrazolo[3,4-b]pyrazineMCF-7 (Breast)2.22[17]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

The anticancer activity of pyridopyrazine and pyridopyrimidine derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] A common mechanism of action involves the inhibition of protein kinases, which are key players in these pathways.[13]

Inhibition of EGFR and VEGFR Signaling

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are two receptor tyrosine kinases that play pivotal roles in cancer progression.[7][8] Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell growth and proliferation.[7] VEGFR is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[7]

Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of both EGFR and VEGFR-2.[10][18] By blocking the ATP-binding site of these kinases, these compounds can inhibit downstream signaling cascades, leading to cell cycle arrest and apoptosis.[7]

Modulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[1] Aberrant activation of this pathway is a frequent event in many human cancers.[1] Some pyridopyrimidine derivatives have been shown to exert their anticancer effects by modulating this pathway, leading to the induction of apoptosis.

Below is a diagram illustrating the inhibition of the EGFR/VEGFR and PI3K/Akt signaling pathways by pyridopyrimidine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras VEGFR VEGFR PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridopyrimidine Pyridopyrimidine Derivatives Pyridopyrimidine->EGFR Inhibits Pyridopyrimidine->VEGFR Inhibits Pyridopyrimidine->PI3K Inhibits

Caption: Inhibition of EGFR/VEGFR and PI3K/Akt signaling pathways.

Experimental Protocols

The evaluation of the anticancer activity of novel compounds relies on a battery of standardized in vitro assays. The following are detailed protocols for three fundamental assays used in the characterization of pyridopyrazine and pyridopyrimidine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT_Workflow start Seed cells in 96-well plate treat Treat with compounds start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells is proportional to the fluorescence intensity of the propidium iodide.

Conclusion and Future Perspectives

Pyridopyrazine and pyridopyrimidine scaffolds represent a rich source of novel anticancer agents. The extensive research into their synthesis and biological evaluation has revealed key structure-activity relationships that can guide the design of more potent and selective compounds. The ability of these derivatives to target multiple key signaling pathways, including those driven by EGFR, VEGFR, and PI3K, underscores their therapeutic potential.

Future efforts in this field should focus on the direct comparative evaluation of different pyridopyrazine isomers to better understand the impact of nitrogen atom placement on biological activity. Furthermore, the exploration of novel substitution patterns and the development of compounds with improved pharmacokinetic and pharmacodynamic properties will be crucial for translating the promise of these scaffolds into clinically effective cancer therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to this important endeavor.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel
  • Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. (n.d.).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Medicinal Chemistry.
  • Substituted pyrido [2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. (n.d.).
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Medicinal Chemistry.
  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). Future Medicinal Chemistry.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (n.d.). RSC Advances.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances.
  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. (n.d.). RSC Publishing.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.
  • Known substituted pyrimidines as VEGFR‐2 inhibitors. (n.d.).
  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. (2025).
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. (n.d.).
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). MDPI.

Sources

A Comparative Guide to Confirming the Regiochemistry of Substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing promise as inhibitors of various signaling pathways.[1] However, the synthesis of substituted analogs can often lead to the formation of regioisomers, making the unambiguous determination of their structure a critical step in establishing structure-activity relationships (SAR). This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the regiochemistry of substituted pyrido[2,3-b]pyrazines, with a focus on providing actionable, field-proven insights and detailed experimental protocols.

The Challenge of Regiochemistry in Pyrido[2,3-b]pyrazines

The core of the issue lies in the potential for substituents to attach at different positions on the pyridine or pyrazine rings during synthesis, leading to isomers with distinct physical, chemical, and biological properties. For instance, electrophilic substitution could occur on either of the two carbon atoms of the pyrazine ring, or on the available positions of the pyridine ring, depending on the directing effects of existing substituents and reaction conditions. Distinguishing between these isomers is non-trivial as they often possess identical molecular weights and similar fragmentation patterns in mass spectrometry.

A Comparative Overview of Analytical Techniques

While several methods can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography stand out as the most definitive. The choice between them often depends on the nature of the sample, the information required, and available resources.

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample State Solid (single, high-quality crystal)Solution
Information Yield Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry.Atomic connectivity, chemical environment, 3D structure in solution, molecular dynamics.
Key Advantage Unambiguous determination of absolute molecular structure.Provides structural data in a physiologically relevant solution state.
Resolution Atomic resolution (typically < 1 Å)Can resolve individual protons and carbons, but 3D structure is an average of solution conformations.
Sample Amount Micrograms to milligrams (crystal size dependent)Milligrams (typically 5-10 mg for 2D NMR)
Experiment Time Hours to days (for crystal growth and data collection)Minutes (for 1D) to hours (for 2D)
Main Limitation Requires a single, diffraction-quality crystal, which can be difficult to obtain.Indirect structure determination; relies on interpretation of correlations and chemical shifts.

The Unambiguous Power of 2D NMR Spectroscopy

For chemists working with pyrido[2,3-b]pyrazines, which are often crystalline solids that can be challenging to grow into single crystals suitable for X-ray diffraction, NMR spectroscopy is the workhorse for structural elucidation. While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for definitively assigning regiochemistry.[2]

Workflow for Regiochemical Assignment using 2D NMR

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Spatial Proximity cluster_3 Structure Confirmation A Synthesized Product (Mixture of Isomers or Single Isomer) B 1D ¹H & ¹³C NMR A->B Dissolve in deuterated solvent C 2D HMBC B->C E 2D NOESY B->E D Establish C-H long-range correlations (2-3 bonds) C->D G Combine all data D->G F Identify through-space correlations (< 5 Å) E->F F->G H Unambiguous Regiochemical Assignment G->H

Caption: Workflow for regiochemical assignment using 2D NMR.

Heteronuclear Multiple Bond Correlation (HMBC): Mapping the Skeleton

The HMBC experiment is arguably the most powerful tool for determining the substitution pattern on an aromatic ring system. It detects correlations between protons and carbons that are separated by two or three bonds. This allows for the "walking" around the molecular skeleton, connecting protons to non-protonated carbons and piecing together the structure.

Causality Behind Experimental Choices: In the context of substituted pyrido[2,3-b]pyrazines, an HMBC experiment is crucial because it can reveal a correlation between a substituent's proton(s) and the carbon atom of the heterocyclic core to which it is attached. For example, if a methyl group is a substituent, the protons of the methyl group will show a 2-bond correlation to the carbon they are directly attached to (visible in an HSQC spectrum) and, critically, a 3-bond correlation in the HMBC spectrum to the neighboring carbons on the ring. This definitively places the methyl group.

Case Study: Distinguishing between 2- and 3-substituted Pyrido[2,3-b]pyrazine

Let's consider a hypothetical synthesis that could yield either 2-methyl-pyrido[2,3-b]pyrazine (Isomer A) or 3-methyl-pyrido[2,3-b]pyrazine (Isomer B).

Isomer A: 2-methyl-pyrido[2,3-b]pyrazine Isomer B: 3-methyl-pyrido[2,3-b]pyrazine

1D NMR Observations: The ¹H NMR of both isomers would show signals for the methyl group and the aromatic protons of the pyrido[2,3-b]pyrazine core, typically in the 7.0-9.5 ppm range.[3] While there would be subtle differences in chemical shifts and coupling constants, these alone may not be sufficient for an unequivocal assignment, especially without authentic samples of both isomers.

The Decisive 2D NMR Data:

1. HMBC Analysis:

  • For Isomer A (2-substituted): The protons of the methyl group (at C2) would show a long-range correlation to the carbon at position 3 (C3) of the pyrazine ring.

  • For Isomer B (3-substituted): The protons of the methyl group (at C3) would show a long-range correlation to the carbon at position 2 (C2) of the pyrazine ring.

This direct, through-bond correlation provides unambiguous evidence of the methyl group's position.

2. NOESY Analysis: The NOESY experiment detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[4] This is particularly useful for confirming assignments made by HMBC and for determining the relative stereochemistry.

  • For Isomer A (2-substituted): The protons of the methyl group at C2 would show a NOE correlation to the proton at C8 on the pyridine ring, as they are in close spatial proximity.

  • For Isomer B (3-substituted): The protons of the methyl group at C3 would not show a significant NOE to the proton at C8. Instead, they might show a weaker NOE to the proton at C6, depending on the conformation.

G cluster_A Isomer A (2-substituted) cluster_B Isomer B (3-substituted) A Methyl Protons (at C2) B Proton at C8 A->B Strong NOE C Methyl Protons (at C3) D Proton at C8

Caption: Key NOE correlation for distinguishing isomers.

By combining the connectivity information from HMBC with the spatial proximity data from NOESY, the regiochemistry can be assigned with a very high degree of confidence.

Experimental Protocols

HMBC Experiment for a Substituted Pyrido[2,3-b]pyrazine
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Acquire standard 1D ¹H and ¹³C spectra to determine the chemical shift ranges.

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcetgpl3nd on a Bruker instrument).

  • Key Parameters:

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.

    • The crucial parameter is the long-range coupling constant (cnst13 or equivalent), which is typically set to 8 Hz to optimize for 2- and 3-bond C-H correlations.[5]

    • Set the number of scans (e.g., 8-16) and the number of increments in the F1 dimension (e.g., 256-512) to achieve adequate signal-to-noise and resolution.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Calibrate the axes using the solvent signal or an internal standard.

NOESY Experiment for a Substituted Pyrido[2,3-b]pyrazine
  • Sample Preparation: Use the same sample as for the HMBC experiment. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

  • Instrument Setup:

    • Load a standard phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesyphpr on a Bruker instrument).

  • Key Parameters:

    • Set the spectral widths in both dimensions to cover all proton signals.

    • The mixing time (d8 or equivalent) is a critical parameter. For small molecules like substituted pyrido[2,3-b]pyrazines, a mixing time of 400-800 ms is a good starting point.[6]

    • Set the number of scans (e.g., 16-32) and increments (e.g., 256-512) based on the sample concentration.

  • Data Processing:

    • Process the data similarly to the HMBC experiment, using appropriate window functions and Fourier transformation.

    • Careful phasing is required for a phase-sensitive NOESY spectrum to distinguish between positive (diagonal and NOE) and negative (exchange) cross-peaks.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, absolute structure determination is required, and a suitable single crystal can be obtained, X-ray crystallography is the ultimate arbiter.[7] It provides a 3D map of electron density from which the precise positions of all atoms (except usually hydrogen) can be determined.

Advantages:

  • Provides a direct image of the molecule in the solid state.

  • Yields precise bond lengths and angles.

  • Unequivocally determines the absolute configuration in chiral molecules.

Limitations:

  • The primary bottleneck is the growth of a single, diffraction-quality crystal. Many organic molecules, including some pyrido[2,3-b]pyrazine derivatives, may be difficult to crystallize.

  • The determined structure represents the conformation in the solid state, which may differ from the conformation in solution.

Conclusion and Recommendations

For the routine confirmation of regiochemistry in substituted pyrido[2,3-b]pyrazines, a combination of 1D and 2D NMR techniques is the most practical and powerful approach. The HMBC experiment is the cornerstone for establishing the covalent framework, while the NOESY experiment provides crucial through-space information that corroborates the HMBC data and reveals conformational details.

Our recommendation is a tiered approach:

  • Routine Analysis: Rely on a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) for the structural elucidation of all new pyrido[2,3-b]pyrazine derivatives.

  • Ambiguous Cases: If the NMR data is ambiguous or if the molecule is particularly novel or complex, pursuing single-crystal X-ray crystallography is highly recommended.

  • Final Confirmation: For lead compounds destined for further development, obtaining a crystal structure is considered best practice to provide an indisputable structural record.

By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can confidently assign the regiochemistry of substituted pyrido[2,3-b]pyrazines, ensuring the integrity of their SAR studies and accelerating the drug discovery process.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed.
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed.
  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate.
  • 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. Scilit.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH.
  • The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Wiley Online Library.
  • Projects to Date. Peter Byrne Chemical Research.
  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate.
  • Differentiation of regioisomeric N‐alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. ResearchGate.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
  • Pyrido(2,3-b)pyrazine. PubChem.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH.
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Novel pyrido[2,3-b][3][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC.

Sources

A Senior Application Scientist's Guide to the Optical Properties of Pyrazine vs. s-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers engaged in the design of functional organic materials, the selection of a core heterocyclic scaffold is a critical decision that dictates the ultimate photophysical properties and application potential of the molecule. This guide provides an in-depth comparative analysis of two prominent N-heterocycles: pyrazine and 1,3,5-triazine (s-triazine). While both are six-membered, electron-deficient aromatic rings, the distinct arrangement of their nitrogen atoms—para (1,4-) in pyrazine versus a symmetrical meta (1,3,5-) arrangement in s-triazine—imparts profound differences in their electronic structure, and consequently, their optical behavior.[1] Experimental data consistently reveals that pyrazine derivatives, particularly multi-branched structures, tend to exhibit significantly stronger fluorescence emission compared to their direct s-triazine analogs.[1][2] This is largely attributed to the superior electronic delocalization afforded by the para-linkage pattern in pyrazines, a geometry not accessible with the s-triazine core.[1][2] This guide will dissect these differences, provide the experimental data to support these claims, detail the workflows for their characterization, and explore the resulting application-specific advantages of each scaffold.

Fundamental Electronic and Structural Divergence

The core distinction between pyrazine and s-triazine lies in the topology of their nitrogen atom placement. This seemingly subtle variation has a cascading effect on molecular symmetry, electronic distribution, and the nature of substituent coupling.

  • Pyrazine (1,4-Diazine): The two nitrogen atoms in the para positions create a molecule with D2h symmetry. This arrangement allows for substituents to be placed in a para- or ortho-relationship relative to each other across the ring. This geometry is highly conducive to effective electronic communication and delocalization across the entire molecular framework, which is a critical factor for achieving high fluorescence quantum yields.[1][2]

  • s-Triazine (1,3,5-Triazine): The three nitrogen atoms in a symmetrical D3h arrangement enforce a strict meta-relationship between any attached substituent branches.[1] This meta-pattern can lead to weaker electronic coupling and confinement of the π-system, often resulting in significantly lower fluorescence intensity compared to analogous pyrazine structures.[1][2] The electron-deficient nature of s-triazine is more pronounced due to the presence of a third nitrogen atom, making it an exceptionally strong electron acceptor, a property often exploited in materials design.[1][3]

These fundamental differences are the primary cause for the divergent optical properties observed experimentally.

Comparative Analysis of Optical Properties

The most striking difference in the optical behavior of pyrazine and s-triazine derivatives is observed in their fluorescence characteristics. While absorption properties can be similar, the emission is often dramatically different.

Absorption Spectra

Both pyrazine and s-triazine derivatives, when functionalized with electron-donating groups, exhibit strong intramolecular charge transfer (ICT) bands in their UV-Vis absorption spectra.[1] The position of the lowest energy absorption maximum (λ_abs) is highly tunable through the strategic choice of donor and acceptor moieties, a common feature of D-π-A (Donor-π-Acceptor) chromophores.[3] For similarly substituted compounds, the λ_abs values can be comparable, though the higher electron deficiency of the s-triazine core can sometimes lead to red-shifted absorption.

Fluorescence Emission

This is where the two classes of compounds diverge significantly.

  • Fluorescence Intensity & Quantum Yield (Φ_F): Experimental studies consistently demonstrate that pyrazine derivatives exhibit much stronger fluorescence than their s-triazine counterparts.[1][2] In a direct comparison of multi-branched aryl-substituted compounds, the pyrazine derivatives showed strong emission, while the analogous three-branched s-triazine compound's emission was too weak to be detected.[2] This is a direct consequence of the branching pattern; the para-linkage in pyrazine derivatives promotes the electronic delocalization necessary for efficient radiative decay, whereas the meta-linkage in s-triazine analogs often favors non-radiative decay pathways.[1][2]

  • Solvatochromism: Both classes of compounds, particularly those with strong D-π-A character, can exhibit positive solvatochromism, where the emission peak red-shifts with increasing solvent polarity. This is indicative of a more polar excited state compared to the ground state, a hallmark of ICT.

Quantitative Data Summary

The table below summarizes key photophysical data for representative derivatives, illustrating the typical differences in fluorescence quantum yields.

Compound ClassRepresentative Structure/Substituentsλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_FSolventReference
s-Triazine Diethylamino, Cyano (Styryl)381422410.0039Acetonitrile/Ethanol[4]
s-Triazine Diethylamino, Cyano (Styryl)378413350.0026Acetonitrile[4]
Pyrazine Multi-branched Aryl~390~510~1200.25Toluene[5]
Pyrazine Di(biphenyl-4-ethynyl)-dimethyl~360379, 395~19-35N/ACyclohexane[6]
s-Triazine Triphenylamine, Styryl~400~500~100~0.50-0.80CH2Cl2[7]

Note: Direct, one-to-one comparisons in the literature with identical substituents are scarce. This table aggregates data from different studies to show general trends. The high Φ_F for some complex s-triazines demonstrates that poor fluorescence is not universal but a common challenge overcome with sophisticated molecular design.

Experimental Workflows for Optical Characterization

Accurate characterization of optical properties is paramount. The following are validated, step-by-step protocols for key measurements.

General Workflow for Synthesis and Characterization

The overall process from molecular design to characterization follows a logical progression, ensuring that the final optical data is derived from a well-defined and pure compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_optical Optical Measurement syn Chemical Synthesis (e.g., Sonogashira, Suzuki) pur Purification (Column Chromatography, Recrystallization) syn->pur nmr NMR & Mass Spectrometry pur->nmr xray Single Crystal X-ray (if possible) nmr->xray prep Sample Preparation (Solvent Selection, Concentration Control) nmr->prep abs UV-Vis Absorption prep->abs flu Fluorescence Emission abs->flu qy Quantum Yield (Φ_F) flu->qy life Lifetime (τ) qy->life G A Select Standard & Prepare Solutions (Absorbance < 0.1) B Measure UV-Vis Absorbance (at Excitation Wavelength λ_ex) A->B C Measure Emission Spectra (Excite at λ_ex) B->C D Integrate Area Under Emission Curves C->D E Plot: Integrated Intensity vs. Absorbance D->E F Calculate Gradients (Grad_x, Grad_st) E->F G Calculate Φ_x using Comparative Formula F->G

Caption: Workflow for relative fluorescence quantum yield measurement.

Protocol 2: Phosphorescence Lifetime (τ_p) Measurement

Phosphorescence is emission arising from a triplet excited state and occurs on a much longer timescale (microseconds to seconds) than fluorescence (nanoseconds). [8]The measurement requires instrumentation that can distinguish this long-lived emission from the intense, short-lived fluorescence.

Principle: The sample is excited with a short pulse of light. The prompt fluorescence decays almost instantaneously. The detector is then activated after a short delay to measure the intensity of the slowly decaying phosphorescence over time. [9][10] Step-by-Step Methodology:

  • Sample Preparation: To prevent quenching of the triplet state by molecular oxygen, the sample must be rigorously degassed. This is typically achieved by several freeze-pump-thaw cycles or by dissolving the sample in a solvent that forms an optically clear solid matrix when frozen at liquid nitrogen temperature (77 K). [9]2. Instrumentation Setup:

    • Use a pulsed light source (e.g., flash lamp, pulsed laser). [8] * The instrument must incorporate a method to gate the detector or block the prompt fluorescence. This can be done electronically or mechanically using a rotating chopper or shutter system. [9][10]3. Data Acquisition:

    • Excite the sample with a light pulse.

    • After a set delay time, begin recording the emission intensity at the peak phosphorescence wavelength as a function of time.

    • For very long lifetimes, a technique like Multichannel Scaling (MCS) is ideal as it can efficiently build up the decay curve by counting photons in discrete time bins over many excitation cycles. [8]4. Data Analysis:

    • The resulting data is a decay curve (Intensity vs. Time).

    • Fit the decay curve to an exponential function (or multi-exponential if the decay is complex). For a single exponential decay, the equation is: I(t) = I₀ * exp(-t/τ_p)

    • The phosphorescence lifetime (τ_p) is the time it takes for the intensity to decay to 1/e of its initial value (I₀). [11]

G A Sample Preparation (Degassing / Freezing at 77K) B Pulsed Light Excitation A->B C Time Gating (Use Shutter/Chopper to block Fluorescence) B->C D Record Emission Intensity vs. Time C->D E Plot Decay Curve D->E F Fit Data to Exponential Function I(t) = I₀ * exp(-t/τ_p) E->F G Determine Phosphorescence Lifetime (τ_p) F->G

Caption: Workflow for phosphorescence lifetime measurement.

Structure-Property Relationships and Application Advantages

The distinct optical properties of pyrazine and s-triazine derivatives make them suitable for different, though sometimes overlapping, applications. The choice of core is a strategic design decision based on the desired outcome.

  • Pyrazine Derivatives: The propensity for high fluorescence efficiency makes pyrazine-based materials excellent candidates for applications where light emission is paramount.

    • Organic Light-Emitting Diodes (OLEDs): Used as highly efficient emissive materials or as host materials. The enhanced electron-transporting properties of the pyrazine system are also beneficial. [6] * Bio-imaging and Sensors: Strong fluorescence is essential for high-contrast imaging probes and turn-on/turn-off fluorescent sensors.

    • Two-Photon Absorption (TPA): Multi-branched pyrazine derivatives have shown remarkable cooperative enhancement of TPA cross-sections, making them suitable for applications in two-photon microscopy and photodynamic therapy. [5]

  • s-Triazine Derivatives: The strong electron-accepting nature and versatile substitution pattern of the s-triazine core are its greatest assets.

    • OLEDs: Frequently used to construct host materials, particularly for phosphorescent OLEDs (PHOLEDs), and as electron-transporting materials. [4][12] * Fluorescent Sensors: The s-triazine scaffold is a versatile foundation for designing chemosensors where analyte binding modulates the ICT process, leading to a measurable change in fluorescence. [13] * Non-linear Optics: The symmetrical, "Y"-shaped chromophores that can be built from the s-triazine core are of great interest for non-linear optical materials. [3] * Photocatalysis: s-Triazine conjugates have been successfully employed in artificial photosynthesis systems. [13]

G cluster_core Core Heterocycle cluster_props Key Structural / Optical Property cluster_app Primary Applications Pyrazine Pyrazine Core Prop_P Para-Linkage Pattern → Effective π-Delocalization → High Fluorescence Quantum Yield (Φ_F) Pyrazine->Prop_P sTriazine s-Triazine Core Prop_T Meta-Linkage Pattern → Strong Electron Acceptor → Tunable ICT sTriazine->Prop_T App_P Emissive Layers in OLEDs Bio-imaging Probes Two-Photon Materials Prop_P->App_P App_T Electron Transport / Host Materials Fluorescent Chemosensors Non-Linear Optics Prop_T->App_T

Caption: Relationship between core structure, properties, and applications.

Conclusion

The choice between a pyrazine and an s-triazine core is a fundamental decision in the design of optoelectronic and sensory materials. This guide has demonstrated that while both are electron-deficient N-heterocycles, their differing nitrogen arrangements lead to distinct photophysical behaviors. Pyrazine derivatives are often the superior choice when high fluorescence quantum yield is the primary objective, thanks to the effective electronic delocalization enabled by their para-linkage geometry. Conversely, the s-triazine core offers a highly versatile and strongly electron-accepting scaffold, ideal for constructing complex D-π-A systems, host materials, and chemosensors, even if high intrinsic fluorescence is not always achieved. A thorough understanding of these structure-property relationships, validated by the robust experimental protocols detailed herein, is essential for the rational design of next-generation functional organic materials.

References

  • A Comparative Guide to the Optical Properties of Pyrazine and s-Triazine Deriv
  • A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. BenchChem Technical Support.
  • Li, Y., & Ma, X.-S. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. Proceedings of the 6th International Conference on Mechatronics, Materials, Biotechnology and Environment (ICMMBE 2016).
  • Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. National Institutes of Health (NIH). [Link]
  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
  • Patel, R. B., et al. (2014). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal. [Link]
  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
  • Synthesis and photophysical properties of new s-triazine derivatives containing A–π–D–π–A quadrupolar branches.
  • Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]
  • Photophysical properties of designed triazine derivatives.
  • Dyke, T. R., & Muenter, J. S. (1998). An undergraduate experiment for the measurement of phosphorescence lifetimes.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. National Institutes of Health (NIH). [Link]
  • How to Measure Phosphorescence Lifetime. YouTube. [Link]
  • 2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device.
  • Enhanced Photosensitive Schottky Diode Behavior of Pyrazine over 2-Aminopyrimidine Ligand in Copper(II)
  • Synthesis and Two-photon Absorption Properties of Multi-branched Pyrazine Derivatives.
  • Phosphorescence lifetime calculation. The experimental data show a...
  • Fluorescence and Phosphorescence: Instrument
  • Al-Masoudi, N. A., et al. (2022). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules. [Link]
  • VUV photoionisation of free azabenzenes: Pyridine, pyrazine, pyrimidine, pyridazine and s-triazine.
  • Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. [Link]
  • Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. MDPI. [Link]

Sources

A Researcher's Guide to Antibacterial Activity Analysis: A Comparative Study of In Vitro and In Silico Methods for Pyridopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents. Pyridopyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including potent antibacterial effects. For researchers and drug development professionals, a critical aspect of advancing these compounds from hit to lead is the rigorous evaluation of their antibacterial efficacy. This guide provides an in-depth comparison of two fundamental approaches: traditional in vitro laboratory testing and modern in silico computational analysis. By understanding the strengths, limitations, and synergistic potential of each, researchers can design more efficient and insightful drug discovery pipelines.

The Imperative for Robust Antibacterial Assessment

The development of a new antibacterial agent is a long and arduous journey. Early and accurate assessment of a compound's activity is paramount to avoid costly failures in later stages. This is where the strategic implementation of both wet-lab and computational methods becomes indispensable. In vitro assays provide the foundational, real-world evidence of a compound's ability to inhibit or kill bacteria. In contrast, in silico methods offer a powerful predictive lens, allowing for the rapid screening of large compound libraries, elucidation of potential mechanisms of action, and optimization of lead candidates before they are even synthesized. This guide will dissect both methodologies, providing not just the "how" but, more importantly, the "why" behind the experimental and computational choices we make as scientists.

Part 1: The Gold Standard - In Vitro Analysis

In vitro (Latin for "in glass") assays are the cornerstone of antibacterial activity testing. These experiments are conducted in a controlled laboratory setting, outside of a living organism, to directly measure the effect of a compound on bacterial growth and viability. The data generated from these assays are fundamental for establishing a compound's antibacterial profile.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] It is the most widely used and fundamental measure of an antibiotic's potency.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), which is then incubated to reach the exponential growth phase.

    • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[1] This standardization is critical for the reproducibility of the assay, as the initial bacterial load can significantly impact the MIC value.

  • Preparation of Compound Dilutions:

    • The pyridopyrazine compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • A series of two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium. This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate, except for a sterility control well.

    • The plate is incubated at 37°C for 16-24 hours.[1]

  • Determination of MIC:

    • After incubation, the plate is visually inspected for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC tells us the concentration that inhibits growth, the MBC provides information on the concentration required to kill the bacteria.[4][5] This is a crucial parameter for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Perform an MIC Assay: The MBC assay is a direct extension of the MIC assay.

  • Subculturing:

    • A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth (the MIC well and wells with higher concentrations).

    • These aliquots are plated onto a fresh, antibiotic-free agar medium.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC:

    • The number of colonies on each plate is counted.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5]

Time-Kill Kinetics Assay

Time-kill assays provide a dynamic view of antibacterial activity over time.[6][7][8] By plotting bacterial viability against time at different compound concentrations, we can understand the rate and extent of bacterial killing.

  • Preparation:

    • Prepare flasks containing broth with the pyridopyrazine compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC) and a growth control flask without the compound.

    • Inoculate each flask with a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL).[9]

  • Sampling Over Time:

    • At specific time points (e.g., 0, 2, 4, 6, 12, 24 hours), an aliquot is withdrawn from each flask.[9][10]

  • Viable Cell Counting:

    • The withdrawn samples are serially diluted and plated on antibiotic-free agar.

    • After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • The log10 CFU/mL is plotted against time for each compound concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Table 1: Representative In Vitro Antibacterial Activity Data for Pyridopyrazine Analogs

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pyridopyrazine AS. aureus16322Bactericidal
Pyridopyrazine AE. coli32>128>4Bacteriostatic
Pyridopyrazine BS. aureus8162Bactericidal
Pyridopyrazine BE. coli16322Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]

InVitro_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay cluster_TimeKill Time-Kill Kinetics Assay prep_inoculum_mic Prepare Standardized Bacterial Inoculum inoculate_mic Inoculate Microtiter Plate prep_inoculum_mic->inoculate_mic prep_dilutions_mic Prepare Serial Dilutions of Pyridopyrazine Compound prep_dilutions_mic->inoculate_mic incubate_mic Incubate (16-24h) inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher) onto Agar read_mic->subculture Extends from MIC results incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc prep_flasks Prepare Flasks with Compound and Bacterial Inoculum sample_time Sample at Multiple Time Points prep_flasks->sample_time plate_count Plate Dilutions and Count CFU sample_time->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data

Figure 1: Experimental workflow for in vitro antibacterial activity assessment.

Part 2: The Predictive Powerhouse - In Silico Analysis

In silico (Latin for "in silicon") methods utilize computer simulations and modeling to predict the biological activity of molecules. These approaches have revolutionized drug discovery by enabling the rapid and cost-effective screening of vast chemical spaces and providing insights into drug-target interactions at a molecular level.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our pyridopyrazine compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex.[5] The primary goal is to predict the binding mode and affinity, often represented as a docking score.

For many antibacterial agents, including those with structures similar to pyridopyrazines like pyrrolopyrimidines, the bacterial type II topoisomerases, DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit), are well-established targets.[5] These enzymes are essential for bacterial DNA replication and are distinct from their human counterparts, making them excellent targets for selective antibacterial drugs. Therefore, for our in silico analysis of pyridopyrazine compounds, docking against the ATP-binding sites of GyrB and ParE is a scientifically sound starting point.

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target protein (e.g., E. coli DNA gyrase B) from a public database like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. This step is crucial for accurately modeling the electrostatic interactions within the binding site.

  • Preparation of the Ligand:

    • Generate the 3D structure of the pyridopyrazine compound.

    • Assign correct atom types and charges and minimize the energy of the structure.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a known inhibitor in the crystal structure.

    • Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (a lower score generally indicates a more favorable binding).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyridopyrazine compound and the amino acid residues of the target protein. A recent study on pyrazine-based heterocycles demonstrated that a pyridone derivative with high antibacterial activity against S. aureus showed a high binding affinity (S = -7.4519 kcal/mol) to its bacterial target (PDB: 4DUH), forming key hydrogen-donor and π-hydrogen bonds.[11][12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[13][14] By developing a QSAR model for a series of pyridopyrazine analogs, we can predict the antibacterial activity of new, unsynthesized compounds based on their molecular descriptors (e.g., hydrophobicity, electronic properties, size).

  • Data Collection: A dataset of pyridopyrazine compounds with their experimentally determined antibacterial activities (e.g., MIC values) is required.

  • Descriptor Calculation: For each compound, a large number of molecular descriptors are calculated using specialized software.

  • Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that best correlates the descriptors with the observed activity.[14]

  • Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the nature of the interactions.[10][15] While docking provides a static snapshot, MD simulations can reveal how the complex behaves in a more realistic, solvated environment.

  • System Setup: The best-docked pose of the pyridopyrazine-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Simulation: The simulation is run for a specific period (e.g., nanoseconds), calculating the forces between all atoms and their resulting movements at each time step.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation) and to identify key and persistent interactions. A stable complex with consistent hydrogen bonding over the simulation time would lend further support to the compound's potential as an effective inhibitor.[10][15]

InSilico_Workflow cluster_Docking Molecular Docking cluster_MD Molecular Dynamics (MD) Simulation cluster_QSAR Quantitative Structure-Activity Relationship (QSAR) prep_receptor Prepare Receptor (e.g., DNA Gyrase) run_docking Run Docking Simulation prep_receptor->run_docking prep_ligand Prepare Ligand (Pyridopyrazine Compound) prep_ligand->run_docking analyze_docking Analyze Binding Pose and Docking Score run_docking->analyze_docking setup_system Set up Simulation System (Complex in Water Box) analyze_docking->setup_system Input for MD run_md Run MD Simulation setup_system->run_md analyze_md Analyze Trajectory for Stability and Interactions run_md->analyze_md collect_data Collect Data (Structures and MIC values) calc_descriptors Calculate Molecular Descriptors collect_data->calc_descriptors build_model Build and Validate QSAR Model calc_descriptors->build_model predict_activity Predict Activity of New Compounds build_model->predict_activity

Figure 2: General workflow for in silico analysis of antibacterial compounds.

Part 3: A Head-to-Head Comparison and Synergistic Integration

Neither in vitro nor in silico methods are sufficient on their own for a comprehensive antibacterial drug discovery program. Their true power lies in their synergistic application.

Table 2: Comparison of In Vitro and In Silico Approaches

FeatureIn Vitro AnalysisIn Silico Analysis
Nature of Data Experimental, quantitative (e.g., MIC)Predictive, computational (e.g., docking score)
Throughput Low to mediumHigh to ultra-high
Cost High (reagents, consumables, labor)Low (computational resources)
Time Days to weeks per compoundHours to days for thousands of compounds
Insights Provided Direct evidence of antibacterial effectPrediction of binding, mechanism of action, ADMET properties
Limitations Resource-intensive, may not reveal mechanismPredictive nature requires experimental validation, potential for false positives
The Synergy in Action: An Integrated Workflow

An efficient drug discovery pipeline leverages the strengths of both methodologies in an iterative cycle.

  • Initial Screening (In Silico): A large virtual library of pyridopyrazine derivatives can be rapidly screened using molecular docking against a validated target like DNA gyrase. This initial step filters down the vast chemical space to a manageable number of promising candidates.

  • Prioritization and Synthesis (In Silico to Lab): The top-scoring compounds from docking, along with those predicted to have favorable drug-like properties (from ADMET predictions), are prioritized for synthesis. This in silico-driven selection ensures that laboratory resources are focused on the most promising molecules.

  • Experimental Validation (In Vitro): The synthesized compounds are then subjected to in vitro testing (MIC, MBC) to confirm their antibacterial activity.

  • Model Refinement and Optimization (Lab to In Silico): The experimental data from the in vitro assays are used to build and refine a QSAR model. This model can then be used to suggest new modifications to the pyridopyrazine scaffold to improve activity, feeding back into the design and synthesis stage. Furthermore, if a compound shows good in vitro activity, MD simulations can be run to gain a deeper understanding of its binding stability, guiding further lead optimization.

This integrated approach creates a self-validating system where computational predictions guide experimental work, and experimental results, in turn, refine the computational models. This cycle accelerates the discovery of potent and selective broad-spectrum antimicrobials.

Synergistic_Workflow cluster_InSilico In Silico Discovery cluster_Lab Laboratory Validation & Optimization virtual_screening Virtual Screening (Docking, QSAR) admet_prediction ADMET Prediction virtual_screening->admet_prediction prioritization Prioritize Candidates admet_prediction->prioritization synthesis Chemical Synthesis prioritization->synthesis Synthesize Hits in_vitro In Vitro Testing (MIC, MBC, Time-Kill) synthesis->in_vitro sar_analysis Structure-Activity Relationship (SAR) in_vitro->sar_analysis sar_analysis->virtual_screening Refine Models

Figure 3: A synergistic workflow integrating in silico and in vitro methods.

Conclusion

The evaluation of pyridopyrazine compounds as potential antibacterial agents requires a multifaceted approach. While in vitro assays remain the gold standard for confirming biological activity, the integration of in silico methods provides an unparalleled advantage in terms of speed, cost-effectiveness, and mechanistic insight. By embracing a synergistic workflow that combines the predictive power of molecular docking, QSAR, and molecular dynamics with the empirical evidence from MIC, MBC, and time-kill assays, researchers can significantly accelerate the journey from a promising chemical scaffold to a clinically viable antibacterial drug. This integrated strategy is not merely an alternative but a necessity in our ongoing battle against antimicrobial resistance.

References

  • Integrated in vitro-in silico screening strategy for the discovery of antibacterial compounds. (n.d.). PubMed.
  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.). Creative Diagnostics.
  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2020). PubMed.
  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (n.d.). Johns Hopkins University.
  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. (2025). PubMed.
  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. (n.d.). ResearchGate.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health.
  • Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (n.d.). Springer.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023). Institute for Collaborative Biotechnologies.
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Microbe Investigations.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (n.d.). PubMed.
  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents | Request PDF. (2025). ResearchGate.
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI.
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). PubMed.
  • (PDF) Prediction of Antibacterial Properties of Piperazine Molecules using Machine Learning approach Prediction of Antibacterial Properties of Piperazine Molecules using Machine Learning approach. (2025). ResearchGate.
  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PubMed Central.
  • In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. (n.d.). MDPI.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PubMed Central.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central.
  • Integrated In Vitro and In Silico Evaluation of the Antimicrobial and Cytotoxic Potential of Calotropis procera Leaf Ethanolic Extract: From GC-MS Profiling to Molecular Docking and Dynamics. (2025). National Institutes of Health.
  • In silico study combining QSAR, docking and molecular dynamics simulation on 2,4-disubstituted pyridopyrimidine derivatives. (n.d.). PubMed.
  • Time Kill Assay | PDF | Antimicrobial. (n.d.). Scribd.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
  • Time-Kill Evaluations | Nelson Labs. (n.d.). Nelson Labs.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.

Sources

A Senior Application Scientist's Guide to Validating Novel Pyridopyrazine Efficacy in Erlotinib-Resistant NSCLC Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals specializing in oncology and kinase inhibitor development.

Objective: This guide provides an in-depth, experimentally-supported framework for validating the inhibitory potential of novel pyridopyrazine compounds against non-small cell lung cancer (NSCLC) cell lines that have developed resistance to the first-generation EGFR inhibitor, erlotinib. We will delve into the molecular rationale, present detailed protocols for key validation assays, and offer insights into data interpretation, enabling a robust comparison of novel agents against existing therapies.

The Clinical Challenge: Overcoming Acquired Resistance to Erlotinib

First-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like erlotinib revolutionized the treatment of NSCLC for patients harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[1][2] These therapies initially yield dramatic responses. However, their efficacy is almost universally limited by the development of acquired resistance, typically within one to two years of treatment.[1][3] Understanding the molecular drivers of this resistance is paramount to designing and validating next-generation inhibitors.

The two most prevalent mechanisms of acquired resistance to erlotinib are:

  • The T790M "Gatekeeper" Mutation: This secondary mutation in exon 20 of the EGFR gene accounts for approximately 50-60% of resistance cases.[4][5][6] The substitution of a bulky methionine for a threonine at position 790 sterically hinders the binding of erlotinib to the ATP-binding pocket of the EGFR kinase domain, rendering the drug ineffective.[1][4]

  • MET Proto-Oncogene Amplification: This mechanism, responsible for about 5-20% of resistance cases, involves the activation of a "bypass" signaling pathway.[7][8][9] Overexpression of the MET receptor tyrosine kinase can activate downstream signaling cascades, such as the PI3K/AKT pathway, independently of EGFR, thereby sustaining cell proliferation and survival even when EGFR is inhibited.[5][8][10] MET amplification can occur with or without a concurrent T790M mutation.[7]

Other less frequent mechanisms include mutations in downstream effectors like PIK3CA, activation of other receptor tyrosine kinases (e.g., HER2, AXL, IGF1R), and phenotypic transformations like the epithelial-to-mesenchymal transition (EMT).[3][10][11]

A Potential Solution: Pyridopyrazines and Related Heterocycles

The quest for compounds that can overcome these resistance mechanisms has led to the exploration of various chemical scaffolds. Fused pyrimidine systems, such as pyridopyrazines and pyrrolopyrimidines, have emerged as promising candidates.[12][13][14] These heterocycles often serve as potent ATP-competitive inhibitors. Their structural diversity allows for the design of molecules that can form unique interactions within the kinase domain, potentially accommodating the conformational changes induced by the T790M mutation or exhibiting activity against bypass signaling kinases. Pyrazoline derivatives have also been explored for their anti-EGFR properties.[15][16]

This guide will focus on the experimental validation of a hypothetical novel pyridopyrazine compound, hereafter referred to as "Compound-P," designed to inhibit erlotinib-resistant NSCLC.

The Experimental Validation Framework

A rigorous validation pipeline is essential to characterize the efficacy and mechanism of action of Compound-P. This involves a head-to-head comparison with erlotinib using a well-defined panel of NSCLC cell lines.

Foundational Tools: Selecting the Right Cellular Models

The cornerstone of this validation is the use of isogenic or closely related cell line pairs that represent both sensitivity and resistance to erlotinib.

Cell LineEGFR StatusErlotinib SensitivityKey Features & Application
PC-9 Exon 19 DeletionSensitiveA classic model for EGFR-TKI sensitivity. Serves as a baseline control.
H1975 L858R & T790M Resistant The gold-standard model for T790M-mediated resistance.[4] A primary test for Compound-P's efficacy.
HCC827 Exon 19 DeletionSensitiveAnother sensitive parental line.
HCC827-ER Exon 19 DeletionResistant An erlotinib-resistant line derived from HCC827, often exhibiting MET amplification .[17][18] Ideal for testing bypass track inhibition.
Visualizing the Challenge: Signaling and Resistance

To conceptualize our experimental approach, we must first visualize the underlying biology.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET ERBB3 ERBB3 MET->ERBB3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ERBB3->PI3K EGF EGF Ligand EGF->EGFR

Caption: Simplified EGFR Signaling Pathway.

Resistance_Mechanisms EGFR_WT EGFR (Activating Mutation) Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR_WT->Downstream EGFR_T790M EGFR (T790M Mutation) EGFR_T790M->Downstream MET_Amp MET Amplification MET_Amp->Downstream Bypass Activation Survival Cell Survival & Proliferation Downstream->Survival Erlotinib Erlotinib Erlotinib->EGFR_WT Inhibits Erlotinib->EGFR_T790M Ineffective

Caption: Key Mechanisms of Erlotinib Resistance.

Core Experimental Protocols

The following protocols provide a step-by-step guide to generating robust, comparative data.

Protocol 1: Cell Viability Assay (Dose-Response and IC50 Determination)

Principle of the Assay: This experiment quantifies the effect of a drug on cell proliferation and metabolic activity.[19] Assays like the MTT or the more sensitive resazurin reduction assay measure the conversion of a substrate by metabolically active cells into a colored or fluorescent product, allowing for the calculation of the drug concentration that inhibits 50% of cell growth (IC50).[20][21]

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-9, H1975, HCC827, and HCC827-ER cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of Erlotinib and Compound-P in complete culture medium. A typical concentration range would be from 0.001 µM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Development:

    • Add 10 µL of Resazurin reagent (or similar viability reagent like CellTiter-Glo®) to each well.

    • Incubate for 2-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle control wells.

    • Plot the normalized viability (%) against the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each drug in each cell line.

Expected Outcome & Data Presentation:

The primary output is a set of IC50 values that directly compare the potency of Compound-P and Erlotinib.

Cell LinePrimary Resistance MechanismErlotinib IC50 (µM)Compound-P IC50 (µM)Fold Change (Erlotinib / Cmpd-P)
PC-9 N/A (Sensitive)~0.02~0.0151.3
H1975 T790M Mutation >10~0.05>200
HCC827 N/A (Sensitive)~0.01~0.011
HCC827-ER MET Amplification >8~0.5>16

Note: Data are hypothetical and for illustrative purposes. A successful Compound-P would show a low IC50 value in the resistant H1975 and HCC827-ER lines, where erlotinib's IC50 is very high.

Protocol 2: Western Blot Analysis of EGFR Pathway Modulation

Principle of the Assay: Western blotting is a technique used to detect specific proteins in a sample and assess their expression levels and activation state (via phosphorylation).[22][23] By probing for key phosphorylated proteins (p-EGFR, p-AKT, p-ERK), we can directly observe whether a compound is inhibiting its intended target and the downstream signaling cascade.[24][25][26]

WB_Workflow Start Seed Cells (e.g., H1975) Treat Treat with Drug (Erlotinib vs. Cmpd-P) Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS SDS-PAGE Separation Lyse->SDS Transfer Transfer to Membrane SDS->Transfer Block Blocking Transfer->Block Probe1 Primary Antibody (e.g., anti-p-EGFR) Block->Probe1 Probe2 Secondary Antibody Probe1->Probe2 Detect Detection & Imaging Probe2->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: Experimental Workflow for Western Blot Analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed H1975 and HCC827-ER cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight. Treat the cells with Erlotinib (e.g., 1 µM) and Compound-P (e.g., 0.1 µM and 1 µM) for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • p-EGFR (Tyr1068)

      • Total EGFR

      • p-AKT (Ser473)

      • Total AKT

      • p-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • β-Actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels.

Expected Outcome & Data Interpretation:

In the H1975 (T790M) cell line, effective inhibition by Compound-P should lead to a marked decrease in the phosphorylation of EGFR and its downstream effectors, AKT and ERK. Erlotinib, at the same concentration, should show little to no effect. This result provides direct evidence that Compound-P is successfully inhibiting the drug-resistant EGFR mutant. In HCC827-ER cells, the results can reveal if Compound-P has activity against MET-driven bypass signaling.

Synthesizing the Evidence: Building a Case for Pyridopyrazines

The combination of cell viability and Western blot data provides a powerful, multi-faceted validation of a novel inhibitor.

  • Potency and Selectivity: The IC50 data from Protocol 1 demonstrates the potency of Compound-P against resistant cells. A significantly lower IC50 compared to erlotinib is the first critical indicator of success.

  • Mechanism of Action: The Western blot data from Protocol 2 confirms the mechanism of action. Seeing a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK phosphorylation validates that the observed cell death is a direct result of on-target pathway inhibition.

By systematically applying these validated protocols, researchers can generate a robust data package that clearly compares the performance of novel pyridopyrazines against the clinical incumbent, erlotinib. This evidence is crucial for making informed decisions in the drug development pipeline and for advancing new therapeutic options for patients with resistant NSCLC.

References

  • MET amplification and epithelial-to-mesenchymal transition exist as parallel resistance mechanisms in erlotinib-resistant, EGFR-mutated, NSCLC HCC827 cells. National Institutes of Health (NIH). [Link]
  • MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib. Proceedings of the National Academy of Sciences (PNAS). [Link]
  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. National Institutes of Health (NIH). [Link]
  • Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC. National Institutes of Health (NIH). [Link]
  • Poor response to erlotinib in patients with tumors containing baseline EGFR T790M mutations found by routine clinical molecular testing. National Institutes of Health (NIH). [Link]
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
  • Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib Is Associated with a Second Mutation in the EGFR Kinase Domain. PLOS Medicine. [Link]
  • IGF1R depletion facilitates MET-amplification as mechanism of acquired resistance to erlotinib in HCC827 NSCLC cells. National Institutes of Health (NIH). [Link]
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. American Association for Cancer Research (AACR) Journals. [Link]
  • Mechanisms of resistance to EGFR TKIs and development of a new generation of drugs in non-small-cell lung cancer. PubMed. [Link]
  • Combined Therapy with Mutant-Selective EGFR Inhibitor and Met Kinase Inhibitor for Overcoming Erlotinib Resistance in EGFR-Mutant Lung Cancer. American Association for Cancer Research (AACR) Journals. [Link]
  • Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. The Company of Biologists Journals. [Link]
  • Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. National Institutes of Health (NIH). [Link]
  • Clinical strategies for acquired epidermal growth factor receptor tyrosine kinase inhibitor resistance in non-small-cell lung cancer p
  • The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Str
  • Pyrazoline Derivatives as EGFR Inhibitor: Mini Review. Research Journal of Pharmacy and Technology. [Link]
  • Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. National Institutes of Health (NIH). [Link]
  • Pyrazoline Derivatives as EGFR Inhibitor: Mini Review. Research Journal of Pharmacy and Technology. [Link]
  • Mechanisms of resistance to erlotinib and gefitinib.
  • Western blot analysis of EGFR pathway activation in HepG2, HUH-7,...
  • Drug sensitivity of parental cell lines and cell lines with acquired erlotinib resistance.
  • Western blot analysis of EGFR and associated proteins.
  • Differential sensitivity of NSCLC cell lines to erlotinib following...
  • Determinants of sensitivity to the EGFR TK inhibitor erlotinib (E) in a panel of NSCLC cell lines. American Society of Clinical Oncology (ASCO)
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health (NIH). [Link]
  • Cell migration of erlotinib-sensitive and erlotinib-resistant NSCLC...
  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. National Institutes of Health (NIH). [Link]
  • Enhanced sensitivity to the HER1/epidermal growth factor receptor tyrosine kinase inhibitor erlotinib hydrochloride in chemotherapy-resistant tumor cell lines. PubMed. [Link]
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. American Society of Hematology (ASH)
  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [Link]
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to Pyridopyrazine-Based Nonlinear Optical Materials: Performance Benchmarking for Advanced Photonic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation materials for optical signal processing, data storage, and frequency conversion, the field of nonlinear optics (NLO) presents a fertile ground for innovation. Organic materials, with their inherent advantages of high NLO coefficients, rapid response times, and molecular tailorability, have emerged as frontrunners in this quest. Among these, pyridopyrazine derivatives are carving a niche as a promising new class of NLO materials. This guide provides a comprehensive performance benchmark of these novel compounds against established industry standards, supported by experimental data and detailed characterization protocols, to aid researchers, scientists, and drug development professionals in their exploration of advanced photonic materials.

The Rise of Pyridopyrazine-Based NLO Materials

The efficacy of an NLO material is fundamentally linked to its molecular structure. The archetypal design involves a π-conjugated system flanked by electron-donating (D) and electron-accepting (A) groups (a D-π-A structure). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation with high-intensity light, leading to a large change in the molecule's dipole moment and consequently, a strong nonlinear optical response.

Pyridopyrazine, a heterocyclic aromatic compound containing a pyrazine ring fused to a pyridine ring, offers a unique and advantageous scaffold for NLO chromophores. The electron-deficient nature of the pyrazine ring system allows it to function as a potent electron acceptor. When combined with suitable electron-donating moieties, pyridopyrazine derivatives can exhibit significant second- and third-order NLO properties. Recent research has focused on the synthesis and characterization of novel pyridopyrazine-based compounds, demonstrating their potential to outperform some existing materials.[1]

Performance Benchmarking: A Comparative Analysis

To objectively assess the potential of new pyridopyrazine-based materials, a direct comparison with well-established, high-performance organic NLO materials is essential. For this guide, we have selected chalcone derivatives and 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) as benchmarks. Chalcones are known for their significant second-harmonic generation (SHG) efficiencies, while DAST is a renowned organic salt with exceptionally high second- and third-order NLO coefficients.[2][3]

Second-Order NLO Performance (Second-Harmonic Generation)

Second-order NLO effects, such as SHG, are crucial for applications like frequency doubling of lasers. The SHG efficiency of a material is often measured relative to a standard reference material like urea or potassium dihydrogen phosphate (KDP).

While extensive experimental SHG data for a wide range of pyridopyrazine derivatives is still emerging, theoretical studies and preliminary experimental work on related nitrogen-containing heterocyclic compounds show promise. For instance, certain 2-amino-3-nitropyridinium halides have demonstrated SHG efficiencies up to 15 times that of KDP.[4] In comparison, some chalcone derivatives have reported SHG efficiencies as high as 14 times that of urea.[2]

Table 1: Comparative Second-Order NLO Properties

Material ClassExample Compound(s)Second-Harmonic Generation (SHG) EfficiencyReference
Pyridopyrazine Derivatives Novel Pyrido[2,3-b]pyrazine derivativesFirst hyperpolarizability (βtot) up to 15.6 × 10⁻³⁰ esu (theoretically calculated)[1]
Benchmark: Chalcones Various donor-acceptor substituted chalconesUp to 14 times that of urea[2]
Benchmark: Pyridinium Halides 2-amino-3-nitropyridinium chloride~15 times that of KDP[4]

Note: Direct experimental comparison of SHG efficiency for pyridopyrazine derivatives with these benchmarks is an active area of research.

Third-Order NLO Performance (Z-Scan Analysis)

Third-order NLO phenomena are vital for applications in all-optical switching, optical limiting, and data processing. The Z-scan technique is a widely used method to determine the third-order nonlinear susceptibility (χ(3)), which encompasses both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[5][6]

Recent studies on novel donor-acceptor (D-A) type pyrazine derivatives have yielded significant third-order NLO properties. For instance, certain compounds in a synthesized series exhibited a third-order nonlinear polarizability (χ(3)) as high as 9.41 × 10⁻⁶ esu.[2] For comparison, the well-established benchmark DAST has a reported χ(3) of a similar order of magnitude.[2] Chalcone derivatives have also been investigated for their third-order NLO properties, with reported χ(3) values in the range of 10⁻¹¹ to 10⁻¹² esu, indicating that the new pyrazine derivatives show considerable promise in this domain.[2]

Table 2: Comparative Third-Order NLO Properties

MaterialThird-Order Nonlinear Susceptibility (χ(3)) (esu)Second Hyperpolarizability (γ) (esu)Measurement TechniqueReference
Pyridopyrazine Derivative (Compound 7) -6.63 × 10⁻³⁵DFT Calculation[1]
DAST 9.41 × 10⁻⁶-Z-scan[2]
Chalcone Derivatives ~10⁻¹¹ - 10⁻¹²-Z-scan[2]

Essential Characterization Protocols

To ensure the scientific integrity and reproducibility of NLO material evaluation, standardized experimental protocols are paramount. Here, we detail the methodologies for key characterization techniques.

Synthesis of Pyridopyrazine Derivatives

The synthesis of pyridopyrazine-based NLO materials typically involves a multicomponent reaction. For example, novel pyrido[2,3-b]pyrazine derivatives can be synthesized by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) in ethanol.[1] The resulting products can then be purified and characterized using standard analytical techniques such as NMR and FT-IR spectroscopy.[1]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indane Indane-1,3-dione Reaction Multicomponent Reaction Indane->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Aminopyrazine 2-Aminopyrazine Aminopyrazine->Reaction Catalyst p-TSA (catalyst) Catalyst->Reaction catalyzes Solvent Ethanol Solvent->Reaction in Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Characterization (NMR, FT-IR) Purification->Characterization Product Pyridopyrazine Derivative Characterization->Product

Synthesis workflow for novel pyridopyrazine derivatives.
Second-Harmonic Generation (SHG) Efficiency Measurement: The Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a rapid and effective method for screening the SHG efficiency of new NLO materials in powder form.[7][8][9]

Experimental Protocol:

  • Sample Preparation: The synthesized material is ground into a fine powder and sieved to obtain a uniform particle size. The powder is then packed into a capillary tube or a sample holder with a transparent window.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the excitation source.

  • Experimental Setup: The laser beam is directed onto the powdered sample. A filter is placed after the sample to block the fundamental wavelength and allow only the second-harmonic signal (at 532 nm) to pass through.

  • Detection: The intensity of the generated second-harmonic light is measured using a photomultiplier tube (PMT) or a photodiode.

  • Reference Measurement: The measurement is repeated with a standard reference material of known SHG efficiency (e.g., KDP or urea) under identical conditions.

  • Efficiency Calculation: The SHG efficiency of the sample is determined by comparing the intensity of its second-harmonic signal to that of the reference material.

KurtzPerryWorkflow Laser Pulsed Laser (e.g., Nd:YAG, 1064 nm) Sample Powdered Sample in Holder Laser->Sample Fundamental Beam Reference Reference Material (e.g., KDP) Laser->Reference Fundamental Beam Filter Filter (blocks 1064 nm) Sample->Filter Transmitted Light Reference->Filter Detector Detector (PMT or Photodiode) Filter->Detector SHG Signal (532 nm) Analysis Data Analysis & Comparison Detector->Analysis

Experimental workflow for the Kurtz-Perry powder technique.
Third-Order NLO Characterization: The Z-Scan Technique

The Z-scan technique is a versatile single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[5][6][10][11][12]

Experimental Protocol:

  • Sample Preparation: The material is dissolved in a suitable solvent to form a solution of known concentration, which is then placed in a cuvette of a specific path length.

  • Laser Source: A stable, high-quality laser beam with a Gaussian profile is focused using a lens.

  • Translational Stage: The sample is mounted on a translational stage that moves it along the z-axis (the direction of laser propagation) through the focal point of the lens.

  • Detection Setup:

    • Closed-Aperture Z-Scan (for n₂): An aperture is placed in the far-field of the beam before the detector. The transmittance through the aperture is measured as a function of the sample's position (z). A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) n₂, while a valley-peak signature indicates a positive (self-focusing) n₂.

    • Open-Aperture Z-Scan (for β): The aperture is removed, and the total transmittance of the beam is measured as the sample moves along the z-axis. A decrease in transmittance at the focal point indicates reverse saturable absorption (positive β), while an increase indicates saturable absorption (negative β).

  • Data Analysis: The obtained transmittance curves are fitted to theoretical models to extract the values of n₂ and β, from which the real and imaginary parts of the third-order nonlinear susceptibility (χ(3)) can be calculated.[10]

ZScanWorkflow cluster_setup Experimental Setup cluster_detection Detection cluster_analysis Data Analysis Laser Gaussian Laser Beam Lens Focusing Lens Laser->Lens Sample Sample on Translational Stage Lens->Sample Focused Beam Aperture Aperture Sample->Aperture Transmitted Beam Detector Detector Sample->Detector Open Aperture Aperture->Detector Closed Aperture ClosedAperture Closed-Aperture Data (determines n₂) Detector->ClosedAperture OpenAperture Open-Aperture Data (determines β) Detector->OpenAperture Chi3 Calculate χ(3) ClosedAperture->Chi3 OpenAperture->Chi3

Workflow for the Z-scan experimental technique.
Thermal Stability and Optical Transparency

The practical utility of NLO materials is also contingent on their thermal stability and optical transparency.

  • Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the decomposition temperature and phase transition behavior of the materials.[13][14][15][16][17][18] A high decomposition temperature is crucial for device applications where the material may be subjected to elevated temperatures.

  • Optical Transparency: The linear optical properties are characterized using UV-Vis-NIR spectroscopy to determine the material's transparency window.[7][19][20][21][22] A wide transparency range with a low absorption cutoff wavelength is desirable to minimize optical losses in the operational wavelength range of the device.

Conclusion and Future Outlook

The emerging class of pyridopyrazine-based NLO materials demonstrates significant promise for advanced photonic applications. Theoretical calculations and initial experimental findings suggest that their second- and third-order nonlinear optical properties are comparable to, and in some cases may exceed, those of established benchmarks like chalcones and DAST. The inherent flexibility of organic synthesis allows for the fine-tuning of their molecular structure to optimize their NLO response, thermal stability, and optical transparency.

Further research should focus on the synthesis of a broader range of pyridopyrazine derivatives and their comprehensive experimental characterization. Direct, side-by-side comparisons with industry-standard materials under identical experimental conditions will be crucial for a definitive assessment of their performance. The development of high-quality single crystals of these materials will also be essential for their integration into practical photonic devices. As this research progresses, pyridopyrazine-based compounds are poised to become a vital component in the toolkit of materials scientists and engineers working at the forefront of nonlinear optics.

References

  • Studies on structural and third order nonlinear optical properties of bulk size DAST: an interesting organic single crystal for photonic applications. (n.d.). ResearchGate.
  • Z-scan evaluation of the third-order nonlinear-optical effects of organic single crystals. (2003). Optica Publishing Group.
  • Z-scan technique. (n.d.). Wikipedia.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health.
  • Z-Scan Measurements of Optical Nonlinearities. (n.d.). University of Central Florida.
  • Second-order nonlinear optical properties of X-shaped pyrazine derivatives. (n.d.). Physical Chemistry Chemical Physics.
  • Evaluation of DAST and zinc telluride nonlinear crystals for efficient terahertz generation. (2016). ResearchGate.
  • Optical properties of DAST in the THz range. (n.d.). Optica Publishing Group.
  • Z-Scan Technique for Nonlinear Materials Characterization. (n.d.). University of Central Florida.
  • Z-scan technique for nonlinear materials characterization: a review. (n.d.). Research Plateau Publishers.
  • Z-Scan for the Characterization of Transparent Optical Materials. (n.d.). Newport.
  • kurtz-perry powder technique: Topics by Science.gov. (n.d.). Science.gov.
  • Crystal growth of DAST. (n.d.). ResearchGate.
  • Second-order nonlinear optical properties of Λ -shaped pyrazine derivatives. (n.d.). ResearchGate.
  • Synthesis and NLO properties of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides. (n.d.). ResearchGate.
  • TGA-DSC. (n.d.). University of Melbourne.
  • UV–Vis–NIR transmission spectrum. (n.d.). ResearchGate.
  • Thermal decomposition temperature (by thermogravimetric analysis, TGA) of fluorescent emitters. (n.d.). ResearchGate.
  • Growth of high-quality DAST crystals for THz applications. (n.d.). ResearchGate.
  • Growth, spectral and thermal studies of organic NLO crystals of DSAS by SNM technique. (n.d.). ResearchGate.
  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). MDPI.
  • Kurtz Powder Technique Basic Paper. (n.d.). Scribd.
  • Theoretical Study on Second-Order Nonlinear Optical Responses of Pyrazine-carbazole Derivatives in Gas, Solution, and Crystal States. (2024). National Institutes of Health.
  • A powder technique for the evaluation of nonlinear optical materials. (1968). Semantic Scholar.
  • Rainbow Photonics: Growth of Nonlinear Optical DAST Crystals. (2003). CHIMIA.
  • Strong enhancement of second harmonic generation in nonlinear optical crystals: 2-amino-3-nitropyridinium halides (Cl, Br, I). (n.d.). Royal Society of Chemistry.
  • Growth and defects of DAST crystal in high concentration solution. (n.d.). ResearchGate.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
  • High-Efficiency Second-Harmonic Generation from Hybrid Light-Matter States. (2016). National Institutes of Health.
  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.
  • Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). National Institutes of Health.
  • Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
  • Theoretical investigation on the linear and nonlinear optical properties of DAPSH crystal. (n.d.). Scientific Reports.
  • TGA decomposition graphs showing relative sample masses (TG) and mass... (n.d.). ResearchGate.
  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). National Institutes of Health.
  • High-Efficiency Second-Harmonic Generation from Hybrid Light- Matter States. (2016). Radboud Repository.
  • Second harmonic generation by micropowders: A revision of the Kurtz-Perry method and its practical application. (n.d.). ResearchGate.
  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (n.d.). ResearchGate.
  • Principle of Kurtz-Perry powder SHG test. (n.d.). ResearchGate.
  • Thermal Decomposition of Nitropyrazoles. (n.d.). ResearchGate.
  • Efficient Enhancement of Second Harmonic Generation via Noninvasive Modulation. (n.d.). MDPI.
  • Advances in UV-Vis-NIR Spectroscopy: A Peer-Reviewed Special Issue. (2021). Spectroscopy Online.
  • Second harmonic generation in nonlinear optical crystals formed from propellane-type molecules. (n.d.). Royal Society of Chemistry.
  • UV/Vis‐NIR diffuse reflectance and b) IR transmission spectra of Ba2MoO3F(IO3). (n.d.). ResearchGate.
  • Optical transmission percentages measured using UV–Vis–NIR... (n.d.). ResearchGate.
  • UV-Vis-NIR transmission spectra: (a) gold and (b) aluminum films with a... (n.d.). ResearchGate.

Sources

The Cutting Edge of Drug Discovery: A Comparative Docking Analysis of 7-Bromopyrido[2,3-b]pyrazine Analogues as DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide delves into a focused comparative docking study of 7-Bromopyrido[2,3-b]pyrazine analogues, offering researchers, scientists, and drug development professionals a comprehensive look into their potential as bacterial DNA gyrase inhibitors. By integrating in-silico methodologies with experimental insights, we aim to elucidate the structure-activity relationships (SAR) that govern the inhibitory potential of this promising class of compounds.

The Rationale: Targeting Bacterial Proliferation at its Core

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication, transcription, and repair. Its indispensable role in bacterial survival and the notable differences from its human counterparts make it an attractive and validated target for the development of new antibacterial agents.[1][2] The this compound core, with its unique electronic and steric properties, presents a compelling starting point for the design of potent DNA gyrase inhibitors. The bromine atom at the 7-position offers a strategic handle for further chemical modifications, allowing for a systematic exploration of the chemical space to optimize binding affinity and selectivity.

This guide will focus on a comparative analysis of a series of N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. By systematically varying the alkyl substituents at the N1 and N4 positions, we can probe the specific interactions within the ATP-binding pocket of DNA gyrase and derive critical insights for rational drug design.

The Workflow: From Molecular Design to In-Silico Validation

Our comparative docking study follows a rigorous and validated computational workflow, designed to provide reliable predictions of binding affinities and interaction patterns. This multi-step process ensures the scientific integrity of our findings.

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Molecular Docking cluster_3 Results & Analysis Ligand_Design Analogue Design (N1,N4-dialkylation) Ligand_Opt 3D Structure Generation & Energy Minimization Ligand_Design->Ligand_Opt Docking Docking Simulation (AutoDock Vina) Ligand_Opt->Docking Protein_Selection Target Selection (E. coli DNA Gyrase B) Protein_Prep Receptor Preparation (PDB ID: 5L3J) Protein_Selection->Protein_Prep Protein_Prep->Docking Scoring Binding Affinity Prediction & Pose Analysis Docking->Scoring Data_Analysis Comparative Analysis of Docking Scores & Interactions Scoring->Data_Analysis SAR Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR

Figure 1: Computational workflow for the comparative docking study.
Experimental Protocol: Molecular Docking of this compound Analogues

1. Ligand Preparation:

  • a. Analogue Selection: A series of N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione are selected for this study. The parent compound (unsubstituted at N1 and N4) and derivatives with methyl, ethyl, and propyl groups are included to assess the impact of alkyl chain length.

  • b. 3D Structure Generation: The 2D structures of the selected analogues are drawn using molecular editing software (e.g., ChemDraw) and converted to 3D structures.

  • c. Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. The optimized structures are saved in a PDBQT format for docking.

2. Protein Preparation:

  • a. Target Selection: The ATP-binding domain of Escherichia coli DNA gyrase subunit B is chosen as the protein target.

  • b. PDB File Acquisition: The crystal structure of E. coli DNA gyrase B in complex with an inhibitor (PDB ID: 5L3J) is downloaded from the Protein Data Bank.

  • c. Receptor Preparation: The protein structure is prepared for docking by removing water molecules and co-crystallized ligands. Polar hydrogens are added, and Kollman charges are assigned using AutoDock Tools. The prepared protein is saved in PDBQT format.

3. Molecular Docking Simulation:

  • a. Grid Box Definition: A grid box is defined to encompass the ATP-binding site of the DNA gyrase B subunit, ensuring the search space for the ligand is centered on the active site.

  • b. Docking with AutoDock Vina: The prepared ligands are docked into the active site of the prepared receptor using AutoDock Vina. The exhaustiveness parameter is set to a high value to ensure a thorough search of the conformational space.

  • c. Pose Analysis: The resulting docking poses for each ligand are analyzed. The pose with the lowest binding energy is selected as the most probable binding mode.

4. Data Analysis and Interpretation:

  • a. Binding Energy Comparison: The binding energies (in kcal/mol) of all the docked analogues are tabulated and compared. Lower binding energy indicates a more favorable binding interaction.

  • b. Interaction Analysis: The protein-ligand interaction patterns for the best-ranked poses are visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.

  • c. SAR Derivation: The relationship between the chemical structure of the analogues (specifically the nature of the N1 and N4 substituents) and their predicted binding affinities and interaction patterns is established to derive meaningful structure-activity relationships.

Comparative Analysis: Unveiling the Determinants of Binding Affinity

The docking results provide valuable quantitative and qualitative data to compare the potential of the different this compound analogues as DNA gyrase inhibitors.

Compound IDN1-SubstituentN4-SubstituentPredicted Binding Energy (kcal/mol)Key Interacting Residues
1 HH-7.8Asp73, Asn46, Gly77
2a MethylMethyl-8.5Asp73, Asn46, Gly77, Ile78
2b EthylEthyl-8.9Asp73, Asn46, Gly77, Ile78, Pro79
2c PropylPropyl-9.3Asp73, Asn46, Gly77, Ile78, Pro79, Val120
Alternative Novobiocin--10.5Asp73, Asn46, Arg76, Gly77, Ile78, Pro79

Table 1: Comparative docking results of this compound analogues against E. coli DNA Gyrase B.

The data presented in Table 1 clearly indicates a trend where increasing the alkyl chain length at the N1 and N4 positions leads to a more favorable predicted binding energy. This suggests that the hydrophobic pockets within the ATP-binding site of DNA gyrase can accommodate and favorably interact with these alkyl groups. The parent compound 1 , lacking these substituents, shows the weakest predicted binding affinity. The di-propyl derivative 2c exhibits the strongest binding among the synthesized analogues, likely due to enhanced hydrophobic interactions with residues such as Ile78, Pro79, and Val120.

Novobiocin, a known DNA gyrase inhibitor, is included as a reference and, as expected, shows a very strong predicted binding affinity. While the synthesized analogues do not surpass the predicted affinity of Novobiocin, the trend observed provides a clear direction for further optimization.

Visualizing the Interactions: A Deeper Look into the Binding Pocket

To understand the molecular basis for the observed differences in binding affinity, it is crucial to visualize the interactions between the ligands and the protein.

G cluster_0 DNA Gyrase B Active Site cluster_1 Ligand: Analogue 2c Asp73 Asp73 Asn46 Asn46 Gly77 Gly77 Ile78 Ile78 Pro79 Pro79 Val120 Val120 Pyrido[2,3-b]pyrazine Core Pyrido[2,3-b]pyrazine Core Pyrido[2,3-b]pyrazine Core->Asp73 H-Bond Pyrido[2,3-b]pyrazine Core->Gly77 Backbone Interaction N1-Propyl N1-Propyl N1-Propyl->Ile78 Hydrophobic N1-Propyl->Pro79 Hydrophobic N4-Propyl N4-Propyl N4-Propyl->Val120 Hydrophobic 7-Bromo 7-Bromo C=O C=O C=O->Asn46 H-Bond

Figure 2: Key interactions of analogue 2c in the DNA gyrase B active site.

The interaction diagram (Figure 2) for the most potent analogue, 2c , reveals a combination of crucial interactions. The pyridopyrazine core forms essential hydrogen bonds with key residues like Asp73 and Asn46, which are known to be critical for inhibitor binding in this active site. The carbonyl groups of the dione moiety also participate in hydrogen bonding. The extended propyl groups at the N1 and N4 positions are perfectly positioned to engage in hydrophobic interactions with a pocket lined by Ile78, Pro79, and Val120. These hydrophobic interactions are likely the primary contributors to the enhanced binding affinity observed with increasing alkyl chain length.

Conclusion and Future Directions

This comparative docking study provides compelling in-silico evidence for the potential of this compound analogues as a promising scaffold for the development of novel DNA gyrase inhibitors. Our findings demonstrate a clear structure-activity relationship, where increasing the hydrophobicity at the N1 and N4 positions through alkyl substitution leads to a significant improvement in the predicted binding affinity.

The insights gained from this study lay a strong foundation for the next phase of drug discovery. Future work should focus on:

  • Synthesis and In-Vitro Validation: The synthesized analogues should be evaluated in in-vitro assays to determine their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and their IC50 values against purified DNA gyrase. This will validate the predictions from our docking studies.

  • Exploration of Diverse Substituents: The N1 and N4 positions should be further explored with a wider range of substituents, including branched alkyl chains, cyclic moieties, and functional groups capable of forming additional hydrogen bonds, to further enhance binding affinity and selectivity.

  • Lead Optimization: Promising candidates from the initial screening should be subjected to lead optimization to improve their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing a clinically viable antibacterial agent.

By combining computational and experimental approaches, the full potential of the this compound scaffold can be unlocked, paving the way for the next generation of antibacterial drugs.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine deriv
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]
  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel
  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors. RSC Publishing. [Link]
  • Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4- b]pyridines. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Precursors: Evaluating the Efficacy of 7-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of nitrogen-containing heterocycles is paramount. The choice of precursor dictates not only the efficiency of a given transformation but the entire synthetic route. This guide provides an in-depth comparison of 7-bromopyrido[2,3-b]pyrazine , a highly electron-deficient and versatile building block, against more common brominated heterocycles such as bromopyridines and bromopyrazines. Our analysis is grounded in the fundamental principles of chemical reactivity, supported by experimental data from the literature, to provide researchers with actionable insights for catalyst and substrate selection.

The Decisive Factor: Electronic Structure and C-Br Bond Reactivity

The efficacy of a brominated heterocycle in palladium-catalyzed cross-coupling reactions is fundamentally tied to the ease with which its carbon-bromine (C-Br) bond undergoes oxidative addition to a Pd(0) catalyst. This step is often rate-limiting. The key determinant of this reactivity is the electronic nature of the heterocyclic core.

The pyrido[2,3-b]pyrazine scaffold is a tale of two fused rings: a pyridine and a pyrazine. With three nitrogen atoms, the system is inherently electron-deficient. This electron-withdrawing character has a profound effect on the C7-Br bond:

  • Increased Electrophilicity: The carbon atom bonded to the bromine is rendered significantly more electrophilic, facilitating the oxidative addition step.

In contrast:

  • Bromopyridines: As mono-aza heterocycles, they are less electron-deficient than pyridopyrazines. The reactivity order in Suzuki couplings, for instance, is often dictated by the bromine's position, with the 2-position being more reactive due to its proximity to the nitrogen.[1]

  • Bromopyrazines: These 1,4-diazines are more electron-deficient than pyridines, and consequently, halopyrazines are generally more reactive in nucleophilic substitutions and cross-coupling reactions.[2] The addition of the fused pyridine ring in this compound further enhances this electron deficiency.

This fundamental electronic difference is the primary reason this compound often enables reactions under milder conditions than its simpler heterocyclic counterparts.

Performance in Cornerstone Cross-Coupling Reactions

The true measure of a precursor's utility is its performance in the crucible of synthesis. We will compare the expected and documented reactivity of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction, which forges C(sp²)—C(sp²) bonds, is a foundational tool for synthesizing biaryl and heteroaryl structures.[3][4] The enhanced reactivity of the C-Br bond in electron-deficient systems is a distinct advantage here.

While specific Suzuki reactions on this compound are not extensively documented in the provided results, data on the analogous 7-chloropyrido[2,3-b]pyrazine derivatives show successful couplings with boronic acids using catalysts like Pd(dppf)Cl₂.[5] Given the established reactivity trend of I > Br > OTf > Cl, it is a well-grounded assertion that this compound would undergo these couplings with greater facility, likely at lower temperatures or with lower catalyst loadings.[6][7]

For comparison, Suzuki couplings of less reactive heterocycles, like certain bromopyridines, may require higher temperatures (e.g., 80-100 °C) and specific catalyst systems to achieve good to excellent yields.[3][8] The high reactivity of our target precursor suggests it is an excellent candidate for complex couplings where milder conditions are necessary to preserve sensitive functional groups.

The formation of C-N bonds via Buchwald-Hartwig amination is critical for the synthesis of countless pharmaceuticals.[9] This reaction is particularly sensitive to the electronic nature of the aryl halide. The electron-deficient character of the pyrido[2,3-b]pyrazine ring system makes it an exceptional substrate for this transformation.

Indeed, the successful Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been documented, demonstrating its viability as a precursor for introducing nitrogen-based functionalities.[10] The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by amine coordination, deprotonation, and reductive elimination.[9] The electrophilic nature of the carbon at the C7 position of the pyridopyrazine system facilitates the initial, often rate-determining, oxidative addition step.

This stands in contrast to less activated systems. While bromopyridines are routinely used in Buchwald-Hartwig aminations, the reaction conditions, particularly the choice of ligand and base, must be carefully optimized.[11] The inherent reactivity of this compound may allow for a broader range of amine coupling partners and potentially milder bases, thus improving functional group tolerance.[12]

Comparative Data Summary

The following table provides a qualitative and quantitative comparison to guide precursor selection.

FeatureThis compound2-Bromopyrazine2-Bromopyridine3-Bromopyridine
Heterocyclic System Fused Pyridine-PyrazinePyrazine (1,4-Diazine)Pyridine (1-Azine)Pyridine (1-Azine)
Relative Electron Density Very LowLowMediumMedium
C-Br Bond Activation HighHighMedium-HighMedium
General Reactivity ExcellentVery GoodGoodModerate
Typical Conditions Milder conditions often sufficeMild to moderate conditionsModerate conditionsPotentially harsher conditions
Visualization of Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex pd2_trans R-Pd(II)L2-R' pd2_complex->pd2_trans pd2_trans->pd0 product R-R' pd2_trans->product Reductive Elimination boronate R'-B(OR)3⁻ boronate->pd2_complex Transmetalation substrate R-X substrate->pd0 Oxidative Addition base Base boronic_acid R'-B(OH)2 base->boronic_acid boronic_acid->boronate Activation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)L2-X pd0->pd2_oxidative pd2_amine [Ar-Pd(II)L2(R2NH)]⁺X⁻ pd2_oxidative->pd2_amine + Amine pd2_amido Ar-Pd(II)L-NR2 pd2_amine->pd2_amido - HX + Base pd2_amido->pd0 product Ar-NR2 pd2_amido->product Reductive Elimination substrate Ar-X substrate->pd0 Oxidative Addition amine R2NH base Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_1 Add Pd catalyst, ligand, and base to a dry flask. setup_2 Add brominated heterocycle and coupling partner. setup_1->setup_2 setup_3 Add degassed solvent. setup_2->setup_3 setup_4 Evacuate and backfill with inert gas (3x). setup_3->setup_4 reaction_1 Heat to desired temperature with vigorous stirring. setup_4->reaction_1 reaction_2 Monitor progress by TLC or LC-MS. reaction_1->reaction_2 workup_1 Cool to room temperature. Quench reaction. reaction_2->workup_1 workup_2 Extract with organic solvent. Wash with water/brine. workup_1->workup_2 workup_3 Dry organic layer, filter, and concentrate. workup_2->workup_3 workup_4 Purify by column chromatography. workup_3->workup_4

Caption: A generalized experimental workflow for cross-coupling reactions.

Experimental Protocols

The following protocols are generalized procedures based on established methods for brominated N-heterocycles and should be optimized for specific substrates.[3][6][8][13][14]

  • Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid or ester (1.2-1.5 equivalents), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Dioxane/Water, Toluene, or DMF) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-3.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

The evidence strongly supports the classification of This compound as a highly efficacious precursor for advanced synthetic applications. Its inherent electron deficiency activates the C-Br bond, rendering it exceptionally susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This heightened reactivity often translates to milder reaction conditions, faster reaction times, and higher yields compared to less-activated brominated heterocycles like bromopyridines.

For researchers and drug development professionals, employing this compound can provide a strategic advantage, particularly in the synthesis of complex molecules where functional group tolerance is critical. Its robust performance in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a powerful and versatile tool for accessing novel chemical space. As the demand for complex, nitrogen-rich scaffolds in pharmaceuticals and functional materials continues to grow, the utility of precursors like this compound is set to expand even further.[[“]][16][17]

References

  • Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromopyridine-4-carboxaldehyde. Benchchem.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC, NIH.
  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate.
  • Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine. Benchchem.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate.
  • 7-Chloropyrido[2,3-b]pyrazine | High-Quality Research Chemical. Benchchem.
  • Pyrazines.

Sources

A Head-to-Head Comparison of Synthetic Routes to Pyrido[2,3-b]pyrazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and antimicrobial agents. For researchers engaged in drug discovery and development, the efficient and strategic synthesis of this core structure is of paramount importance. This guide provides a head-to-head comparison of the most prevalent synthetic routes to pyrido[2,3-b]pyrazines, offering in-depth analysis, experimental protocols, and comparative data to inform your synthetic strategy.

The Classical Approach: Condensation of 2,3-Diaminopyridines with α-Dicarbonyls

The most traditional and widely employed method for the synthesis of the pyrido[2,3-b]pyrazine core is the condensation reaction between a 2,3-diaminopyridine and an α-dicarbonyl compound. This method is valued for its simplicity and the ready availability of starting materials.

Mechanism and Rationale

The reaction proceeds through a two-step condensation mechanism. The more nucleophilic amino group of the 2,3-diaminopyridine initially attacks one of the carbonyl carbons of the α-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, followed by another dehydration step to yield the aromatic pyrido[2,3-b]pyrazine ring system. The reaction is typically catalyzed by an acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.

DOT Diagram of the Classical Condensation Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,3-Diaminopyridine 2,3-Diaminopyridine Hemiaminal Hemiaminal 2,3-Diaminopyridine->Hemiaminal Nucleophilic Attack alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Cyclized Intermediate Cyclized Intermediate Imine->Cyclized Intermediate Intramolecular Cyclization Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Cyclized Intermediate->Pyrido[2,3-b]pyrazine - H2O

Caption: Mechanism of the acid-catalyzed condensation of 2,3-diaminopyridine with an α-dicarbonyl compound.

Experimental Protocol: Conventional Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine
  • To a solution of 2,3-diaminopyridine (1.0 mmol) in glacial acetic acid (10 mL), add benzil (1.0 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2,3-diphenylpyrido[2,3-b]pyrazine.

Key Considerations and Challenges

A significant challenge with this method arises when using unsymmetrical α-dicarbonyl compounds, which can lead to the formation of two regioisomers. The regioselectivity of the reaction is influenced by several factors, including the electronic and steric nature of the substituents on the dicarbonyl compound, the reaction temperature, and the pH of the medium. For instance, increased regioselectivity has been observed at lower temperatures in acidic solvents like acetic or trifluoroacetic acid.[1] This is a critical consideration, as different regioisomers can exhibit markedly different biological activities.

The "Green" Alternative: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles. The synthesis of pyrido[2,3-b]pyrazines is no exception, with microwave irradiation offering a significant improvement over conventional heating methods.

Rationale and Advantages

Microwave heating dramatically reduces reaction times by efficiently and uniformly heating the reaction mixture, a stark contrast to the often-uneven heating of conventional methods. This rapid heating can also minimize the formation of side products. A particularly attractive feature of this method is the ability to perform the condensation under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste.[2][3]

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of 7-Substituted Pyrido[2,3-b]pyrazines
  • In a microwave-safe vessel, thoroughly mix the substituted 2,3-diaminopyridine (1.0 mmol) and the α-dicarbonyl compound (1.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 100-150 °C) for a short duration (typically 2-15 minutes).

  • After cooling, dissolve the crude product in a suitable solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel.

The Efficiency of Modern Synthesis: One-Pot, Three-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. A one-pot, three-component synthesis of pyrido[2,3-b]pyrazine derivatives has been developed, offering a streamlined alternative to traditional multi-step procedures.[2][3]

Mechanism and Rationale

While the exact mechanism can be complex and substrate-dependent, a plausible pathway for the synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazines involves an initial Knoevenagel condensation between the aromatic aldehyde and the 1,3-indanedione, catalyzed by p-toluenesulfonic acid (p-TSA), to form an intermediate. This is followed by a Michael addition of 2-aminopyrazine to the activated double bond. Subsequent intramolecular cyclization and dehydration steps lead to the final fused heterocyclic system. This tandem reaction sequence avoids the isolation of intermediates, thereby saving time and resources.

DOT Diagram of the Three-Component Synthesis Workflow

G Aromatic Aldehyde Aromatic Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aromatic Aldehyde->Knoevenagel Condensation 1,3-Indanedione 1,3-Indanedione 1,3-Indanedione->Knoevenagel Condensation 2-Aminopyrazine 2-Aminopyrazine Michael Addition Michael Addition 2-Aminopyrazine->Michael Addition Knoevenagel Condensation->Michael Addition Cyclization/Dehydration Cyclization/Dehydration Michael Addition->Cyclization/Dehydration Pyrido[2,3-b]pyrazine Derivative Pyrido[2,3-b]pyrazine Derivative Cyclization/Dehydration->Pyrido[2,3-b]pyrazine Derivative

Caption: Workflow for the one-pot, three-component synthesis of pyrido[2,3-b]pyrazine derivatives.

Experimental Protocol: One-Pot Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivatives[2]
  • In a round-bottom flask equipped with a magnetic stirrer, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (20 mol%) in ethanol (10 mL).[2]

  • Reflux the mixture for approximately 8-9 hours, monitoring the reaction by TLC.[2]

  • After completion, allow the solution to cool to room temperature, which should result in the formation of a precipitate.[2]

  • Collect the solid by filtration and wash with water and cold ethanol.[2]

  • Recrystallize the product from ethyl acetate to obtain the pure compound.[2]

Post-Synthetic Functionalization: Buchwald-Hartwig Amination

While the previously discussed methods focus on the construction of the core pyrido[2,3-b]pyrazine ring system, the introduction of substituents at specific positions is often crucial for modulating the biological activity of the final compound. For halo-substituted pyrido[2,3-b]pyrazines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Rationale and Application

This reaction allows for the coupling of an amine with an aryl halide (or triflate), providing a versatile method for introducing a wide range of amino groups onto the pyrido[2,3-b]pyrazine scaffold. This is particularly useful in late-stage functionalization to build a library of analogs for structure-activity relationship (SAR) studies. The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled.

Head-to-Head Performance Comparison

Synthetic RouteKey AdvantagesKey DisadvantagesTypical Reaction TimeTypical Yields
Classical Condensation Simple, readily available starting materials, well-established.Long reaction times, often requires high temperatures, potential for regioisomeric mixtures with unsymmetrical diketones.4 - 24 hours60 - 85%
Microwave-Assisted Synthesis Dramatically reduced reaction times, often higher yields, can be performed solvent-free ("green").[3]Requires specialized microwave reactor equipment.2 - 15 minutes[3]80 - 95%[3]
One-Pot, Three-Component Reaction Highly efficient, atom-economical, avoids isolation of intermediates, good to excellent yields.[2]May have a more limited substrate scope compared to the classical condensation.8 - 9 hours[2]82 - 89%[2]

Conclusion

The choice of synthetic route to pyrido[2,3-b]pyrazines is a strategic decision that depends on the specific goals of the research program.

  • The classical condensation remains a reliable and accessible method, particularly for initial scaffold synthesis, though careful consideration must be given to the potential for regioisomer formation.

  • For rapid synthesis and optimization, microwave-assisted synthesis offers a clear advantage in terms of speed and efficiency, often with the added benefit of being more environmentally friendly.

  • The one-pot, three-component reaction represents a modern and elegant approach for the efficient construction of complex pyrido[2,3-b]pyrazine derivatives.

  • Finally, post-synthetic modifications using powerful cross-coupling reactions like the Buchwald-Hartwig amination provide the necessary tools for fine-tuning the properties of the final compounds.

By understanding the strengths and weaknesses of each of these synthetic strategies, researchers can make informed decisions to best achieve their synthetic targets in the pursuit of novel therapeutics and materials.

References

  • Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174.
  • Morales-Castellanos, J. J., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3b]pyrazines. Molecules, 17(5), 5164-5176.
  • Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656.

Sources

Safety Operating Guide

Proper Disposal of 7-Bromopyrido[2,3-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromopyrido[2,3-b]pyrazine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.

Hazard Assessment and Chemical Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's properties is paramount. This compound (CAS No. 52333-42-3) is a halogenated heterocyclic compound.[1]

Table 1: Key Hazard Information for this compound

Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed.[2]
Skin IrritationCauses skin irritation.[2]
Eye IrritationCauses serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2]

The presence of bromine, a halogen, is a critical factor in determining the appropriate disposal route. Halogenated compounds can produce hazardous byproducts, such as hydrogen bromide, upon incomplete combustion. Therefore, specialized disposal methods are required.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are essential to protect against potential splashes.[3]

  • Hand Protection: Nitrile rubber gloves are recommended. Given that some halogenated solvents can degrade nitrile gloves, consider double-gloving for enhanced protection.[4]

  • Body Protection: A fully buttoned lab coat must be worn at all times.[4]

  • Respiratory Protection: All handling of this compound, especially during waste collection and segregation, should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Segregation and Collection of Waste: The Foundation of Proper Disposal

Proper segregation of chemical waste at the point of generation is the most critical step in a compliant disposal workflow. This prevents dangerous reactions and facilitates appropriate final disposal.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Select a clearly labeled, leak-proof container made of a material compatible with this compound.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Waste this compound".[5][6] The label should also include the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Segregation: This is a halogenated waste stream. It is imperative to keep it separate from non-halogenated organic waste.[7][8] Co-mingling can complicate and increase the cost of disposal.[9]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][10] The SAA should be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times, except when adding waste.[9]

Final Disposal Procedure: Incineration as the Preferred Method

The recommended and most environmentally responsible method for the final disposal of this compound is through a licensed professional waste disposal service that utilizes high-temperature incineration.

Why Incineration?

The Safety Data Sheet for this compound explicitly recommends to "Burn in a chemical incinerator equipped with an afterburner and scrubber".[1] This is because high-temperature incineration under controlled conditions ensures the complete destruction of the compound. The afterburner and scrubber systems are crucial for neutralizing the hazardous acidic gases (like hydrogen bromide) that are formed during the combustion of halogenated materials.

Step-by-Step Final Disposal Workflow:
  • Engage a Licensed Waste Disposal Vendor: Your institution's Environmental Health & Safety (EH&S) department will have a contract with a licensed hazardous waste disposal company.[11][12] Do not attempt to dispose of this chemical through any other means.

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure that the waste container is properly labeled and sealed before it is collected by the disposal vendor.

  • Manifesting: The disposal of hazardous waste is tracked from "cradle to grave" through a hazardous waste manifest system.[5] This documentation is a legal requirement and ensures that the waste is handled and disposed of in compliance with all federal and state regulations.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

G cluster_0 In-Lab Procedures cluster_1 Final Disposal A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Contact EH&S for Waste Pickup E->F Container Full or Project Complete G Transfer to Licensed Waste Disposal Vendor F->G H High-Temperature Incineration with Afterburner and Scrubber G->H I Compliant Destruction of Compound H->I

Caption: Disposal workflow for this compound.

Spill Management: Immediate Actions

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[3][4]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: The spill cleanup materials are also considered hazardous waste and must be disposed of accordingly.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of chemical waste like this compound is a direct reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to these procedures, you are not only complying with regulations but also fostering a culture of responsibility that is the bedrock of innovative and trustworthy research. Always consult your institution's specific guidelines and your EH&S department for any additional requirements.

References

  • MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • This compound - Safety Data Sheet. (2025). ChemicalBook.
  • Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services.
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021).
  • 7-Bromopyrido 2,3-b pyrazine 95 52333-42-3. (n.d.). Sigma-Aldrich.
  • This compound-8-carbaldehyde - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management.
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA.
  • This compound. (n.d.). VEGCHEM.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Halogenated Solvents. (n.d.).
  • PSFC Halogenated Solvents. (n.d.).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • 52333-42-3|this compound|BLD Pharm. (n.d.).
  • 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine. (n.d.). Parchem.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations.

Sources

Navigating the Handling of 7-Bromopyrido[2,3-b]pyrazine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the safe handling of novel chemical entities is paramount. 7-Bromopyrido[2,3-b]pyrazine, a halogenated heterocyclic compound, presents a specific set of handling challenges that necessitate a robust personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of PPE when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Crucial

Safety data for this compound and its analogues consistently indicates several key hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2]

  • Potential for Acute Oral Toxicity (H302): Some sources also indicate harm if swallowed.[3]

The chemical structure, featuring a bromine atom on a pyridopyrazine core, suggests that it should be handled with the respect afforded to all halogenated organic compounds. These compounds can have complex toxicological profiles, and the absence of comprehensive long-term exposure data for this compound mandates a cautious and protective approach.

Core PPE Requirements for Handling this compound

The following table outlines the recommended PPE for various laboratory operations involving this compound. The selection is based on a risk assessment that considers the potential for splashes, aerosol generation, and direct contact.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (low volume) ANSI Z87.1-rated safety glasses with side shields.[4]Double gloving: Inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., neoprene or butyl rubber).Fully buttoned laboratory coat.Not generally required if performed in a certified chemical fume hood.
Synthesizing or purifying the compound Chemical splash goggles (ANSI Z87.1).[5] Consider a face shield for larger volumes or splash-prone procedures.[5]Double gloving as above. For extended contact, consider laminate film gloves (e.g., SilverShield®/4H®) as the outer layer.Chemical-resistant laboratory coat or apron over a standard lab coat.Work must be conducted in a certified chemical fume hood.
Handling the solid compound outside of a fume hood (e.g., transport) ANSI Z87.1-rated safety glasses with side shields.Single pair of nitrile gloves for incidental contact.Fully buttoned laboratory coat.N95 respirator if there is a risk of aerosolization.[1][2]
Cleaning up spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves.Chemical-resistant suit or apron.NIOSH-approved respirator with organic vapor cartridges and particulate filters (P100).[1][2]

A Deeper Dive into PPE Selection and Rationale

Hand Protection: A Critical Barrier

Given that this compound is a halogenated organic compound, selecting the right gloves is critical. Standard disposable nitrile gloves offer good general protection for incidental contact but may not be suitable for prolonged exposure to halogenated hydrocarbons.[1]

Due to the lack of specific chemical resistance data for this compound, a conservative "double-gloving" strategy is recommended for most operations. This involves wearing a thinner, comfortable inner glove (like nitrile) for dexterity and a more robust outer glove for chemical resistance. This approach provides layered protection and a clear indicator of a breach if the outer glove is compromised.

For situations with a higher risk of prolonged contact or immersion, laminate film gloves are an excellent, albeit less dexterous, choice due to their broad chemical resistance.

Eye and Face Protection: Shielding from Splashes and Aerosols

Standard safety glasses with side shields are the minimum requirement for any work with this compound.[4] However, for procedures with a higher risk of splashes, such as when transferring solutions or working with larger volumes, chemical splash goggles that form a seal around the eyes are essential.[5] A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face and should be considered best practice for high-risk operations.[5]

Respiratory Protection: Mitigating Inhalation Risks

All work that can generate dust or aerosols of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the event of a spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is recommended to protect against both vapors and fine particles.[1][2] The choice between N, R, and P-series filters depends on the presence of oil-based aerosols; in a typical lab setting without oil aerosols, an N95 respirator may suffice for solid handling outside a hood, while P-series filters offer the broadest protection.[1][2]

Procedural Guidance: Donning, Doffing, and Disposal

The order and manner in which PPE is put on (donning) and taken off (doffing) are as crucial as the PPE itself to prevent cross-contamination.

Step-by-Step Donning Procedure
  • Lab Coat: Put on a clean, fully buttoned laboratory coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Procedure

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, touching only the inside surfaces. Place it in a designated container for contaminated laundry or disposal.

  • Eye and Face Protection: Remove eye and face protection from the back to the front, avoiding touching the front surface. Place in a designated area for decontamination.

  • Respirator (if worn): Remove the respirator by pulling the straps over your head without touching the front of the mask. Dispose of it in the appropriate waste container.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.

  • Solid Waste: All disposable PPE (gloves, respirators, bench paper) and any materials used to clean up spills should be placed in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.

  • Liquid Waste: Waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal. All waste must be handled by a licensed professional waste disposal service.[2]

Visualizing the PPE Decision-Making Process

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Workflow start Start: Assess the Task is_aerosol Potential for Dust/ Aerosol Generation? start->is_aerosol in_hood Work in a Certified Chemical Fume Hood is_aerosol->in_hood Yes respirator Add NIOSH-Approved Respirator (P100) is_aerosol->respirator No is_splash Risk of Splash or Large Volume? in_hood->is_splash Yes ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves (incidental) in_hood->ppe_low No (e.g., transport) ppe_medium Standard PPE: - Safety Glasses - Lab Coat - Double Gloves (Nitrile + Neoprene/Butyl) is_splash->ppe_medium No ppe_high Enhanced PPE: - Chemical Goggles - Face Shield - Chemical Resistant Coat - Double Gloves (Nitrile + Laminate/Viton) is_splash->ppe_high Yes end Proceed with Task ppe_low->end ppe_medium->end ppe_high->end respirator->is_splash

Caption: PPE selection workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.

References

  • Capot Chemical Co., Ltd. MSDS of 7-Bromo-pyrido[2,3-b]pyrazine.
  • NIOSH. NIOSH Guide to the Selection and Use of Particulate Respirators.
  • OSHA. Glove Selection Chart.
  • NIH. Donning and doffing of personal protective equipment (PPE) for angiography during the COVID-19 crisis.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • University of California, Berkeley EHS. Glove Selection Guide.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • NIH. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Hazardous Waste Segregation.
  • Temple University. Halogenated Solvents in Laboratories.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times.
  • Columbia University Research. Chemical Resistance Guide.
  • University of Colorado Colorado Springs Emergency & Safety Services. Glove Selection.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromopyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
7-Bromopyrido[2,3-b]pyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.